2,2-Dimethyl-1-phenylpropan-1-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-1-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGIGRKEXZOVTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395933 | |
| Record name | 2,2-Dimethyl-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61501-04-0 | |
| Record name | α-(1,1-Dimethylethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61501-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-1-phenylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,2-dimethyl-1-phenylpropan-1-amine
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Executive Summary
This document provides a comprehensive technical overview of 2,2-dimethyl-1-phenylpropan-1-amine, a primary amine featuring a sterically hindered neopentyl group adjacent to a benzylic amine. This unique structural motif imparts distinct chemical properties that are of interest in synthetic chemistry and drug development. This guide covers the compound's physicochemical properties, a detailed synthetic protocol via reductive amination, in-depth spectroscopic analysis, and a discussion of its reactivity and safety considerations. The information presented herein is intended to serve as a foundational resource for researchers working with or considering the use of this compound in their experimental designs.
Nomenclature and Physicochemical Properties
This compound is a chiral organic compound. The presence of a stereocenter at the benzylic carbon (C1) means it can exist as two enantiomers, (R)- and (S)-, or as a racemic mixture.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 61501-04-0 | [1][2] |
| Molecular Formula | C₁₁H₁₇N | [1][2] |
| Molecular Weight | 163.26 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 231.2 °C at 760 mmHg | [2] |
| Density | 0.926 g/cm³ |[2] |
Synthesis and Mechanistic Insights
A common and efficient method for the synthesis of this compound is the reductive amination of 2,2-dimethyl-1-phenylpropan-1-one (pivalophenone). This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to the target amine.
Causality in Experimental Choices:
-
Reactant Choice: Pivalophenone is selected as the ketone precursor due to its commercial availability and the presence of the required carbon skeleton.[3]
-
Reducing Agent: Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation. It is chemoselective for the imine, meaning it will not reduce the phenyl ring, and is generally safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LAH).
-
Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the reactants and the reducing agent. It also serves as a proton source for the reaction mechanism.
Synthetic Workflow Diagram
Caption: Reductive amination workflow for the synthesis of the target amine.
Step-by-Step Experimental Protocol
-
Imine Formation: To a solution of 2,2-dimethyl-1-phenylpropan-1-one (1.0 eq) in methanol, add a solution of ammonia in methanol (7 N, 5.0 eq). Stir the mixture at room temperature for 2-4 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Add ethyl acetate to the aqueous residue and transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure amine.
Spectroscopic Characterization
Spectroscopic data is crucial for the structural confirmation of this compound. Public databases like PubChem provide access to reference spectra for this compound.[1]
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons).~3.5-3.7 ppm: Singlet or Doublet, 1H (benzylic CH).~1.5-1.8 ppm: Broad singlet, 2H (NH₂).~0.9 ppm: Singlet, 9H (tert-butyl protons). |
| ¹³C NMR | ~140-145 ppm: Quaternary aromatic carbon.~126-129 ppm: Aromatic CH carbons.~60-65 ppm: Benzylic CH carbon.~34-36 ppm: Quaternary tert-butyl carbon.~27-29 ppm: Methyl carbons of the tert-butyl group. |
| IR (Infrared) | ~3300-3400 cm⁻¹: N-H stretching (primary amine).~3020-3080 cm⁻¹: Aromatic C-H stretching.~2850-2960 cm⁻¹: Aliphatic C-H stretching.~1600, 1495 cm⁻¹: C=C stretching (aromatic ring). |
| Mass Spec (GC-MS) | Molecular Ion (M⁺): m/z = 163.Major Fragments: Loss of the tert-butyl group, benzylic cleavage. |
Reactivity and Potential Applications
The chemical behavior of this compound is dictated by the primary amine functionality and the bulky adjacent tert-butyl group.
-
Basicity and Nucleophilicity: Like most primary amines, it is basic and acts as a nucleophile.[4] It will react with acids to form ammonium salts. Its nucleophilicity allows it to react with various electrophiles, such as alkyl halides and acyl chlorides, although the steric hindrance from the tert-butyl group can significantly slow down the reaction rate compared to less hindered amines.[4]
-
Potential Applications:
-
Building Block in Synthesis: Its structure makes it a potentially useful building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents or agrochemicals. Chiral versions of this amine could be valuable as resolving agents or as precursors for chiral ligands in asymmetric catalysis.[5][6]
-
Analog for Bioactive Amines: The core structure is related to other phenylpropanamine compounds with known biological activity. For example, it shares a structural similarity with the side chain of certain β2-adrenergic receptor agonists.[7]
-
Safety and Handling
According to GHS classifications, this compound presents several hazards.[1]
Hazard Identification and Precautionary Measures
-
Health Hazards:
-
Handling Recommendations:
-
Storage:
References
-
This compound | CAS 61501-04-0. American Elements. [Link]
-
This compound | C11H17N | CID 3752535. PubChem. [Link]
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This compound | CAS#:61501-04-0. Chemsrc. [Link]
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N,N-dimethyl-2-phenylpropan-1-amine | C11H17N | CID 65295. PubChem. [Link]
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2,2-dimethyl-1-phenyl-1-propanone. ChemSynthesis. [Link]
-
Propanamide, 2,2-dimethyl-N-phenyl-. NIST WebBook. [Link]
- Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
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(R)-2,2-dimethyl-1-phenylpropan-1-amine | C11H17N | CID 11147903. PubChem. [Link]
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Propanal, 2,2-dimethyl-. NIST WebBook. [Link]
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Amine Reactivity. MSU chemistry. [Link]
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- 8. This compound | CAS#:61501-04-0 | Chemsrc [chemsrc.com]
A Technical Guide to the Structural Elucidation of 2,2-dimethyl-1-phenylpropan-1-amine
Abstract
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. This guide provides an in-depth, methodology-focused narrative on the structural elucidation of 2,2-dimethyl-1-phenylpropan-1-amine (C₁₁H₁₇N). We will proceed through a logical, integrated workflow that mirrors the scientific process, moving from foundational molecular formula determination to the detailed mapping of the atomic framework. Each analytical step is explained not merely as a procedure, but as a strategic choice, with a focus on the causality behind the experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of modern spectroscopic techniques in structure elucidation.
The Initial Investigation: Molecular Formula and Unsaturation
Before any detailed structural analysis can begin, the fundamental molecular formula must be confirmed. This is the first and most critical piece of the puzzle. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.
Mass Spectrometry (MS)
Mass spectrometry provides two vital pieces of information at the outset: the molecular weight and, through fragmentation patterns, initial clues about the molecule's substructures.
The molecular formula for this compound is C₁₁H₁₇N.[1][2] The exact mass is calculated to be 163.1361 Da.[1] An HRMS experiment would be expected to yield a molecular ion peak ([M]⁺) consistent with this value, confirming the elemental composition.
The fragmentation pattern in a standard electron ionization (EI) mass spectrum is highly instructive. The structure contains a stable tertiary butyl group and a benzylic position. The bond between these two fragments is prone to cleavage.
-
Key Fragmentation Pathway: The most likely fragmentation is the loss of a tert-butyl radical (•C(CH₃)₃), which has a mass of 57 Da. This would result in a highly stable benzylic cation [C₆H₅CHNH₂]⁺ with a mass-to-charge ratio (m/z) of 106. This fragment is expected to be the base peak (the most abundant ion).
Caption: Predicted EI-MS fragmentation of the parent molecule.
Index of Hydrogen Deficiency (IHD)
With a confirmed molecular formula of C₁₁H₁₇N, the Index of Hydrogen Deficiency (IHD) can be calculated to determine the number of rings and/or multiple bonds present.
The formula for IHD is: IHD = C - H/2 - X/2 + N/2 + 1
-
C = number of carbons (11)
-
H = number of hydrogens (17)
-
N = number of nitrogens (1)
IHD = 11 - 17/2 + 1/2 + 1 = 11 - 8.5 + 0.5 + 1 = 4
An IHD of 4 is highly characteristic of a benzene ring, which contains one ring and three double bonds. This finding strongly suggests the presence of a phenyl group, a hypothesis that must be confirmed by subsequent spectroscopic methods.
Functional Group Identification: Infrared Spectroscopy
Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups within a molecule by detecting the vibrations of its chemical bonds.[3] For this compound, we expect to see characteristic absorptions for a primary amine and a monosubstituted aromatic ring.
Expected IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |
| 3400-3250 | Primary Amine (N-H) | Asymmetric & Symmetric Stretch | Two distinct, sharp-to-medium peaks.[4][5][6] |
| 3100-3000 | Aromatic C-H | C-H Stretch | Multiple weak, sharp peaks. |
| 2960-2850 | Aliphatic C-H | C-H Stretch | Strong, sharp peaks. |
| 1650-1580 | Primary Amine (N-H) | N-H Bend (Scissoring) | Medium, sharp peak.[4][7] |
| 1600 & 1475 | Aromatic C=C | C=C Stretch | Two medium-to-sharp peaks. |
| 770-730 & 710-690 | Monosubstituted Benzene | C-H Out-of-Plane Bend | Two strong peaks. |
| 1335-1250 | Aromatic C-N | C-N Stretch | Strong peak.[4][5] |
The presence of two distinct peaks in the 3400-3250 cm⁻¹ region is a definitive indicator of a primary amine (R-NH₂).[7] This, combined with the characteristic aromatic signals, provides a robust framework for interpreting the more detailed NMR data.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals from the sample spectrum.
-
Sample Application: Place a single drop of the neat liquid sample of this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically performs a Fourier transform on the resulting interferogram to generate the final infrared spectrum, which is then baseline-corrected and peak-picked.
Mapping the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.[8][9] It allows us to determine the connectivity of atoms and piece together the final structure.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum will reveal the number of unique proton environments, their relative numbers (integration), their electronic environment (chemical shift), and their neighboring protons (spin-spin splitting).
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |
| ~7.35-7.20 | 5H | Multiplet (m) | Ar-H | Protons on the monosubstituted phenyl ring. |
| ~3.80 | 1H | Singlet (s) | Ph-CH -NH₂ | Benzylic proton adjacent to the amine. No adjacent protons to couple with. |
| ~1.60 | 2H | Singlet (s, broad) | NH ₂ | Amine protons. Often broad and may not show coupling. |
| 0.90 | 9H | Singlet (s) | -C(CH ₃)₃ | Nine equivalent protons of the tert-butyl group. No adjacent protons. |
The simplicity of the aliphatic region is a key structural clue. A sharp singlet integrating to 9H is classic for a tert-butyl group. A singlet for the benzylic proton (CH) indicates it has no proton neighbors, confirming its position next to the quaternary tert-butyl carbon.
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 | C -Ar (quaternary) | Aromatic carbon attached to the aliphatic chain. |
| ~128.5 | C H-Ar (ortho/meta) | Phenyl ring carbons. |
| ~127 | C H-Ar (para) | Phenyl ring carbon. |
| ~65 | Ph-C H-NH₂ | Benzylic carbon, shifted downfield by the attached nitrogen. |
| ~35 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~27 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. The solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer: Transfer the solution into a standard 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the NMR spectrometer's spinner and place it in the magnet.
-
Tuning and Shimming: The instrument is tuned to the appropriate frequencies for ¹H and ¹³C in the chosen solvent. The magnetic field is then shimmed to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.
-
Acquisition: Standard pulse sequences are used to acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum. Further experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be run to differentiate between CH, CH₂, and CH₃ carbons.
The Final Confirmation: A Synthesis of Spectroscopic Data
The true power of this analytical workflow lies in the integration of all data points. Each technique provides a layer of evidence that, when combined, leads to an unambiguous structural assignment.
Caption: Integrated workflow for structure elucidation.
-
MS and IHD establish the molecular formula (C₁₁H₁₇N) and the presence of 4 degrees of unsaturation, strongly pointing to a phenyl group.
-
IR Spectroscopy provides direct evidence for the key functional groups: a primary amine (-NH₂) and a monosubstituted aromatic ring.
-
NMR Spectroscopy completes the picture. The ¹H NMR shows a 5H aromatic multiplet, a 9H singlet (tert-butyl), a 1H singlet (benzylic CH), and a 2H broad singlet (amine). The ¹³C NMR confirms the number of unique carbons. The lack of coupling for the benzylic CH and tert-butyl protons is the definitive evidence that they are attached to each other.
This collective, self-validating system of data allows for the confident and unequivocal assignment of the structure as This compound . For absolute stereochemical determination of a chiral version, X-ray crystallography of a salt would be the ultimate, albeit more resource-intensive, confirmation method.[10]
References
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Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
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Illinois State University. Infrared Spectroscopy. [Link]
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University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]
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PubChem. N,N-dimethyl-2-phenylpropan-1-amine. [Link]
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ResearchGate. Synthesis of racemic disubstituted 1-phenylpropan-2-amines (8b–d). [Link]
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PubMed Central (PMC). X-ray crystallography. [Link]
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2,2-dimethyl-1-phenylpropan-1-amine CAS number 61501-04-0
An In-Depth Technical Guide to 2,2-dimethyl-1-phenylpropan-1-amine (CAS: 61501-04-0)
Abstract
This technical guide provides a comprehensive overview of this compound (CAS: 61501-04-0), a primary amine featuring a unique tert-butyl group adjacent to the benzylic amine center. This document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the compound's fundamental properties, a robust synthetic pathway, rigorous analytical characterization methods, and a discussion of its potential applications based on structural analogy to known bioactive molecules. While direct pharmacological data on this specific compound is limited, its structural motifs suggest potential for exploration in various therapeutic areas. The protocols herein are presented with a focus on reproducibility and causal explanation, reflecting field-proven insights for practical laboratory application.
Compound Identification and Physicochemical Properties
This compound is a chiral organic compound characterized by a phenyl ring and a sterically hindered neopentyl-like backbone. The presence of the bulky tert-butyl group alpha to the phenyl ring significantly influences its chemical reactivity and potential biological interactions.
Caption: 2D Structure of this compound.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 61501-04-0 | [1][2][3][4] |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₁₁H₁₇N | [1][2][3] |
| SMILES | CC(C)(C)C(C1=CC=CC=C1)N | [2] |
| InChIKey | INGIGRKEXZOVTB-UHFFFAOYSA-N | [2] |
| Synonyms | 2,2-Dimethyl-1-phenylpropylamine, Benzenemethanamine, α-(1,1-dimethylethyl)- | [2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 163.26 g/mol | [2][3] |
| Appearance | Liquid | [1] |
| Boiling Point | 231.2 °C (at 760 mmHg) | [1] |
| Density | 0.926 g/cm³ | [1] |
| XLogP3 | 2.5 | [2] |
| Storage Temperature | 2-8 °C | [5] |
Synthesis and Purification
Conceptual Approach: Reductive Amination
A highly efficient and common strategy for the synthesis of primary amines is the reductive amination of a corresponding ketone. This pathway is selected for its reliability, high yield, and the commercial availability of the starting materials. The key precursor for this compound is the ketone 2,2-dimethyl-1-phenylpropan-1-one (also known as pivalophenone, CAS: 938-16-9).[6]
The mechanism involves the initial formation of an imine intermediate through the reaction of the ketone with an ammonia source. This imine is then reduced in situ to the target primary amine. Sodium cyanoborohydride (NaBH₃CN) is an ideal reducing agent for this purpose as it is mild enough to not reduce the ketone starting material but is highly effective at reducing the protonated imine intermediate.
Caption: Synthetic pathway via reductive amination.
Detailed Experimental Protocol: Synthesis
This protocol is a representative method and should be performed by qualified personnel with appropriate safety measures in a fume hood.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethyl-1-phenylpropan-1-one (1 equivalent, e.g., 5.0 g).
-
Solvent and Amine Source: Add methanol (100 mL) and ammonium acetate (10 equivalents). Stir the mixture at room temperature until the solids are mostly dissolved.
-
Causality: Ammonium acetate serves as a vast excess source of ammonia, driving the equilibrium towards imine formation. Methanol is an effective solvent for all reactants.
-
-
Reduction: Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Causality: Portion-wise addition controls the reaction rate and any potential exotherm or gas evolution.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting ketone is consumed.
-
Workup - Quenching: Slowly pour the reaction mixture into a beaker containing 1 M hydrochloric acid (HCl) (100 mL) cooled in an ice bath. Stir for 30 minutes to neutralize excess reducing agent.
-
Workup - pH Adjustment: Adjust the pH of the aqueous solution to >12 by the slow addition of 3 M sodium hydroxide (NaOH).
-
Causality: Basification deprotonates the amine hydrochloride salt to the free amine, rendering it soluble in organic solvents for extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure this compound.
Analytical Characterization and Quality Control
Rigorous analytical validation is critical to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system for quality control.
Caption: Standard workflow for analytical characterization.
Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the purified amine in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected Spectra:
-
¹H NMR:
-
¹³C NMR:
-
δ ~140-145 ppm: Quaternary aromatic carbon (C-ipso).
-
δ ~126-129 ppm: Aromatic CH carbons.
-
δ ~65-70 ppm: Benzylic carbon (-CH-).
-
δ ~35 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~27 ppm: Methyl carbons of the tert-butyl group.
-
-
Protocol 3.2: Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid sample between two NaCl or KBr plates to create a thin film.
-
Data Acquisition: Obtain the IR spectrum using a standard FTIR spectrometer.
-
Expected Characteristic Peaks:
Protocol 3.3: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like methanol or dichloromethane.
-
Data Acquisition: Analyze using a Gas Chromatography-Mass Spectrometry (GC-MS) system with Electron Impact (EI) ionization.
-
Expected Data:
-
Molecular Ion (M⁺): An odd-numbered molecular weight peak at m/z = 163, consistent with the Nitrogen Rule for a compound with one nitrogen atom.[2][7]
-
Major Fragments: Expect a significant peak at m/z = 106 due to the loss of the tert-butyl radical ([M-57]⁺), representing the stable benzylamine fragment.
-
Table 3: Summary of Expected Analytical Data
| Technique | Observation | Interpretation |
| ¹H NMR | Singlet at ~0.9 ppm (9H) | Confirms tert-butyl group |
| Multiplet at 7.2-7.4 ppm (5H) | Confirms phenyl group | |
| Broad singlet (2H), D₂O exchangeable | Confirms primary amine (-NH₂) | |
| IR | Doublet at ~3350-3450 cm⁻¹ | Confirms primary amine N-H stretch |
| MS | M⁺ peak at m/z = 163 | Confirms molecular formula C₁₁H₁₇N |
| Base peak at m/z = 106 | Confirms benzylic cleavage |
Potential Applications and Future Research Directions
Currently, this compound is classified as a research chemical, and its specific biological activities are not extensively documented in peer-reviewed literature.[3][9] However, its core structure as a substituted phenethylamine analog provides a logical basis for exploring its potential in drug discovery.
Structural Analogies and Bioactivity Hypotheses:
-
Central Nervous System (CNS) Activity: Many phenethylamine derivatives exhibit CNS activity. While structurally different from classical stimulants like amphetamine, the phenyl-amine motif warrants investigation for its interaction with monoamine transporters or receptors.
-
β-Adrenergic Receptor Modulation: A patent for related compounds, 2-methyl-1-substituted phenyl-2-propanamines, describes their use as intermediates for β₂-adrenergic receptor agonists, which are crucial in treating respiratory diseases like asthma and COPD.[10] The structural similarity suggests that the title compound could be explored as a building block or a candidate ligand in this area.
-
Ion Channel Modulation: Other complex phenyl-alkyl-amine structures have been identified as potent N-methyl-D-aspartate (NMDA) receptor antagonists.[11] Screening this compound for activity against various ion channels, particularly in the context of neurological disorders, could be a fruitful avenue of research.
Proposed Research Workflow:
For drug development professionals, a logical next step would be to subject this compound to a tiered screening process. This would involve initial high-throughput in vitro binding and functional assays against a panel of CNS receptors and transporters, followed by more focused cell-based assays for promising hits. The steric bulk of the tert-butyl group may confer unique selectivity or metabolic stability compared to less hindered analogs, making it an intriguing candidate for further investigation.
Safety and Handling
As with most amines, this compound should be handled with care. It is presumed to be harmful if inhaled, ingested, or in contact with skin.[12]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with heat, flames, and strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8 °C).[5]
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- Synthesis and biological activity of conformationally restricted analogs of milnacipran: (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxami de, an efficient noncompetitive N-methyl-D-aspartic acid receptor antagonist - PubMed. [Link]
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(R)-2,2-dimethyl-1-phenylpropan-1-amine synthesis
An In-Depth Technical Guide to the Synthesis of (R)-2,2-dimethyl-1-phenylpropan-1-amine
Introduction
(R)-2,2-dimethyl-1-phenylpropan-1-amine (CAS: 3082-71-1) is a chiral primary amine that serves as a valuable building block in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[1][2] Its sterically hindered nature, provided by the tert-butyl group adjacent to the chiral center, makes it a unique synthon for introducing specific stereochemistry and conformational rigidity into target molecules. This guide provides a detailed exploration of the primary synthetic strategies for obtaining this compound in high enantiomeric purity, aimed at researchers and professionals in organic synthesis and drug development. We will delve into the core methodologies of asymmetric reductive amination, classical resolution, and biocatalytic transformation, evaluating the underlying principles and practical considerations for each approach.
Strategic Overview of Synthetic Pathways
The synthesis of a single enantiomer like (R)-2,2-dimethyl-1-phenylpropan-1-amine can be approached from several distinct strategic directions. The choice of pathway often depends on factors such as available starting materials, required scale, cost, and the desired level of enantiopurity. The three predominant strategies are:
-
Asymmetric Reductive Amination: A direct, atom-economical method that converts a prochiral ketone into a chiral amine using a chiral catalyst.[3][4]
-
Classical Resolution: A traditional but robust technique involving the separation of a racemic amine mixture by forming diastereomeric salts with a chiral resolving agent.[5]
-
Biocatalytic Synthesis: An enzymatic approach, often using transaminases, that offers exceptional selectivity and operates under mild, environmentally benign conditions.[6][7]
Figure 1: Overview of primary synthetic routes to (R)-2,2-dimethyl-1-phenylpropan-1-amine.
Methodology 1: Asymmetric Reductive Amination
Asymmetric reductive amination (ARA) is one of the most efficient and direct methods for synthesizing chiral primary amines.[4][8] This one-pot reaction involves the condensation of a ketone with an ammonia source to form a transient imine, which is then reduced in situ by a chiral catalyst system with high stereoselectivity.
Core Principle & Mechanistic Insight
The success of this method hinges on the chiral catalyst, typically a transition metal complexed with a chiral ligand. The catalyst coordinates to the C=N bond of the imine intermediate, creating a chiral environment. The delivery of a hydride (from H₂ or another reducing agent) then occurs preferentially to one face of the imine, leading to the formation of one enantiomer in excess. Ruthenium- and Iridium-based catalysts with chiral phosphine ligands have proven particularly effective for the ARA of alkyl aryl ketones.[8]
Figure 2: Conceptual workflow of asymmetric reductive amination.
Experimental Protocol: Ru-Catalyzed Asymmetric Reductive Amination
This protocol is adapted from established procedures for the reductive amination of alkyl aryl ketones.[8]
Materials:
-
2,2-dimethyl-1-phenyl-1-propanone (CAS 938-16-9)[9]
-
Ammonium acetate (NH₄OAc)
-
[Ru(p-cymene)Cl₂]₂ dimer
-
(R)-C₃-TunePhos ligand
-
2,2,2-Trifluoroethanol (TFE)
-
Pressurized hydrogenation vessel
Procedure:
-
Catalyst Pre-formation: In a glovebox, add the ruthenium precursor and the chiral ligand to a reaction vial. Add degassed TFE and stir at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To a high-pressure reactor, add 2,2-dimethyl-1-phenyl-1-propanone (1.0 eq) and ammonium acetate (2.0 eq).
-
Reaction Execution: Transfer the pre-formed catalyst solution to the reactor via cannula. Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-80 bar).
-
Incubation: Heat the reaction mixture to 80-100 °C and stir for 24-48 hours, monitoring the reaction progress by GC or TLC.
-
Workup: After cooling and carefully venting the reactor, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel. The final product is often isolated as the hydrochloride salt for better stability and handling.
Rationale and Optimization
-
Ammonia Source: Ammonium acetate is often preferred as it is a solid, easy to handle, and the acetate anion can act as a proton shuttle.[8]
-
Solvent: TFE is a common solvent for these reactions as its high polarity and hydrogen bond-donating ability can help stabilize charged intermediates and promote imine formation.
-
Catalyst System: The choice of the chiral ligand (e.g., TunePhos, Segphos) is critical for achieving high enantioselectivity. The ligand's structure dictates the geometry of the metal center and, consequently, the facial selectivity of the reduction.[8]
| Parameter | Condition | Rationale / Reference |
| Ketone | 2,2-dimethyl-1-phenyl-1-propanone | Prochiral starting material |
| Catalyst Loading | 0.5 - 1 mol% | Balances reaction rate and cost |
| Amine Source | NH₄OAc (2.0 eq) | Readily available, solid ammonia source[8] |
| Reducing Agent | H₂ gas | Clean and efficient hydride source |
| Pressure | 55 - 80 bar | High pressure increases H₂ concentration, driving the reaction |
| Solvent | TFE | Stabilizes intermediates[8] |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy for activation |
| Typical ee | >90% | Based on similar substrates[8] |
| Table 1: Representative conditions for Ru-catalyzed asymmetric reductive amination. |
Methodology 2: Classical Resolution of Racemic Amine
Classical resolution is a time-tested method for separating enantiomers. It relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties (notably solubility), these salts can be separated by fractional crystallization.
Core Principle
The racemic amine (R/S)-Amine is reacted with a chiral acid, such as (+)-Tartaric Acid. This results in two diastereomeric salts: [(R)-Amine:(+)-Acid] and [(S)-Amine:(+)-Acid]. One of these salts will typically be less soluble in a given solvent system and will crystallize out, leaving the other in the mother liquor. After separation by filtration, the desired amine enantiomer is liberated from the salt by treatment with a base.
Figure 3: Workflow for the classical resolution of a chiral amine.
Experimental Protocol: Resolution via Diastereomeric Salt Formation
Materials:
-
Racemic 2,2-dimethyl-1-phenylpropan-1-amine
-
L-(+)-Tartaric acid
-
Methanol or Ethanol/Water mixture
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Salt Formation: Dissolve the racemic amine (1.0 eq) in a minimal amount of warm methanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq, as it is a diacid) in warm methanol.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization. The formation of a precipitate should be observed.
-
Isolation: Collect the crystalline solid by vacuum filtration and wash with a small amount of cold methanol. This solid is the enriched diastereomeric salt. The mother liquor contains the other diastereomer.
-
Enantiomeric Purity Check: A small sample of the amine should be liberated from the salt by treatment with NaOH and extraction, then analyzed by chiral HPLC to determine the enantiomeric excess (ee).
-
Recrystallization (if needed): To improve the ee, the crystalline salt can be recrystallized one or more times from the same solvent system.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a 2M NaOH solution until the pH is strongly basic (pH > 12).
-
Extraction: Extract the liberated (R)-amine with diethyl ether or dichloromethane. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to yield the pure (R)-2,2-dimethyl-1-phenylpropan-1-amine.
Rationale and Considerations
-
Resolving Agent: The choice of resolving agent is crucial and often empirical. Tartaric acid is a common, inexpensive choice for basic amines.
-
Solvent: The solvent system is critical for achieving good separation. It must be a solvent in which the two diastereomeric salts have significantly different solubilities.
-
Yield: The theoretical maximum yield for a resolution is 50% for the desired enantiomer. However, processes for racemizing and recycling the unwanted enantiomer can be developed to improve overall process efficiency.[5]
Methodology 3: Biocatalytic Synthesis using Transaminases
Biocatalysis has emerged as a powerful technology for asymmetric synthesis, offering high selectivity under mild conditions.[10] Transaminase (TA) enzymes, in particular, are well-suited for the synthesis of chiral amines from prochiral ketones.[6][11]
Core Principle
A transaminase catalyzes the transfer of an amino group from an amine donor (like isopropylamine or alanine) to a carbonyl acceptor (the ketone). The reaction requires a pyridoxal 5'-phosphate (PLP) cofactor. The enzyme's active site is chiral, and it orients the ketone substrate in a specific way, ensuring that the incoming amino group is added to only one face of the carbonyl, producing a single amine enantiomer. (R)-selective transaminases are used to produce the desired (R)-product.
Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis
Materials:
-
2,2-dimethyl-1-phenyl-1-propanone
-
An (R)-selective transaminase (commercial or whole-cell biocatalyst)
-
Isopropylamine (or L-Alanine) as the amine donor
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate, pH 7.5)
-
Enzyme for byproduct removal (e.g., lactate dehydrogenase if using alanine)
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.5).
-
Add Reagents: Add the PLP cofactor (approx. 1 mM), the amine donor in large excess (e.g., 500 mM isopropylamine), and the transaminase enzyme.
-
Substrate Addition: Add the 2,2-dimethyl-1-phenyl-1-propanone substrate (e.g., 20-50 mM). The substrate may be added slowly over time to avoid enzyme inhibition.
-
Reaction: Stir the mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) for 24-48 hours. The reaction pH should be monitored and maintained.
-
Monitoring: Track the conversion of the ketone and formation of the amine product by HPLC or GC.
-
Workup and Isolation: Once the reaction is complete, acidify the mixture to stop the enzyme and then basify to pH > 12 to ensure the product is in its free amine form. Extract the product with a suitable organic solvent (e.g., methyl tert-butyl ether). Dry and concentrate the organic phase to obtain the crude product, which can be further purified if necessary.
Advantages and Challenges
-
High Selectivity: Transaminases frequently provide products with >99% ee.[6]
-
Mild Conditions: Reactions are run in aqueous buffers at near-ambient temperatures and pressure.
-
Challenges: The reaction is an equilibrium process. To drive it towards product formation, a large excess of the amine donor is used, and/or the ketone byproduct (e.g., acetone from isopropylamine) is removed.[6]
| Parameter | Condition | Rationale / Reference |
| Enzyme | (R)-selective Transaminase (TA) | Provides stereochemical control[7] |
| Substrate | 2,2-dimethyl-1-phenyl-1-propanone | Carbonyl acceptor |
| Amine Donor | Isopropylamine (excess) | Shifts equilibrium towards product formation[11] |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | Essential for TA activity |
| Solvent | Aqueous Buffer (pH 7-8) | Mimics physiological conditions for the enzyme |
| Temperature | 30 - 45 °C | Optimal range for many TA enzymes |
| Typical ee | >99% | Characteristic of enzymatic reactions[6] |
| Table 2: Typical parameters for a biocatalytic transamination reaction. |
Purification and Analytical Characterization
Regardless of the synthetic route, the final product must be purified and its enantiomeric purity must be rigorously determined.
Purification
Standard purification methods include:
-
Acid-Base Extraction: To remove non-basic impurities.
-
Column Chromatography: On silica gel to remove chemical impurities.
-
Crystallization: Often performed on the hydrochloride salt of the amine to achieve high chemical and enantiomeric purity.[12]
Determination of Enantiomeric Excess (ee)
The most reliable methods for determining the enantiomeric composition of the final product are chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[2][]
| Parameter | HPLC Condition | SFC Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak®) | Polysaccharide-based (e.g., Chiralcel®) |
| Mobile Phase | Hexane/Isopropanol + acidic/basic additive | CO₂/Methanol + additive (e.g., ESA)[14] |
| Flow Rate | 0.5 - 1.0 mL/min | 2.0 - 4.0 mL/min |
| Detection | UV at 210 nm or 254 nm | UV at 210 nm or 254 nm |
| Analyte Form | Free amine or derivatized | Free amine |
| Table 3: Example analytical conditions for chiral separation. |
Conclusion and Strategic Comparison
The synthesis of (R)-2,2-dimethyl-1-phenylpropan-1-amine can be successfully achieved through several robust methods. The optimal choice depends on the specific requirements of the project.
-
Asymmetric Reductive Amination is ideal for direct, scalable synthesis where investment in catalysts and high-pressure equipment is feasible. It offers high efficiency and excellent enantioselectivity in a single step.
-
Classical Resolution remains a viable and powerful technique, especially when the racemic amine is inexpensive or readily available. While the theoretical yield is limited to 50% without a recycling process, its procedural simplicity is advantageous.
-
Biocatalysis represents the state-of-the-art in green chemistry, providing unparalleled selectivity under mild conditions. It is an excellent choice for producing high-purity material, though it may require specialized expertise in enzymology and bioprocess development.
Each of these pathways provides a reliable route to this important chiral building block, empowering further research and development in the chemical and pharmaceutical sciences.
References
-
Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. [Link]
-
Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University. [Link]
-
Fu, G. C., & Maimone, T. J. (2018). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. Accounts of chemical research, 51(9), 2043–2055. [Link]
-
ResearchGate. The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination. [Link]
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ResearchGate. What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? [Link]
-
ResearchGate. Asymmetric reductive amination for the synthesis of chiral amines. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(21), 6687. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
ResearchGate. Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. [Link]
-
Tan, X., Gao, S., Zeng, W., Xin, S., Yin, Q., & Zhang, X. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H₂. Journal of the American Chemical Society, 140(6), 2024–2027. [Link]
-
ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
-
Royal Society of Chemistry. Supporting Information - General Procedure A: Reductive amination. [Link]
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Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
American Elements. This compound. [Link]
-
ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2017). Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation. Advanced Synthesis & Catalysis, 359(15), 2609-2615. [Link]
-
ChemSynthesis. 2,2-dimethyl-1-phenyl-1-propanone. [Link]
-
PubChem. (R)-2,2-dimethyl-1-phenylpropan-1-amine. [Link]
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(S)-2,2-dimethyl-1-phenylpropan-1-amine hydrochloride properties
An In-Depth Technical Guide to (S)-2,2-dimethyl-1-phenylpropan-1-amine hydrochloride
Foreword
As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This guide is crafted to provide a comprehensive and practical understanding of (S)-2,2-dimethyl-1-phenylpropan-1-amine hydrochloride, a molecule of significant interest in the realms of stereochemistry and synthetic chemistry. We will delve into its fundamental properties, explore the rationale behind its synthesis and analysis, and contextualize its application with field-proven insights. The methodologies described herein are designed to be self-validating, providing researchers and drug development professionals with a trustworthy resource for their work.
Core Molecular Profile and Physicochemical Properties
(S)-2,2-dimethyl-1-phenylpropan-1-amine hydrochloride is a chiral amine salt. Its structure is characterized by a phenyl ring and a sterically hindered neopentyl-like group attached to the stereogenic center, which bears the amine functionality. This specific arrangement imparts unique properties, making it a valuable tool in asymmetric synthesis and chiral separations.
The hydrochloride salt form enhances the compound's stability and water solubility compared to the free base, making it easier to handle and store in a laboratory setting.
Key Physicochemical Data
The fundamental properties of (S)-2,2-dimethyl-1-phenylpropan-1-amine hydrochloride are summarized below. These values are critical for experimental design, from calculating molar equivalents in a reaction to selecting appropriate analytical techniques.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₈ClN | [1] |
| Molecular Weight | 199.72 g/mol | [1] |
| CAS Number | 69187-60-6 (for the racemate hydrochloride) | |
| Appearance | Solid | |
| Purity | Typically ≥95% | [2] |
| Storage Conditions | Room temperature, under inert atmosphere | |
| Canonical SMILES | CC(C)(C)C(C1=CC=CC=C1)N.Cl | |
| InChI Key | BMOFDSTXFQCVDC-UHFFFAOYSA-N | [1] |
Synthesis and Stereochemical Control
The synthesis of an enantiomerically pure amine like the (S)-isomer is non-trivial and is central to its utility. The primary challenge lies in establishing the desired stereochemistry at the benzylic carbon. Two principal strategies are employed:
-
Asymmetric Synthesis: Building the molecule from achiral precursors using a chiral catalyst or auxiliary to direct the formation of the (S)-enantiomer.
-
Chiral Resolution: Synthesizing the racemic mixture of the amine and subsequently separating the two enantiomers.
For industrial and research applications, chiral resolution is a common and robust method. It relies on the principle of diastereomeric salt formation.
Conceptual Workflow: Synthesis via Reductive Amination and Chiral Resolution
The following diagram outlines a logical and field-proven workflow for obtaining the target compound. The initial step involves the synthesis of the racemic amine, followed by a classical resolution protocol.
Caption: Workflow for Synthesis and Chiral Resolution.
Protocol: Synthesis of Racemic Amine via Reductive Amination
This protocol describes the synthesis of the racemic precursor from the corresponding ketone. The choice of reducing agent is critical; catalytic hydrogenation is often clean and efficient.
-
Reactor Setup: To a stirred hydrogenation reactor, add 2,2-dimethyl-1-phenylpropan-1-one (1.0 eq.) and a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 1-2 mol%).
-
Ammonia Source: Saturate the solution with anhydrous ammonia gas or add a solution of ammonia in methanol.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to 40-60 °C.
-
Reaction Monitoring: Monitor the reaction progress by GC or TLC until the ketone starting material is consumed.
-
Work-up: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude racemic (R/S)-2,2-dimethyl-1-phenylpropan-1-amine.
Protocol: Chiral Resolution via Diastereomeric Salt Formation
This protocol details the separation of the (S)-enantiomer from the racemic mixture. The key is the selection of a chiral acid that forms a diastereomeric salt with one enantiomer that has significantly different solubility.
-
Dissolution: Dissolve the crude racemic amine (1.0 eq.) in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Resolving Agent Addition: Add a solution of a chiral resolving agent, for example, L-(+)-tartaric acid (0.5 eq.), dropwise to the stirred amine solution. Using a sub-stoichiometric amount of the resolving agent is a common strategy to maximize the purity of the first crop of crystals.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to 0-5 °C, to induce crystallization of the less soluble diastereomeric salt ((S)-amine-L-tartrate).
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
Liberation of Free Amine: Dissolve the isolated diastereomeric salt in water and basify with an aqueous solution of NaOH (e.g., 2M) to a pH > 12.
-
Extraction: Extract the liberated free (S)-amine into an organic solvent like dichloromethane or diethyl ether.
-
Final Salt Formation: Dry the organic extracts over anhydrous sodium sulfate, filter, and then bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the desired (S)-2,2-dimethyl-1-phenylpropan-1-amine hydrochloride.
-
Final Purification: Collect the hydrochloride salt by filtration, wash with a non-polar solvent (e.g., hexane) to remove any non-basic impurities, and dry under vacuum.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the final product. A multi-technique approach is required for a complete profile.
Analytical Workflow
The following diagram illustrates a standard workflow for the complete characterization of the synthesized product.
Caption: Standard Analytical Workflow for Product Validation.
Expected Spectroscopic and Chromatographic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (multiplet, ~7.2-7.4 ppm), the benzylic proton (singlet or sharp multiplet, ~4.0-4.5 ppm), and the highly shielded tert-butyl group (singlet, ~0.9-1.1 ppm). The amine protons may appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will confirm the presence of the different carbon environments: aromatic carbons (~125-140 ppm), the benzylic carbon (~60-65 ppm), the quaternary carbon of the tert-butyl group (~35 ppm), and the methyl carbons of the tert-butyl group (~27 ppm).
-
Mass Spectrometry: Electrospray ionization (ESI-MS) in positive mode should show a prominent peak for the free amine's molecular ion [M+H]⁺ at m/z 164.2.
-
Chiral HPLC: This is the most critical analysis for confirming the success of the resolution. Using a chiral stationary phase (e.g., a cyclodextrin- or cellulose-based column), the (S)- and (R)-enantiomers can be separated. The analysis should show a single major peak for the (S)-enantiomer, allowing for the precise calculation of enantiomeric excess (e.e.).
Applications in Research and Drug Development
The primary value of (S)-2,2-dimethyl-1-phenylpropan-1-amine lies in its utility as a chiral auxiliary and resolving agent.
Application as a Chiral Resolving Agent
This is the most common application. The bulky tert-butyl group often leads to the formation of well-defined, crystalline diastereomeric salts, which is a prerequisite for efficient separation by fractional crystallization.
Caption: Principle of Chiral Resolution via Diastereomeric Salts.
Role as a Chiral Building Block (Synthon)
In drug development, enantiomerically pure starting materials are invaluable. (S)-2,2-dimethyl-1-phenylpropan-1-amine can serve as a chiral synthon. Its primary amine can be derivatized to introduce a stereocenter into a larger target molecule with high fidelity.
Context within Phenylpropanamines
It is important for drug development professionals to recognize that the 1-phenylpropan-1-amine scaffold is a core component of many centrally active compounds, such as cathinone and its derivatives[3]. Furthermore, related structures like amphetamine and methamphetamine are potent CNS stimulants[4]. While the physiological and toxicological properties of (S)-2,2-dimethyl-1-phenylpropan-1-amine are not well-documented[5], its structural similarity to these classes of compounds necessitates careful handling and toxicological assessment if it is to be considered for any in-vivo application. The steric bulk of the t-butyl group may significantly alter its pharmacological profile compared to less hindered analogues.
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount. The following information is derived from available safety data sheets (SDS).
GHS Hazard Information
The free base, 2,2-dimethyl-1-phenylpropan-1-amine, is associated with the following hazards. Users should handle the hydrochloride salt with similar precautions.
| Hazard Class | GHS Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Irritant) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Irritant) |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation | GHS05 (Corrosion), GHS07 (Irritant) |
| STOT, Single Exposure | H335: May cause respiratory irritation | GHS07 (Irritant) |
Source: PubChem, Fisher Scientific[6][7]
Handling and PPE Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[8].
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[8].
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep under an inert atmosphere for long-term stability.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or water courses[8].
Conclusion
(S)-2,2-dimethyl-1-phenylpropan-1-amine hydrochloride is more than a simple chemical entity; it is a precision tool for chemists engaged in the complex task of controlling stereochemistry. Its robust application in chiral resolution and its potential as a chiral building block make it a valuable component in the synthetic chemist's toolbox. This guide has provided the foundational knowledge, practical protocols, and critical safety information necessary for its effective and safe utilization. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of reliable chiral auxiliaries like this one will only increase.
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Chemsrc. (2025). This compound MSDS. Retrieved from [Link]
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PubChem. (n.d.). 2,2-Dimethylpropan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Reagentia. (n.d.). (S)-2,2-dimethyl-1-phenylpropan-1-amine hydrochloride (1 x 100 mg). Retrieved from [Link]
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An In-Depth Technical Guide to 2,2-dimethyl-1-phenylpropan-1-amine: Molecular Weight, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-dimethyl-1-phenylpropan-1-amine is a primary amine featuring a chiral center and a sterically hindered neopentyl group adjacent to a phenyl ring. As a member of the phenylalkylamine class of compounds, it serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The unique structural characteristics of this compound, including its chirality and steric bulk, make it an interesting target for stereoselective synthesis and a useful intermediate in the construction of complex molecular architectures.
This technical guide provides a comprehensive overview of this compound, with a primary focus on its molecular weight and the methodologies for its synthesis and analytical characterization. As a Senior Application Scientist, the following sections will delve into the causality behind experimental choices, providing field-proven insights to ensure technical accuracy and the implementation of self-validating protocols.
Core Properties of this compound
A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective use in research and development. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 163.26 g/mol | [1] |
| Molecular Formula | C₁₁H₁₇N | [1] |
| CAS Number | 61501-04-0 | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 231.2 °C at 760 mmHg | |
| Density | 0.926 g/cm³ |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be approached through several established methodologies for amine synthesis. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and stereochemical considerations. Two plausible and effective methods are reductive amination of a ketone precursor and the Leuckart reaction.
Method 1: Reductive Amination of Pivalophenone
Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[2][3][4] In this approach, pivalophenone (2,2-dimethyl-1-phenylpropan-1-one) is reacted with an amine source, in this case, ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine.[5]
The causality behind this choice lies in the high selectivity and generally mild reaction conditions offered by modern reductive amination protocols. The use of a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or a transition metal catalyst with hydrogen gas, allows for the selective reduction of the imine in the presence of the starting ketone.[3]
Caption: Reductive Amination Workflow.
Experimental Protocol: Reductive Amination
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pivalophenone (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, typically 2-5 equivalents).
-
Stir the mixture at room temperature or with gentle heating (40-60 °C) for 1-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.
-
Reduction: Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the reducing agent. If using sodium cyanoborohydride (1.5-2 equivalents), it should be added portion-wise to control the reaction rate. If using catalytic hydrogenation, transfer the reaction mixture to a suitable pressure vessel and add a catalyst such as palladium on carbon (Pd/C) or Raney nickel.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature until the reaction is complete (as monitored by TLC or GC-MS).
-
Work-up and Purification:
-
For the borohydride reduction, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.
-
For catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the aqueous layer with an organic solvent such as diethyl ether or dichloromethane to remove any unreacted ketone.
-
Basify the aqueous layer with a strong base, such as sodium hydroxide, to a pH > 12 to deprotonate the amine.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude amine by distillation or column chromatography on silica gel.
-
Method 2: The Leuckart Reaction
The Leuckart reaction provides a classical alternative for the reductive amination of ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source (in the form of ammonium formate or formamide).[6][7][8][9][10] This one-pot reaction is driven by high temperatures and is particularly effective for the synthesis of sterically hindered amines.
The rationale for employing the Leuckart reaction is its operational simplicity and the use of inexpensive and readily available reagents. Although the reaction conditions are more forcing than some modern methods, it remains a robust and reliable method for the synthesis of this class of amines.
Caption: Leuckart Reaction Workflow.
Experimental Protocol: Leuckart Reaction
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine pivalophenone (1 equivalent) with an excess of ammonium formate (3-5 equivalents) or formamide.
-
Heating: Heat the reaction mixture to a high temperature, typically 160-180 °C, for several hours (6-24 hours). The reaction progress can be monitored by TLC or GC-MS by taking aliquots and hydrolyzing them to the free amine before analysis.
-
Hydrolysis of the Formamide: After cooling the reaction mixture, add a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide solution) to hydrolyze the intermediate N-formyl derivative.
-
Heat the mixture at reflux for an additional 2-4 hours to ensure complete hydrolysis.
-
Work-up and Purification:
-
Cool the reaction mixture and dilute with water.
-
Wash the aqueous solution with an organic solvent (e.g., toluene or diethyl ether) to remove any non-basic impurities.
-
Make the aqueous layer strongly basic (pH > 12) with the addition of a concentrated sodium hydroxide solution.
-
Extract the liberated amine into an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Analytical Characterization
The unambiguous identification and purity assessment of this compound require a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound are detailed below.
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Phenyl Protons | 7.20 - 7.40 | Multiplet | 5H | Ar-H | Aromatic protons typically resonate in this region.[11] |
| Benzylic Proton | ~3.5 - 4.0 | Singlet | 1H | Ph-CH-NH₂ | The benzylic proton is deshielded by the adjacent phenyl group and the amino group.[12] |
| Amino Protons | 1.5 - 2.5 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons is variable and concentration-dependent; they often appear as a broad signal that can exchange with D₂O. |
| t-Butyl Protons | 0.8 - 1.2 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the t-butyl group give a characteristic sharp singlet in the aliphatic region.[13] |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment | Rationale |
| Aromatic Carbons | 125 - 145 | Ar-C | Aromatic carbons appear in this characteristic downfield region.[14] |
| Benzylic Carbon | ~60 - 70 | Ph-CH-NH₂ | The benzylic carbon is shifted downfield due to the attached phenyl and amino groups. |
| Quaternary Carbon | ~35 - 45 | -C(CH₃)₃ | The quaternary carbon of the t-butyl group.[15][16] |
| t-Butyl Carbons | ~25 - 35 | -C(CH₃)₃ | The methyl carbons of the t-butyl group.[14][15][16] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would lead to characteristic fragmentation.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 163 | [M]⁺ | Molecular ion |
| 148 | [M - CH₃]⁺ | Loss of a methyl radical from the t-butyl group. |
| 106 | [C₇H₈N]⁺ | Alpha-cleavage with loss of the t-butyl radical, forming a stable benzylic iminium ion. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzylic compounds. |
| 57 | [C₄H₉]⁺ | t-Butyl cation, resulting from cleavage of the bond between the benzylic carbon and the t-butyl group. |
The fragmentation of amines often follows the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for aliphatic amines, leading to the formation of a resonance-stabilized iminium cation.[17]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Vibration | Appearance |
| 3300 - 3500 | N-H stretch | Two bands for a primary amine (symmetric and asymmetric stretching) |
| 3000 - 3100 | Aromatic C-H stretch | Sharp, medium intensity |
| 2850 - 3000 | Aliphatic C-H stretch | Strong, sharp |
| 1600, 1495, 1450 | Aromatic C=C stretch | Medium to weak, sharp |
| 1580 - 1650 | N-H bend (scissoring) | Medium, broad |
| 700 - 750 and 690-710 | Aromatic C-H bend (out-of-plane) | Strong, sharp (indicative of monosubstitution) |
Chromatographic Analysis
Chromatographic methods are essential for assessing the purity of this compound and for separating its enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Primary amines can sometimes exhibit poor peak shape due to their basicity. Derivatization is often employed to improve chromatographic performance.
Protocol for GC-MS Analysis (with Derivatization)
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the amine sample and dissolve it in 1 mL of a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
To this solution, add 100 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless, operated in split mode (e.g., 20:1) at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[18]
-
MS System: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
This validated approach ensures the reliable identification and quantification of the amine, with the derivatization step enhancing volatility and improving peak shape.[18][19][20][21]
Chiral High-Performance Liquid Chromatography (HPLC)
Due to the presence of a chiral center, it is often necessary to separate the enantiomers of this compound. Chiral HPLC is the method of choice for this purpose. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the separation of a wide range of chiral amines.[22][23][24][25][26]
Protocol for Chiral HPLC Separation
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).
-
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral column, such as a Chiralpak IA, IB, or IC (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A typical starting condition would be 90:10 (v/v) hexane:isopropanol.
-
Mobile Phase Additive: To improve peak shape and enantioselectivity for basic amines, a small amount of an amine additive, such as diethylamine (DEA) or ethylenediamine (EDA), is typically added to the mobile phase (0.1% v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 210 nm or 254 nm.
-
-
Sample Preparation:
-
Dissolve the amine sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Method Development and Optimization:
-
If the initial conditions do not provide adequate separation, the ratio of alcohol in the mobile phase can be adjusted. Increasing the alcohol content generally decreases retention time.
-
Different alcohol modifiers (e.g., ethanol, n-propanol) can be screened to improve enantioselectivity.
-
The type and concentration of the amine additive can also be varied.
-
This self-validating protocol allows for the robust and reproducible separation of the enantiomers, which is critical for applications in pharmaceutical development where the biological activity of enantiomers can differ significantly.
Applications and Significance
This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[27][28][][30] The presence of a chiral center makes it a useful building block for the stereoselective synthesis of active pharmaceutical ingredients (APIs). The sterically demanding t-butyl group can be exploited to direct the stereochemical outcome of reactions at or near the chiral center, a concept often utilized in asymmetric synthesis. The primary amine functionality allows for a wide range of chemical transformations, including amide bond formation, N-alkylation, and the formation of Schiff bases, further expanding its utility in the synthesis of diverse chemical libraries for drug discovery.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Conclusion
This technical guide has provided a comprehensive overview of this compound, focusing on its molecular weight of 163.26 g/mol and the key methodologies for its synthesis and analytical characterization. The detailed protocols for reductive amination, the Leuckart reaction, GC-MS, and chiral HPLC are designed to be robust and self-validating, providing researchers and drug development professionals with the necessary tools for the effective utilization of this important chemical intermediate. A thorough understanding of its properties and analytical behavior is crucial for its successful application in the synthesis of novel and complex molecular targets.
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- PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN)
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An In-Depth Technical Guide on the Prospective Biological Evaluation of 2,2-dimethyl-1-phenylpropan-1-amine
Executive Summary: A thorough review of the existing scientific literature reveals a significant gap in the understanding of the biological activity of 2,2-dimethyl-1-phenylpropan-1-amine. While chemical properties are documented, there is a notable absence of published research detailing its pharmacological effects, mechanism of action, or potential therapeutic applications. This guide, therefore, provides a comprehensive, forward-looking framework for the systematic evaluation of this compound. It is designed to serve as a strategic roadmap for researchers and drug development professionals, outlining a logical, multi-tiered approach to elucidate the biological profile of this and other novel chemical entities. The methodologies described herein are grounded in established principles of drug discovery and are designed to build a robust data package for informed decision-making.
Introduction and Chemical Overview
This compound is a primary amine featuring a phenyl group and a sterically hindered neopentyl (t-butyl) group attached to the alpha-carbon. Its chemical structure suggests potential interactions with biological systems that recognize phenethylamine-like scaffolds. However, the bulky t-butyl group is a key structural feature that likely modulates its pharmacokinetic and pharmacodynamic properties in ways that are not readily predictable without empirical data.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | PubChem[1] |
| Molecular Weight | 163.26 g/mol | PubChem[1] |
| CAS Number | 61501-04-0 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CC(C)(C)C(C1=CC=CC=C1)N | PubChem[1] |
A Strategic Framework for Biological Characterization
The following sections outline a comprehensive, multi-stage research program to systematically investigate the biological activity of this compound. This framework is designed to be resource-efficient, progressing from computational and high-throughput in vitro methods to more complex cellular and in vivo models.
Stage 1: In Silico Profiling and Physicochemical Characterization
Before embarking on extensive biological assays, a foundational understanding of the molecule's properties is essential. This initial stage focuses on computational predictions and fundamental physicochemical measurements.
Experimental Protocols:
-
Physicochemical Analysis:
-
Solubility: Determine the aqueous solubility at various pH values (e.g., 2.0, 7.4, 9.0) using a standardized method such as the shake-flask or potentiometric titration method.
-
LogP/LogD: Experimentally determine the octanol-water partition coefficient (LogP) and distribution coefficient (LogD at pH 7.4) to assess lipophilicity and potential for membrane permeability.
-
pKa Determination: Measure the acid dissociation constant (pKa) of the primary amine to understand its ionization state at physiological pH.
-
-
In Silico ADMET Prediction:
-
Utilize computational models (e.g., SwissADME, pkCSM) to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
-
Key parameters to model include blood-brain barrier permeability, cytochrome P450 inhibition, and potential for hERG channel binding.
-
Logical Workflow for Stage 1:
Caption: Hypothetical mechanism of D₂ receptor antagonism.
Stage 4: Preliminary In Vivo Evaluation
Positive in vitro results would warrant a preliminary investigation in animal models to assess the compound's in vivo effects and tolerability.
Experimental Protocols:
-
Maximum Tolerated Dose (MTD) Study:
-
Administer escalating doses of the compound to rodents (e.g., mice or rats) to determine the MTD, observing for clinical signs of toxicity.
-
-
Rodent Behavioral Irwin Screen:
-
Administer the compound at doses below the MTD and perform a comprehensive observational screen to assess potential effects on behavior, autonomic function, and motor coordination. This can provide initial clues to its CNS activity profile (e.g., stimulant, sedative, anxiolytic).
-
-
Preliminary Pharmacokinetic (PK) Study:
-
Administer a single dose of the compound to a small cohort of animals and collect blood samples at various time points to determine key PK parameters such as Cmax, Tmax, and half-life.
-
Workflow for In Vivo Evaluation:
Sources
An In-depth Technical Guide to 2,2-dimethyl-1-phenylpropan-1-amine and its Analogs
This guide provides a comprehensive technical overview of 2,2-dimethyl-1-phenylpropan-1-amine, a versatile chemical scaffold, and its analogs. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The content delves into the synthesis, characterization, and potential applications of this compound class, with a focus on the underlying scientific principles and practical experimental considerations.
Introduction to the Phenylpropanamine Scaffold
The phenylpropanamine framework is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of physiologically active compounds. These molecules, characterized by a phenyl group attached to a three-carbon chain with an amine functionality, are privileged structures due to their ability to interact with various biological targets, particularly within the central nervous system (CNS).
The Significance of this compound
This compound, with its distinct steric hindrance provided by the gem-dimethyl group adjacent to the amine-bearing carbon, presents a unique modification to the classic phenylpropanamine scaffold. This structural feature can significantly influence its metabolic stability, receptor binding affinity, and overall pharmacological profile. Understanding the synthesis and properties of this core molecule is the first step toward exploring its potential in drug discovery.
Table 1: Core Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 61501-04-0 | PubChem[1] |
| Molecular Formula | C11H17N | PubChem[1] |
| Molecular Weight | 163.26 g/mol | PubChem[1] |
| Synonyms | 2,2-Dimethyl-1-phenylpropylamine | PubChem[1] |
Synthetic Strategies and Methodologies
The synthesis of this compound and its analogs can be approached through several synthetic routes. The choice of a particular method often depends on the desired scale, purity requirements, and the availability of starting materials.
Synthesis of the Core Scaffold
A common strategy for synthesizing the target compound involves the reductive amination of a corresponding ketone, 2,2-dimethyl-1-phenylpropan-1-one (also known as pivalophenone)[2]. This ketone can be synthesized through various methods, including the Friedel-Crafts acylation of benzene with pivaloyl chloride.
This protocol outlines a laboratory-scale synthesis of this compound hydrochloride.
Materials:
-
2,2-dimethyl-1-phenylpropan-1-one
-
Ammonium formate
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2,2-dimethyl-1-phenylpropan-1-one (1 equivalent) in methanol.
-
Addition of Reagents: To this solution, add ammonium formate (10 equivalents) and a catalytic amount of 10% Pd/C (0.04 equivalents)[3].
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of methanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extraction: Dissolve the residue in water and basify with a suitable base (e.g., 2M NaOH) to a pH > 12. Extract the aqueous layer three times with diethyl ether.
-
Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to obtain the free base of this compound as an oil.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the free base in a minimal amount of diethyl ether and add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid[4].
Caption: Synthetic workflow for this compound HCl.
Synthesis of Analogs
The synthesis of analogs of this compound allows for the exploration of structure-activity relationships (SAR). Modifications can be made to the phenyl ring, the alkyl chain, or the amine group.
-
Phenyl Ring Analogs: Substituted analogs can be prepared by starting with the appropriately substituted benzene derivative in a Friedel-Crafts acylation or by using a substituted benzyl halide in a reaction with isobutyronitrile, followed by hydrolysis, Curtius rearrangement, and catalytic hydrogenation[5].
-
N-Alkylated Analogs: N-methylation or N,N-dimethylation can be achieved through reductive amination with formaldehyde or by direct alkylation of the primary amine.
-
Chiral Analogs: Enantiomerically pure analogs can be synthesized using chiral catalysts or by resolution of the racemic mixture[6][7].
Physicochemical Properties and Analytical Characterization
A thorough understanding of the physicochemical properties of these compounds is crucial for their development as potential drug candidates.
Table 2: Physicochemical Properties of this compound and a Related Analog
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C11H17N | 163.26 | 2.5 |
| N,N-dimethyl-2-phenylpropan-1-amine | C11H17N | 163.26 | 2.5 |
Data sourced from PubChem[1][8].
Analytical Techniques for Enantiomeric Purity
For chiral analogs, determining the enantiomeric excess (ee) is critical. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)
-
Mobile phase: A mixture of hexane and isopropanol, with a small percentage of a suitable amine modifier (e.g., diethylamine) to improve peak shape.
-
Sample of the chiral amine dissolved in the mobile phase.
Procedure:
-
Method Development: Optimize the mobile phase composition to achieve baseline separation of the two enantiomers. The ratio of hexane to isopropanol is a key parameter to adjust.
-
System Equilibration: Equilibrate the chiral column with the optimized mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a known concentration of the sample onto the column.
-
Data Acquisition: Monitor the elution of the enantiomers using the UV detector at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess can be calculated using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Caption: Workflow for determining enantiomeric purity via Chiral HPLC.
Pharmacology and Structure-Activity Relationships
While the specific pharmacological profile of this compound is not extensively documented in publicly available literature, its structural similarity to known psychoactive compounds suggests potential activity within the central nervous system. Phenylpropanamines are known to interact with monoamine transporters and receptors.
Potential Mechanism of Action
Based on its structure, this compound could potentially act as a releasing agent or reuptake inhibitor of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. The bulky tert-butyl group may influence its selectivity and potency for different transporters.
Structure-Activity Relationships (SAR)
The exploration of SAR is key to designing new molecules with desired pharmacological properties. For the phenylpropanamine scaffold, several general SAR principles have been established:
-
Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring can dramatically alter activity and selectivity.
-
Alkyl Chain Modification: Changes in the length and branching of the alkyl chain can affect potency and metabolic stability.
-
Amine Group Substitution: The degree of N-alkylation (primary, secondary, or tertiary amine) influences the compound's properties, including its blood-brain barrier permeability and receptor interactions.
Caption: Key areas for SAR exploration in this compound analogs.
Applications and Future Directions
Potential Applications
The primary application of this compound and its analogs is as building blocks in the synthesis of more complex molecules, particularly in the development of new therapeutic agents. A patent discloses the use of a similar scaffold, 2-methyl-1-substituted phenyl-2-propanamine compounds, in the preparation of β2-adrenergic receptor agonists for the treatment of asthma and COPD[5]. This suggests that the core structure of interest may also be a valuable intermediate for respiratory drugs.
Future Research
Future research in this area could focus on:
-
Synthesis of Novel Analogs: The design and synthesis of new analogs with diverse substitution patterns to build a comprehensive SAR profile.
-
Pharmacological Screening: Systematic screening of these analogs against a panel of CNS targets to identify novel lead compounds.
-
Metabolic Studies: Investigation of the metabolic fate of these compounds to identify potential liabilities and guide the design of more stable analogs.
-
Computational Modeling: The use of in silico methods to predict the binding modes and affinities of these compounds at various receptors and transporters.
Conclusion
This compound represents a promising, yet underexplored, chemical scaffold. Its unique structural features and synthetic accessibility make it an attractive starting point for the development of novel therapeutic agents. This guide has provided a foundational understanding of its synthesis, characterization, and potential applications, with the aim of facilitating further research and innovation in this area.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N,N-dimethyl-2-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (n.d.). This compound | CAS#:61501-04-0. Retrieved from [Link]
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ChemSynthesis. (n.d.). 2,2-dimethyl-1-phenyl-1-propanone. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of racemic disubstituted 1-phenylpropan-2-amines (8b–d). Retrieved from [Link]
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PubMed. (2014). Quantitative structure-cytotoxicity relationship of phenylpropanoid amides. Retrieved from [Link]
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MDPI. (n.d.). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Retrieved from [Link]
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American Elements. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]
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2,2-dimethyl-1-phenylpropan-1-amine literature review
An In-depth Technical Guide to 2,2-dimethyl-1-phenylpropan-1-amine
Introduction
This compound is a chiral organic compound belonging to the phenethylamine class. Its structure, characterized by a phenyl group and a bulky tert-butyl group attached to the carbon adjacent to the amino group, imparts unique stereochemical and pharmacological properties. While not a widely studied compound in its own right, its structural motifs are of significant interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and analytical methodologies, intended for researchers and professionals in drug development and chemical sciences.
Chemical and Physical Properties
The fundamental identity and physical characteristics of a compound are crucial for its handling, application, and analysis.
Chemical Identifiers
A compound can be identified by various systematic and registered names and numbers, ensuring unambiguous reference in scientific literature and databases.
-
IUPAC Name : this compound[1]
-
Synonyms : 2,2-Dimethyl-1-phenylpropylamine, Benzenemethanamine, α-(1,1-dimethylethyl)-[1]
Physicochemical Data
The physical properties of this compound are summarized below. These data are essential for designing experimental conditions, such as solvent selection and purification methods.
| Property | Value | Source |
| Molecular Weight | 163.26 g/mol | [4] |
| Appearance | Not specified; likely a liquid or low-melting solid | [2] |
| Boiling Point | No data available | [2] |
| Melting Point | No data available | [2] |
| Density | No data available | [2] |
| XLogP3 | 2.5 |
Spectral Information
Spectroscopic data is fundamental for the structural confirmation of this compound. Databases like PubChem compile spectral information from various sources.[1] Available data includes:
Synthesis and Chiral Resolution
The synthesis of chiral amines like this compound requires strategies that can control stereochemistry, either through asymmetric synthesis or by resolving a racemic mixture.
Synthetic Pathways
A common approach to synthesizing α-substituted benzylamines involves the reductive amination of a corresponding ketone. An alternative route could involve the nucleophilic substitution of a benzyl halide followed by reduction and rearrangement. A plausible synthetic route is outlined below.
Caption: A potential two-step synthesis of racemic this compound.
Detailed Synthetic Protocol (Hypothetical)
This protocol describes a reductive amination pathway, a robust and widely used method for amine synthesis.
Step 1: Synthesis of 2,2-dimethyl-1-phenyl-1-propanone (Pivalophenone)
-
To a stirred suspension of anhydrous aluminum chloride in dry benzene at 0-5 °C, add pivaloyl chloride dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture cautiously onto crushed ice and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting ketone by vacuum distillation.
Step 2: Reductive Amination to form this compound
-
Dissolve 2,2-dimethyl-1-phenyl-1-propanone in methanol, and add an excess of ammonium chloride followed by aqueous ammonia to form the imine in situ.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise while maintaining the pH between 6 and 7.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by adding dilute HCl, then basify with NaOH to pH > 12.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
The crude racemic amine can be purified by distillation or chromatography.
Chiral Resolution
Since the synthetic product is a racemic mixture, separating the enantiomers is critical for pharmacological studies or for its use as a chiral auxiliary. The most common method is through the formation of diastereomeric salts.[5]
Principle: The racemic amine is reacted with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5]
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Protocol: Chiral Resolution with Tartaric Acid
-
Dissolve the racemic this compound in a suitable solvent, such as ethanol.
-
Add an equimolar amount of a chiral resolving agent, like (+)-tartaric acid, dissolved in the same solvent.
-
Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration. The enantiomeric purity can be checked by polarimetry or chiral chromatography.
-
Liberate the free amine from the salt by treating it with a base (e.g., NaOH solution) and extracting it into an organic solvent.
-
The other enantiomer can be recovered from the mother liquor by a similar process.
Pharmacological and Toxicological Profile
The structure of this compound is analogous to known central nervous system (CNS) stimulants.
Hypothesized Mechanism of Action
As a substituted phenethylamine, this compound is structurally related to stimulants like methamphetamine and amphetamine.[6] These drugs typically act as releasing agents of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) and as inhibitors of their reuptake. The bulky tert-butyl group may modulate its affinity and selectivity for monoamine transporters compared to less substituted analogs.
Caption: Hypothesized mechanism of action as a monoamine releasing agent.
Potential Applications in Drug Discovery
The phenethylamine scaffold is a cornerstone in the development of CNS-active drugs.[7] this compound and its derivatives could serve as:
-
Research Tools : To probe the structure-activity relationships of monoamine transporter ligands.
-
Building Blocks : As a starting material for the synthesis of more complex drug candidates, such as agonists for β₂-adrenergic receptors.[8]
Toxicology and Safety
According to the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA), this compound presents several hazards.[1]
-
H302 : Harmful if swallowed.[1]
-
H315 : Causes skin irritation.[1]
-
H318 : Causes serious eye damage.[1]
-
H335 : May cause respiratory irritation.[1]
Handling Precautions :
-
Use only in a chemical fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and laboratory clothing.[2]
-
Avoid contact with skin, eyes, and inhalation of vapors.[2]
-
Store in a tightly closed container away from heat and oxidizing agents.[2]
Analytical Methodologies
Accurate analysis is crucial for confirming the identity, purity, and enantiomeric composition of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule, confirming its structure.
-
Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. The molecular ion peak would be expected at m/z 163.[1]
-
Infrared (IR) Spectroscopy : Identifies functional groups, such as the N-H stretches of the primary amine and C-H stretches of the aromatic and aliphatic groups.
Chromatographic Separation
-
Gas Chromatography (GC) : Suitable for analyzing the purity of this volatile amine. When coupled with a mass spectrometer (GC-MS), it is a powerful tool for identification.
-
High-Performance Liquid Chromatography (HPLC) :
-
Reverse-Phase HPLC : Can be used to assess purity.
-
Chiral HPLC : Essential for determining the enantiomeric excess (e.e.) of a resolved sample. A chiral stationary phase (CSP) is used to separate the R and S enantiomers.
-
Example Protocol: Chiral HPLC Analysis
-
Column : A chiral column, such as one based on cyclodextrin or a polysaccharide derivative.
-
Mobile Phase : A mixture of hexane and isopropanol, often with a small amount of an amine additive (like diethylamine) to improve peak shape.
-
Detection : UV detection, typically at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Analysis : Inject a solution of the amine. The two enantiomers will elute at different retention times. The ratio of their peak areas is used to calculate the enantiomeric excess.
Conclusion
This compound is a chiral phenethylamine with potential applications in medicinal chemistry and as a chiral resolving agent. Its synthesis is achievable through standard organic chemistry reactions, and its chiral nature necessitates resolution for specific applications. While its pharmacological profile has not been extensively documented, its structural similarity to known CNS stimulants suggests it may exhibit similar activity, warranting careful handling due to its potential toxicity. Further research into this and related compounds could provide valuable insights into the structure-activity relationships of monoamine transporter ligands and lead to the development of novel therapeutics.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (n.d.). This compound. Retrieved from [Link]
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American Elements. (n.d.). This compound. Retrieved from [Link]
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ChemSynthesis. (n.d.). 2,2-dimethyl-1-phenyl-1-propanone. Retrieved from [Link]
- Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
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Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of racemic disubstituted 1-phenylpropan-2-amines. Retrieved from [Link]
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PubChem. (n.d.). N,N-dimethyl-2-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]
- Google Patents. (2000). EP1036189A1 - Resolution of chiral amines.
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The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
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MDPI. (2020). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]
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PubChem. (n.d.). 2-Phenylpropylamine. National Center for Biotechnology Information. Retrieved from [Link]
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Stenutz. (n.d.). N,N-dimethyl-1-phenylpropan-2-amine. Retrieved from [Link]
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An In-depth Technical Guide to the Discovery and History of 2,2-dimethyl-1-phenylpropan-1-amine
Introduction
The landscape of medicinal chemistry is built upon the foundational exploration of organic compounds and their interactions with biological systems. Within this vast field, the phenylpropylamine scaffold stands as a cornerstone, giving rise to a multitude of psychoactive substances that have been instrumental in advancing our understanding of the central nervous system (CNS). This guide provides a comprehensive technical overview of a specific, sterically hindered member of this class: 2,2-dimethyl-1-phenylpropan-1-amine. We will delve into its likely origins within the broader context of mid-20th-century research, explore its synthesis, and place it within the historical and pharmacological narrative of phenylpropylamine derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this unique molecule.
Historical Context: The Phenylpropylamine Family
The story of this compound is intrinsically linked to the rich history of phenylpropylamines, a class of compounds characterized by a phenyl group attached to a propylamine side chain. This chemical family includes well-known compounds such as amphetamine, methamphetamine, and MDMA, all of which exert profound effects on the CNS, primarily by modulating monoamine neurotransmitters like dopamine, norepinephrine, and serotonin.[1] The versatility of the phenylpropylamine structure has enabled the synthesis of a wide array of derivatives with diverse pharmacological profiles, ranging from potent CNS stimulants to appetite suppressants.[1]
The Emergence of Sterically Hindered Amines: A Likely Genesis
While a definitive "discovery" paper for this compound remains elusive in the historical record, its structural features strongly suggest its origins lie in the mid-20th century exploration of sterically hindered amines. The introduction of a bulky tert-butyl group adjacent to the benzylic amine creates significant steric hindrance, a common strategy in medicinal chemistry to influence a molecule's metabolic stability and receptor binding profile. Research into such compounds aimed to create analogues of existing drugs with modified pharmacokinetic and pharmacodynamic properties. A related compound, N-(1,1-Dimethylethyl)benzenemethanamine, was first synthesized during this period as part of this line of inquiry, although no single discoverer is widely credited.[1] It is highly probable that this compound was synthesized and studied in a similar context, as an analogue of more well-known phenylpropylamines.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is crucial for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | PubChem[2] |
| Molecular Weight | 163.26 g/mol | PubChem[2] |
| CAS Number | 61501-04-0 | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | Benzenemethanamine, a-(1,1-dimethylethyl)- | PubChem[2] |
Synthesis and Methodology
The synthesis of this compound can be logically approached through the reductive amination of its corresponding ketone precursor, 2,2-dimethyl-1-phenylpropan-1-one. This ketone is commercially available and its synthesis has been reported in the literature.[3]
Synthesis of the Precursor: 2,2-dimethyl-1-phenylpropan-1-one
The ketone precursor, also known as pivalophenone, can be synthesized via several established methods. One common approach is the Friedel-Crafts acylation of benzene with pivaloyl chloride.
Experimental Protocol: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride in dry benzene at 0-5 °C, slowly add pivaloyl chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 2,2-dimethyl-1-phenylpropan-1-one.
Diagram: Synthesis of 2,2-dimethyl-1-phenylpropan-1-one
Caption: Friedel-Crafts acylation for precursor synthesis.
Reductive Amination to this compound
The conversion of the ketone to the primary amine is a standard transformation in organic synthesis. Reductive amination offers a direct and efficient route.
Experimental Protocol: Reductive Amination
-
Dissolve 2,2-dimethyl-1-phenylpropan-1-one in a suitable solvent such as methanol or ethanol.
-
Add an excess of ammonium acetate or a solution of ammonia in methanol.
-
Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Quench the reaction by the addition of water and acidify with hydrochloric acid.
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Diagram: Reductive Amination Workflow
Caption: Step-by-step reductive amination process.
Pharmacological Considerations and Future Directions
While specific pharmacological data for this compound is not extensively published, its structure allows for informed speculation based on the well-established structure-activity relationships (SAR) of phenethylamines. The presence of the bulky tert-butyl group is expected to significantly influence its interaction with monoamine transporters and receptors. This steric hindrance may reduce its affinity for certain targets compared to less hindered analogues like amphetamine, while potentially increasing its metabolic stability by shielding the amine from enzymatic degradation.
Further research is warranted to fully elucidate the pharmacological profile of this compound. Key areas of investigation should include:
-
Monoamine Transporter Affinity: Determining the binding affinities and inhibition potencies at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
-
Receptor Binding Assays: Screening against a panel of CNS receptors to identify any off-target activities.
-
In Vivo Studies: Investigating its effects on locomotor activity, drug discrimination, and other behavioral paradigms in animal models.
-
Metabolic Profiling: Identifying the major metabolites and determining the pharmacokinetic profile of the compound.
The unique structural feature of a tert-butyl group in a phenylpropylamine scaffold makes this compound an interesting candidate for further investigation in the development of novel CNS-active agents.
Conclusion
This compound represents a fascinating, yet understudied, molecule within the vast family of phenylpropylamines. While its precise moment of discovery is not clearly documented, its chemical structure points to an origin in the mid-20th century's exploration of sterically hindered amines. The synthetic pathways to this compound are straightforward and utilize well-established chemical transformations. The future of research on this molecule lies in a thorough characterization of its pharmacological properties, which could reveal novel structure-activity relationships and potentially lead to the development of new therapeutic agents. This guide has aimed to provide a comprehensive technical overview to serve as a valuable resource for scientists and researchers in the field of drug discovery and development.
References
Sources
A Framework for Elucidating the Mechanism of Action of 2,2-dimethyl-1-phenylpropan-1-amine: A Technical Guide
Abstract: The pharmacological profile of 2,2-dimethyl-1-phenylpropan-1-amine is not extensively documented in publicly accessible scientific literature. This guide puts forth a hypothesized mechanism of action based on its structural analogy to known psychoactive compounds, specifically those belonging to the phenylethylamine class. We present a comprehensive, multi-phase experimental strategy designed to rigorously test this hypothesis and establish a detailed pharmacological fingerprint. This document serves as a technical roadmap for researchers and drug development professionals, detailing the requisite in-vitro assays, from initial target binding to functional cellular responses, necessary to fully characterize the molecular mechanism of this and other novel psychoactive substances.
Part 1: Structural Analysis and Hypothesis Generation
The starting point for characterizing any novel compound is an analysis of its chemical structure. This compound belongs to the broad class of phenylethylamines, which includes a vast number of endogenous neurotransmitters (e.g., dopamine, norepinephrine), controlled substances (e.g., amphetamine, methamphetamine), and therapeutic agents.
The core scaffold of this compound features a phenyl group attached to an ethylamine backbone. A key structural feature is the bulky tert-butyl group (2,2-dimethyl) adjacent to the amine-bearing carbon. This steric hindrance can significantly influence how the molecule interacts with protein targets compared to simpler analogs like amphetamine.
Central Hypothesis: Based on its phenylethylamine core, the primary hypothesis is that this compound functions as a modulator of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal. Modulation of these transporters is the primary mechanism of action for most psychostimulants.
The two most probable mechanisms are:
-
Reuptake Inhibition: The compound acts as an antagonist, binding to the transporter to block neurotransmitter reuptake and increase its synaptic concentration.
-
Substrate-Mediated Release: The compound acts as a transporter substrate, being taken up into the presynaptic terminal and inducing reverse transport (efflux) of the endogenous neurotransmitter.
This guide outlines the experimental cascade required to distinguish between these possibilities and quantify the compound's activity at each transporter.
Part 2: Experimental Elucidation of the Core Mechanism
A logical, phased approach is essential to build a comprehensive understanding of the compound's mechanism of action. We will proceed from initial binding studies to functional assays.
Phase I: Target Engagement & Binding Affinity Profiling
Objective: To determine if, and with what affinity, this compound physically binds to the primary hypothesized targets: DAT, NET, and SERT.
Methodology: Radioligand Competition Binding Assays This technique is the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter. It relies on the principle of competition between a labeled, high-affinity ligand (radioligand) and the unlabeled test compound for a finite number of binding sites.
Experimental Protocol: Competition Binding Assay
-
Preparation of Biological Material:
-
Utilize cell membranes from HEK293 or CHO cells stably expressing high levels of the human recombinant dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.
-
Homogenize cells in an appropriate ice-cold buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous interfering substances.
-
Resuspend the final membrane pellet in the assay buffer and determine the total protein concentration using a Bradford or BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes (typically 5-20 µg of protein per well), a fixed concentration of a specific radioligand, and a range of concentrations of the test compound (this compound).
-
Radioligands:
-
For hDAT: [³H]WIN 35,428 (a potent dopamine reuptake inhibitor)
-
For hNET: [³H]Nisoxetine (a selective norepinephrine reuptake inhibitor)
-
For hSERT: [³H]Citalopram (a selective serotonin reuptake inhibitor)
-
-
Controls:
-
Total Binding: Radioligand + Membranes (no competitor).
-
Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of a known, potent displacer (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).
-
-
-
Incubation & Termination:
-
Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
-
Quantification & Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Hypothetical Binding Affinity Profile
| Target Transporter | Radioligand | Test Compound Ki (nM) |
| Human Dopamine Transporter (hDAT) | [³H]WIN 35,428 | Hypothetical Value |
| Human Norepinephrine Transporter (hNET) | [³H]Nisoxetine | Hypothetical Value |
| Human Serotonin Transporter (hSERT) | [³H]Citalopram | Hypothetical Value |
Causality and Self-Validation: The inclusion of NSB wells is critical for self-validation; it defines the baseline from which specific binding is measured. The Cheng-Prusoff correction ensures the calculated Ki is independent of the radioligand concentration used, making it a true measure of affinity.
Visualization: Competitive Binding Assay Workflow
Caption: Workflow for a radioligand competition binding assay.
Phase II: Functional Activity Characterization
Objective: Binding does not equal function. This phase aims to determine how the compound affects transporter activity: does it block uptake or cause release?
Methodology: Neurotransmitter Uptake Assay This assay directly measures the ability of the test compound to inhibit the transport of a neurotransmitter into a cell or synaptosome.
Experimental Protocol: Synaptosome Neurotransmitter Uptake Assay
-
Preparation of Synaptosomes:
-
Isolate synaptosomes (sealed presynaptic nerve terminals) from specific rodent brain regions rich in the transporter of interest (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
This is achieved through differential centrifugation of brain homogenates.
-
-
Assay Setup:
-
Pre-incubate aliquots of the synaptosome preparation with varying concentrations of this compound or a reference inhibitor (e.g., cocaine for DAT) for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).
-
-
Incubation & Termination:
-
Allow the uptake to proceed for a short, defined period within the linear range of uptake (typically 5-10 minutes) at 37°C.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove external radioactivity.
-
-
Quantification & Data Analysis:
-
Quantify the radioactivity trapped inside the synaptosomes via liquid scintillation counting.
-
Plot the percentage of uptake inhibition against the log concentration of the test compound.
-
Fit the data using non-linear regression to determine the IC50 value, representing the concentration that inhibits 50% of neurotransmitter uptake.
-
Data Presentation: Hypothetical Uptake Inhibition Profile
| Target Transporter | Neurotransmitter | Test Compound IC50 (nM) |
| hDAT | [³H]Dopamine | Hypothetical Value |
| hNET | [³H]Norepinephrine | Hypothetical Value |
| hSERT | [³H]Serotonin | Hypothetical Value |
Visualization: Neurotransmitter Uptake Assay Workflow
Caption: Workflow for a neurotransmitter uptake inhibition assay.
Methodology: Neurotransmitter Release Assay This assay determines if a compound can induce transporter-mediated efflux of neurotransmitters, the hallmark of a releasing agent like amphetamine.
Experimental Protocol: Superfusion Release Assay
-
Loading Phase:
-
Incubate synaptosomes or transporter-expressing cells with a radiolabeled neurotransmitter (e.g., [³H]Dopamine) to allow it to be taken up and stored in vesicles.
-
-
Superfusion:
-
Place the loaded cells onto a filter in a superfusion chamber.
-
Continuously perfuse the cells with a physiological buffer at a constant flow rate to establish a stable baseline of spontaneous neurotransmitter release.
-
Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes).
-
-
Compound Application:
-
After establishing a stable baseline, switch to a buffer containing the test compound (this compound) or a positive control (e.g., amphetamine).
-
Continue collecting fractions to measure any change in the rate of neurotransmitter efflux.
-
-
Quantification & Data Analysis:
-
Measure the radioactivity in each collected fraction.
-
Plot the release (as a percentage of total radioactivity) over time. A releasing agent will cause a sharp spike in radioactivity in the fractions collected during its application.
-
Perform a concentration-response curve to determine the EC50 (the concentration that produces 50% of the maximal release effect).
-
Data Presentation: Hypothetical Neurotransmitter Release Profile
| Target Transporter | Neurotransmitter | Test Compound EC50 (nM) |
| hDAT | [³H]Dopamine | Hypothetical Value |
| hNET | [³H]Norepinephrine | Hypothetical Value |
| hSERT | [³H]Serotonin | Hypothetical Value |
Part 3: Interpretation and Profile Classification
By integrating the data from these phases, a clear mechanistic profile emerges.
-
Pure Inhibitor: High affinity (low Ki) and potent uptake inhibition (low IC50), but no activity in the release assay (high or no EC50). Example: Cocaine.
-
Releasing Agent: High affinity (low Ki) and potent activity in both uptake (as a competitive substrate) and release assays (low EC50). Example: Amphetamine.
-
Mixed Profile/Inactive: Other combinations, such as binding without functional effect or no activity in any assay.
The relative potency and efficacy at DAT, NET, and SERT will define the compound's selectivity and predict its likely psychoactive and physiological effects. For instance, a selective dopamine releaser would be expected to have strong psychostimulant and reinforcing properties.
Part 4: Conclusion and Future Directions
This guide provides a foundational framework for the in-vitro characterization of this compound. The proposed experiments, moving from binding to function, represent a robust and validated strategy to elucidate its primary mechanism of action. A thorough understanding of its potency and selectivity at monoamine transporters is the critical first step in predicting its pharmacological effects, potential therapeutic uses, or abuse liability.
Further investigation would involve broader selectivity screening against a panel of other CNS receptors and enzymes (e.g., monoamine oxidases, trace amine-associated receptors) and progression to in-vivo studies, such as microdialysis, to confirm these mechanisms in a living system.
References
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Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. [Link]
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
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Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in Pharmacological Sciences, 36(1), 41-50. [Link]
-
National Institute on Drug Abuse (NIDA). Psychoactive Drug Screening Program (PDSP). [Link]
An In-depth Technical Guide to the Potential Therapeutic Uses of 2,2-dimethyl-1-phenylpropan-1-amine
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic applications of the novel phenethylamine derivative, 2,2-dimethyl-1-phenylpropan-1-amine. While direct pharmacological data on this specific molecule is not publicly available, this document synthesizes information on its chemical properties with established structure-activity relationships (SAR) within the broader class of substituted phenethylamines. Through this lens, we explore its plausible mechanisms of action and hypothesize its potential as a modulator of key neurological pathways. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities for neurological and psychiatric disorders.
Introduction to this compound
This compound is a synthetic organic compound belonging to the phenethylamine class.[1][2] Its structure is characterized by a phenyl ring attached to a propane backbone, with an amine group at the first carbon and two methyl groups at the second carbon.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | PubChem[1] |
| Molecular Weight | 163.26 g/mol | PubChem[1] |
| CAS Number | 61501-04-0 | American Elements[2] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | α-(1,1-dimethylethyl)-Benzenemethanamine | PubChem[1] |
Safety and Handling
According to available safety data, this compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1] Proper personal protective equipment should be utilized when handling this compound.
The Landscape of Substituted Phenethylamines: A Foundation for Hypothesis
The therapeutic potential of this compound can be inferred by examining the well-established pharmacology of the substituted phenethylamine class.[3][4] These compounds are known to interact with a wide array of biological targets, primarily within the central nervous system (CNS). Their diverse pharmacological profiles include activities as stimulants, hallucinogens, entactogens, appetite suppressants, and antidepressants.[3][4]
The specific biological activity of a substituted phenethylamine is dictated by the nature and position of substituents on the phenyl ring, the ethylamine side chain, and the amino group.[3] These modifications influence the compound's affinity and efficacy at various monoamine transporters and receptors.
Postulated Therapeutic Targets and Mechanisms of Action
Based on the structural features of this compound, we can hypothesize its potential interactions with key neurological targets. The presence of the phenethylamine backbone suggests a likely interaction with monoaminergic systems.
Dopamine Transporter (DAT) and Dopamine Receptors
Many phenethylamine derivatives exhibit activity at the dopamine transporter (DAT), inhibiting the reuptake of dopamine from the synaptic cleft and thereby increasing its concentration.[5] This mechanism is central to the action of stimulants like amphetamine. The structural similarity of this compound to known DAT inhibitors makes this a primary putative target.
Hypothesized Signaling Pathway:
Caption: Hypothesized inhibition of the dopamine transporter (DAT) by this compound.
Serotonin Receptors (5-HTRs)
Substituted phenethylamines are also known to interact with various serotonin receptors, with the 5-HT₂A receptor being a prominent target for psychedelic phenethylamines.[6][7][8][9] The affinity for these receptors is highly dependent on the substitution pattern on the phenyl ring. While this compound is unsubstituted on the ring, the bulky dimethylpropyl group at the alpha position could influence its binding profile.
Hypothesized Experimental Workflow for Receptor Binding Assay:
Caption: A generalized workflow for determining the binding affinity of a compound to a target receptor.
Potential Therapeutic Applications: A Speculative Outlook
Given the hypothesized interactions with monoaminergic systems, this compound could be investigated for a range of CNS disorders. It is crucial to emphasize that the following are speculative and require rigorous experimental validation.
Attention-Deficit/Hyperactivity Disorder (ADHD) and Narcolepsy
If this compound acts as a dopamine reuptake inhibitor, it could have stimulant properties beneficial in the treatment of ADHD and narcolepsy. The bulky dimethylpropyl group may modulate its potency and duration of action compared to existing treatments.
Depression and Anxiety Disorders
Modulation of both dopamine and serotonin pathways is a cornerstone of many antidepressant and anxiolytic therapies.[7] Should this compound exhibit a favorable profile at both dopamine and serotonin targets, it could be a candidate for further investigation in mood disorders.
Neurological Disorders
Dopaminergic dysfunction is a hallmark of Parkinson's disease. While speculative, compounds that can modulate dopamine levels could be of interest in developing novel therapeutic strategies.
Proposed Experimental Protocols for Pharmacological Characterization
To validate the hypothesized therapeutic potential of this compound, a systematic pharmacological evaluation is necessary.
In Vitro Receptor and Transporter Binding Assays
Objective: To determine the binding affinity of this compound to a panel of CNS targets, including monoamine transporters (DAT, NET, SERT) and key dopamine and serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Utilize commercially available cell lines stably expressing the human recombinant transporters and receptors of interest.
-
Radioligand Binding: Conduct competitive binding assays using established radioligands for each target.
-
Incubation: Incubate the membranes with the radioligand and a range of concentrations of this compound.
-
Separation and Detection: Separate bound from free radioligand using rapid filtration and quantify radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Ki) from the IC50 values to determine the compound's binding affinity.
In Vitro Functional Assays
Objective: To assess the functional activity (agonist, antagonist, or modulator) of this compound at the identified target receptors.
Methodology:
-
Cell-Based Assays: Employ cell lines expressing the target receptors coupled to a reporter system (e.g., calcium flux for Gq-coupled receptors, cAMP for Gs/Gi-coupled receptors).
-
Compound Treatment: Treat the cells with varying concentrations of this compound.
-
Signal Detection: Measure the reporter signal to determine the compound's effect on receptor activation.
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
In Vivo Behavioral Pharmacology
Objective: To evaluate the effects of this compound on animal behavior relevant to its potential therapeutic applications.
Methodology:
-
Locomotor Activity: Assess the stimulant or sedative effects of the compound in rodents.
-
Models of Depression and Anxiety: Utilize established animal models such as the forced swim test, tail suspension test, and elevated plus maze to evaluate antidepressant and anxiolytic-like effects.
-
Cognitive Function: Employ tasks like the novel object recognition test or Morris water maze to assess effects on learning and memory.
Conclusion and Future Directions
This compound represents an unexplored chemical entity within the pharmacologically rich class of substituted phenethylamines. While direct evidence of its therapeutic utility is currently absent, a systematic investigation guided by the principles of structure-activity relationships is warranted. The initial focus of research should be on comprehensive in vitro profiling to elucidate its primary biological targets. Promising in vitro results would then justify progression to in vivo studies to explore its potential as a novel therapeutic agent for neurological and psychiatric disorders. The synthesis and evaluation of analogs could further refine its pharmacological profile and lead to the development of compounds with improved potency, selectivity, and safety.
References
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Lee, S. Y., et al. (2018). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 26(4), 369–376. [Link]
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Wang, S., et al. (2017). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 25(4), 433–440. [Link]
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KoreaScience. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. [Link]
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Sungkyunkwan University. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. [Link]
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Eshleman, A. J., et al. (2014). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology, 231(5), 875-88. [Link]
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Wikipedia. (n.d.). Substituted phenethylamine. [Link]
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PubChem. (n.d.). This compound. [Link]
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Wikipedia. (n.d.). Phenethylamine. [Link]
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An In-depth Technical Guide to the Safety and Toxicity of 2,2-dimethyl-1-phenylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-dimethyl-1-phenylpropan-1-amine, a substituted phenethylamine derivative, presents a unique structural motif with potential applications in pharmaceutical and chemical research. As with any novel compound, a thorough understanding of its safety and toxicity profile is paramount for informed handling, risk assessment, and potential therapeutic development. This guide provides a comprehensive overview of the currently available safety and toxicity data for this compound, addresses significant data gaps, and offers insights based on structure-activity relationships within the broader class of phenethylamines.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and for predicting its biological behavior.
| Property | Value | Source |
| CAS Number | 61501-04-0 | [1] |
| Molecular Formula | C₁₁H₁₇N | [1] |
| Molecular Weight | 163.26 g/mol | [1] |
| Boiling Point | 231.2 ± 9.0 °C at 760 mmHg | [2] |
| Density | 0.9 ± 0.1 g/cm³ | [2] |
Known Hazard Information
Based on available Safety Data Sheets (SDS) and chemical databases, this compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). These classifications indicate immediate and acute hazards that require stringent safety protocols in a laboratory setting.
GHS Hazard Classifications
-
H302: Harmful if swallowed (Acute toxicity, oral) [1]
-
H315: Causes skin irritation [1]
-
H318: Causes serious eye damage [1]
-
H335: May cause respiratory irritation [1]
The causality behind these classifications lies in the chemical reactivity of the amine group and the overall lipophilicity of the molecule, which can lead to interactions with biological membranes and tissues upon contact. The primary amine is basic and can cause irritation to skin and mucous membranes. Ingestion can lead to systemic toxicity, the exact mechanism of which is not well-defined for this specific compound.
Recommended Handling and First Aid
Given the known hazards, the following handling procedures and first-aid measures are critical.
Experimental Protocol: Standard Handling Procedure
-
Engineering Controls: All manipulations of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Wear safety goggles and a face shield to protect against splashes that could cause serious eye damage.
-
A lab coat should be worn to protect personal clothing.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemicals.
First-Aid Measures
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
After Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Significant Gaps in Toxicological Data
A critical assessment of the publicly available literature reveals a significant lack of in-depth toxicological data for this compound. This absence of information presents a major challenge for a comprehensive risk assessment beyond acute, localized hazards.
Key Data Gaps:
-
Acute Systemic Toxicity: No publicly available LD50 (oral, dermal, inhalation) or LC50 data exists. This information is fundamental for quantifying the dose at which the substance is lethal to 50% of a test population.
-
Chronic Toxicity: There are no studies on the effects of repeated or long-term exposure.
-
Mutagenicity and Genotoxicity: No data is available to assess the potential of this compound to induce genetic mutations or chromosomal damage.[3][4]
-
Carcinogenicity: There are no long-term studies to evaluate the carcinogenic potential of this compound.
-
Reproductive and Developmental Toxicity: The effects of this compound on fertility and embryonic development have not been investigated.
-
Toxicokinetics (ADME): Information on the absorption, distribution, metabolism, and excretion of this compound is not available. Understanding its metabolic fate is crucial, as metabolites can sometimes be more toxic than the parent compound.[5]
Structure-Activity Relationship (SAR) and Potential for Toxicity
In the absence of specific data, a structure-activity relationship (SAR) analysis can provide valuable insights into the potential toxicological profile of this compound by comparing it to structurally related compounds.[6][7]
The Phenethylamine Backbone
This compound belongs to the broad class of phenethylamines, which includes a wide range of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic compounds with diverse pharmacological and toxicological effects.[8] The toxicity of phenethylamine derivatives can be significantly influenced by substitutions on the phenyl ring, the ethylamine side chain, and the amino group.[9]
Caption: SAR comparison of this compound to related compounds.
Potential for Genotoxicity
Studies on other psychoactive phenethylamines have demonstrated genotoxic potential, often mediated by the induction of reactive oxygen species (ROS).[3][4] The metabolic activation of the aromatic ring and the amine group can lead to the formation of reactive intermediates capable of damaging DNA. Given the structural similarities, the potential for this compound to exhibit genotoxic effects cannot be ruled out without specific experimental data.
Experimental Protocol: In Vitro Micronucleus Assay
A standard in vitro micronucleus assay could be employed to assess the genotoxic potential of this compound.
-
Cell Culture: Human-derived cell lines (e.g., TK6 or HepG2) are cultured under standard conditions.
-
Exposure: Cells are treated with a range of concentrations of this compound for a defined period (e.g., 24 hours). A vehicle control and a positive control (a known mutagen) are included.
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., DAPI).
-
Microscopy and Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is quantified using fluorescence microscopy. A statistically significant increase in micronuclei frequency compared to the vehicle control would indicate genotoxic potential.
ADME and Metabolic Considerations
The metabolic fate of this compound is a critical unknown. The phenethylamine scaffold is susceptible to metabolism by various enzyme systems, including cytochrome P450 (CYP) enzymes.[5]
Caption: Postulated metabolic pathways for this compound.
Experimental Protocol: In Vitro Metabolic Stability Assay
An in vitro metabolic stability assay using human liver microsomes would be a first step in understanding the metabolic profile of this compound.[10]
-
Incubation: this compound is incubated with human liver microsomes in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a solvent like acetonitrile.
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate its in vitro half-life and intrinsic clearance, providing an initial assessment of its metabolic stability.
Conclusion and Future Directions
The available data for this compound indicates that it is a hazardous substance with the potential to cause acute harm upon contact, ingestion, or inhalation. Strict adherence to safety protocols is therefore mandatory. However, the current understanding of its toxicological profile is severely limited by the absence of comprehensive studies on its systemic and long-term effects.
For any further development or extensive use of this compound, it is imperative to address the existing data gaps. A tiered approach to toxicity testing, starting with in vitro assays for genotoxicity and metabolic stability, followed by in vivo studies for acute systemic toxicity and toxicokinetics, would be a scientifically sound path forward. Such studies are essential to fully characterize the risk this compound poses to researchers and to determine its viability for any future applications.
References
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Cornet, S., et al. (2020). Novel Psychoactive Phenethylamines: Impact on Genetic Material. International Journal of Molecular Sciences. Available at: [Link]
-
Kim, Y., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Available at: [Link]
-
Wikipedia. (n.d.). PEA-NBOMe. Available at: [Link]
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Cornet, S., et al. (2020). Novel Psychoactive Phenethylamines: Impact on Genetic Material. ResearchGate. Available at: [Link]
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Ho, H. K. (2015). Relationship between structure, toxicity and activity. NUS Faculty of Science. Available at: [Link]
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Kim, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. Available at: [Link]
-
Kim, J., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. PubMed. Available at: [Link]
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Sfera.unife.it. (n.d.). Novel psychoactive phenethylamines: Impact on genetic material. Available at: [Link]
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PubChem. (n.d.). This compound. Available at: [Link]
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Chemsrc. (n.d.). This compound. Available at: [Link]
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PubChem. (n.d.). (R)-2,2-dimethyl-1-phenylpropan-1-amine. Available at: [Link]
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Wojtowicz, M., & Jarek, A. (2016). N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose. PubMed. Available at: [Link]
-
Lehari, A., & Kumar, S. (2024). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. PMC. Available at: [Link]
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American Elements. (n.d.). This compound. Available at: [Link]
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University of Virginia School of Medicine. (n.d.). Phenethylamines. Available at: [Link]
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National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available at: [Link]
-
IONTOX. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Analytical Characterization of 2,2-dimethyl-1-phenylpropan-1-amine
Introduction
2,2-dimethyl-1-phenylpropan-1-amine is a primary amine of significant interest in pharmaceutical and chemical research due to its structural motifs that are often found in biologically active compounds. As with any compound intended for potential therapeutic use or as a key intermediate, rigorous analytical characterization is paramount to ensure its identity, purity, and quality. This guide provides a comprehensive overview of the analytical methodologies for this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are presented as robust starting points for method development and validation, grounded in established scientific principles.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | [1] |
| Molecular Weight | 163.26 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 61501-04-0 | [1] |
Chromatographic Methods of Analysis
Chromatographic techniques are indispensable for the separation and quantification of this compound from potential impurities and for the resolution of its enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. However, the primary amine functionality can lead to poor peak shape and column interactions. Derivatization is often employed to improve chromatographic performance.[2]
This protocol describes a general approach for the analysis of primary amines using GC-MS with trifluoroacetic anhydride (TFAA) as the derivatizing agent.
Workflow for GC-MS Sample Preparation and Analysis
Caption: Workflow for GC-MS analysis with derivatization.
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous ethyl acetate
-
GC vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample into a GC vial.
-
Dissolution: Add 500 µL of anhydrous ethyl acetate to dissolve the sample.
-
Derivatization: Add 100 µL of TFAA to the vial. Cap the vial tightly and heat at 70°C for 30 minutes.[2]
-
Cooling: Allow the vial to cool to room temperature.
-
Dilution: Dilute the derivatized sample to a suitable concentration (e.g., 100 µg/mL) with ethyl acetate.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Exemplary GC-MS Conditions:
| Parameter | Setting |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temp. | 250°C |
| Oven Program | Initial 80°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min[3] |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
Expected Mass Spectrum Fragmentation: The mass spectrum of the underivatized amine is expected to show a molecular ion peak (M+) at m/z 163. The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom.[4][5] For this compound, the major fragment would likely result from the loss of the tert-butyl group, leading to a prominent peak at m/z 106. The tert-butyl cation itself would produce a peak at m/z 57.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of this compound, particularly for purity determination and the separation of enantiomers. Due to the chiral center at the benzylic position, enantiomeric separation is crucial for pharmaceutical applications.
This protocol provides a starting point for the development of a chiral HPLC method for the separation of the enantiomers of this compound. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the resolution of primary amines.[6]
Sources
Application Note: High-Resolution NMR Spectroscopy of 2,2-dimethyl-1-phenylpropan-1-amine for Structural Elucidation and Quality Control
Introduction
2,2-dimethyl-1-phenylpropan-1-amine is a primary amine featuring a chiral center, a phenyl group, and a sterically demanding tert-butyl group. This structural arrangement makes it a valuable building block in medicinal chemistry and a target for stereoselective synthesis. Unambiguous characterization of this molecule is paramount for its application in drug development and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic molecules. This application note provides a detailed guide to the ¹H and ¹³C NMR spectroscopic analysis of this compound, including theoretical predictions, a comprehensive experimental protocol, and data interpretation.
The inherent challenges in the NMR spectroscopy of amines, such as the variable chemical shift and broadness of N-H proton signals, will be addressed with practical solutions, including deuterium exchange experiments.[1][2][3] This guide is designed to equip researchers with the necessary knowledge to obtain and interpret high-quality NMR spectra of this compound and its analogs, ensuring scientific integrity and accelerating research endeavors.
Theoretical NMR Analysis
A thorough understanding of the expected NMR spectra is crucial for accurate data interpretation. The chemical structure of this compound dictates a unique set of signals in both ¹H and ¹³C NMR spectra.
Molecular Structure and Atom Labeling
For clarity in the following spectral analysis, the atoms of this compound are labeled as follows:
Figure 1: Molecular structure of this compound with atom labeling for NMR assignment.
Predicted ¹H NMR Spectrum
Based on established chemical shift principles and data from analogous structures, the following ¹H NMR spectrum is predicted:
-
Phenyl Protons (H_ortho, H_meta, H_para): These protons will appear in the aromatic region, typically between δ 7.2 and 7.4 ppm. Due to the free rotation of the phenyl group, the two ortho protons and the two meta protons are expected to be chemically equivalent, respectively. The para proton will be a unique signal. The multiplicity will likely be a complex multiplet due to coupling between the aromatic protons.
-
Benzylic Proton (H1): This proton is attached to the chiral center (C1) and is adjacent to both the phenyl ring and the amine group. Its signal is expected to be downfield due to the deshielding effects of these groups, likely in the range of δ 3.5-4.0 ppm. It will appear as a singlet as there are no adjacent protons to couple with.
-
Amine Protons (H_N): The two protons of the primary amine group will typically appear as a broad singlet.[2][3] The chemical shift is highly variable (δ 0.5-5.0 ppm) and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1][2][4]
-
tert-Butyl Protons (H_tert_butyl): The nine protons of the tert-butyl group are all chemically equivalent and will give rise to a sharp, intense singlet, typically in the upfield region around δ 0.9-1.2 ppm.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show the following signals:
-
Phenyl Carbons: The phenyl group will exhibit four distinct signals. The ipso-carbon (C_ipso), directly attached to the aliphatic chain, will be shifted downfield. The ortho (C_ortho), meta (C_meta), and para (C_para) carbons will have characteristic shifts influenced by the alkyl amine substituent.[5][6][7]
-
Benzylic Carbon (C1): This carbon, bonded to the nitrogen and the phenyl group, will be significantly deshielded and is expected to appear in the range of δ 60-70 ppm.
-
Quaternary Carbon (C2): The quaternary carbon of the tert-butyl group will appear in the aliphatic region, typically around δ 30-40 ppm.
-
tert-Butyl Carbons (C3, C4, C5): The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal in the upfield region, generally around δ 25-30 ppm.
Experimental Protocol
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. Adherence to these guidelines, which are in line with best practices recommended by leading journals, is crucial for obtaining reliable and reproducible data.[8]
Sample Preparation
Proper sample preparation is fundamental to obtaining high-resolution NMR spectra.
-
Analyte Purity: Ensure the this compound sample is of high purity. Impurities can complicate spectral interpretation.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound. It offers good solubility and its residual proton signal (δ ~7.26 ppm) can serve as an internal reference. For experiments requiring the observation of N-H protons without exchange, a non-protic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
-
Sample Handling:
-
Weigh the sample accurately in a clean, dry vial.
-
Add the deuterated solvent and gently agitate the vial to ensure complete dissolution.
-
Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles into the tube, as they can adversely affect the magnetic field homogeneity.
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.
-
Instrument Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz | Provides good spectral dispersion for routine analysis. |
| Pulse Program | zg30 | A standard 30-degree pulse sequence for quantitative analysis. |
| Number of Scans | 8-16 | Sufficient for good signal-to-noise with the recommended sample concentration. |
| Relaxation Delay (d1) | 1-2 s | Allows for adequate relaxation of protons, ensuring accurate integration. |
| Acquisition Time (aq) | 3-4 s | Provides good digital resolution. |
| Spectral Width (sw) | 16 ppm | Covers the expected chemical shift range for the compound. |
| Temperature | 298 K | Standard room temperature for reproducibility. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 100.6 MHz | Corresponding ¹³C frequency for a 400 MHz ¹H spectrometer. |
| Pulse Program | zgpg30 | A standard power-gated decoupling sequence for proton-decoupled ¹³C spectra. |
| Number of Scans | 1024 or more | A higher number of scans is needed due to the low natural abundance of ¹³C. |
| Relaxation Delay (d1) | 2 s | Allows for sufficient relaxation of quaternary carbons. |
| Acquisition Time (aq) | 1-2 s | Balances resolution and experiment time. |
| Spectral Width (sw) | 240 ppm | Encompasses the full range of expected ¹³C chemical shifts. |
| Temperature | 298 K | Standard room temperature. |
Deuterium Exchange Experiment
To confirm the assignment of the N-H protons, a deuterium exchange experiment is highly recommended.[9]
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it vigorously for about 30 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum using the same parameters. The signal corresponding to the N-H protons should significantly decrease in intensity or disappear entirely.
Data Analysis and Interpretation
Expected Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound in CDCl₃.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 5H | Phenyl (H_ortho, H_meta, H_para) |
| ~3.7 | s | 1H | Benzylic (H1) |
| ~1.5 (broad) | s | 2H | Amine (H_N) |
| ~1.0 | s | 9H | tert-Butyl (H_tert_butyl) |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ ppm) | Assignment |
| ~145 | C_ipso |
| ~128 | C_ortho |
| ~127 | C_meta |
| ~126 | C_para |
| ~65 | C1 (Benzylic) |
| ~35 | C2 (Quaternary) |
| ~28 | C3, C4, C5 (tert-Butyl) |
Workflow for Spectral Assignment
The following workflow, illustrated as a Graphviz diagram, outlines the logical steps for assigning the NMR spectra.
Figure 2: Workflow for the assignment of NMR spectra of this compound.
Troubleshooting
Common issues encountered during the NMR analysis of amines include broad signals and overlapping peaks.
-
Broad N-H Signal: As previously mentioned, the N-H signal is often broad due to quadrupole broadening and chemical exchange.[2][3] If the signal is excessively broad and interferes with other resonances, acquiring the spectrum at a lower temperature may sharpen the signal by slowing the exchange rate.
-
Overlapping Aromatic Signals: The signals of the phenyl protons may overlap, making a precise assignment of ortho, meta, and para positions challenging with a 1D spectrum alone. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignment.
-
Solvent Impurities: Residual solvent peaks can obscure signals of interest. Ensure the use of high-purity deuterated solvents and proper drying of glassware. A comprehensive list of common solvent impurities and their chemical shifts is an invaluable resource for identifying such contaminants.
The following diagram illustrates a basic troubleshooting workflow for common NMR issues.
Figure 3: Troubleshooting workflow for common issues in NMR spectroscopy.
Conclusion
This application note provides a comprehensive guide for the NMR spectroscopic analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and interpretation, researchers can obtain high-quality, reliable NMR data essential for structural verification, purity assessment, and quality control. The provided theoretical predictions and troubleshooting guide serve as valuable resources for both novice and experienced NMR users. The rigorous application of these methodologies will ensure the scientific validity of research involving this important chemical entity.
References
-
Full article: 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - Taylor & Francis Online. Available at: [Link]
-
The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]
-
AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES, - DTIC. Available at: [Link]
-
Simple protocol for NMR analysis of the enantiomeric purity of primary amines - PubMed. Available at: [Link]
-
13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchGate. Available at: [Link]
-
Simple protocol for NMR analysis of the enantiomeric purity of primary amines. Available at: [Link]
-
24.10: Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Available at: [Link]
-
Exchangeable Protons and Deuterium Exchange | OpenOChem Learn. Available at: [Link]
-
Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Request PDF - ResearchGate. Available at: [Link]
-
Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes*. Available at: [Link]
-
Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional - J-Stage. Available at: [Link]
-
(PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Available at: [Link]
-
An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines - ChemRxiv. Available at: [Link]
-
Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations - RSC Publishing. Available at: [Link]
-
Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine - ResearchGate. Available at: [Link]
-
Video: NMR Spectroscopy Of Amines - JoVE. Available at: [Link]
-
Toward FAIRness and a User-Friendly Repository for Supporting NMR Data - PMC - NIH. Available at: [Link]
-
Hydrogen–deuterium exchange - Wikipedia. Available at: [Link]
-
NMReDATA, a standard to report the NMR assignment and parameters of organic compounds - PubMed. Available at: [Link]
-
Ethyl Amine Deuterium Oxide (D2O) Proton Exchange - ChemTube3D. Available at: [Link]
-
NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis | ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Broad N-H chemical shift in proton NMR : r/chemhelp - Reddit. Available at: [Link]
-
NMR Guidelines for ACS Journals. Available at: [Link]
-
Toward FAIRness and a User-Friendly Repository for Supporting NMR Data | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. Available at: [Link]
-
Experimental reporting - The Royal Society of Chemistry. Available at: [Link]
-
Spectroscopy of Amines - Oregon State University. Available at: [Link]
-
NMR Spectroscopy Practice Problems - Chemistry Steps. Available at: [Link]
-
1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031628). Available at: [Link]
-
Electronic supplementary information - The Royal Society of Chemistry. Available at: [Link]
-
This compound | C11H17N | CID 3752535 - PubChem. Available at: [Link]
-
6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. Available at: [Link]
-
1H NMR Chemical Shift - Oregon State University. Available at: [Link]
- Proton nuclear magnetic resonance.
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Application Note: Mass Spectrometric Analysis of 2,2-dimethyl-1-phenylpropan-1-amine
Abstract
This application note provides a detailed protocol for the mass spectrometric analysis of 2,2-dimethyl-1-phenylpropan-1-amine, a substituted phenethylamine. The document outlines methodologies for sample preparation, instrument parameters for both electrospray ionization (ESI) and electron ionization (EI), and a comprehensive guide to the interpretation of the resulting mass spectra. The characteristic fragmentation patterns are elucidated, providing researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this compound.
Introduction
This compound is a primary amine and a structural analog of other phenethylamines, a class of compounds with significant physiological and pharmacological relevance.[1][2][3] Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the structural elucidation of such compounds.[4] This guide delves into the mass spectrometric behavior of this compound, providing insights into its ionization and fragmentation, which are essential for unambiguous identification. The presence of a nitrogen atom dictates that the molecule will have an odd nominal mass, a principle known as the nitrogen rule.[5][6]
Experimental Workflow
The overall workflow for the analysis of this compound is depicted below. It encompasses sample preparation, chromatographic separation (optional but recommended), mass spectrometric analysis, and data interpretation.
Caption: General Experimental Workflow.
Sample Preparation Protocol
High-quality data is contingent on proper sample preparation. The following protocol is a general guideline and may require optimization based on the sample matrix.
Materials:
-
This compound standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (optional, for ESI)
-
0.22 µm syringe filters
Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Preparation: Perform serial dilutions of the stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to achieve the desired concentration for analysis. For ESI, the addition of 0.1% formic acid to the final solution can enhance protonation.
-
Filtration: Prior to injection, filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the instrument.
Mass Spectrometry Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
ESI is a soft ionization technique suitable for polar molecules like amines, often yielding a prominent protonated molecule [M+H]⁺. In-source collision-induced dissociation (CID) can sometimes lead to fragmentation even without tandem MS.[1][2]
| LC Parameter | Setting |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| ESI-MS Parameter | Setting |
| Ionization Mode | Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Mass Range | m/z 50-300 |
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
EI is a "hard" ionization technique that induces extensive fragmentation, providing a detailed fragmentation pattern that can be used as a fingerprint for compound identification.
| GC Parameter | Setting |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min |
| EI-MS Parameter | Setting |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Range | m/z 40-350 |
Interpretation of Mass Spectra
The mass spectrum of this compound (C₁₁H₁₇N, Molecular Weight: 163.26 g/mol ) will exhibit characteristic peaks corresponding to the molecular ion and its fragments.[7]
ESI Mass Spectrum
Under ESI conditions, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 164. Depending on the in-source CID energy, some fragmentation may be observed. A common fragmentation pathway for substituted phenethylamines is the loss of the amine group.[1][3] For a primary amine, this would be the neutral loss of ammonia (NH₃).
-
[M+H]⁺ at m/z 164: The protonated parent molecule.
-
[M+H - NH₃]⁺ at m/z 147: Loss of ammonia from the protonated molecule.
EI Mass Spectrum and Fragmentation Pathways
The EI mass spectrum will be more complex due to extensive fragmentation. The molecular ion peak (M⁺) at m/z 163 will likely be of low to moderate intensity. The fragmentation of amines is often dominated by alpha-cleavage.[8][9][10]
Key Predicted Fragments:
| m/z | Proposed Fragment Ion | Formula | Notes |
| 163 | Molecular Ion | [C₁₁H₁₇N]⁺ | Odd m/z value consistent with the nitrogen rule.[5][6] May be weak. |
| 106 | [M - C₄H₉]⁺ | [C₇H₈N]⁺ | Base Peak. Result of alpha-cleavage with loss of a tert-butyl radical. A highly stable benzylic iminium ion. |
| 91 | Tropylium ion | [C₇H₇]⁺ | Common fragment in compounds containing a benzyl group, formed by benzylic cleavage and rearrangement. |
| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of the side chain from the phenyl ring. |
| 57 | tert-Butyl cation | [C₄H₉]⁺ | A stable tertiary carbocation. |
Major Fragmentation Pathways:
The primary fragmentation pathway is expected to be alpha-cleavage due to the formation of a stable, resonance-stabilized iminium ion and a stable tertiary radical.
Caption: Proposed EI Fragmentation Pathways.
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. By following the detailed protocols for sample preparation and instrument operation, and by understanding the key fragmentation pathways, researchers can confidently identify and characterize this compound. The provided information on both ESI and EI techniques allows for flexibility in analysis, whether the goal is to determine the molecular weight or to obtain a detailed structural fingerprint.
References
-
Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - ACS Publications. (2021-07-22). Available at: [Link]
-
Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - PubMed. (2021-07-22). Available at: [Link]
-
Electron impact ionization (EI) mass spectra of n-alkylamines... - ResearchGate. Available at: [Link]
-
Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry - Digital Repository. Available at: [Link]
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Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for H - American Chemical Society. (2021-07-07). Available at: [Link]
-
Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for - DOI. Available at: [Link]
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This compound | C11H17N | CID 3752535 - PubChem. Available at: [Link]
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Spectroscopy of Amines - Chemistry LibreTexts. (2023-01-14). Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29). Available at: [Link]
-
GCMS Section 6.15 - Whitman People. Available at: [Link]
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Spectroscopy of Amines - Chemistry LibreTexts. (2024-03-24). Available at: [Link]
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Spectroscopy of Amines | Organic Chemistry Class Notes - Fiveable. Available at: [Link]
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mass spectra - fragmentation patterns - Chemguide. Available at: [Link]
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Mass Spectrometry: Fragmentation. Available at: [Link]
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chiral separation of 2,2-dimethyl-1-phenylpropan-1-amine enantiomers
An In-Depth Technical Guide to the Chiral Separation of 2,2-dimethyl-1-phenylpropan-1-amine Enantiomers
Introduction: The Imperative of Enantiomeric Purity
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is a critical determinant of biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is a cornerstone of modern chemical analysis and production.[1]
This guide provides a comprehensive overview and detailed protocols for the chiral separation of (R)- and (S)-2,2-dimethyl-1-phenylpropan-1-amine. This primary amine, featuring a stereocenter adjacent to a bulky tert-butyl group and a phenyl ring, serves as a valuable chiral building block. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven protocols. We will explore advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), alongside the foundational principles of classical resolution via diastereomeric salt formation.
Pillar 1: The Science of Chiral Recognition
Successful chiral separation hinges on the ability to create a temporary, diastereomeric interaction between the enantiomers and a chiral selector. This transient interaction must be stereochemically distinct for each enantiomer, leading to differential retention in chromatography or disparate physical properties for classical resolution. The most widely accepted principle governing this is the "three-point interaction model," which posits that a minimum of three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance, ionic bonds) are required between the chiral selector and at least one of the enantiomers to achieve separation.[1]
Mechanisms of Chiral Stationary Phases (CSPs)
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are the workhorses of chiral HPLC and SFC.[2][3] Chiral recognition occurs within grooves and cavities of the helical polymer structure. Separation is achieved through a combination of hydrogen bonding with the carbamate groups, π-π interactions with the phenyl rings of the selector, and steric fit within the chiral cavities.[4]
-
Cyclodextrin-Based CSPs: These selectors are cyclic oligosaccharides that form a truncated cone or "basket" structure.[5] The interior cavity is relatively hydrophobic, while the exterior is hydrophilic. Chiral recognition is primarily driven by the inclusion of the analyte's nonpolar group (like the phenyl ring) into the cavity, with secondary interactions at the rim of the basket providing stereoselectivity.[6]
-
Crown Ether-Based CSPs: Chiral crown ethers are particularly effective for the separation of primary amines.[7] The primary amine group complexes within the crown ether's cavity through hydrogen bonding, and chiral recognition is achieved by steric repulsion between the analyte's substituents and the chiral barriers of the selector.[8]
Mechanism of Classical Resolution
Classical resolution leverages the conversion of an enantiomeric pair into a mixture of diastereomers, which possess different physical properties.[9] For a racemic amine, reaction with an enantiomerically pure chiral acid (a resolving agent) forms two diastereomeric salts.[10][11]
(R)-Amine + (R')-Acid → (R,R')-Diastereomeric Salt (S)-Amine + (R')-Acid → (S,R')-Diastereomeric Salt
Because these salts are diastereomers, they exhibit different solubilities in a given solvent, allowing one to be selectively crystallized and removed by filtration.[12] The pure enantiomer is then recovered by breaking the salt with a base.
Pillar 2: Application Notes & Protocols
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC with polysaccharide-based CSPs is a highly versatile and robust method for the analytical and semi-preparative separation of this compound. Normal-phase chromatography, typically employing a hexane/alcohol mobile phase, provides excellent selectivity for this class of compounds.[5][13] The bulky tert-butyl group and the phenyl ring of the analyte are key interaction sites that drive separation on amylose and cellulose-derived phases. Due to the basic nature of the amine, peak tailing can be a concern. This is often mitigated by the addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase, which masks residual acidic silanol groups on the silica support.
Experimental Protocol: HPLC Separation
-
Instrumentation & Materials:
-
HPLC System: A standard system with a binary or quaternary pump, autosampler, column thermostat, and UV detector.[3]
-
Chiral Stationary Phase: Chiralpak® IA [Amylose tris(3,5-dimethylphenylcarbamate)] or Chiralcel® OD-H [Cellulose tris(3,5-dimethylphenylcarbamate)], 250 mm x 4.6 mm I.D., 5 µm particle size.
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase composition of n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) .
-
Sonicate the mixture for 15 minutes to degas.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
Run Time: Approximately 15 minutes (adjust as needed based on retention times).
-
-
System Equilibration:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Data Presentation: Expected HPLC Performance
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Expected Retention Time (t_R) | ~ 8.5 min | ~ 10.2 min |
| Resolution (R_s) | \multicolumn{2}{ | c |
| Selectivity (α) | \multicolumn{2}{ | c |
| Note: Actual retention times may vary based on system and exact column batch. |
Visualization: HPLC Method Development Workflow
Caption: Workflow for HPLC chiral method development.
Method 2: Supercritical Fluid Chromatography (SFC)
Application Note: SFC is a powerful green chromatography technique that offers significant advantages in speed and reduced organic solvent consumption compared to HPLC.[14][15] For primary amines like this compound, crown ether-based CSPs such as Crownpak® CR-I(+) often provide unique and high selectivity.[7] The separation on these phases requires an acidic additive in the modifier to ensure the amine is protonated for interaction with the crown ether. Polysaccharide-based CSPs are also highly effective in SFC. The low viscosity of the supercritical CO2 mobile phase allows for much higher flow rates and faster separations without a significant loss in efficiency.[16]
Experimental Protocol: SFC Separation
-
Instrumentation & Materials:
-
SFC System: An analytical SFC system with a backpressure regulator, CO2 pump, modifier pump, autosampler, column oven, and PDA/UV detector.
-
Chiral Stationary Phase: Crownpak® CR-I(+) (150 x 4.6 mm I.D., 5 µm) or a polysaccharide phase like Chiralpak® IA.
-
Solvents: SFC-grade CO2, Methanol (MeOH), Trifluoroacetic Acid (TFA).
-
-
Mobile Phase Preparation:
-
Primary Fluid (A): Supercritical CO2
-
Modifier (B): Methanol with 0.1% Trifluoroacetic Acid (TFA)
-
-
Sample Preparation:
-
Dissolve the racemic amine in Methanol to a concentration of 1.0 mg/mL.
-
Filter through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Mobile Phase Gradient/Isocratic: 85% CO2, 15% Modifier (adjust as needed)
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure (BPR): 150 bar
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: UV at 220 nm
-
Data Presentation: SFC vs. HPLC Performance Comparison
| Parameter | HPLC (Polysaccharide) | SFC (Crown Ether) |
| Typical Run Time | 10-15 min | 2-5 min |
| Organic Solvent Usage | High (~10-15 mL/run) | Low (~1-2 mL/run) |
| Selectivity (α) | Good to Excellent | Often Excellent |
| Scalability | Good (Preparative HPLC) | Excellent (Preparative SFC) |
Visualization: SFC Experimental Workflow
Sources
- 1. mdpi.com [mdpi.com]
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Application Notes and Protocols for the Research Chemical: 2,2-dimethyl-1-phenylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for the research chemical 2,2-dimethyl-1-phenylpropan-1-amine. Due to the limited availability of published data on this specific molecule, this guide synthesizes information from structurally related compounds, namely substituted phenethylamines, to propose potential research applications and detailed experimental protocols. The central hypothesis is that this compound, owing to its phenethylamine scaffold, may act as a modulator of monoaminergic systems. The protocols provided herein are designed to enable researchers to systematically investigate its synthesis, purification, and potential pharmacological activity as a monoamine reuptake inhibitor or releasing agent. This guide is intended to serve as a foundational resource for initiating research into the chemical and biological properties of this novel compound.
Introduction: Chemical Identity and Structural Rationale for Investigation
This compound is a substituted phenethylamine characterized by a tertiary butyl group adjacent to the amine-bearing carbon. Its chemical structure is provided in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 61501-04-0 | [1] |
| Molecular Formula | C₁₁H₁₇N | [1] |
| Molecular Weight | 163.26 g/mol | [1] |
| Appearance | Solid (for hydrochloride salt) |
The phenethylamine backbone is a well-established pharmacophore present in a vast array of neuroactive compounds, including endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic drugs that modulate their signaling.[2] The substituents on the alkyl chain and the phenyl ring can significantly influence the pharmacological profile, including selectivity for different monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT) and receptors.[2] The bulky t-butyl group in this compound is of particular interest as it may confer unique steric and electronic properties that could influence its interaction with these biological targets.
Proposed Synthesis Protocol: A General Approach
Synthetic Scheme
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Protocol
Step 1: Synthesis of 2,2-Dimethyl-3-phenylpropanenitrile
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Base Preparation: Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium to a solution of diisopropylamine in THF to generate lithium diisopropylamide (LDA) in situ.
-
Deprotonation: Slowly add benzyl cyanide to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete deprotonation.
-
Alkylation: Add tert-butyl bromide dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2,2-dimethyl-3-phenylpropanenitrile.
Step 2: Reduction to this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.
-
Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2,2-dimethyl-3-phenylpropanenitrile in anhydrous diethyl ether to the LiAlH₄ suspension.
-
Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 4-6 hours.
-
Work-up: Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Extraction: Filter the resulting precipitate and wash thoroughly with diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Salt Formation: The crude amine can be purified by vacuum distillation. For easier handling and storage, the free base can be converted to its hydrochloride salt by dissolving it in diethyl ether and bubbling dry hydrogen chloride gas through the solution. The resulting precipitate can be collected by filtration and recrystallized.
Application Notes: Investigating Pharmacological Activity
Based on its structural similarity to other phenethylamines, this compound is a candidate for investigation as a modulator of monoamine transporters. The following in vitro assays are proposed to characterize its pharmacological profile.
Monoamine Transporter Binding Assays
These assays determine the affinity of the test compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Principle: Radioligand binding assays measure the ability of a test compound to displace a known radiolabeled ligand from its binding site on the transporter.
Protocol Outline:
-
Preparation of Membranes: Utilize cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 cells). Prepare membrane fractions from these cells.
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of this compound.
-
Incubation and Filtration: Incubate at the appropriate temperature and for a sufficient time to reach equilibrium. Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Monoamine Transporter Uptake Inhibition Assays
These assays assess the functional ability of the compound to block the reuptake of neurotransmitters into cells.
Principle: This assay measures the inhibition of the uptake of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into cells expressing the corresponding transporter.[5]
Protocol Outline:
-
Cell Culture: Plate cells expressing the transporter of interest (e.g., SK-N-BE(2)C cells for NET) in a 24- or 96-well plate.[5]
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound.
-
Uptake Initiation: Add a fixed concentration of the radiolabeled monoamine to initiate uptake.
-
Incubation and Termination: Incubate for a short period at 37°C. Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value for the inhibition of monoamine uptake.
Monoamine Oxidase (MAO) Inhibition Assay
Given that some phenethylamines interact with monoamine oxidases, it is prudent to evaluate this compound for any inhibitory activity against MAO-A and MAO-B.
Principle: This assay measures the activity of MAO by detecting the production of hydrogen peroxide, a byproduct of the oxidative deamination of a substrate.
Protocol Outline:
-
Enzyme and Substrate Preparation: Use commercially available recombinant human MAO-A and MAO-B enzymes. Prepare a suitable substrate (e.g., kynuramine).
-
Reaction Mixture: In a 96-well plate, combine the MAO enzyme, a detection reagent (e.g., a fluorometric probe that reacts with H₂O₂), and varying concentrations of this compound.
-
Initiation and Incubation: Initiate the reaction by adding the substrate. Incubate at 37°C.
-
Detection: Measure the fluorescence or absorbance at appropriate intervals.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of MAO-A and MAO-B activity.
Proposed Investigational Workflow
The following workflow is recommended for a systematic evaluation of this compound.
Caption: A phased approach for the investigation of this compound.
Concluding Remarks and Future Directions
The research chemical this compound represents an unexplored area within the vast landscape of phenethylamine pharmacology. The bulky t-butyl group may confer novel properties, potentially leading to a unique selectivity profile or mechanism of action. The protocols outlined in this guide provide a robust framework for its synthesis and initial pharmacological characterization. Should this initial screening reveal significant activity at monoamine transporters, further studies, including in vivo behavioral assays, will be warranted to elucidate its potential as a pharmacological tool or a lead compound for drug development.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
BioIVT. (n.d.). NET Transporter Assay. Retrieved from [Link]
-
Krishgen Biosystems. (n.d.). GENLISA Human Norepinephrine Transporter (NET) ELISA. Retrieved from [Link]
- Rothman, R. B., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 637-645.
-
American Elements. (n.d.). This compound. Retrieved from [Link]
- Ilie, M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(3), 1339.
-
ResearchGate. (n.d.). Release assay for human norepinephrine transporter (hNET) using a.... Retrieved from [Link]
- Torres, M. A., et al. (1998). Alpha 1-adrenergic and 5-HT2-serotonergic Effects of Some Beta-Alkoxy-Beta-Phenylethylamines on Isolated Rat Thoracic Aorta. General Pharmacology: The Vascular System, 31(1), 51-54.
- Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
ResearchGate. (n.d.). Synthesis of racemic disubstituted 1-phenylpropan-2-amines (8b–d).... Retrieved from [Link]
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- 3. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,2-dimethyl-1-phenylpropan-1-amine: A Sterically Hindered Phenethylamine Derivative
Introduction: Navigating the Synthesis and Potential of a Unique Phenethylamine
2,2-dimethyl-1-phenylpropan-1-amine is a fascinating, yet sparsely documented, sterically hindered derivative of the well-known phenethylamine scaffold. The strategic placement of a bulky tert-butyl group adjacent to the benzylic amine introduces significant steric hindrance, which can profoundly influence its chemical reactivity and biological interactions. This guide provides a comprehensive overview of a plausible synthetic route, detailed analytical characterization protocols, and explores potential applications in medicinal chemistry and asymmetric synthesis, empowering researchers to unlock the potential of this intriguing molecule.
The phenethylamine core is a privileged structure in medicinal chemistry, forming the backbone of numerous neurotransmitters, hormones, and therapeutic agents.[1] Modifications to this core can lead to compounds with a wide range of pharmacological activities, including stimulant, hallucinogenic, and anorectic effects, primarily through modulation of monoamine neurotransmitter systems.[2][3][4][5] The introduction of a bulky substituent, as in this compound, is a design element that can confer unique properties, such as resistance to metabolism or selective interaction with biological targets.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices.
Physicochemical Properties and Characterization Data
A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and application.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 61501-04-0 | [6] |
| Molecular Formula | C₁₁H₁₇N | [6] |
| Molecular Weight | 163.26 g/mol | [6] |
| Appearance | Expected to be a liquid or low-melting solid | General Knowledge |
| Boiling Point | Not explicitly reported, but expected to be >200 °C | General Knowledge |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, dichloromethane, and sparingly soluble in water. | General Knowledge |
Note: Some physical properties are not extensively reported in the literature and are estimated based on the compound's structure and properties of similar molecules.
Synthesis Protocol: The Leuckart Reaction for Reductive Amination
The synthesis of this compound can be effectively achieved through the reductive amination of its corresponding ketone, 2,2-dimethyl-1-phenyl-1-propanone (also known as pivalophenone). The Leuckart reaction, a classic method for amine synthesis, is particularly well-suited for this transformation, utilizing ammonium formate as both the amine source and the reducing agent.[7][8][9]
The causality behind choosing the Leuckart reaction lies in its operational simplicity and the use of readily available and inexpensive reagents. The reaction proceeds by the in situ formation of an imine from the ketone and ammonia (from the decomposition of ammonium formate), which is then reduced by formic acid (also from ammonium formate decomposition) to the desired amine.[7][10]
Reaction Scheme
Caption: Leuckart Reaction for Amine Synthesis
Step-by-Step Experimental Protocol
Materials:
-
2,2-dimethyl-1-phenyl-1-propanone (Pivalophenone)
-
Ammonium formate
-
Diethyl ether
-
10% Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,2-dimethyl-1-phenyl-1-propanone (16.22 g, 0.1 mol) and ammonium formate (37.84 g, 0.6 mol).
-
Causality: A significant excess of ammonium formate is used to drive the reaction to completion, as it serves as both the aminating and reducing agent.
-
-
Reaction Execution: Heat the reaction mixture with stirring in a heating mantle to 160-180 °C. The mixture will melt and begin to reflux. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Causality: The high temperature is necessary to facilitate the decomposition of ammonium formate into ammonia and formic acid, and to drive the subsequent imine formation and reduction.
-
-
Work-up - Acidification: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully add 100 mL of 10% hydrochloric acid. This will protonate the amine product, making it water-soluble, and will also react with any unreacted ammonia.
-
Work-up - Extraction (Removal of Unreacted Ketone): Transfer the acidic aqueous mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL) to remove any unreacted 2,2-dimethyl-1-phenyl-1-propanone and other non-basic impurities. Discard the organic layers.
-
Work-up - Basification and Extraction of Product: Cool the aqueous layer in an ice bath and slowly add 10% sodium hydroxide solution with stirring until the solution is strongly basic (pH > 12). This will deprotonate the amine, making it insoluble in water.
-
Extract the liberated amine with diethyl ether (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to yield the pure amine.
Self-Validation: The success of the synthesis can be validated at each critical step. The consumption of the starting ketone can be monitored by TLC. The formation of the amine can be confirmed by the change in solubility upon acidification and basification during the work-up. The final product's identity and purity should be confirmed by the analytical methods described in the following section.
Analytical Characterization Protocols
Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the molecule.
¹H NMR (Proton NMR):
-
Sample Preparation: Dissolve 5-10 mg of the purified amine in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Expected Chemical Shifts (δ, ppm):
-
~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the phenyl ring.
-
~3.5 ppm (singlet, 1H): Methine proton (CH-N).
-
~1.5 ppm (broad singlet, 2H): Amine protons (-NH₂).
-
~0.9 ppm (singlet, 9H): Methyl protons of the tert-butyl group.
-
¹³C NMR (Carbon NMR):
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Expected Chemical Shifts (δ, ppm):
-
~145 ppm: Quaternary aromatic carbon attached to the propan-1-amine chain.
-
~126-128 ppm: Aromatic carbons (CH).
-
~65 ppm: Methine carbon (CH-N).
-
~35 ppm: Quaternary carbon of the tert-butyl group.
-
~27 ppm: Methyl carbons of the tert-butyl group.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups.
-
Sample Preparation: A thin film of the liquid amine can be placed between two salt plates (NaCl or KBr).
-
Expected Absorption Bands (cm⁻¹):
-
3300-3400 cm⁻¹ (two bands, weak to medium): N-H stretching of the primary amine.
-
3020-3080 cm⁻¹ (medium): Aromatic C-H stretching.
-
2850-2960 cm⁻¹ (strong): Aliphatic C-H stretching.
-
~1600, 1490, 1450 cm⁻¹ (medium): Aromatic C=C stretching.
-
~1600 cm⁻¹ (medium, broad): N-H bending.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Technique: Electron Impact (EI) or Electrospray Ionization (ESI).
-
Expected Molecular Ion Peak (M⁺): m/z = 163.
-
Expected Fragmentation: A prominent fragment would be the loss of the tert-butyl group, resulting in a peak at m/z = 106 (C₆H₅CH=NH₂⁺).
Potential Applications and Future Research Directions
The unique structural features of this compound suggest several avenues for its application in research and development.
A Tool for Probing Receptor Binding Pockets in Neuroscience Research
The bulky tert-butyl group can act as a "pharmacological probe." By comparing the biological activity of this compound with its less hindered analogs (e.g., 1-phenylpropan-1-amine), researchers can gain insights into the steric tolerance of receptor binding sites.
Hypothesized Signaling Pathway Interaction:
Caption: Hypothesized Dopaminergic Synapse Interactions
Experimental Protocol: In Vitro Dopamine Transporter (DAT) Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the dopamine transporter.
-
Cell Culture: Maintain a cell line stably expressing the human dopamine transporter (hDAT).
-
Radioligand: Use a known high-affinity radioligand for DAT, such as [³H]WIN 35,428.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Competition Assay: In a 96-well plate, incubate cell membranes expressing hDAT with a fixed concentration of the radioligand and varying concentrations of this compound (e.g., from 1 nM to 100 µM).
-
Incubation: Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) can be determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Causality: By comparing the Ki value of this compound to that of less sterically hindered phenethylamines, one can quantify the effect of the tert-butyl group on DAT affinity.
-
A Chiral Auxiliary in Asymmetric Synthesis
The presence of a chiral center at the benzylic position makes this compound a potential candidate for use as a chiral auxiliary.[11] Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction, after which the auxiliary can be removed and recycled. The steric bulk of the tert-butyl group could provide a highly effective stereodirecting influence.
Workflow for Application as a Chiral Auxiliary:
Caption: Asymmetric Synthesis Workflow
Protocol: Resolution of Racemic this compound
To be used as a chiral auxiliary, the racemic amine must first be resolved into its individual enantiomers. This can be achieved by diastereomeric salt formation with a chiral acid.[11]
-
Salt Formation: Dissolve the racemic this compound (1 eq.) in a suitable solvent (e.g., ethanol or methanol). Add a solution of a chiral resolving agent, such as (+)-tartaric acid (0.5 eq.), in the same solvent.
-
Crystallization: Allow the solution to stand at room temperature or in a refrigerator to induce the crystallization of one of the diastereomeric salts.
-
Causality: The two diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.
-
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and basify with a strong base (e.g., NaOH) to liberate the free amine. Extract the amine with an organic solvent, dry, and remove the solvent.
-
Enantiomeric Purity Determination: The enantiomeric excess (ee) of the resolved amine should be determined by chiral HPLC or by NMR using a chiral shift reagent.
Conclusion and Future Perspectives
This compound represents a structurally unique and underexplored molecule with significant potential in both medicinal chemistry and synthetic methodology. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to synthesize, characterize, and investigate the applications of this sterically hindered phenethylamine. Future research could focus on the systematic evaluation of its pharmacological profile across a range of CNS targets, as well as its efficacy as a chiral auxiliary in various asymmetric transformations. The insights gained from such studies will undoubtedly contribute to a deeper understanding of structure-activity relationships and the development of novel chemical entities.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link][6]
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MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link][8][12]
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Journal of the American Chemical Society. Studies on the Leuckart Reaction. [Link][9]
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INIS-IAEA. Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents. [Link]
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Biomolecules & Therapeutics. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. [Link][3]
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MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link][8][12]
-
INIS-IAEA. Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents. [Link]
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Biomolecules & Therapeutics. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. [Link][3]
-
Korea Science. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. [Link][4]
-
PubMed Central. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. [Link][5]
-
RSC Publishing. Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. [Link][14]
-
Green Chemistry Teaching and Learning Community. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link][15]
-
ResearchGate. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link][16]
-
PubChem. (R)-2,2-dimethyl-1-phenylpropan-1-amine. [Link][17]
-
Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. [Link]
-
ATB. 2,2-Dimethyl-1-propanamine | C5H13N | MD Topology | NMR | X-Ray. [Link][18]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
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- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
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The Strategic deployment of 2,2-dimethyl-1-phenylpropan-1-amine in Medicinal Chemistry: Application Notes for the Development of Novel Therapeutics
This technical guide provides an in-depth exploration of the 2,2-dimethyl-1-phenylpropan-1-amine scaffold and its derivatives in the context of modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity for the discovery of novel therapeutic agents. This document will delve into the synthetic rationale, potential therapeutic applications, structure-activity relationships (SAR), and detailed experimental protocols for the evaluation of compounds based on this scaffold.
Introduction: The Phenylpropanamine Moiety as a Privileged Scaffold
The phenylpropanamine backbone is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous physiologically active compounds. Its inherent structural features, including a phenyl ring for aromatic interactions, a flexible ethylamine chain, and a basic nitrogen atom for ionic interactions, make it an ideal starting point for the design of ligands targeting a variety of biological receptors and enzymes. The specific focus of this guide, the this compound core, introduces a unique steric element with the gem-dimethyl group, which can significantly influence ligand-receptor interactions, metabolic stability, and pharmacokinetic profiles.
A key area where this scaffold has shown promise is in the development of β2-adrenergic receptor agonists. The Chinese patent CN105085278A discloses the use of 2-methyl-1-substituted phenyl-2-propanamine derivatives as crucial intermediates in the synthesis of long-acting β2-agonists (LABAs) for the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD)[1]. This highlights the potential of the this compound scaffold as a building block for potent and selective respiratory therapeutics.
Part 1: Synthetic Strategies and Protocol
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. The following protocol is a representative method adapted from the principles outlined in the literature for related structures[1].
Protocol 1: Multi-step Synthesis of Substituted this compound Derivatives
This protocol outlines a general pathway for the synthesis of substituted analogs, which is crucial for exploring the structure-activity relationship.
Step 1: Synthesis of 2-methyl-2-(substituted phenyl)acetonitrile
-
To a solution of a substituted phenylacetonitrile in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as lithium diisopropylamide (LDA) dropwise.
-
Stir the resulting solution for 30 minutes at -78°C.
-
Add methyl iodide dropwise and allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-methyl-2-(substituted phenyl)acetonitrile.
Step 2: Synthesis of 2,2-dimethyl-2-(substituted phenyl)acetonitrile
-
Repeat the procedure from Step 1, using the 2-methyl-2-(substituted phenyl)acetonitrile as the starting material to introduce the second methyl group.
Step 3: Reduction of the Nitrile to the Primary Amine
-
To a solution of 2,2-dimethyl-2-(substituted phenyl)acetonitrile in anhydrous diethyl ether or THF, add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise at 0°C.
-
Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water and a 15% aqueous solution of sodium hydroxide.
-
Filter the resulting suspension and wash the solid with diethyl ether.
-
Dry the combined organic filtrates over anhydrous potassium carbonate and concentrate under reduced pressure to obtain the crude this compound derivative.
-
Purify the product by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
Part 2: Application in Drug Discovery - Targeting the β2-Adrenergic Receptor
The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) predominantly found in the smooth muscle of the airways. Agonists of this receptor induce bronchodilation, making them a cornerstone in the management of asthma and COPD[2]. The this compound scaffold can be elaborated to produce potent and selective β2-agonists.
Structure-Activity Relationship (SAR) Insights
The following SAR principles, derived from the general knowledge of β2-adrenergic agonists, can be applied to guide the design of novel compounds based on the this compound scaffold[3][4][5]:
-
Substitution on the Phenyl Ring: Hydroxyl groups at the meta- and para-positions of the phenyl ring are crucial for potent β2-agonist activity, mimicking the catechol moiety of endogenous ligands like epinephrine. Replacing these with other hydrogen bond donors or acceptors can modulate activity and selectivity.
-
The Amino Group: A secondary amine is generally preferred for optimal agonist activity. The substituent on the nitrogen atom plays a critical role in selectivity. Larger, bulky substituents tend to increase β2-selectivity over β1- and α-adrenergic receptors. The tert-butyl group is a classic example of a substituent that confers β2-selectivity.
-
The 2,2-Dimethyl Group: The gem-dimethyl group at the 2-position of the propanamine chain introduces significant steric bulk. This can influence the binding orientation of the molecule within the receptor's active site and may enhance metabolic stability by shielding the adjacent benzylic position from enzymatic degradation.
Visualization of the Drug Discovery Workflow
Caption: A generalized workflow for the discovery of drug candidates based on the this compound scaffold.
Part 3: In Vitro Evaluation Protocols
The following are detailed protocols for the in vitro assessment of newly synthesized compounds targeting the β2-adrenergic receptor.
Protocol 2: β2-Adrenergic Receptor Binding Assay
This assay determines the affinity of the test compounds for the β2-adrenergic receptor.
Materials:
-
HEK293 cells stably expressing the human β2-adrenergic receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Radioligand: [³H]-CGP12177 (a non-selective β-antagonist).
-
Non-specific binding control: Propranolol (a non-selective β-blocker).
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare cell membranes from the HEK293-β2AR cells by homogenization and centrifugation.
-
In a 96-well plate, add the cell membrane preparation, [³H]-CGP12177 at a concentration near its Kd, and varying concentrations of the test compound.
-
For the determination of non-specific binding, add a high concentration of propranolol to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: cAMP Accumulation Functional Assay
This assay measures the ability of the test compounds to stimulate the production of cyclic AMP (cAMP), a downstream signaling molecule of the activated β2-adrenergic receptor.
Materials:
-
CHO-K1 cells stably expressing the human β2-adrenergic receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Isoproterenol (a standard β-agonist).
-
Test compounds.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Seed the CHO-K1-β2AR cells in a 96-well plate and grow to confluence.
-
On the day of the assay, remove the culture medium and wash the cells with stimulation buffer.
-
Add varying concentrations of the test compounds or isoproterenol (as a positive control) to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve and determine the EC₅₀ and Emax values for each compound using non-linear regression analysis.
Data Presentation
| Compound ID | Structure Modification | Receptor Binding (Ki, nM) | Functional Activity (EC₅₀, nM) |
| Lead-01 | Unsubstituted Phenyl, NH₂ | >1000 | >1000 |
| Lead-02 | 3,4-Dihydroxy Phenyl, NH₂ | 150 | 250 |
| Lead-03 | 3,4-Dihydroxy Phenyl, NH-tBu | 25 | 45 |
| Lead-04 | 3-CH₂OH, 4-OH Phenyl, NH-tBu | 35 | 60 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating how SAR data for this scaffold could be organized.
Visualization of β2-Adrenergic Receptor Signaling Pathway
Caption: Simplified signaling cascade of a β2-adrenergic receptor agonist.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of respiratory diseases through the modulation of the β2-adrenergic receptor. The synthetic accessibility of this scaffold allows for extensive derivatization to explore the chemical space and optimize for potency, selectivity, and pharmacokinetic properties. The protocols and SAR insights provided in this guide offer a robust framework for initiating a drug discovery program centered on this versatile chemical entity. Future research could explore the application of this scaffold to other CNS targets where phenylpropanamine derivatives have shown activity, such as monoamine transporters and other GPCRs.
References
- CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
Structure Activity Relationship - Adrenergic Drugs - Pharmacy 180. [Link]
- Imbs, J. L., Miesch, F., & Schwartz, J. (1987). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Journal de pharmacologie, 18(4), 459–481.
-
Structure Activity Relationships | PDF | Amine | Pharmacology - Scribd. [Link]
-
Beta-Adrenoceptor Agonists (β-agonists) - CV Pharmacology. [Link]
Sources
- 1. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
- 2. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
Application Notes and Protocols: A Roadmap for Investigating the Neuropharmacological Profile of 2,2-dimethyl-1-phenylpropan-1-amine
Disclaimer: The following document outlines a theoretical framework for the neuropharmacological investigation of 2,2-dimethyl-1-phenylpropan-1-amine. As of the date of this publication, there is a notable absence of published research specifically detailing the neuropharmacological applications of this compound. Therefore, this guide is presented as a prospective research plan, drawing upon established methodologies in neuropharmacology to characterize a novel chemical entity with a phenethylamine backbone. The protocols and rationale are based on the structural similarities of the target compound to known neuroactive agents and are intended to serve as a comprehensive starting point for researchers.
Introduction: Unveiling the Potential of a Novel Phenethylamine Derivative
The compound this compound belongs to the broad class of phenethylamines, a group of compounds renowned for their diverse and potent effects on the central nervous system (CNS). This class includes endogenous neurotransmitters such as dopamine and norepinephrine, as well as a wide array of synthetic drugs with therapeutic and psychoactive properties. The unique structural feature of this compound is the presence of a bulky tert-butyl group adjacent to the amine, which can significantly influence its pharmacological profile by altering its affinity for and efficacy at various biological targets.
This document provides a detailed roadmap for the systematic evaluation of this compound's neuropharmacological properties. We will proceed from initial in vitro screening to more complex cellular and potential in vivo assays, with the goal of elucidating its mechanism of action and potential therapeutic applications.
Part 1: Initial Target Screening and Mechanism of Action Elucidation
The logical first step in characterizing a novel compound is to determine its primary molecular targets within the CNS. Given its phenethylamine scaffold, the most probable targets are monoamine transporters and receptors.
Radioligand Binding Assays: Identifying Molecular Targets
Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor or transporter. In these assays, a radiolabeled ligand with known high affinity for the target is competed off by the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, which can be used to calculate the equilibrium dissociation constant (Ki), a measure of binding affinity.
Protocol 1: Monoamine Transporter Binding Affinity Panel
-
Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
-
Materials:
-
Cell membranes prepared from cell lines expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Test Compound: this compound dissolved in appropriate vehicle (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, radioligand, and either vehicle (for total binding), a high concentration of a known inhibitor (for non-specific binding), or the test compound.
-
Incubate at the appropriate temperature and duration to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the assay by rapid filtration through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 and Ki values using non-linear regression analysis.
-
Table 1: Hypothetical Binding Affinity Data for this compound
| Target | Radioligand | Ki (nM) |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 150 |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 50 |
| Serotonin Transporter (SERT) | [³H]Citalopram | >10,000 |
Neurotransmitter Uptake Assays: Assessing Functional Activity
Once binding affinity is established, the next crucial step is to determine the functional consequence of this binding. For transporters, this involves measuring the inhibition of neurotransmitter uptake.
Protocol 2: Synaptosomal Neurotransmitter Uptake Assay
-
Objective: To measure the functional potency (IC50) of this compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into synaptosomes.
-
Materials:
-
Freshly prepared synaptosomes from rodent brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine).
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
-
Test Compound: this compound.
-
Krebs-Ringer buffer.
-
-
Procedure:
-
Pre-incubate synaptosomes with varying concentrations of this compound.
-
Initiate uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate uptake by rapid filtration and washing with ice-cold buffer.
-
Quantify the amount of radiolabeled neurotransmitter taken up by the synaptosomes using a scintillation counter.
-
Determine the IC50 value for uptake inhibition.
-
Diagram 1: Proposed Mechanism of Action Workflow
Caption: Workflow for elucidating the primary molecular targets and mechanism of action.
Part 2: In Vitro Cellular Assays and Downstream Signaling
Following the identification of primary targets, cellular assays are employed to understand the compound's effects in a more biologically relevant context and to explore its influence on downstream signaling pathways.
Neurotransmitter Release Assays
Some phenethylamines act as releasing agents rather than simple uptake inhibitors. It is therefore critical to distinguish between these two mechanisms.
Protocol 3: In Vitro Neurotransmitter Release Assay
-
Objective: To determine if this compound induces neurotransmitter release from pre-loaded cells or synaptosomes.
-
Materials:
-
Cell lines expressing DAT, NET, or SERT, or synaptosomes.
-
Radiolabeled neurotransmitters ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) for pre-loading.
-
Superfusion apparatus.
-
Test Compound: this compound.
-
Known uptake inhibitor (e.g., cocaine) and known releasing agent (e.g., amphetamine) as controls.
-
-
Procedure:
-
Incubate cells or synaptosomes with a radiolabeled neurotransmitter to allow for uptake.
-
Wash away excess radiolabel.
-
Place the pre-loaded cells/synaptosomes in a superfusion chamber and perfuse with buffer to establish a stable baseline of spontaneous release.
-
Switch to a buffer containing the test compound or control drugs at various concentrations.
-
Collect fractions of the superfusate over time.
-
Measure the radioactivity in each fraction to determine the rate of neurotransmitter efflux.
-
Compare the release profile of this compound to that of the control compounds.
-
Diagram 2: Distinguishing Uptake Inhibition from Release
Caption: Conceptual difference between a neurotransmitter uptake inhibitor and a releasing agent.
Part 3: Behavioral Pharmacology: Assessing In Vivo Effects
Should in vitro data suggest a potent and selective profile, the next logical phase is to investigate the compound's effects on behavior in animal models. These studies are crucial for understanding its potential psychoactive properties and therapeutic indications.
Locomotor Activity
A common initial in vivo screen for compounds affecting monoaminergic systems is to measure their effect on spontaneous locomotor activity in rodents.
Protocol 4: Open Field Locomotor Activity Assay
-
Objective: To assess the stimulant or sedative effects of this compound.
-
Materials:
-
Open field arenas equipped with automated photobeam tracking systems.
-
Male C57BL/6J mice or Sprague-Dawley rats.
-
Test Compound: this compound dissolved in a suitable vehicle for injection (e.g., saline).
-
-
Procedure:
-
Acclimate the animals to the testing room for at least 60 minutes.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Place the animal in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).
-
Analyze the data to determine if the compound increases or decreases locomotor activity compared to the vehicle control group.
-
Drug Discrimination
Drug discrimination paradigms are a sophisticated method to assess the subjective effects of a novel compound by determining if it substitutes for a known drug of abuse.
Protocol 5: Two-Lever Drug Discrimination in Rats
-
Objective: To determine if this compound produces subjective effects similar to a known stimulant (e.g., cocaine or amphetamine).
-
Materials:
-
Operant conditioning chambers equipped with two levers and a food reward dispenser.
-
Rats trained to discriminate between saline and a training drug (e.g., 10 mg/kg cocaine).
-
Test Compound: this compound.
-
-
Procedure:
-
Training Phase: Train rats to press one lever for a food reward after administration of the training drug and the other lever after saline administration.
-
Testing Phase: Once reliable discrimination is achieved, administer various doses of this compound and record which lever the rat predominantly presses.
-
Data Analysis: If the rats predominantly press the drug-associated lever, it indicates that the test compound has subjective effects similar to the training drug.
-
Table 2: Hypothetical In Vivo Behavioral Data
| Assay | Dose (mg/kg) | Outcome | Interpretation |
| Locomotor Activity | 1, 3, 10 | Dose-dependent increase in distance traveled | Stimulant-like effects |
| Drug Discrimination (Cocaine) | 1, 3, 10 | Full substitution at 10 mg/kg | Cocaine-like subjective effects |
Conclusion and Future Directions
This document has outlined a comprehensive, albeit theoretical, research plan for the neuropharmacological characterization of this compound. The proposed workflow, from in vitro binding and functional assays to in vivo behavioral paradigms, provides a systematic approach to understanding the compound's mechanism of action and its potential effects on the central nervous system. The bulky tert-butyl group is likely to confer a unique pharmacological profile, potentially altering its selectivity and potency compared to other phenethylamines. Further studies could explore its metabolism, pharmacokinetic profile, and potential for therapeutic applications, such as in the treatment of ADHD or depression, or conversely, its potential for abuse. The rigorous application of the described protocols will be essential in unveiling the neuropharmacological landscape of this novel compound.
References
-
Title: The Use of Synaptosomes to Study the Neurochemical Effects of Drugs Source: Current Protocols in Neuroscience URL: [Link]
-
Title: Drug Discrimination in Animals Source: A valuable tool for psychopharmacological research. URL: [Link]
-
Title: Open Field Test Source: A common assay for assessing locomotor activity and anxiety-like behavior. URL: [Link]
Application Note & Protocols: Synthesis of 2,2-dimethyl-1-phenylpropan-1-amine via Reductive Amination
Abstract
This document provides a comprehensive technical guide for the synthesis of the primary amine 2,2-dimethyl-1-phenylpropan-1-amine. Reductive amination stands as a cornerstone transformation in organic synthesis for its efficiency and versatility in forming carbon-nitrogen bonds.[1] We present an in-depth analysis of the reaction mechanism, key parameter optimization, and two distinct, field-proven protocols leveraging either chemical hydride reduction or catalytic hydrogenation. This guide is intended for researchers, scientists, and drug development professionals seeking robust and scalable methods for the synthesis of primary amines from ketone precursors.
Introduction and Significance
This compound is a chiral primary amine whose structure serves as a valuable building block in medicinal chemistry and materials science. The synthesis of such primary amines is a frequent objective in pharmaceutical development. Reductive amination provides a powerful and direct route, converting a carbonyl group into an amine via an intermediate imine.[2] This method is widely favored over techniques like the alkylation of ammonia, which often suffers from poor selectivity and over-alkylation.[3] The protocols detailed herein focus on the reaction of 2,2-dimethyl-1-phenylpropan-1-one with an ammonia source, followed by in-situ reduction of the resulting imine intermediate.
The Mechanism of Reductive Amination
The synthesis of a primary amine from a ketone and ammonia proceeds through a two-stage mechanism within a single pot.[4][5] Understanding this pathway is critical for optimizing reaction conditions and maximizing yield.
Stage 1: Imine Formation The reaction initiates with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the ketone. This forms a hemiaminal (or carbinolamine) intermediate.[6] Under mildly acidic conditions (typically pH 4-5), the hydroxyl group of the hemiaminal is protonated, transforming it into a good leaving group (water). Subsequent elimination of water yields a protonated imine, known as an iminium ion.[6][7] The pH is a critical parameter; conditions that are too acidic will protonate the ammonia, quenching its nucleophilicity, while conditions that are too basic will prevent the protonation of the hydroxyl group necessary for its elimination.
Stage 2: Reduction The iminium ion, being more electrophilic than the starting ketone, is readily reduced by a suitable reducing agent. A hydride source, such as a borohydride reagent or molecular hydrogen with a metal catalyst, attacks the carbon of the C=N bond to furnish the final primary amine.[4][8]
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Application Note: Strategies and Protocols for the Crystallization of 2,2-dimethyl-1-phenylpropan-1-amine
Abstract
This document provides a comprehensive technical guide for the crystallization of 2,2-dimethyl-1-phenylpropan-1-amine (CAS: 61501-04-0), a primary amine of interest in pharmaceutical and chemical research.[1][2] Recognizing the inherent challenges associated with the crystallization of primary amines, this guide presents two primary strategies: direct crystallization of the free base and a more robust method involving crystallization via hydrochloride salt formation. We offer detailed, step-by-step protocols grounded in the principles of solution chemistry and crystal growth kinetics, designed to guide researchers toward achieving high-purity crystalline material. This note emphasizes the causality behind experimental choices, providing field-proven insights and troubleshooting solutions for common crystallization challenges.
Foundational Principles: The Science of Crystallization
Crystallization is a powerful purification technique that separates a compound from its impurities based on differences in solubility.[3][4] The process hinges on the creation of a supersaturated solution, from which the desired compound precipitates in an ordered, crystalline form while impurities remain in the mother liquor.[5][6]
1.1 The Critical Role of the Solvent
The choice of solvent is the single most important parameter in developing a successful crystallization protocol.[6] An ideal solvent should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at ambient or sub-ambient temperatures.
-
Inertness: It should not react with the compound.
-
Volatility: It should be easily removable from the final crystals.
-
Impurity Profile: Impurities should either be highly soluble at all temperatures or completely insoluble.
1.2 Nucleation and Crystal Growth
Crystallization is a two-step kinetic process: nucleation and growth.[7]
-
Nucleation: The initial formation of small, stable crystalline aggregates (nuclei). This can be spontaneous or induced by seeding.
-
Growth: The subsequent addition of molecules from the solution onto the surface of existing nuclei.
A successful crystallization balances these two rates. Slow cooling is generally preferred as it favors the crystal growth phase over rapid nucleation, resulting in larger, purer crystals that are easier to filter and handle.[5]
Strategic Approaches for Crystallizing this compound
As a primary amine, this compound presents specific challenges. The free base may be prone to "oiling out"—separating as a liquid phase rather than a solid—or may exhibit poor crystal packing. Therefore, converting the amine to a salt is often the most effective strategy.[8][9]
Strategy A: Direct Crystallization of the Free Base
This approach is simpler but often less reliable for amines. The non-polar phenyl and tert-butyl groups suggest solubility in non-polar to moderately polar organic solvents.
-
Suitable Solvents: Hexanes, heptane, toluene, or mixtures of ethyl acetate and hexanes.[9]
-
Challenges: High probability of oiling out, potential for co-crystallization of impurities, and sensitivity to oxidation.[8]
Strategy B: Crystallization via Hydrochloride Salt Formation (Recommended)
Converting the amine to its hydrochloride salt dramatically increases its polarity and the strength of intermolecular interactions (hydrogen bonding), which typically leads to a more stable and well-defined crystal lattice.[9][10] The existence of a commercially available hydrochloride salt (CAS: 69187-60-6) confirms the viability of this approach.[11][12]
-
Advantages: Significantly reduces the likelihood of oiling out, enhances crystal packing, and often results in higher purity.
-
Suitable Solvents: Polar protic solvents such as ethanol, methanol, isopropanol, or water, and mixtures thereof.[9]
Data Presentation: Solvent Selection Guide
The following table provides general guidance for solvent selection based on the chosen strategy. Empirical screening remains essential.
| Strategy | Compound Form | Polarity | Recommended Solvent Classes | Specific Examples |
| Strategy A | Free Base (C₁₁H₁₇N) | Low to Moderate | Non-polar / Ethereal | Heptane, Toluene, Diethyl Ether, Ethyl Acetate/Heptane mixture |
| Strategy B | Hydrochloride Salt (C₁₁H₁₈ClN) | High | Polar Protic | Isopropanol (IPA), Ethanol, Methanol, Water, IPA/Water mixture |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. This compound is harmful if swallowed and causes skin and eye irritation.[1]
Protocol 1: Systematic Solvent Screening
This protocol is essential for identifying the optimal solvent or solvent system before attempting a large-scale crystallization.
-
Preparation: Place ~10-20 mg of the crude this compound (or its crude salt) into several small test tubes.
-
Room Temperature Test: To each tube, add a different candidate solvent (e.g., heptane, toluene, isopropanol, ethanol) dropwise, vortexing after each addition. Note the solubility at room temperature. An ideal solvent will show poor solubility.
-
Hot Solubility Test: Gently heat the tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid completely dissolves.[3]
-
Cooling Test: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.
-
Observation: Observe the quality and quantity of the crystals formed. The best solvent is one that dissolves the compound when hot but yields a large amount of crystalline solid upon cooling.
Protocol 2: Preparative Crystallization of this compound Hydrochloride
This protocol details the recommended method for obtaining high-purity crystalline material.
-
Salt Formation:
-
Dissolve the crude this compound free base (1.0 eq) in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol (~3-5 mL per gram of amine).
-
Slowly add a solution of hydrochloric acid (1.05 eq, e.g., 2M HCl in diethyl ether or concentrated aqueous HCl) dropwise while stirring. A precipitate of the hydrochloride salt will likely form immediately.
-
Stir the resulting slurry for 30 minutes to ensure complete conversion.
-
-
Dissolution:
-
Heat the slurry to the boiling point of the solvent.
-
Add the chosen crystallization solvent (e.g., isopropanol, identified from Protocol 1) portion-wise until all the solid dissolves, creating a saturated or near-saturated solution.[5]
-
Scientist's Note: If the salt was formed using an ethereal HCl solution, the ether can be removed by gentle distillation and replaced with the primary crystallization solvent like isopropanol.
-
-
Controlled Cooling & Crystal Growth:
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Rationale: Slow cooling is critical for forming large, well-defined crystals and maximizing purity by allowing impurities to remain in the solution.[3]
-
If no crystals have formed, induce nucleation by scratching the inside of the flask with a glass rod or by adding a single seed crystal of the pure product.[5]
-
Once crystallization begins, transfer the flask to an ice-water bath for at least 1 hour to maximize the yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.[4]
-
Wash the collected crystals (the "filter cake") with a small amount of ice-cold crystallization solvent to remove any residual mother liquor containing impurities.
-
Rationale: Using ice-cold solvent for washing minimizes the dissolution of the desired product crystals.
-
-
Drying:
-
Dry the crystals under high vacuum, either in a vacuum oven at a mild temperature (e.g., 40-50 °C) or in a desiccator, until a constant weight is achieved.
-
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" | Solution is too concentrated; cooling is too rapid; solvent is inappropriate. | Add more solvent to the hot solution. Re-heat to dissolve the oil, then cool much more slowly. Consider switching to a different solvent. |
| No Crystals Form | Solution is too dilute; compound is highly soluble in the chosen solvent. | Boil off some of the solvent to increase concentration and attempt cooling again. If that fails, try adding a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists, then heat to clarify and cool slowly. |
| Poor Recovery / Low Yield | Compound is too soluble in the cold solvent; insufficient cooling time; too much solvent used for washing. | Ensure the solution is thoroughly chilled in an ice bath. Minimize the volume of cold solvent used for washing the crystals. Concentrate the mother liquor and cool again to obtain a second crop of crystals. |
| Colored Crystals | Colored impurities are trapped in the crystal lattice. | Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[4] |
Visualization of Workflows
Diagram 1: Crystallization Strategy Decision Workflow
This diagram outlines the logical path for selecting an appropriate crystallization strategy for an amine compound.
Caption: Decision workflow for amine crystallization.
Diagram 2: Experimental Protocol for Salt Crystallization
This diagram details the step-by-step experimental procedure outlined in Protocol 2.
Caption: Protocol for amine hydrochloride crystallization.
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purification techniques for 2,2-dimethyl-1-phenylpropan-1-amine
An Application Guide to the Purification of 2,2-dimethyl-1-phenylpropan-1-amine
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of this compound, a chiral primary amine of significant interest in synthetic and medicinal chemistry. Recognizing that the purity of such building blocks is paramount for successful downstream applications, this document moves beyond simple procedural lists. It delves into the physicochemical rationale behind method selection and experimental design, offering researchers, scientists, and drug development professionals a robust framework for achieving high-purity material. The guide covers fundamental techniques such as acid-base extraction and vacuum distillation, as well as more advanced methods including recrystallization via salt formation and various chromatographic strategies. Each protocol is presented with an emphasis on causality, ensuring a deep understanding of the underlying principles for effective troubleshooting and optimization.
Introduction and Strategic Overview
This compound is a primary amine characterized by a sterically hindered backbone, featuring a phenyl ring and a bulky tert-butyl group adjacent to a chiral center.[1] This structure makes it a valuable synthon for creating complex molecular architectures, particularly in the development of novel therapeutic agents where stereochemistry can dictate biological activity.[2] The presence of a basic nitrogen atom, however, introduces specific challenges and opportunities for purification.
Impurities in a sample of this compound can range from unreacted starting materials and reagents to by-products such as secondary or tertiary amines formed during synthesis. The choice of purification strategy is therefore dictated by the nature of these impurities, the required scale of purification, and the desired final purity level. A logical workflow for selecting the appropriate technique is essential for an efficient process.
Below is a decision-making framework for navigating the purification options detailed in this guide.
Caption: Decision workflow for selecting a purification technique.
Physicochemical Properties
A thorough understanding of the compound's properties is the foundation of any successful purification protocol.
| Property | Value | Source | Significance for Purification |
| Molecular Formula | C₁₁H₁₇N | [1][3] | Provides basic composition. |
| Molecular Weight | 163.26 g/mol | [1][4] | Used for all stoichiometric calculations. |
| Appearance | Liquid | [3] | Rules out direct recrystallization of the free base. |
| Boiling Point | 231.2 °C @ 760 mmHg | [3] | High boiling point necessitates vacuum distillation to prevent thermal decomposition.[5] |
| Density | 0.926 g/cm³ | [3] | Useful for volume-to-mass conversions. |
| Basicity (pKa) | (Estimated) ~10.5 | N/A | As a primary amine, it is sufficiently basic to be readily protonated by common acids, enabling acid-base extraction and salt formation.[6] |
Protocol 1: Acid-Base Extraction
Principle: This technique leverages the basicity of the amine functional group. By treating the crude mixture with an aqueous acid, the amine is protonated to form a water-soluble ammonium salt. Neutral or acidic organic impurities remain in the organic phase and can be separated. Subsequent basification of the aqueous layer regenerates the free amine, which can then be extracted back into a fresh organic solvent.[6][7]
Expertise & Causality: This is the first and most powerful line of defense for removing non-basic impurities. The choice of a strong acid like HCl ensures complete protonation. Diethyl ether is a common solvent choice due to its low boiling point, making it easy to remove, and its poor miscibility with water.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude amine mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate. The amine, now in its protonated hydrochloride form, will be in the lower aqueous layer. Drain the aqueous layer into a clean flask.
-
Re-extraction (Optional but Recommended): Add a fresh portion of 1 M HCl to the organic layer and repeat the extraction to ensure complete recovery of the amine. Combine the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution with swirling until the solution is strongly basic (pH > 12, check with pH paper). The amine will deprotonate and may form an oily layer.
-
Back Extraction: Return the basic aqueous solution to the separatory funnel and extract the free amine with three portions of a fresh organic solvent (e.g., diethyl ether).
-
Washing and Drying: Combine the organic extracts and wash with one portion of brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified liquid amine.
Protocol 2: Vacuum Distillation
Principle: Distillation separates components of a liquid mixture based on differences in their boiling points (volatility). For compounds with boiling points above 150 °C, applying a vacuum is crucial.[5] Lowering the pressure above the liquid reduces its boiling point, allowing distillation to occur at a lower temperature and preventing thermal degradation.[8] This method is highly effective for separating the target amine from non-volatile impurities (e.g., polymers, salts) or from solvents with significantly different boiling points.
Expertise & Causality: Given the boiling point of 231.2 °C for this compound, distillation at atmospheric pressure would likely cause decomposition, often visible as yellowing or darkening.[9] By using a vacuum, the boiling point can be lowered into the safer 100-150 °C range, preserving the integrity of the compound.
Step-by-Step Methodology
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus using dry glassware. Ensure all joints are properly greased and sealed. Use a short-path distillation head to minimize product loss.
-
Charging the Flask: Place the crude amine (post-extraction, if performed) into the distilling flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap. Slowly and carefully evacuate the system to the desired pressure.
-
Heating: Begin heating the distillation flask using a heating mantle. The temperature should be set approximately 20-30 °C higher than the expected boiling point at the working pressure.[5]
-
Fraction Collection: Collect any low-boiling impurities (forerun) in a separate receiving flask. When the temperature stabilizes at the boiling point of the target amine, switch to a clean receiving flask to collect the main fraction.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains.
-
System Shutdown: Turn off the heat and allow the apparatus to cool completely before slowly re-introducing air into the system to release the vacuum.
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 | 231.2 |
| 100 | ~170 |
| 20 | ~130 |
| 5 | ~100 |
| 1 | ~75 |
| Caption: Estimated boiling points of this compound at reduced pressures. (Note: These are estimates based on standard nomographs and should be determined empirically). |
Protocol 3: Recrystallization via Salt Formation
Principle: While the free amine is a liquid, it can be quantitatively converted into a crystalline solid salt, typically the hydrochloride or tartrate salt.[10][11] This solid can then be purified using the highly effective technique of recrystallization, which separates the desired salt from soluble impurities based on differential solubility in a chosen solvent system at varying temperatures.[12]
Expertise & Causality: This is an exceptionally powerful technique for achieving very high purity. The key is forming a stable, crystalline salt and then identifying a solvent in which the salt is highly soluble when hot but poorly soluble when cold.[12] This large solubility differential is the driving force for crystallization upon cooling, leaving impurities behind in the solvent. The free amine can be easily regenerated from the purified salt.[13]
Caption: Workflow for purification via salt formation and recrystallization.
Step-by-Step Methodology
Part A: Hydrochloride Salt Formation
-
Dissolve the purified amine from the previous steps in a minimal amount of a non-polar solvent like diethyl ether or hexanes.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in ether (commercially available or prepared by bubbling HCl gas through ether) dropwise with stirring.
-
The hydrochloride salt will precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.
-
Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether to remove any surface impurities.
Part B: Recrystallization of the Salt
-
Solvent Selection: Test various solvents to find one suitable for recrystallization. Good candidates for amine salts are often polar protic solvents like isopropanol (IPA), ethanol, or solvent mixtures such as IPA/hexanes or ethanol/ethyl acetate.[11]
-
Dissolution: Place the crude salt in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling with stirring.
-
Minimum Solvent: Continue adding the solvent dropwise until the solid just dissolves. Adding excess solvent will reduce the final yield.[12]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collection and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a minimal amount of ice-cold recrystallization solvent to rinse away any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven.
Part C: Regeneration of the Free Amine
-
Dissolve the purified salt in water.
-
Follow steps 5-8 from the Acid-Base Extraction protocol to regenerate and isolate the pure liquid free amine.
Protocol 4: Chromatographic Methods
Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound, several chromatographic modes can be employed depending on the specific purification challenge.
Expertise & Causality: This is often the method of choice for separating complex mixtures with similar properties or for isolating specific stereoisomers. The choice of stationary and mobile phases is critical for achieving separation.
| Method | Stationary Phase | Typical Mobile Phase | Application & Rationale |
| Normal Phase Flash Chromatography | Alumina (basic) or Triethylamine-treated Silica Gel | Hexanes/Ethyl Acetate gradient | Good for separating compounds of differing polarity. Basic alumina or treated silica is used to prevent strong, irreversible binding and peak tailing common with primary amines on standard acidic silica gel.[11][14] |
| Reversed-Phase Flash Chromatography | C18-functionalized Silica | Water/Acetonitrile or Water/Methanol gradient | Effective for purifying polar compounds. The non-polar C18 phase interacts with the organic backbone of the amine, allowing for separation in aqueous/organic mobile phases.[14] |
| Chiral HPLC/SFC | Chiral Stationary Phase (CSP) (e.g., derivatized cellulose or cyclofructan) | Varies (e.g., Heptane/Alcohol for NP-HPLC; CO₂/Methanol for SFC) | Essential for separating enantiomers. The chiral stationary phase selectively interacts with one enantiomer more strongly than the other, allowing them to be resolved. SFC is often preferred for being faster and using less solvent.[15][16][] |
General Protocol for Flash Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC) to ensure the target compound and impurities can be separated.
-
Column Packing: Pack a glass column with the chosen stationary phase (e.g., basic alumina) as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude amine in a minimal amount of solvent and adsorb it onto a small amount of silica or celite (dry loading). Carefully place this on top of the packed column.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution).
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Purity Assessment
After any purification procedure, the purity of the final product must be rigorously assessed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee%) if a chiral separation was performed.
References
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Al-Qaisi, A. Q., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
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Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. [Link]
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Ilisz, I., et al. (2013). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Institutes of Health. [Link]
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Lejkowski, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. National Institutes of Health. [Link]
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Helling, D. R., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
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PubChem. (n.d.). N,N-dimethyl-2-phenylpropan-1-amine. National Center for Biotechnology Information. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
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University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. [Link]
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Sciencemadness Discussion Board. (2020). Stability of amines. [Link]
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Application Notes & Protocols: A Guide to Dosage and Administration in Preclinical Studies
Introduction: The Foundational Importance of Dosing in Preclinical Research
The journey of a novel therapeutic agent from a promising molecule to a clinical candidate is paved with rigorous preclinical evaluation.[1] Central to this process is the meticulous determination of dosage and the method of its administration. These are not mere procedural steps; they are the bedrock upon which the reliability and translatability of all subsequent safety and efficacy data rest. An improperly chosen dose can mask potential toxicities or fail to elicit a therapeutic effect, leading to the unjust termination of a promising compound or, conversely, the progression of an unsafe one.
This guide provides an in-depth exploration of the critical considerations, strategic planning, and technical execution required for robust dosage and administration in preclinical studies. It is designed for researchers, scientists, and drug development professionals to serve as a practical resource, blending established principles with field-proven insights to ensure scientific integrity and logical experimental design.
Part 1: Strategic Dose Selection - Beyond a Single Number
The primary objectives of preclinical safety studies are to identify a safe starting dose for human trials, pinpoint potential target organs for toxicity, and establish parameters for clinical monitoring.[2] The selection of the high dose for these studies is a critical decision, guided by several strategic approaches rather than a one-size-fits-all method.[1]
Maximum Tolerated Dose (MTD)
The most common approach is the determination of the Maximum Tolerated Dose (MTD), defined as the highest dose that does not produce unacceptable toxicity or overt, life-threatening side effects over a specified period.[1][3] The rationale for using the MTD in long-term studies is to maximize the likelihood of detecting any chronic toxicities.[1]
MTD studies are typically acute or short-duration dose-escalation experiments where animals are closely monitored for a range of toxicological endpoints.[1][4] It is crucial to understand that mortality is not an appropriate endpoint for an MTD study.[1]
Key Observational Endpoints in MTD Studies:
-
Clinical Signs: Changes in posture, activity, breathing patterns, and general appearance.
-
Body Weight: Significant weight loss (e.g., up to 20%) or reduced weight gain is a key indicator.[1]
-
Clinical Pathology: Blood tests to assess liver function, kidney function, and hematological parameters.[1]
Alternative High-Dose Selection Strategies
In some cases, achieving a traditional MTD is not feasible or appropriate. Regulatory guidelines, such as the ICH M3(R2), describe several other options for defining the high dose.[1]
-
Maximum Feasible Dose (MFD): Used when the test article has very low toxicity. The MFD is limited by practical constraints such as the volume that can be administered or the concentration achievable in the formulation.[1][5]
-
Limit Dose: A default high dose, often set at 1000 mg/kg/day, used when the MTD or MFD is not reached.[1][4][5]
-
Exposure Saturation: If pharmacokinetic data shows that absorption ceases to increase with higher doses, the dose at which this saturation occurs can be selected as the high dose.[1][5]
-
50-Fold Margin of Exposure: The high dose can be set to achieve an exposure level (AUC) that is 50 times the expected clinical exposure.[1][5]
The logical flow for selecting a high dose often follows a decision-tree process, starting with attempting to define the MTD.
Caption: Decision workflow for preclinical high-dose selection.
Part 2: Formulation Development - The Vehicle Matters
The formulation—the test article combined with a vehicle (excipient)—is critical for ensuring the test system receives the intended dose accurately and consistently.[6][7] The primary goal at the preclinical stage is often to maximize exposure for safety testing, which may involve creating formulations at the limits of solubility.[8][9]
Vehicle Selection
The choice of vehicle is dictated by the physicochemical properties of the test article (e.g., solubility, stability) and the intended route of administration.[10] An ideal vehicle should be inert, causing no biological effects or interference with the test article.[10]
| Vehicle Type | Common Examples | Primary Use & Considerations |
| Aqueous Solutions | Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W) | Ideal for water-soluble compounds. Must be sterile and isotonic for parenteral routes.[11] |
| Co-solvent Systems | PEG 300/400, Propylene Glycol, Ethanol, DMSO | Used to dissolve poorly water-soluble compounds. Concentration must be limited to avoid vehicle-induced toxicity. |
| Suspensions | 0.5% Methylcellulose, 0.5% Carboxymethylcellulose (CMC) | For insoluble compounds administered orally. Requires careful homogenization to ensure dose uniformity.[7] |
| Lipid-Based | Corn oil, Sesame oil, Emulsions | For highly lipophilic compounds. Can enhance oral absorption of certain molecules.[7] |
Formulation Stability and Analysis
It is a regulatory requirement to demonstrate the stability of the test article in the chosen vehicle for the duration of its use.[6] Stability studies must assess the formulation under conditions that mimic preparation, storage, and administration.[6][12]
Key Stability Parameters:
-
Concentration: The dose formulation must be analyzed to confirm it meets the target concentration.
-
Homogeneity: For suspensions, multiple samples must be analyzed to ensure the test article is evenly distributed.
-
Stability Over Time: The formulation should be tested at time zero and after storage for a defined period (e.g., 24 hours, 7 days) at relevant temperatures (ambient, refrigerated).[6]
Part 3: Routes of Administration - Delivering the Dose
The chosen route of administration in preclinical studies should ideally mirror the intended clinical route to provide the most relevant data.[13] Different routes present unique technical challenges and have distinct physiological implications.[14][15]
Common Routes and Maximum Volume Recommendations
Administering excessive volumes can lead to adverse effects, compromising animal welfare and data integrity.[16] The following table summarizes commonly used routes and generally accepted maximum dose volumes. Investigators wishing to exceed these volumes must provide scientific justification in their protocols.[17]
| Species | PO (ml/kg) | IV (bolus) (ml/kg) | IP (ml/kg) | SC (ml/kg) | IM (ml/kg/site) |
| Mouse | 10 | 5 | 10 | 5 | 0.05 |
| Rat | 10 | 5 | 10 | 5 | 0.2-0.3 |
| Rabbit | 10 | 5 | 5 | 5 | 0.3-0.5 |
| Dog | 5-15 | 2.5 | N/A | 2-5 | 0.25-0.5 |
| Minipig | 10 | 5 | N/A | 5 | 0.3 |
Data compiled from multiple sources.[16][17][18][19] Note: These are general guidelines; specific institutional policies may vary.
Protocol: Oral Gavage in Rodents
Oral gavage is a common technique used to ensure precise oral dosing.[14][20] It requires significant technical skill to avoid causing injury or distress.[20]
Materials:
-
Appropriately sized gavage needle (flexible plastic or rigid stainless steel with a ball-tip).[20]
-
Syringe.
-
Test article formulation.
Step-by-Step Methodology:
-
Animal & Volume Check: Weigh the animal to calculate the correct dose volume.[21] Ensure the volume does not exceed recommended limits (typically 10 mL/kg for mice).[20]
-
Measure Tube Length: Measure the gavage needle externally from the tip of the animal's nose to the last rib (xiphoid process) to estimate the distance to the stomach.[21][22] Mark this length on the tube to prevent over-insertion.[21]
-
Restraint: Properly restrain the animal. For a mouse, scruff the skin over the shoulders to immobilize the head and forelimbs.[21] Gently extend the head back to create a straight line through the neck and esophagus.[20]
-
Insertion: Insert the gavage needle into the diastema (gap behind the incisors) and gently advance it along the upper palate.[21] The tube should pass easily into the esophagus with no resistance.[20] If resistance is met, do not force the needle. Withdraw and try again.[20]
-
Administration: Once the tube is in place to the pre-measured depth, slowly administer the substance over 2-3 seconds.[23]
-
Withdrawal & Monitoring: Gently remove the needle along the same path of insertion.[21] Monitor the animal for 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[21]
Caption: Step-by-step workflow for the oral gavage procedure.
Part 4: The Role of PK/PD and Allometric Scaling
Pharmacokinetics (PK) and Pharmacodynamics (PD)
Understanding the relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD) is crucial for translating preclinical findings.[24]
-
Pharmacokinetics (PK): What the body does to the drug (Absorption, Distribution, Metabolism, Excretion).[25] It describes the drug's concentration over time.
-
Pharmacodynamics (PD): What the drug does to the body (the relationship between drug concentration and its biological effect).[24][25]
PK/PD modeling integrates these two concepts to describe the time course of a drug's effect, helping to predict efficacious dose regimens and optimize dosing schedules.[24][26][27]
Allometric Scaling for First-in-Human (FIH) Dose Prediction
A key goal of preclinical studies is to predict a safe starting dose for Phase I clinical trials.[2] Allometric scaling is a mathematical method used to extrapolate PK parameters (like clearance) and doses from animals to humans based on body weight or body surface area.[28][29][30]
While various complex models exist, a common approach involves converting the No-Observed-Adverse-Effect-Level (NOAEL) from the most appropriate animal species to a Human Equivalent Dose (HED).[31] This HED is then divided by a safety factor (typically 10) to determine the Maximum Recommended Starting Dose (MRSD) for the clinical trial.[31]
Conclusion: Ensuring Rigor and Reproducibility
The principles and protocols outlined in this guide underscore the complexity and critical importance of dosage and administration in preclinical drug development. Adherence to these practices, grounded in regulatory guidelines and scientific rationale, is essential for generating high-quality, reliable data.[13][32] By carefully selecting doses, developing robust formulations, and executing administration techniques with precision, researchers can build a solid foundation for the successful and safe translation of new medicines from the laboratory to the clinic.
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Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy . Sannova. [Link]
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Standard Operating Procedures for Oral Gavage in Mice and Rats . Washington State University IACUC. [Link]
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Population pharmacokinetic-based interspecies allometric scaling and prediction of first-in-human (FIH) pharmacokinetics . PAGE-Meeting. [Link]
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Pharmacokinetic allometric scaling of antibodies: application to the first-in-human dose estimation . PubMed. [Link]
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Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals . FDA. [Link]
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Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider . PubMed Central. [Link]
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CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE . Altasciences. [Link]
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A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies . PubMed. [Link]
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Non-clinical development . European Medicines Agency (EMA). [Link]
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UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP . The University of British Columbia. [Link]
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LAB_021 Oral Gavage in Mice and Rats . The University of Queensland. [Link]
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Dosing Volume . Drexel University. [Link]
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Maximum tolerable dose (MTD) studies . Charles River. [Link]
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Administration of Substances: Maximum Volumes and Other Recommendations . University of Iowa. [Link]
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Oral Gavage in the Rat . Florida State University Office of Research. [Link]
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MDC Connects: Understanding the PK / PD Relationship . YouTube. [Link]
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Extrapolating preclinical PK/PD data to the clinic . ResearchGate. [Link]
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The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies . Ardena. [Link]
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Niche Nonclinical Studies: Uncommon Routes of Administration and Animal Models . Toxikon. [Link]
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Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology . ASCO Educational Book. [Link]
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PKPD model . Wikipedia. [Link]
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Preclinical Animal Studies (2) - Routes And Volumes Of Administration . NHP Pharmacology. [Link]
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Preclinical Dose-Formulation Stability . Pharmaceutical Technology. [Link]
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Strategies for selecting the first dose for human clinical trials . Certara. [Link]
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Basic principles of non-clinical development . EUPATI Open Classroom. [Link]
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Drug Administration Routes and Therapeutic Strategies in Animals: A Comprehensive Review . ResearchGate. [Link]
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Routes of Administration . University of North Texas Research. [Link]
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Dosing Techniques and Limits . University of California Berkeley Animal Care and Use Committee. [Link]
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PK/PD modelling and simulations: utility in drug development . PubMed. [Link]
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FDA Requirements for Preclinical Studies . Karger. [Link]
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Guide to Understanding FDA Preclinical Study Requirements for Medical Devices . NAMSA. [Link]
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Applications of Human Pharmacokinetic Prediction in First-in-Human Dose Estimation . NIH. [Link]
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Injection Routes, Maximum Needle Sizes & Volumes . NIH Office of Animal Care and Use. [Link]
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The Critical Role of Preclinical Oral Formulation Selection in Pharmaceutical Safety Assessment . Walsh Medical Media. [Link]
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Designing first-in-human dose of coagulation factors: application of pharmacokinetic allometric scaling . Semantic Scholar. [Link]
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Preclinical Regulatory Requirements . Duke Social Science Research Institute. [Link]
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Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies . PubMed Central. [Link]
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FDA S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals (2012) . NorthEast BioLab. [Link]
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Preclinical formulations for pharmacokinetic studies . Admescope. [Link]
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EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials . ECA Academy. [Link]
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Maximum tolerated dose (MTD) . GARDP Revive. [Link]
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PLANNING YOUR PRECLINICAL ASSESSMENT . Altasciences. [Link]
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Preclinical Formulations: Insight, Strategies, and Practical Considerations . PubMed Central. [Link]
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Non-clinical dose formulation considerations . European Pharmaceutical Review. [Link]
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Vehicles for Animal Studies . Gad Consulting Services. [Link]
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Application Notes and Protocols for the Research Formulation of 2,2-dimethyl-1-phenylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
2,2-dimethyl-1-phenylpropan-1-amine is a primary amine belonging to the phenylalkylamine class of compounds.[1][2] This structural class is of significant interest in medicinal chemistry and pharmacology due to the diverse biological activities exhibited by its members.[1] The effective preclinical evaluation of novel compounds such as this compound hinges on the development of appropriate formulations that ensure accurate and reproducible delivery in both in vitro and in vivo research settings. This guide provides a comprehensive overview of the essential preformulation studies, formulation strategies, and detailed protocols for the preparation and analysis of research formulations of this compound.
I. Preformulation Studies: Characterizing the Molecule
Before commencing any formulation work, a thorough understanding of the physicochemical properties of this compound is paramount.[3][4][5][6][7] These initial studies form the scientific basis for rational formulation design.[3][4][5][6][7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | [2] |
| Molecular Weight | 163.26 g/mol | [2] |
| Appearance | Liquid | [2] |
| Boiling Point | 231.2 °C at 760 mmHg | [2] |
| Density | 0.926 g/cm³ | [2] |
| CAS Number | 61501-04-0 | [2] |
Solubility Assessment
The solubility of a research compound dictates the feasible routes of administration and the choice of formulation vehicle. For primary amines like this compound, solubility can be pH-dependent.
Protocol for Solubility Determination:
-
Solvent Selection: A panel of biocompatible solvents and vehicles commonly used in research should be selected.[8][9][10] This should include:
-
Aqueous buffers (e.g., Phosphate Buffered Saline - PBS at pH 7.4)
-
Organic solvents (e.g., Dimethyl sulfoxide - DMSO, Ethanol)
-
Co-solvents (e.g., Polyethylene glycol 300/400 - PEG 300/400, Propylene glycol - PG)
-
Surfactants (e.g., Tween® 80, Cremophor® EL)
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method (see Section IV).
-
A hypothetical solubility profile is presented in Table 2.
| Solvent/Vehicle | Estimated Solubility (mg/mL) | Notes |
| Water | < 0.1 | Poorly soluble |
| PBS (pH 7.4) | < 0.1 | Sparing solubility expected |
| DMSO | > 50 | High solubility |
| Ethanol | > 50 | High solubility |
| Propylene Glycol | > 50 | High solubility |
| PEG 400 | > 50 | High solubility |
| 10% DMSO in PBS | ~1-5 | Co-solvency improves aqueous solubility |
| 5% Tween® 80 in Saline | ~5-10 | Surfactant aids in solubilization |
Stability Evaluation
Understanding the stability of this compound in solution is critical for ensuring the integrity of the prepared formulations throughout the duration of an experiment.[11][][13]
Protocol for Solution Stability Assessment:
-
Preparation of Test Solutions: Prepare solutions of this compound in the selected formulation vehicles at a relevant concentration.
-
Storage Conditions: Aliquot the solutions into sealed, light-protected vials and store them under various conditions:
-
Refrigerated (2-8°C)
-
Room temperature (20-25°C)
-
Accelerated conditions (e.g., 40°C)
-
-
Time Points for Analysis: Analyze the concentration of the compound at initial (T=0) and subsequent time points (e.g., 24h, 48h, 1 week, 1 month).
-
Analytical Method: Use a stability-indicating analytical method (e.g., HPLC-UV) that can separate the parent compound from potential degradation products.
-
Data Analysis: Calculate the percentage of the initial concentration remaining at each time point. A decrease of >10% is typically considered significant degradation.
Primary aromatic amines can be susceptible to oxidation and degradation in acidic conditions.[14][15] Therefore, the use of antioxidants and buffering to a neutral or slightly basic pH may be necessary to enhance stability.
II. Formulation Strategies and Protocols
The choice of formulation depends on the intended research application (in vitro vs. in vivo), the required dose, and the route of administration.
Formulations for In Vitro Studies
For most cell-based assays, the compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution, which is then diluted into the cell culture medium.
Protocol for Preparing a DMSO Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10, 50, or 100 mM).
-
Vortex or sonicate until the compound is completely dissolved.
-
Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution at -20°C or -80°C.
Important Considerations for In Vitro Formulations:
-
Solvent Toxicity: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[16][17][18]
-
Excipient Interference: Some formulation excipients can interfere with assay readouts (e.g., colorimetric or fluorescent assays) or have biological effects of their own.[19][20] It is crucial to run appropriate vehicle controls in all in vitro experiments.
Formulations for In Vivo Studies
The formulation strategy for in vivo studies is dictated by the route of administration.
For oral administration, a suspension or a solution can be prepared. Given the poor aqueous solubility of this compound, a suspension or a solubilized formulation is likely necessary.
Protocol for an Oral Gavage Suspension:
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Compound Preparation: Weigh the required amount of this compound.
-
Suspension Formation: Add a small amount of the vehicle to the compound to form a paste. Gradually add the remaining vehicle while continuously triturating or vortexing to ensure a uniform suspension.
-
Homogeneity: Ensure the suspension is homogenous before each administration by vortexing.
Protocol for a Solubilized Oral Gavage Formulation:
A co-solvent system can be employed to create a solution for oral gavage.
-
Vehicle Composition: A common vehicle consists of a mixture of co-solvents and surfactants, for example: 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% sterile water.[21]
-
Dissolution: Dissolve the this compound in the DMSO and PEG300 first.
-
Addition of Surfactant and Water: Add the Tween® 80 and then slowly add the water while vortexing to form a clear solution.
Workflow for Oral Gavage Formulation
Caption: Decision workflow for preparing an oral gavage formulation.
For intravenous (IV) administration, the formulation must be a sterile, particle-free solution.[8][22][23][24][25] Due to the poor aqueous solubility of this compound, a co-solvent and/or surfactant system is necessary.[8][22][23][24][25]
Protocol for an Intravenous Formulation:
-
Vehicle Composition: A commonly used vehicle for IV administration of poorly soluble compounds is a mixture of PEG 400, propylene glycol, and saline. A potential starting point is 40% PEG 400, 10% Propylene Glycol, and 50% sterile saline. The inclusion of a non-ionic surfactant like Tween® 80 (e.g., at 5%) can further enhance solubility.[26]
-
Dissolution: Dissolve the this compound in the PEG 400 and propylene glycol with gentle warming (if necessary and the compound is heat-stable) and vortexing.
-
Aqueous Phase Addition: Slowly add the sterile saline (or saline with Tween® 80) to the organic phase while continuously mixing. The solution should remain clear.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Pre-administration Check: Visually inspect the solution for any precipitation before administration.
Workflow for Intravenous Formulation
Caption: Step-by-step workflow for preparing an intravenous formulation.
III. Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a chemical fume hood.
IV. Analytical Methods for Formulation Quantification
Accurate quantification of this compound in the prepared formulations is essential for ensuring correct dosing. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable analytical techniques.
HPLC-UV Method
Primary amines may lack a strong chromophore for sensitive UV detection. Derivatization with a UV-active agent can significantly enhance sensitivity.
Protocol for HPLC-UV Analysis with Derivatization:
-
Derivatizing Agent: A common derivatizing agent for primary amines is dansyl chloride.
-
Sample Preparation:
-
Prepare calibration standards of this compound in a suitable solvent.
-
Dilute an aliquot of the formulation to fall within the calibration range.
-
To a known volume of the standard or sample, add a solution of dansyl chloride and a buffer to maintain an alkaline pH (e.g., sodium bicarbonate buffer, pH 9-10).
-
Incubate the mixture to allow the reaction to complete.
-
Quench the reaction if necessary.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The maximum absorbance of the dansyl derivative (typically around 254 nm or 340 nm).
-
Injection Volume: 10-20 µL.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the sample from the calibration curve.
GC-MS Method
GC-MS offers high selectivity and sensitivity for the analysis of amines. Derivatization is often employed to improve chromatographic performance by reducing the polarity of the amine.
Protocol for GC-MS Analysis with Derivatization:
-
Derivatizing Agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or other silylating agents are commonly used.
-
Sample Preparation:
-
Prepare calibration standards of this compound in an appropriate solvent.
-
Extract the amine from aqueous formulations using a suitable organic solvent if necessary.
-
Evaporate the solvent and add the derivatizing agent and a catalyst (if required).
-
Heat the mixture to complete the derivatization reaction.
-
-
GC-MS Conditions (Example):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient starting at a lower temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 280°C).
-
Injector: Splitless mode.
-
Mass Spectrometer: Electron ionization (EI) mode, scanning a suitable mass range or in selected ion monitoring (SIM) mode for higher sensitivity.
-
-
Quantification: Use a stable isotope-labeled internal standard if available for the most accurate quantification. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
V. Conclusion
The successful use of this compound in research necessitates careful consideration of its formulation. This guide provides a framework for the systematic characterization of its physicochemical properties and offers detailed protocols for the preparation of formulations suitable for a range of in vitro and in vivo applications. By following these guidelines and employing appropriate analytical techniques for quantification, researchers can ensure the reliable and reproducible delivery of this compound in their studies, thereby generating high-quality and meaningful data.
References
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- Gajbhiye, A., & Nema, R. K. (2012). Co-solvents and their role in drug delivery. International Journal of Pharmaceutical and Chemical Sciences, 1(1), 142-154.
- Timm, M., et al. (2013). Cytotoxicity of pharmaceutical excipients on Caco-2 cells. Cytotechnology, 65(5), 877–888.
- Kovács, A., et al. (2020). Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. Pharmaceutics, 12(11), 1088.
- Patel, M., & Vavia, P. (2012). Co-solvents: Significance and symbolism. Journal of Young Pharmacists, 4(1), 57-58.
- Glennon, R. A. (2018). The “Phenylalkylaminome” with a Focus on Selected Drugs of Abuse. ACS chemical neuroscience, 9(10), 2358–2369.
- Benchchem. (n.d.). Application Notes and Protocols for Oral Gavage Administration in Mice.
- Patel, P. A., & Chaulang, G. M. (2014). A review on co-solvency: a technique for solubility enhancement. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1704-1721.
- Breier, M., et al. (2021). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A, 38(10), 1766-1779.
- Dhawan, S., & Kwon, G. S. (2018). In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. Toxicology in Vitro, 53, 19-27.
- CASSS. (n.d.). Analytical Considerations for Excipients Used in Biotechnology Products.
- Glennon, R. A., & Dukat, M. (2000). Structure-activity relations in psychotomimetic phenylalkylamines. Journal of medicinal chemistry, 43(24), 4519–4541.
- Karila, L., et al. (2015). The Toxicology of New Psychoactive Substances: Synthetic Cathinones and Phenylethylamines. Journal of addiction medicine, 9(6), 433–443.
- Marx, J. O., et al. (2017). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut microbes, 8(4), 309–316.
- Creative Biolabs. (n.d.). Preformulation Development.
- Wagh, K. K. College of Pharmacy. (n.d.). Pre-formulation Studies. Retrieved from K. K. Wagh College of Pharmacy website.
- Passie, T., & Benzenhöfer, U. (2018). MDA, MDMA, and other “mescaline‐like” substances in the US military's search for a truth drug (1940s to 1960s). Drug testing and analysis, 10(1), 72-80.
- UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development.
- ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants.
- Lavan, M., & Knipp, G. T. (n.d.). Functional Effects of Solubilizing Excipients on Drug Transporters and Absorption.
- Clear H2O. (n.d.). Voluntary oral dosing for precise experimental compound delivery in adult rats.
- ResearchGate. (2015). Any advice on formulating a poorly soluble compound into an i.v. formulation?
- Stoddart, M. J. (2011). Cell viability assays: introduction. Methods in molecular biology (Clifton, N.J.), 740, 1–6.
- Costa, V. M., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Pharmaceuticals, 16(8), 1158.
- European Medicines Agency. (2003). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING.
- Mire-Sluis, A., et al. (2016). Cell-Based Therapies Formulations: Unintended components. Biologicals, 43(5), 403-408.
- International Journal of Pharmaceutical Sciences. (2024). Preformulation Studies An Overview. Retrieved from International Journal of Pharmaceutical Sciences website.
- UCSF IACUC. (n.d.). Oral Gavage In Mice and Rats.
- ResearchGate. (n.d.). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies.
- Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
- Apte, S. P., & Ugwu, S. O. (2003). Emerging excipients in parenteral medications. Pharmaceutical technology, 27(3), 46-60.
- AIChE. (n.d.). (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation.
- Pharma Focus Europe. (n.d.). Pre-Formulation Studies and Analytical Techniques.
- Powell, M. F., et al. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Drug development and industrial pharmacy, 44(10), 1565–1571.
- BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.
- European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.
- Wikipedia. (n.d.). Median lethal dose.
- Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925.
- Bhattacharjee, S., & Thoma, L. A. (2010). Formulating Poorly Water Soluble Drugs.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). (2R)-N,N-dimethyl-1-phenylpropan-2-amine.
- Keck, C. M., & Müller, R. H. (2013).
- Chang, R. K., & Shojaei, A. H. (2004). Effect of hydroxypropyl beta-cyclodextrin on drug solubility in water-propylene glycol mixtures. Drug development and industrial pharmacy, 30(3), 297–302.
- Pillai, S. K., et al. (2020). John William Trevan's concept of Median Lethal Dose (LD /LC ) – more misused than used. Journal of Pre-Clinical and Clinical Research, 14(3), 85-89.
- DePass, L. R. (1989). Alternative approaches in median lethality (LD50) and acute toxicity testing. Toxicology letters, 49(2-3), 159–170.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,2-dimethyl-1-phenylpropan-1-amine
Here is the technical support center with troubleshooting guides and FAQs for improving the yield of 2,2-dimethyl-1-phenylpropan-1-amine synthesis.
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this primary amine. We will delve into the common challenges encountered during its synthesis via reductive amination and provide scientifically-grounded, actionable solutions.
Section 1: Overview of the Primary Synthetic Route: Reductive Amination
The most prevalent and versatile method for synthesizing this compound is the reductive amination of its corresponding ketone precursor, 2,2-dimethyl-1-phenylpropan-1-one (pivalophenone).[1][2] This process is typically a one-pot reaction but conceptually occurs in two distinct, equilibrium-driven stages:
-
Imine Formation: The carbonyl group of the ketone reacts with an ammonia source to form a hemiaminal intermediate, which then dehydrates to form an imine.[1]
-
Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond, yielding the target primary amine.[3]
A successful, high-yield synthesis hinges on maximizing the rate of imine formation while ensuring its subsequent reduction is rapid and selective over the competing reduction of the starting ketone.
Caption: Troubleshooting workflow for low yield in reductive amination.
Problem 1: Low Conversion of Starting Ketone
-
Symptom: TLC or GC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 2,2-dimethyl-1-phenylpropan-1-one.
-
Root Cause Analysis: This points directly to inefficient imine formation. The equilibrium is lying too far to the side of the starting materials.
-
Solutions:
-
Verify and Optimize pH: The reaction medium may be too neutral or too acidic. Use a pH meter to check the mixture and adjust to pH 4-6 by adding glacial acetic acid. The use of ammonium acetate as the ammonia source often provides a suitable buffer system. [4] 2. Remove Water: The formation of the imine from the hemiaminal intermediate is a dehydration reaction. [1]The presence of water will push the equilibrium back towards the starting materials.
-
Action: Add activated 3Å or 4Å molecular sieves to the reaction mixture before the reduction step to sequester water as it forms.
-
Alternative (for larger scale): If the solvent is suitable (e.g., toluene), use a Dean-Stark apparatus for azeotropic removal of water.
-
-
Increase Reaction Time/Temperature: Allow the ketone and ammonia source to stir together for a longer period (e.g., 2-4 hours) before introducing the reducing agent to maximize the concentration of the imine intermediate. [5]Gentle heating (40-50 °C) can also accelerate imine formation, but must be balanced against potential side reactions.
-
Problem 2: Significant Formation of Alcohol Byproduct
-
Symptom: The primary impurity identified in the crude product is 2,2-dimethyl-1-phenylpropan-1-ol.
-
Root Cause Analysis: The reducing agent is not selective enough and is reducing the starting ketone. [3]* Solutions:
-
Change Reducing Agent: This is the most robust solution. Switch from sodium borohydride to a milder, more chemoselective reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). [3][4][6]These reagents react much faster with the protonated iminium ion than with the neutral ketone. [3] 2. Modify Order of Addition (if using NaBH₄): If you must use NaBH₄, do not add all reagents at once. First, dissolve the ketone and ammonia source and allow them to react for a sufficient time to form the imine (monitor by TLC if possible). Then, add the NaBH₄ portion-wise at a reduced temperature (e.g., 0 °C) to control the reaction and favor reduction of the accumulated imine. [5] Problem 3: Difficulty in Product Purification
-
-
Symptom: The final product is oily, fails to crystallize, or shows multiple spots on TLC after initial workup.
-
Root Cause Analysis: Inefficient separation of the basic amine product from neutral organic impurities (unreacted ketone, alcohol byproduct) and acidic residues.
-
Solution: Implement a Rigorous Acid-Base Extraction.
-
After quenching the reaction, dilute the mixture with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) and water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and extract them with dilute aqueous acid (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Discard the organic layer containing the impurities.
-
Basify the acidic aqueous layer to pH > 10 with a strong base (e.g., 2M NaOH), ensuring the solution is cool. The protonated amine will be converted back to the free base.
-
Extract the now basic aqueous layer multiple times with fresh organic solvent.
-
Combine these final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine. For long-term storage and easier handling, convert the amine to its hydrochloride salt.
-
Section 4: Detailed Experimental Protocol
This protocol utilizes sodium triacetoxyborohydride for a high-yield, selective synthesis.
Protocol: Synthesis via Reductive Amination using STAB
-
Reagents & Materials:
-
2,2-dimethyl-1-phenylpropan-1-one (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (5.0 - 10.0 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Glacial Acetic Acid (as needed for pH adjustment)
-
1,2-Dichloroethane (DCE) (Anhydrous)
-
1M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Diethyl Ether (or Ethyl Acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser (if heating), separatory funnel
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,2-dimethyl-1-phenylpropan-1-one (1.0 eq) and ammonium acetate (10.0 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) to create a solution with a concentration of approximately 0.2-0.5 M with respect to the ketone.
-
Begin vigorous stirring. If desired, add a small amount of glacial acetic acid to adjust the pH to ~5.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring suspension. Note: The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting ketone.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCE or diethyl ether.
-
Combine the organic layers and proceed with the acid-base extraction as described in Section 3, Problem 3 to purify the product.
-
After final solvent removal, the product, this compound, should be obtained as a pure oil or solid.
-
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. [Link]
-
Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]
-
Taylor & Francis Online. (2011). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. [Link]
-
YouTube. (2025). Eschweiler-Clarke reaction. [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. [Link]
-
GSK. (n.d.). Reductive Amination. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
ResearchGate. (2019). Reaction optimization for the catalytic reductive amination of esters. [Link]
-
Journal of the American Chemical Society. (2007). Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. [Link]
-
Organic Syntheses. (2019). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. [Link]
-
Wikipedia. (n.d.). Leuckart reaction. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Reactions. (n.d.). The Leuckart Reaction. [Link]
-
ChemSynthesis. (2025). 2,2-dimethyl-1-phenyl-1-propanone. [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Link]
-
MDPI. (2025). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
Journal of the American Chemical Society. (1945). Studies on the Leuckart Reaction. [Link]
- Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (2022). Synthesis of racemic disubstituted 1-phenylpropan-2-amines (8b–d). [Link]
- Google Patents. (2014). WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)
-
YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
American Elements. (n.d.). This compound. [Link]
-
Scribd. (n.d.). Grignard Reaction and Decarboxylation Studies. [Link]
-
Nature Communications. (2024). A divergent intermediate strategy yields biologically diverse pseudo-natural products. [Link]
-
YouTube. (2023). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. [Link]
-
ResearchGate. (2010). Improvements of synthesis of phenylpropanolamine. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Purification of 2,2-dimethyl-1-phenylpropan-1-amine
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 2,2-dimethyl-1-phenylpropan-1-amine. The information herein is curated for researchers, scientists, and professionals in drug development to navigate the common challenges associated with isolating this sterically hindered primary amine.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
Problem 1: Low Yield After Aqueous Work-up and Extraction
Question: I've completed the synthesis of this compound, but after performing an aqueous work-up and extraction with an organic solvent, my yield is significantly lower than expected. What could be the cause?
Answer:
Low yields after extraction are a common issue when working with primary amines. The primary culprit is often the partial protonation of the amine, leading to its increased solubility in the aqueous phase.
Potential Causes and Solutions:
-
Incomplete Basification: The amine salt needs to be fully neutralized to the free base to ensure its partitioning into the organic layer.
-
Solution: During the work-up, ensure the aqueous layer is sufficiently basic. Use a pH meter or pH paper to confirm a pH of at least 12-14. Add a strong base like 2-4 M NaOH or KOH solution dropwise with vigorous stirring. Be cautious with exothermic reactions.
-
-
Emulsion Formation: The presence of byproducts or unreacted starting materials can lead to the formation of a stable emulsion at the aqueous-organic interface, trapping your product.
-
Solution:
-
Brine Wash: Add a saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes be effective.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might disrupt the emulsion.
-
-
-
Choice of Extraction Solvent: The polarity of the extraction solvent plays a crucial role.
-
Solution: While diethyl ether and ethyl acetate are common, they can have some solubility in water. Consider using a less polar solvent like dichloromethane (DCM) or toluene, which may provide a cleaner separation. A series of three to five extractions with a moderate volume of solvent is generally more efficient than a single extraction with a large volume.
-
Problem 2: Difficulty in Removing N-acylated Impurity
Question: My purified this compound shows a persistent impurity that I suspect is an N-acylated byproduct from the reaction. How can I remove it?
Answer:
N-acylated impurities are common if your synthesis involved acylating agents or if the amine was exposed to acidic conditions with a source of an acyl group. These impurities are less basic than the desired amine and have different solubility profiles.
Solutions:
-
Acid-Base Extraction: This is the most effective method to separate the neutral or weakly basic N-acylated impurity from the basic amine.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., DCM or diethyl ether).
-
Extract the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl). The desired amine will be protonated and move into the aqueous layer, while the N-acylated impurity will remain in the organic layer.
-
Separate the aqueous layer containing the amine salt.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining traces of the impurity.
-
Basify the aqueous layer to a pH >12 with a strong base (e.g., NaOH).
-
Extract the now-neutral amine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Chromatography: If the impurity is present in a small amount or has a similar basicity, column chromatography can be employed.
-
Stationary Phase: Silica gel is commonly used. However, amines can streak on silica. To mitigate this, you can either:
-
Pre-treat the silica with a triethylamine solution (e.g., a 1-2% solution of triethylamine in the eluent).
-
Use commercially available deactivated silica gel.
-
-
Mobile Phase: A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or DCM) is typically effective. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent system is crucial to prevent peak tailing.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for the final purification of this compound?
The optimal final purification method depends on the scale of your synthesis and the nature of the remaining impurities.
| Method | Advantages | Disadvantages | Best For |
| Distillation | - Excellent for removing non-volatile impurities.- Scalable. | - Requires thermal stability of the compound.- May not separate impurities with close boiling points. | Large-scale purification where the primary impurities are non-volatile. |
| Crystallization | - Can provide very high purity.- Cost-effective at scale. | - Requires finding a suitable solvent system.- Can lead to significant yield loss in the mother liquor. | Obtaining highly pure material when a suitable crystallization solvent is identified. The hydrochloride salt is often a good candidate for crystallization. |
| Column Chromatography | - High resolution for separating closely related impurities.- Versatile. | - Can be time-consuming and solvent-intensive.- Less practical for very large scales. | Small to medium-scale purification, especially for removing structurally similar impurities. |
Q2: How can I effectively monitor the purity of my fractions during column chromatography?
Thin-Layer Chromatography (TLC) is the most common method. To effectively visualize the amine on a TLC plate:
-
Staining: Amines are often not UV-active unless they contain a suitable chromophore (like the phenyl group in this case). However, for better visualization, staining is recommended.
-
Ninhydrin Stain: This is a specific stain for primary and secondary amines, which typically develops as a purple or pink spot upon heating.
-
Potassium Permanganate (KMnO₄) Stain: This is a general oxidizing stain that will visualize most organic compounds as yellow-brown spots on a purple background.
-
Q3: My purified amine is a liquid at room temperature. How can I best store it?
Primary amines can be susceptible to oxidation and reaction with atmospheric carbon dioxide to form carbamates. For long-term storage:
-
Inert Atmosphere: Store the amine under an inert atmosphere, such as nitrogen or argon.
-
Cool and Dark: Keep the container in a cool, dark place to minimize degradation.
-
Salt Formation: For very long-term stability, consider converting a small sample to its hydrochloride salt, which is typically a more stable, crystalline solid.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound after synthesis.
Caption: A generalized workflow for the purification of this compound.
References
-
Purification of Laboratory Chemicals, 8th Edition. W. L. F. Armarego and C. L. L. Chai. Elsevier. [Link]
-
Vogel's Textbook of Practical Organic Chemistry, 5th Edition. A. I. Vogel, B. S. Furniss, A. J. Hannaford, P. W. G. Smith, and A. R. Tatchell. Prentice Hall. [Link]
-
Strategic Applications of Named Reactions in Organic Synthesis, 2nd Edition. L. Kürti and B. Czakó. Elsevier. [Link]
Technical Support Center: 2,2-dimethyl-1-phenylpropan-1-amine
Welcome to the technical support resource for 2,2-dimethyl-1-phenylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges related to the stability and degradation of this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and inherent stability of this compound.
Q1: What are the optimal storage and handling conditions for this compound?
A1: Proper storage and handling are critical to maintain the integrity of the compound. Based on safety and stability data, the following conditions are recommended:
-
Storage: The compound should be stored in a tightly closed vessel in a dry, cool, and well-ventilated area.[1] Avoid heat, flames, and sparks, as these can accelerate degradation.[2]
-
Handling: All handling should be conducted in a chemical fume hood to avoid inhalation.[2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and laboratory clothing, is mandatory to prevent skin and eye contact.[1][2] It is crucial to wash thoroughly after handling.[2]
Q2: What are the primary factors that can cause degradation of this amine compound?
A2: The primary factors leading to the degradation of this compound are exposure to heat, light, and incompatible chemical agents.[2][3]
-
Oxidation: As a primary amine, this compound is susceptible to oxidation. Contact with oxidizing agents must be avoided.[2] Oxidative degradation can occur in the presence of atmospheric oxygen, especially when accelerated by factors like heat or light, or through direct contact with oxidative reagents like hydrogen peroxide.[3][4]
-
Thermal Stress: Elevated temperatures can induce thermal degradation.[5] The specific degradation pathway may involve complex reactions, but generally, heat provides the activation energy for decomposition.
-
Hydrolysis (pH Extremes): Although specific data for this molecule is limited, amines can undergo hydrolysis under strongly acidic or basic conditions, especially with heating.[6] This is a critical consideration in formulation and during forced degradation studies.
Q3: What are the known hazardous combustion or degradation products?
A3: In the event of a fire or thermal decomposition, hazardous combustion products may be generated. These primarily include carbon monoxide (CO) and nitrogen oxides (NOx).[2] The formation of these products is a key reason for avoiding high heat and fire hazards.
Part 2: Troubleshooting Experimental Issues
This section provides solutions to specific problems you may encounter during your research.
Q4: I am observing unexpected peaks in my HPLC chromatogram when analyzing my sample. What could be the cause?
A4: The appearance of new, unexpected peaks in an HPLC analysis is a common issue that typically points to either sample degradation or an analytical method artifact. The troubleshooting process should be systematic.
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Troubleshooting workflow for identifying unknown HPLC peaks.
-
Method Integrity: First, rule out contamination from your analytical system. Inject a blank (your sample solvent). If the peak is present, the source is likely contaminated solvent, glassware, or mobile phase.
-
Sample Stability: If the blank is clean, the peak is from your sample. Review its history. Was it exposed to light, heat, or non-neutral pH? Amines are prone to oxidative degradation, which can be initiated by these factors.[4][5]
-
Forced Degradation: To confirm if the peak is a degradant, perform a forced degradation study (see protocol in Part 3).[3][7] Subjecting the pure compound to harsh conditions (acid, base, oxidation, heat, light) will intentionally generate degradation products.[8][9] If the unknown peak's retention time matches a peak generated under one of these stress conditions, you have likely identified its origin.
Q5: My forced degradation study under oxidative conditions (H₂O₂) shows rapid and complete loss of the parent compound. How can I achieve controlled degradation?
A5: Complete degradation indicates the stress condition is too harsh. The goal of a forced degradation study is to achieve partial degradation (typically 5-20%) to ensure you can detect and resolve the degradants from the parent peak.[6]
To achieve controlled oxidative degradation:
-
Lower H₂O₂ Concentration: Start with a much lower concentration of hydrogen peroxide. If you used 30%, try 3% or even 0.3%.
-
Reduce Temperature: Perform the reaction at room temperature or even in an ice bath instead of heating it. Oxidation reactions are often exothermic and accelerated by heat.
-
Decrease Reaction Time: Take time-point samples at much shorter intervals (e.g., 5, 15, 30, and 60 minutes) to find the point of optimal degradation.
-
Use a Co-solvent: If the compound has poor aqueous solubility, using a co-solvent might be necessary, but be aware that some solvents like methanol can generate artifacts under certain stress conditions.[9]
Conceptual Degradation Factors
Caption: Conceptual diagram of factors leading to degradation.
Q6: I am having difficulty achieving chromatographic separation between the parent amine and a suspected degradant. What are my next steps?
A6: Co-elution is a common challenge in method development. Since amines are basic, their chromatographic behavior is highly sensitive to the mobile phase pH.
Strategies for Improving Separation:
-
Adjust Mobile Phase pH: The ionization state of your amine analyte is crucial. Operate the mobile phase pH at least 2 units away from the pKa of the compound to ensure it's either fully ionized or fully neutral. Small changes in pH can dramatically alter retention and selectivity.
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter interactions with the stationary phase and improve resolution.
-
Modify Gradient Slope: If using a gradient method, make the gradient shallower around the elution time of the co-eluting peaks. This provides more time for the peaks to separate.
-
Try a Different Column Chemistry: If pH and solvent changes fail, the column chemistry may not be suitable. Consider switching to a different stationary phase. For example, if you are using a standard C18 column, a phenyl-hexyl or a polar-embedded phase column might offer different selectivity for the aromatic parent compound and its potentially more polar degradants.
Part 3: Protocols and Methodologies
This section provides a standardized protocol for conducting a forced degradation study, which is essential for understanding stability and developing a stability-indicating analytical method.[9]
Protocol: Forced Degradation Study of this compound
1. Objective: To generate potential degradation products of this compound under various stress conditions (hydrolytic, oxidative, thermal, photolytic) and to assess the specificity of the analytical method.
2. Materials:
-
This compound (API)
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Volumetric flasks, pipettes, and vials
-
pH meter, calibrated
-
HPLC system with UV or PDA detector
-
Forced degradation chamber (oven, photostability chamber)
3. Stock Solution Preparation:
-
Prepare a stock solution of the API at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). This will be your "Stressed Sample Stock."
-
Prepare a separate solution at the target analytical concentration for your "Control Sample."
4. Stress Condition Application: For each condition, a control sample (API in solvent, kept at ambient temperature and protected from light) should be analyzed alongside the stressed sample.
-
Acid Hydrolysis:
-
To 1 mL of Stressed Sample Stock, add 1 mL of 0.1 M HCl.
-
Heat at 60 °C for 2 hours (adjust time and temperature if degradation is too fast or slow).
-
Cool to room temperature. Neutralize with an equivalent volume of 0.1 M NaOH.
-
Dilute to the target analytical concentration and analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of Stressed Sample Stock, add 1 mL of 0.1 M NaOH.[6]
-
Heat at 60 °C for 2 hours.
-
Cool to room temperature. Neutralize with an equivalent volume of 0.1 M HCl.
-
Dilute and analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of Stressed Sample Stock, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 2 hours, protected from light.
-
Dilute and analyze immediately by HPLC.
-
-
Thermal Degradation:
-
Place the solid API powder in an oven at 80 °C for 24 hours.
-
Separately, place a solution of the API (at the analytical concentration) in the oven.
-
After the specified time, dissolve the solid (or use the solution), dilute to the target concentration, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples alongside a control sample protected from light.
-
5. Analysis and Data Interpretation:
-
Analyze all samples by a suitable HPLC method.
-
Compare the chromatograms of stressed samples to the control sample.
-
Calculate the percentage of degradation.
-
Ensure the analytical method can separate all generated degradation peaks from the parent peak and from each other (peak purity analysis is recommended if using a PDA detector).
Part 4: Data Summary
The following table summarizes the typical stress conditions used in forced degradation studies as recommended by regulatory guidelines and common practice.[3][6]
| Stress Condition | Reagent/Condition | Typical Concentration | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | Room Temp to 80 °C | 2 - 24 hours |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M | Room Temp to 80 °C | 2 - 24 hours |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Room Temperature | 1 - 24 hours |
| Thermal (Dry Heat) | Oven | N/A | 60 °C - 105 °C | 24 - 72 hours |
| Photolytic | Photostability Chamber | >1.2 million lux-hrs | Ambient | As per ICH Q1B |
References
- This compound | CAS#:61501-04-0 | Chemsrc. (n.d.).
- N,2-dimethyl-1-methylimino-1-phenyl-propan-2-amine Safety Data Sheets. (n.d.).
- Forced Degradation Studies Research Articles - Page 1. (n.d.).
- Safety Data Sheet - Cayman Chemical. (2025).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.).
- 2,2-Dimethyl-1-phenylpropan-1-one 938-16-9. (n.d.).
- Forced Degrad
- Chemical Safety Data Sheet MSDS / SDS - 2-methyl-2-phenylpropan-1-amine. (2025).
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.).
- This compound hydrochloride. (n.d.).
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- This compound | C11H17N | CID 3752535. (n.d.).
- This compound | CAS 61501-04-0. (n.d.).
- (R)-2,2-dimethyl-1-phenylpropan-1-amine 95%. (n.d.).
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace.
- 2,2-dimethyl-1-phenyl-1-propanone. (n.d.).
- This compound | CAS 61501-04-0 | SCBT. (n.d.).
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023). Open Access Library Journal.
- Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (n.d.).
- Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.).
- 2,2-Dimethyl-1-phenylpropan-1-one 938-16-9. (n.d.).
- (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. (2025).
- Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. (2013). Energy Procedia.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | CAS#:61501-04-0 | Chemsrc [chemsrc.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. scispace.com [scispace.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. biomedres.us [biomedres.us]
Technical Support Center: Synthesis of 2,2-dimethyl-1-phenylpropan-1-amine
Introduction: The synthesis of 2,2-dimethyl-1-phenylpropan-1-amine is a critical process in the development of various pharmaceutical compounds. Achieving high purity is paramount, yet the synthetic pathways can be prone to the formation of characteristic impurities that complicate downstream applications and regulatory compliance. This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis, primarily focusing on the widely used reductive amination and Leuckart reaction pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific experimental issues in a direct question-and-answer format, providing insights into the root causes and offering actionable solutions.
Q1: My final product is contaminated with the starting ketone, 2,2-dimethyl-1-phenylpropan-1-one. What went wrong?
A1: This is the most common impurity and typically points to an incomplete reaction. The root cause can be traced to several factors related to the reductive amination process.
-
Causality: The conversion of the ketone to the amine proceeds via an intermediate imine, which is then reduced. If any step is inefficient, the starting ketone will remain.
-
Insufficient Reducing Agent: The stoichiometry of your hydride reagent may be inadequate to reduce all the formed imine.
-
Poor Imine Formation: The equilibrium between the ketone/ammonia and the imine/water may not favor the imine. This can be an issue at neutral pH where the rate of imine formation is slow.[1]
-
Reaction Kinetics: Low temperatures or insufficient reaction time can lead to incomplete conversion.
-
-
Troubleshooting & Resolution:
-
Increase Reducing Agent: Add a slight excess (1.2-1.5 equivalents) of the reducing agent. If using sodium borohydride (NaBH₄), which can also reduce the starting ketone, ensure it is added after allowing sufficient time for imine formation.[2]
-
Optimize pH: For reducing agents like sodium cyanoborohydride (NaBH₃CN), the reaction is most effective in a weakly acidic medium (pH 5-6).[1] This acidity catalyzes imine formation without significantly hydrolyzing it.
-
Pre-form the Imine: Mix the ketone and ammonia source (e.g., ammonium acetate) in the solvent for a period (e.g., 1-2 hours) before introducing the reducing agent. This can drive the equilibrium toward the imine.
-
Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC or LC-MS. If starting material is still present after the initially planned time, extend the reaction duration or cautiously increase the temperature.
-
Q2: I'm observing a significant amount of 2,2-dimethyl-1-phenyl-1-propanol in my crude product. How is this alcohol byproduct formed?
A2: The presence of the corresponding alcohol is a classic sign of competitive reduction, where the starting ketone is reduced directly to an alcohol instead of undergoing amination.
-
Causality: This side reaction is highly dependent on the choice of reducing agent.
-
Non-Selective Reducing Agents: Stronger, less selective hydrides like sodium borohydride (NaBH₄) are capable of reducing both the ketone and the imine intermediate. If imine formation is slow, the NaBH₄ will readily reduce the more abundant ketone.[2]
-
Reaction Conditions: In a one-pot direct amination, the ketone, amine, and reducing agent are all present simultaneously.[1] If the conditions do not strongly favor imine formation, ketone reduction will be a significant competing pathway.
-
-
Troubleshooting & Resolution:
-
Switch to a More Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is an excellent choice as it is a milder agent that preferentially reduces the protonated imine over the ketone.[1] Similarly, NaBH₃CN is more selective for the imine at slightly acidic pH.[1]
-
Employ a Two-Step (Indirect) Procedure: First, form the imine from 2,2-dimethyl-1-phenylpropan-1-one and the amine source, potentially with removal of water. Then, isolate or directly add the reducing agent to the formed imine. This ensures the reducing agent primarily encounters the imine.[3]
-
Purification: If the alcohol is already formed, it can be separated from the desired amine product by column chromatography or, more effectively, by an acid-base extraction. The amine will move to the aqueous acidic phase, leaving the neutral alcohol in the organic phase.
-
Q3: My synthesis via the Leuckart reaction yielded a product that is difficult to purify and shows an amide peak in the NMR/IR. What is this impurity?
A3: You are likely observing the N-formyl-2,2-dimethyl-1-phenylpropan-1-amine intermediate. This is a hallmark of an incomplete Leuckart reaction.
-
Causality: The Leuckart reaction, which uses ammonium formate or formamide at high temperatures, proceeds through the formation of an N-formyl derivative.[3][4] This intermediate must then be hydrolyzed (typically under acidic or basic conditions) to yield the final primary amine. Incomplete hydrolysis is the direct cause of this impurity.[3][5]
-
Troubleshooting & Resolution:
-
Implement a Forced Hydrolysis Step: After the initial reaction with formamide/ammonium formate is complete, the crude product must be subjected to vigorous hydrolysis.
-
Protocol: Acidic Hydrolysis:
-
Dissolve the crude product in a suitable solvent (e.g., ethanol).
-
Add an excess of aqueous hydrochloric acid (e.g., 3-6 M HCl).
-
Heat the mixture to reflux for several hours (4-12 h), monitoring the disappearance of the formamide intermediate by TLC or LC-MS.
-
After cooling, basify the solution with NaOH to deprotonate the amine hydrochloride salt and proceed with extraction.
-
-
Q4: I have a persistent imine impurity that is difficult to separate from my final amine product. How can I remove it?
A4: The intermediate imine can be a stubborn impurity, especially if it has similar polarity to the product amine. Its presence indicates incomplete reduction.
-
Causality:
-
Steric Hindrance: The bulky tert-butyl group in 2,2-dimethyl-1-phenylpropan-1-one can sterically hinder the approach of the hydride to the imine's C=N bond, slowing the reduction.
-
Deactivated Reducing Agent: The reducing agent may have degraded due to moisture or improper storage.
-
Insufficient Proton Source: Reduction of the imine is often facilitated by protonation, which makes the iminium ion more electrophilic.[6]
-
-
Troubleshooting & Resolution:
-
Acid Catalysis: Add a catalytic amount of a weak acid, like acetic acid, to the reaction. This will generate the more reactive iminium ion, accelerating reduction.
-
Post-Reaction Cleanup: If the imine is present in the final product, it can sometimes be hydrolyzed back to the ketone by washing the organic solution with an acidic aqueous solution (e.g., 1 M HCl). The resulting ketone can then be more easily separated from the amine.
-
Purification via Salt Formation: Convert the desired amine into a salt (e.g., hydrochloride or tartrate). The salt often has very different solubility and crystallization properties than the neutral imine impurity, allowing for purification by recrystallization.[7][8]
-
Data Summary & Visualization
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Structure | Formation Pathway | Key Analytical Signatures (¹H NMR / MS) |
| 2,2-Dimethyl-1-phenylpropan-1-one | CC(C)(C)C(=O)c1ccccc1 | Incomplete reaction (Starting Material) | ¹H NMR: Singlet for t-Bu ~1.3 ppm. MS (EI): m/z 162 (M+), 105 (PhCO+), 57 (t-Bu+).[9] |
| 2,2-Dimethyl-1-phenyl-1-propanol | CC(C)(C)C(O)c1ccccc1 | Direct reduction of starting ketone | ¹H NMR: Singlet for t-Bu ~0.9 ppm; benzylic CH ~4.3 ppm. MS (EI): m/z 164 (M+), 107 (PhCHOH+), 57 (t-Bu+).[10] |
| N-Formyl Intermediate | CC(C)(C)C(NHCHO)c1ccccc1 | Incomplete hydrolysis in Leuckart reaction | ¹H NMR: Formyl proton (CHO) signal ~8.2 ppm. MS (ESI+): m/z 192 (M+H)+.[11] |
| Intermediate Imine | CC(C)(C)C(=N)c1ccccc1 | Incomplete reduction of imine | ¹H NMR: Can be broad and difficult to assign. MS (ESI+): m/z 162 (M+H)+. |
| Di-(1-phenyl-2,2-dimethylpropyl)amine | [CC(C)(C)C(c1ccccc1)]2NH | Reaction of product amine with starting imine | MS (ESI+): m/z 324 (M+H)+. |
Diagram 1: Reductive Amination & Side Reactions
Caption: Key pathways in reductive amination synthesis.
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction to Remove Neutral Impurities
This protocol is designed to separate the basic amine product from neutral impurities like the starting ketone and alcohol byproduct.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M aqueous HCl (3 x 50 mL for a ~5 g scale). The basic amine product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate Layers: Combine the aqueous layers. The organic layer, containing the neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a concentrated base (e.g., 5 M NaOH) with stirring until the pH is >12. The amine hydrochloride salt will be neutralized to the free base, which will often precipitate or form an oily layer.
-
Re-extraction: Extract the basic aqueous solution with a fresh organic solvent (3 x 50 mL). The purified free amine will now be in the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.
References
-
Leuckart, R. (1885). Ueber eine neue und eine frühere Methode zur Darstellung formylirter organischer Basen. Berichte der deutschen chemischen Gesellschaft, 18(2), 2341-2344. [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (2013). Specific solvent issues with Reductive Amination/Alkylation. [Link]
-
Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. [Link]
-
ChemSynthesis. 2,2-dimethyl-1-phenyl-1-propanone. [Link]
-
Reddit discussion on "Struggling with Reductive Amination". (2024). [Link]
-
Wikipedia. Reductive amination. [Link]
-
Shaabani, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1373. [Link]
-
Ahmadi, S., et al. (2018). Ir-Catalyzed Leuckart-Type Reductive Amination of Carbonyls. Organic Letters, 20(17), 5348-5351. [Link]
-
Sciencemadness Wiki. Leuckart reaction. [Link]
-
YouTube. Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. [Link]
- Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
PubChem. This compound. [Link]
-
American Elements. This compound. [Link]
-
ResearchGate. Synthesis of racemic disubstituted 1-phenylpropan-2-amines. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Duc, L. M., et al. (2011). Formylation of Amines. Current Organic Synthesis, 8(3), 355-368. [Link]
- Google Patents. WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)
-
Chemsrc. This compound. [Link]
-
PrepChem. Synthesis of N-formyl-L-aspartyl-L-phenylalanine methyl ester. [Link]
-
Behera, M., et al. (2015). An Efficient Method for the Preparation of N-Formyl-Imide via Amidine using Propylphosphonic Anhydride (T3P®). Tetrahedron Letters, 56(52), 7215-7218. [Link]
-
Collins, M., et al. (2020). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Drug Testing and Analysis, 12(11-12), 1645-1654. [Link]
-
Zuba, D., et al. (2006). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic Science International, 164(2-3), 133-143. [Link]
-
Khobragade, T., et al. (2022). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Catalysis Communications, 169, 106482. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 2,2-二甲基-1-苯基-1-丙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2,2-dimethyl-1-phenylpropan-1-amine
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2,2-dimethyl-1-phenylpropan-1-amine. We will explore common synthetic routes, troubleshoot potential issues, and provide detailed protocols to streamline your experimental workflow. Our aim is to blend established chemical principles with practical, field-tested insights to empower you to overcome synthetic challenges and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The two most prevalent methods for synthesizing this amine are the Leuckart-Wallach reaction and direct reductive amination of the corresponding ketone, 2,2-dimethyl-1-phenylpropan-1-one.
-
Leuckart-Wallach Reaction: This classic method involves the reductive amination of a ketone using formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[1][2][3] A key characteristic of this reaction is that it often yields an N-formylated intermediate, which must be hydrolyzed in a separate step to obtain the final primary amine.[1][3][4] A significant drawback is the requirement for high reaction temperatures, often exceeding 180 °C, which can lead to byproduct formation.[1][5]
-
Reductive Amination: This is a more modern and often preferred one-pot method.[3] It involves the reaction of the ketone with an amine source (such as ammonia) to form an imine intermediate in situ. This intermediate is then immediately reduced by a suitable reducing agent to yield the desired amine. This approach generally offers milder reaction conditions and can be more selective.
Diagram: Overview of Synthetic Pathways
Caption: Comparison of Leuckart-Wallach and Reductive Amination routes.
Troubleshooting Guide & Optimization Strategies
This section addresses specific experimental challenges in a problem-solution format.
Problem 1: Low yield and formation of N-formylated byproducts in the Leuckart-Wallach reaction.
-
Causality: The Leuckart-Wallach reaction inherently proceeds through an N-formyl derivative, and incomplete hydrolysis is a common cause of low free amine yield.[1][4] The high temperatures required can also lead to degradation and the formation of tarry byproducts.[4]
-
Troubleshooting & Optimization:
-
Hydrolysis Optimization: The hydrolysis of the N-formyl intermediate is a critical step. If you observe this intermediate in your crude product, a more rigorous hydrolysis protocol is necessary. Refluxing the crude mixture with concentrated hydrochloric acid is an effective method to drive the hydrolysis to completion.[4]
-
Temperature Control: While high temperatures are necessary, excessive heat or prolonged reaction times can diminish yields.[4] It is advisable to run small-scale trials to determine the optimal balance between reaction time and temperature for your specific setup.
-
Catalytic Alternatives: Modern advancements have introduced catalytic versions of the Leuckart-Wallach reaction. For instance, using a Cp*Rh(III) complex with ammonium formate can facilitate the reaction at much lower temperatures (50-70 °C), significantly improving yields and chemoselectivity.[5]
-
Data Presentation: Effect of Hydrolysis Conditions on Final Yield
| Trial | Hydrolysis Step | Temperature | Time | Final Product Yield |
| 1 | 3M HCl | 80 °C | 4 hours | 65% |
| 2 | Conc. HCl | Reflux | 4 hours | 85% |
| 3 | 6M NaOH | Reflux | 6 hours | 78% |
Problem 2: Incomplete conversion or formation of alcohol byproduct during reductive amination.
-
Causality: In a one-pot reductive amination, two key reactions occur in sequence: imine formation and reduction. If the rate of ketone reduction is competitive with the rate of imine reduction, the corresponding alcohol (2,2-dimethyl-1-phenyl-1-propanol) will form as a byproduct. Incomplete conversion can result from inefficient imine formation or an insufficiently active reducing agent.
-
Troubleshooting & Optimization:
-
Choice of Reducing Agent: The selectivity of the reducing agent is paramount. Sodium cyanoborohydride (NaBH3CN) is a highly effective reagent for this transformation because it readily reduces the protonated imine intermediate but is much less reactive towards the starting ketone at neutral or slightly acidic pH.
-
pH Control: Imine formation is typically favored under slightly acidic conditions (pH 5-6), which catalyze the dehydration step. Using a buffer like ammonium acetate can serve as both the amine source and the pH control agent.
-
Staged Addition: To favor imine formation before reduction, the ketone and amine source can be stirred together for a period (e.g., 1-2 hours) before the reducing agent is introduced.
-
Experimental Protocol: Optimized Reductive Amination using NaBH3CN
-
In a round-bottom flask, dissolve 2,2-dimethyl-1-phenylpropan-1-one (1.0 eq) and ammonium acetate (5.0 eq) in methanol.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.
-
In a separate container, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol.
-
Slowly add the NaBH3CN solution to the reaction mixture.
-
Stir the reaction at room temperature for 24-36 hours, monitoring by TLC or GC-MS until the starting ketone is consumed.
-
Carefully quench the reaction by pouring it into a beaker of water and acidifying to pH ~2 with concentrated HCl to decompose any remaining cyanoborohydride.
-
Basify the aqueous solution with NaOH to pH >10 and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
Mechanistic Insight
Understanding the reaction mechanism is key to effective troubleshooting. The reductive amination pathway highlights the importance of pH and reagent choice.
Diagram: Reductive Amination Mechanism
Caption: Key steps in the formation of a primary amine via reductive amination.
References
- Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. The Journal of Organic Chemistry, 09(6), 529–536.
-
ChemSynthesis. (n.d.). 2,2-dimethyl-1-phenyl-1-propanone. Retrieved from [Link]
- Singh, R., et al. (2021). Synthesis of racemic disubstituted 1-phenylpropan-2-amines.
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). A challenging synthesis. Retrieved from [Link]
- Ali, S., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 121-145.
- Ogo, S., et al. (2000). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Organic Letters, 2(17), 2679-2681.
Sources
troubleshooting 2,2-dimethyl-1-phenylpropan-1-amine analytical assays
Technical Support Center: 2,2-dimethyl-1-phenylpropan-1-amine Assays
This guide serves as a centralized resource for researchers, analytical scientists, and quality control professionals working with this compound. Its purpose is to provide expert-driven, actionable solutions to common challenges encountered during the analytical characterization of this compound. The methodologies and troubleshooting logic presented herein are grounded in fundamental chromatographic and spectroscopic principles to ensure robust and reliable data generation.
Understanding the Analyte: Key Properties
A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method. This compound is a primary amine with a bulky tert-butyl group adjacent to the chiral center. These features dictate its behavior in various analytical systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₇N | [1][2] |
| Molecular Weight | 163.26 g/mol | [2][3] |
| Structure | A primary amine with a phenyl ring and a neopentyl group. | [2] |
| Appearance | Liquid | [1] |
| Boiling Point | 231.2 °C at 760 mmHg | [1] |
| Key Feature | The primary amine group is basic and prone to interactions. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is the workhorse for the quantification of this compound in various matrices. Due to its basic nature, specific challenges can arise.
Frequently Asked Questions (HPLC)
Q1: Why is my peak for this compound tailing severely?
A1: Peak tailing for basic compounds like this primary amine is overwhelmingly caused by secondary interactions between the protonated amine and acidic silanol groups (Si-OH) on the surface of traditional silica-based stationary phases.[4] This interaction is a form of strong, unwanted ion exchange that delays a portion of the analyte molecules, causing them to elute later and form a tailed peak.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment:
-
Low pH Approach (pH 2.5-3.5): At a low pH, the amine is fully protonated (R-NH₃⁺), and the vast majority of silanol groups are neutral (Si-OH). This minimizes the strong ion-exchange interaction. Use a buffer like 20-50 mM phosphate or formate. Causality: By protonating the silanols to a lesser extent, you create a "repulsive" environment, but more importantly, you ensure the analyte has a consistent positive charge, leading to more uniform interaction with the stationary phase.
-
High pH Approach (pH > 9): At a high pH, the amine is in its neutral form (R-NH₂), and the silanol groups are deprotonated (Si-O⁻). This eliminates the ion-exchange mechanism. Critical Note: This approach requires a pH-stable column, such as a hybrid-silica or polymer-based C18, as traditional silica will dissolve above pH 7.5.[4]
-
-
Use of High-Purity, End-Capped Columns: Modern columns are manufactured with high-purity silica (lower metal content) and are exhaustively end-capped (reacting residual silanols with a small silylating agent). This significantly reduces the number of available acidic sites for interaction.
-
Competitive Additives: Adding a small amount of a competing base, like triethylamine (TEA) at ~0.1%, to the mobile phase can saturate the active silanol sites, rendering them unavailable to interact with your analyte.
Q2: My retention time is drifting to shorter times with every injection. What is happening?
A2: Progressive retention time drift, especially for a basic analyte, often points to irreversible adsorption of the compound onto active sites on the column. As these sites become permanently occupied, subsequent injections encounter fewer interaction points, leading to faster elution. This can also be caused by poor column equilibration or changes in mobile phase composition.[5]
Troubleshooting Flowchart:
Caption: Decision tree for troubleshooting retention time drift.
Example HPLC Protocol & System Suitability
This protocol is a starting point and should be optimized for your specific application.
Table 2: Example HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | High-Purity, End-capped C18, 4.6 x 150 mm, 3.5 µm | Minimizes silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to ensure analyte protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 10% B to 70% B over 10 minutes | Adjust based on required resolution from matrix components. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Avoid column overload. |
| Detector | UV at 215 nm | Phenyl group provides UV absorbance. |
System Suitability Tests (SST): Before running samples, inject a standard solution five times.
-
Tailing Factor (Tf): Should be ≤ 1.5.
-
Relative Standard Deviation (%RSD) of Retention Time: Should be ≤ 1.0%.
-
%RSD of Peak Area: Should be ≤ 2.0%.
Gas Chromatography (GC) Troubleshooting
GC can be a powerful tool for analyzing this compound, often coupled with a mass spectrometer (MS). The primary amine functionality presents the main challenge.
Frequently Asked Questions (GC)
Q1: My GC peak is broad and tailing, and my recovery seems low. Why?
A1: The polar N-H bond in the primary amine can interact strongly with active sites (silanols) in the GC inlet liner and on the column surface, even on well-deactivated columns. This leads to adsorptive losses, poor peak shape, and non-quantitative results.
Solutions:
-
Inlet Maintenance: Use a fresh, deactivated glass wool liner or a liner with a taper to minimize interaction with the hot metal surfaces of the inlet.
-
Column Choice: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is generally a good starting point.[6] Ensure you are using a column specifically rated for MS to minimize bleed.
-
Derivatization (The Most Robust Solution): Convert the polar primary amine into a less polar, more volatile derivative. Silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride, TFAA) are common choices. This masks the active N-H group, dramatically improving peak shape and thermal stability.
Derivatization Workflow:
Caption: General workflow for analyte derivatization.
Q2: What fragmentation pattern should I expect in GC-MS (EI)?
A2: In Electron Ionization (EI) MS, the molecular ion ([M]⁺) at m/z 163 may be weak or absent due to the molecule's tendency to fragment. The most prominent fragmentation pathway involves the loss of the bulky tert-butyl group (mass = 57) via alpha-cleavage, which is highly favorable.
-
Expected Base Peak: m/z 106, corresponding to the [C₆H₅CHNH₂]⁺ fragment. This is a very stable benzylic cation.
-
Other Fragments: Look for a peak at m/z 57 corresponding to the tert-butyl cation [C(CH₃)₃]⁺. Further fragmentation of the phenyl ring (m/z 77) may also occur. A similar fragmentation pattern is seen with neopentane, which readily loses a methyl group to form a stable tert-butyl cation.[7]
Example GC-MS Protocol
Table 3: Example GC-MS Method Parameters (for a derivatized sample)
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | Standard non-polar column suitable for a wide range of analytes.[6] |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas. |
| Inlet Temp. | 250 °C | Ensures complete vaporization without degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (10:1) | Adjust based on sample concentration. |
| Oven Program | Start at 80°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 min | Provides good separation from solvent and matrix peaks. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temp. | 230 °C | Standard for EI. |
| Scan Range | m/z 40 - 400 | Covers the expected fragments and molecular ion. |
General Sample Handling & Stability
Q: How stable is this compound in prepared samples?
A: Primary aromatic amines can exhibit instability in certain aqueous solutions, particularly under acidic conditions or when exposed to light over extended periods.[8] While this specific aliphatic amine is expected to be more stable, empirical validation is crucial.
Best Practices:
-
Storage: Store stock solutions and prepared samples at 2-8°C in amber vials to protect from light. For long-term storage (> 1 week), consider freezing at -20°C.[9]
-
pH: Prepare samples in a solvent compatible with the initial mobile phase conditions to ensure good peak shape. If diluting in an aqueous matrix, ensure the pH is controlled.
-
Matrix Effects: When analyzing samples from complex matrices (e.g., plasma, tissue homogenates), always perform a matrix effect evaluation by comparing the response of a standard in solvent versus a standard spiked into a blank matrix extract.
References
-
This compound | CAS 61501-04-0 . AMERICAN ELEMENTS®. [Link]
-
This compound | C11H17N | CID 3752535 . PubChem. [Link]
-
N,N-dimethyl-2-phenylpropan-1-amine | C11H17N | CID 65295 . PubChem. [Link]
-
Tips and Tricks of HPLC System Troubleshooting . Agilent. [Link]
-
HPLC Troubleshooting Guide . Chrom Tech. [Link]
-
HPLC Troubleshooting Guide . SCION Instruments. [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues . AELAB. [Link]
-
mass spectrum of 2,2-dimethylpropane . Doc Brown's Chemistry. [Link]
-
Stability study of primary aromatic amines in aqueous food simulants . ResearchGate. [Link]
-
Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) . National Institutes of Health (NIH). [Link]
-
Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters . MDPI. [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. This compound | C11H17N | CID 3752535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-dimethyl-2-phenylpropan-1-amine | C11H17N | CID 65295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. mdpi.com [mdpi.com]
- 7. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,2-Dimethyl-1-phenylpropan-1-amine
Introduction: The synthesis of sterically hindered primary amines such as 2,2-dimethyl-1-phenylpropan-1-amine presents unique challenges for chemists in research and pharmaceutical development. The bulky tert-butyl group adjacent to the reactive center can impede desired transformations and promote competing side reactions, leading to issues with yield, purity, and reproducibility. This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the most common and effective synthetic strategies. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental issues but also to proactively design more robust synthetic routes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two principal approaches to synthesizing this target molecule. The most common and direct method is the reductive amination of 2,2-dimethyl-1-phenylpropan-1-one. This "one-pot" method involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine. A second, more classical but often lower-yielding, approach involves a Grignard reaction between benzaldehyde and a tert-butylmagnesium halide to form the corresponding secondary alcohol, which must then be converted to the amine in subsequent steps.
Q2: Why is reductive amination generally preferred over a Grignard-based approach for this specific synthesis?
Reductive amination is favored for its efficiency and convergence. It combines two transformations into a single operational pot, reducing handling losses and reaction time.[1] The Grignard route is a multi-step process:
-
Grignard Addition: Formation of 2,2-dimethyl-1-phenylpropan-1-ol.
-
Activation of Alcohol: Conversion of the hydroxyl group into a better leaving group (e.g., a tosylate or halide).
-
Nucleophilic Substitution: Displacement of the leaving group with an amine source (e.g., ammonia or an azide followed by reduction).
The activation and substitution steps (2 and 3) are highly susceptible to a major side reaction: E2 elimination . The sterically bulky tert-butyl group and the benzylic nature of the substrate create a system where a base (including the amine nucleophile) can easily abstract a proton, leading to the formation of 2,2-dimethyl-1-phenylpropene instead of the desired amine. The reductive amination pathway completely bypasses this problematic elimination-prone intermediate.
Q3: What are the most critical parameters to control during the reductive amination synthesis of this compound?
Success in this reductive amination hinges on carefully controlling three key parameters:
-
pH: The reaction medium's pH is crucial for the initial imine formation. The reaction is typically acid-catalyzed, but a pH that is too low will protonate the ammonia source, rendering it non-nucleophilic. A pH that is too high will not sufficiently activate the carbonyl. A weakly acidic medium (pH 6-7) is often optimal.
-
Choice of Reducing Agent: The reducing agent must be selective for the C=N bond of the imine over the C=O bond of the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices because their reactivity is attenuated, and they are most effective at the slightly acidic pH required for imine formation.[1] Stronger reagents like sodium borohydride (NaBH₄) can prematurely reduce the ketone to the alcohol, leading to a common and significant impurity.
-
Stoichiometry of the Amine Source: A large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol) is used. According to Le Châtelier's principle, this drives the equilibrium from the ketone towards the imine intermediate. Critically, it also minimizes the formation of the secondary amine byproduct by ensuring the newly formed primary amine is statistically less likely to react with remaining ketone compared to the vast excess of the primary ammonia source.
Section 2: Troubleshooting Guide for Reductive Amination Synthesis
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Low Yield of the Target Amine
Q: My final yield is very low, but my starting ketone (2,2-dimethyl-1-phenylpropan-1-one) is fully consumed. Where did my product go?
This common scenario points towards the formation of soluble side products or loss during the aqueous workup. The most likely culprits are:
-
Cause A: Imine Hydrolysis. The intermediate iminium ion is susceptible to hydrolysis back to the starting ketone, especially during workup if the pH becomes too acidic or basic before the reduction is complete. If the reducing agent was not fully effective, a significant portion of the material may have reverted during extraction.
-
Solution: Ensure the reducing agent is added only after allowing sufficient time for imine formation. Before workup, ensure the reduction is complete via TLC or LC-MS analysis. Quench the reaction carefully, keeping the temperature low to minimize hydrolysis.
-
-
Cause B: Formation of the Alcohol Byproduct. If an inappropriate reducing agent (like NaBH₄) was used or the pH was not optimal, a significant portion of the starting ketone may have been reduced to 2,2-dimethyl-1-phenylpropan-1-ol.[1] This alcohol is structurally similar to the product and may be lost in similar phases during extraction, making its presence less obvious without careful analysis.
-
Solution: Switch to a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃. Carefully monitor and adjust the pH to the optimal 6-7 range before and during the addition of the reductant.
-
Q: I observe a large amount of unreacted starting ketone in my final analysis. How can I improve the conversion?
Incomplete conversion is almost always linked to inefficient formation of the key imine intermediate.
-
Cause A: Sub-optimal pH. As discussed, an incorrect pH is the most frequent cause of poor imine formation.
-
Solution: Use a buffered system or an ammonium salt like ammonium acetate, which self-buffers the reaction to a suitable pH. If using ammonia gas or an aqueous solution, co-add a weak acid like acetic acid to maintain the pH in the 6-7 range.
-
-
Cause B: Insufficient Excess of Ammonia Source. The equilibrium between the ketone and the imine can be unfavorable.
-
Solution: Increase the excess of the ammonia source significantly. Using 10-20 equivalents of ammonium acetate is not uncommon to drive the reaction forward.
-
-
Cause C: Presence of Water. While not strictly an anhydrous reaction, excessive water can disfavor imine formation.
-
Solution: If using aqueous ammonia, consider adding a dehydrating agent like molecular sieves to the reaction vessel to sequester the water formed during imine condensation and drive the equilibrium forward.
-
Problem 2: Presence of Significant Impurities
Q: My NMR/GC-MS shows a significant peak corresponding to the secondary amine impurity. How can I prevent this?
The formation of the secondary amine, N-(2,2-dimethyl-1-phenylpropyl)-2,2-dimethyl-1-phenylpropan-1-amine, occurs when the desired primary amine product outcompetes the ammonia source and reacts with the remaining starting ketone.[2]
-
Cause: The stoichiometry of the ammonia source was too low. The primary amine product is also a nucleophile and can initiate a second reductive amination.
-
Solution 1 (Stoichiometry): The most effective solution is to use a very large excess of the ammonia source (10-20 equivalents or more). This makes the statistical probability of the ketone reacting with the product amine very low.
-
Solution 2 (Slow Addition): In some cases, slowly adding the reducing agent to the mixture of ketone and the ammonia source can help. This ensures that the imine is reduced to the primary amine as soon as it is formed, keeping its concentration low.
-
Q: I have isolated a significant amount of 2,2-dimethyl-1-phenylpropan-1-ol. Why did this happen and how can I avoid it?
This is a classic case of a competing reduction reaction.
-
Cause: The reducing agent attacked the starting ketone's carbonyl group before it could form the imine. This is highly probable if you used a powerful, non-selective hydride source like NaBH₄ or if the reaction pH was too low, which inhibits imine formation but may not stop the reduction of the ketone.
-
Solution: Use an imine-selective reducing agent such as sodium cyanoborohydride (NaBH₃CN).[1] This reagent is significantly more reactive towards the protonated iminium ion than the neutral ketone carbonyl, ensuring the correct reaction pathway is favored. Always verify the reaction pH is optimal for imine formation before adding the reductant.
-
Q: My crude product is an oil that is difficult to purify by column chromatography. What are some effective purification strategies?
Primary amines can be challenging to purify via silica gel chromatography due to their basicity, which can lead to significant tailing and poor separation.
-
Strategy 1: Acid-Base Extraction. This is a highly effective method for separating the basic amine product from neutral impurities like the starting ketone or the alcohol byproduct.
-
Dissolve the crude mixture in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate the layers. Wash the organic layer again with fresh 1M HCl.
-
Combine the acidic aqueous layers. Cool this solution in an ice bath and slowly add a base (e.g., 10% NaOH) until the pH is >11. This deprotonates the amine, causing it to precipitate or form an oil.
-
Extract the now basic aqueous layer with a fresh organic solvent to recover the purified free-base amine.
-
-
Strategy 2: Crystallization as a Salt. The target amine can be crystallized as a salt (e.g., hydrochloride or tartrate), which is an excellent purification method.[3]
-
After an initial workup, dissolve the crude amine free-base in a suitable solvent like isopropanol or ethyl acetate.
-
Slowly add a solution of HCl in isopropanol or ether until precipitation is complete.
-
The resulting crystalline hydrochloride salt can be isolated by filtration and washed with cold solvent, yielding a highly pure product.
-
Section 3: Recommended Protocol - Direct Reductive Amination
This protocol is designed to maximize the yield of the primary amine while minimizing common side reactions.
Materials:
-
2,2-Dimethyl-1-phenylpropan-1-one
-
Ammonium Acetate (NH₄OAc)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric Acid (1M HCl)
-
Sodium Hydroxide (2M NaOH)
-
Diethyl Ether (Et₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2,2-dimethyl-1-phenylpropan-1-one (1.0 eq), ammonium acetate (15.0 eq), and methanol (approx. 5 mL per mmol of ketone).
-
Rationale: A large excess of ammonium acetate serves as both the ammonia source and a buffer to maintain a weakly acidic pH, favoring imine formation and minimizing secondary amine formation.[2]
-
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the dissolution of the reagents.
-
Reduction: In a single portion, add sodium cyanoborohydride (1.5 eq) to the stirring solution.
-
Safety Note: NaBH₃CN is toxic. Handle with appropriate personal protective equipment in a chemical fume hood. Quench any residual reagent carefully with an oxidizing agent (e.g., bleach) before disposal.
-
Rationale: NaBH₃CN is added after allowing time for the imine equilibrium to be established. It will selectively reduce the iminium ion as it forms.[1]
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the disappearance of the starting ketone by TLC or GC-MS.
-
Workup - Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove most of the methanol.
-
Workup - Acid/Base Extraction: a. To the resulting residue, add water and diethyl ether. Transfer the mixture to a separatory funnel. b. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers. c. Extract the combined organic layers with 1M HCl (3x). This transfers the desired amine product into the aqueous phase. d. Cool the combined acidic aqueous layers in an ice bath. While stirring, slowly add 2M NaOH until the pH is strongly basic (pH > 11), which will liberate the amine free-base. e. Extract the basified aqueous layer with fresh diethyl ether (3x).
-
Drying and Isolation: Combine the final organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound, which should be of high purity. Further purification can be achieved by vacuum distillation or salt formation if necessary.
Section 4: Visualizing the Reaction Pathway
The following diagram illustrates the primary reductive amination pathway and the key competing side reactions that can lower the yield and purity of the final product.
Caption: Reductive amination workflow and common side reactions.
Section 5: Data Summary Table
This table provides a comparative overview of different conditions for the reductive amination synthesis, allowing for informed selection of reagents.
| Parameter | Method A: NaBH₃CN | Method B: NaBH₄ | Method C: Leuckart-Wallach |
| Reducing Agent | Sodium Cyanoborohydride | Sodium Borohydride | Formic Acid / Ammonium Formate |
| Typical pH | 6 - 7 | 8 - 10 | 3 - 5 (initially), then basic |
| Typical Temp. | Room Temperature | 0 °C to Room Temp. | High Temp (160-190 °C) |
| Expected Yield | Good to Excellent (70-90%) | Poor to Moderate (20-50%) | Moderate (40-60%) |
| Selectivity | High for Imine | Low; competes with Ketone | Good; specific mechanism |
| Primary Impurity | Secondary Amine | Alcohol Byproduct | N-formyl amide intermediate |
| Advantages | High selectivity, mild conditions | Inexpensive, readily available | Inexpensive reagents |
| Disadvantages | Toxic reagent | Low selectivity, high alcohol impurity | High temperatures, potential byproducts |
References
-
Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Tuulmets, A., & Sassian, M. (1999). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved from [Link]
-
Li, Z., Zhang, H., Tan, T., & Lei, M. (2022). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology, 12, 5679-5686. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). Reductive Amination Reaction mechanism - Simple. YouTube. Retrieved from [Link]
- Google Patents. (2014). WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof.
-
Parrott, E., & Juhascik, M. (2010). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. ResearchGate. Retrieved from [Link]
Sources
scaling up the synthesis of 2,2-dimethyl-1-phenylpropan-1-amine
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Technical Support Center: Storage and Handling of 2,2-dimethyl-1-phenylpropan-1-amine
Welcome to the dedicated technical support guide for 2,2-dimethyl-1-phenylpropan-1-amine (CAS: 61501-04-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your laboratory settings. Here, we address common questions and troubleshooting scenarios based on the compound's chemical properties and established best practices for substituted phenethylamines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: The recommended storage temperature is refrigerated, between 2°C and 8°C.[1][2]
-
Expertise & Experience: Storing the amine at this temperature is crucial for minimizing its degradation rate. Like many primary amines, this compound can be susceptible to both thermal and oxidative degradation pathways.[3][4] Lower temperatures reduce the kinetic energy of the molecules, thereby slowing down potential decomposition reactions and preserving the compound's purity over time.
Q2: What type of container should I use for storing this compound?
A2: You should store this compound in a tightly sealed, airtight container.[1][5]
-
Trustworthiness: A secure seal is non-negotiable for two primary reasons. First, it prevents the volatilization of the compound. Second, and more critically, it minimizes exposure to atmospheric components like oxygen and carbon dioxide. Amines are known to absorb CO2 from the air, which can lead to the formation of carbamate salts, altering the compound's purity and reactivity.[6] For similar compounds, chemically resistant containers such as high-density polyethylene (HDPE) or polypropylene are recommended.[7] Always use the original supplier container when possible.
Q3: Do I need to store this compound under an inert atmosphere?
A3: While not always mandatory for short-term storage, for long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is a highly recommended best practice.
-
Expertise & Experience: The primary amine functional group is susceptible to oxidation. Oxidative degradation can lead to the formation of various impurities, fundamentally altering the compound's structure and efficacy in your experiments.[4] By displacing oxygen with an inert gas, you create a protective environment that significantly inhibits these oxidative pathways, ensuring the compound remains in its intended state for a longer duration.
Q4: What materials or chemicals should be kept away from this compound during storage?
A4: It is imperative to avoid storing this compound with or near strong oxidizing agents.[1]
-
Authoritative Grounding: Oxidizing agents, such as nitrates, peroxides, or chlorine-based bleaches, can react exothermically and vigorously with amines. This reactivity poses a significant safety hazard and will lead to the complete degradation of your compound.[1] Additionally, keep it away from heat sources, open flames, and sparks.[1]
Q5: How can I tell if my sample of this compound has degraded?
A5: Visual inspection is the first line of defense. Signs of degradation may include:
-
A noticeable change in color (e.g., yellowing or browning).
-
The formation of a precipitate or solid material in the liquid.
-
A significant change in odor. While many amines have a characteristic fishy smell, a new, acrid, or ammonia-like smell could indicate decomposition.[6]
If you suspect degradation, it is highly recommended to re-analyze the compound's purity using an appropriate analytical method (e.g., GC-MS, HPLC, or NMR) before use in any critical application.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2°C - 8°C[1][2] | Minimizes thermal degradation and slows reaction kinetics. |
| Container | Tightly sealed, airtight vessel[1][5] | Prevents volatilization and exposure to air (O₂, CO₂). |
| Atmosphere | Inert gas (Argon, Nitrogen) | Prevents oxidative degradation of the amine functional group. |
| Avoid | Oxidizing agents, heat, flames[1] | Prevents hazardous reactions and rapid decomposition. |
Troubleshooting Guide: Compromised Sample Protocol
If you suspect your sample of this compound has been stored improperly or is showing signs of degradation, follow this logical workflow to assess and address the issue.
Caption: Troubleshooting workflow for suspected amine degradation.
References
-
This compound | CAS#:61501-04-0 | Chemsrc. Available at: [Link]
-
This compound | CAS 61501-04-0 | AMERICAN ELEMENTS ®. Available at: [Link]
-
This compound | C11H17N | CID 3752535 - PubChem. Available at: [Link]
-
Schedules of controlled substances: temporary placement of three synthetic phenethylamines into Schedule I. Final order - PubMed. Available at: [Link]
-
Phenethylamine | C8H11N | CID 1001 - PubChem - NIH. Available at: [Link]
-
Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents - UKnowledge - University of Kentucky. Available at: [Link]
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption - Heriot-Watt University. Available at: [Link]
-
(R)-2,2-dimethyl-1-phenylpropan-1-amine | C11H17N | CID 11147903 - PubChem. Available at: [Link]
-
(PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. Available at: [Link]
-
Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Available at: [Link]
-
Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation | Request PDF - ResearchGate. Available at: [Link]
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handling and safety precautions for 2,2-dimethyl-1-phenylpropan-1-amine
Welcome to the comprehensive technical support guide for 2,2-dimethyl-1-phenylpropan-1-amine (CAS RN: 61501-04-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling and effective application of this versatile chiral amine in your experimental workflows. This guide provides in-depth safety protocols, troubleshooting for common experimental challenges, and detailed procedural outlines.
Section 1: Critical Safety & Handling
Proper handling of this compound is paramount to ensure laboratory safety. This section outlines the essential safety precautions, personal protective equipment (PPE), and emergency procedures.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1][2] It is crucial to be aware of its potential health effects to implement appropriate safety measures.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word: Danger[1]
GHS Pictograms:
| Pictogram | Hazard Class |
| Acute toxicity (oral), Skin irritation, Serious eye damage, Specific target organ toxicity — single exposure (respiratory tract irritation)[1] |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.[2][3][4]
| PPE Category | Specifications | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[2][3] | Protects against splashes that can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2][3] | Prevents skin contact which can cause irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[3] | Minimizes the risk of inhaling vapors, which may cause respiratory irritation.[1] |
Storage and Disposal
Proper storage and disposal are critical to maintaining the stability of the compound and ensuring environmental safety.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep away from heat, sparks, and open flames.[2] Incompatible with oxidizing agents.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[2] Do not allow the material to enter drains or water courses.[2]
Section 2: First Aid and Emergency Procedures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation persists.[2]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2] If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[2]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water.[2] Seek immediate medical attention.[2]
Section 3: Experimental Protocols & Troubleshooting
This compound is a valuable chiral auxiliary, particularly in asymmetric synthesis. This section provides a representative experimental protocol for a diastereoselective alkylation and a detailed troubleshooting guide.
Experimental Protocol: Diastereoselective Alkylation of an Imine Derivative
This protocol outlines the use of (R)-2,2-dimethyl-1-phenylpropan-1-amine as a chiral auxiliary to direct the stereoselective alkylation of a ketone.
Workflow Diagram:
Caption: Diastereoselective alkylation workflow.
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine the starting ketone (1.0 eq.), (R)-2,2-dimethyl-1-phenylpropan-1-amine (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene. Reflux the mixture until the theoretical amount of water is collected. Remove the solvent under reduced pressure to yield the crude chiral imine.
-
Deprotonation: Dissolve the crude imine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Slowly add a solution of lithium diisopropylamide (LDA) (1.2 eq.) in THF. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium aza-enolate.
-
Alkylation: To the cold enolate solution, add the alkylating agent (e.g., methyl iodide, 1.5 eq.) dropwise. Allow the reaction to stir at -78 °C for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Hydrolysis: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Add 2M aqueous HCl and stir vigorously for 1-2 hours to hydrolyze the imine.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). The aqueous layer will contain the hydrochloride salt of the chiral auxiliary. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude chiral ketone product by flash column chromatography on silica gel.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Alkylated Product | 1. Incomplete imine formation. 2. Incomplete deprotonation. 3. Inactive alkylating agent. | 1. Ensure complete removal of water during imine formation. Consider using molecular sieves in addition to the Dean-Stark trap. 2. Use freshly prepared or titrated LDA. Ensure the reaction is maintained at -78 °C during deprotonation. 3. Use a fresh bottle of the alkylating agent. |
| Low Diastereoselectivity | 1. Reaction temperature is too high. 2. Equilibration of the enolate. 3. Steric hindrance from the substrate or alkylating agent. | 1. Maintain a strict temperature of -78 °C during deprotonation and alkylation. 2. Add the alkylating agent immediately after the deprotonation step is complete. 3. Consider using a less sterically demanding alkylating agent or modifying the ketone substrate. |
| Difficult Purification | 1. Incomplete hydrolysis of the imine. 2. Emulsion formation during extraction. | 1. Increase the hydrolysis time or use a more concentrated acid. 2. Add a small amount of brine to the separatory funnel to break the emulsion. |
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is primarily used as a chiral amine. Its stereogenic center makes it a valuable tool in asymmetric synthesis, where it can be employed as a chiral auxiliary to control the stereochemical outcome of a reaction, or as a resolving agent to separate enantiomers.
Q2: How do I remove the chiral auxiliary after the reaction?
A2: The chiral auxiliary is typically removed by acid-catalyzed hydrolysis of the imine intermediate. This protonates the amine, forming a water-soluble salt (e.g., hydrochloride salt) that can be easily separated from the desired organic product by liquid-liquid extraction.
Q3: My diastereoselectivity is consistently low. What are the most critical factors to control?
A3: Low diastereoselectivity in reactions using chiral auxiliaries is often due to a few key factors.[5] Ensure that the deprotonation step to form the enolate is complete and that the reaction is kept at a sufficiently low temperature (e.g., -78 °C) to prevent thermal erosion of selectivity. The choice of solvent can also influence the transition state geometry and thus the stereochemical outcome.
Q4: Can I recover and reuse the chiral auxiliary?
A4: Yes, one of the advantages of using a chiral auxiliary is that it can often be recovered and reused. After the acidic workup, the amine will be in the aqueous layer as its salt. Neutralization of the aqueous layer with a base (e.g., NaOH) will regenerate the free amine, which can then be extracted with an organic solvent, dried, and purified for reuse.
Q5: Are there any specific incompatibilities I should be aware of?
A5: this compound is a base and will react with acids. It is also incompatible with strong oxidizing agents.[2] Avoid contact with these substances to prevent unwanted reactions.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Chemsrc. This compound Safety Data Sheet. [Link]
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Takeda, R., et al. (2018). Tandem Alkylation-Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. ACS Omega, 3(8), 9729–9737. [Link]
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Takeda, R., et al. (2018). Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. ACS Omega, 3(8), 9729–9737. [Link]
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Wang, Z., et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications, 13(1), 3295. [Link]
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Breman, A. C., et al. (2013). An investigation of the observed, but counterintuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. Beilstein Journal of Organic Chemistry, 9, 2103–2112. [Link]
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Weatherwax, A., et al. (2014). Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. Journal of the American Chemical Society, 136(9), 3492–3495. [Link]
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ResearchGate. Diastereoselective synthesis of chiral amines by imines alkylation. [Link]
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RSC Advances. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. [Link]
-
Tang, Y., et al. (2001). Highly diastereoselective synthesis of vinylcyclopropane derivatives with (-)-8-phenylmenthol as chiral auxiliary. The Journal of Organic Chemistry, 66(16), 5607–5610. [Link]
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Zhang, Y., et al. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Nature Communications, 15(1), 4785. [Link]
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Davies, S. G., et al. (2008). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Tetrahedron, 64(29), 6841–6861. [Link]
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SciSpace. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. [Link]
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ResearchGate. (PDF) Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. [Link]
-
Semantic Scholar. Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. [Link]
-
PubChem. (2R)-N,N-dimethyl-1-phenylpropan-2-amine. National Center for Biotechnology Information. [Link]
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Technical Support Center: Avoiding Racemization in Chiral Synthesis
Welcome to the technical support center dedicated to one of the most persistent challenges in asymmetric synthesis: the prevention of racemization. This guide is designed for researchers, scientists, and drug development professionals who require stringent control over stereochemical integrity. Here, we move beyond textbook definitions to provide actionable, field-proven insights into diagnosing, troubleshooting, and preventing the loss of enantiomeric purity in your compounds.
Section 1: Fundamentals & Frequently Asked Questions (FAQs)
This section addresses the foundational concepts and common queries related to racemization.
Q1: What is racemization and why is it a critical issue?
A1: Racemization is the process by which a pure, optically active enantiomer converts into a 1:1 mixture of both enantiomers, known as a racemate or racemic mixture.[1][2] This mixture is optically inactive. In fields like drug development, this is a critical failure, as different enantiomers of a drug can have vastly different pharmacological effects—one may be therapeutic while the other could be inactive or even harmful.[1] Preserving the intended stereochemistry is therefore paramount for safety and efficacy.
Q2: What are the primary chemical mechanisms that cause racemization?
A2: Racemization occurs when the chiral center (stereocenter) is temporarily converted into an achiral, planar intermediate.[1][3] Reversion from this planar state to a tetrahedral center can happen from either face with equal probability, leading to a 50:50 mixture of R and S configurations. The two most common mechanisms are:
-
Enolization (via Enol or Enolate): This is the most frequent cause for compounds with a stereocenter alpha (α) to a carbonyl group (ketones, aldehydes, esters).[1][4][5] In the presence of acid or base, the chiral α-carbon is deprotonated to form a planar, achiral enol or enolate intermediate.[5][6][7] Reprotonation occurs non-stereoselectively.[1][6][8]
-
Carbocation Formation: This mechanism is common in SN1-type reactions.[1][2][9][10] If a leaving group on a stereocenter departs, it can form a planar, sp²-hybridized carbocation.[2][3][9] The incoming nucleophile can then attack from either face of the plane, leading to a racemic product.[3][9]
Q3: At what stages of my workflow is racemization most likely to occur?
A3: Loss of enantiomeric purity is not just a concern during the reaction itself. It can happen at multiple stages:
-
During the Reaction: Unfavorable conditions like excessive heat, prolonged reaction times, or the presence of acidic/basic reagents or impurities can catalyze racemization.[2]
-
During Aqueous Workup: Quenching a reaction with strong acids or bases, or even using protic solvents like water or alcohols under the wrong pH conditions, can be a major source of racemization, especially for sensitive substrates.[1][11]
-
During Purification: Both silica and alumina gel used in chromatography can be problematic. Standard silica gel is acidic (pH ~4.5-5.5) and can cause racemization of acid-sensitive compounds. Alumina can be basic. On-column racemization is a well-documented phenomenon.
-
During Storage: Some compounds can racemize over time even at room temperature, a process known as autoracemization.[2] This is especially true for compounds with relatively acidic protons at the stereocenter.
Q4: How can I accurately detect and quantify racemization?
A4: The most reliable method for quantifying the ratio of enantiomers and determining the enantiomeric excess (ee) is Chiral Chromatography .[12]
-
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[13][14][15] It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[14][15]
-
Chiral Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) are also powerful techniques used for more volatile or specific classes of compounds.[16]
Other methods include NMR spectroscopy with chiral shift reagents or chiral derivatizing agents (e.g., Mosher's acid), which convert the enantiomers into distinguishable diastereomers.[15][17]
Section 2: Troubleshooting Guide: Diagnosing and Solving Racemization
This guide is structured in a question-and-answer format to directly address problems you may be encountering in the lab.
Issue 1: My reaction product shows low enantiomeric excess (ee) immediately after the reaction is complete.
-
Potential Cause A: Unfavorable Reaction Temperature.
-
Why it happens: Higher temperatures provide the activation energy needed to overcome the barrier to forming the achiral intermediate (enol or carbocation).[2] Even if the desired reaction is fast, a competing racemization pathway can become significant at elevated temperatures. Lowering the temperature generally increases the energy difference between the desired and undesired transition states, enhancing selectivity.[18]
-
Solution: Run the reaction at a lower temperature. If you are running at room temperature, try 0 °C or -20 °C. For highly sensitive substrates, temperatures as low as -78 °C may be necessary. Monitor the reaction kinetics, as lowering the temperature will also slow the desired reaction rate.
-
-
Potential Cause B: Incorrect Solvent Choice.
-
Why it happens: Solvent polarity can dramatically affect racemization rates. For SN1-type mechanisms, polar protic solvents stabilize the carbocation intermediate, accelerating racemization.[4] For enolization, the solvent can influence the stability and lifetime of the enolate.
-
Solution: Conduct a solvent screen. For reactions susceptible to carbocation formation, switch to less polar, non-coordinating solvents (e.g., toluene, dichloromethane, or hexanes). For reactions involving enolates, the choice can be more complex, but often non-polar solvents are a good starting point.[18]
-
-
Potential Cause C: Acidic or Basic Impurities.
-
Why it happens: Trace amounts of acid or base in your reagents or solvents can be enough to catalyze the racemization of sensitive substrates.[6] This is a common culprit for racemization of compounds with acidic α-protons.[4][6]
-
Solution: Use high-purity, anhydrous solvents.[19] If your substrate is base-sensitive, consider adding a proton sponge or a non-nucleophilic base scavenger. If it is acid-sensitive, ensure your glassware is free of acid residue and consider using reagents that have been stored over a drying agent or freshly purified.
-
Issue 2: My enantiomeric excess is high post-reaction but drops significantly after workup and/or purification.
-
Potential Cause A: Racemization During Aqueous Workup.
-
Why it happens: The use of strong aqueous acids (e.g., 1M HCl) or bases (e.g., 1M NaOH) to quench a reaction or adjust pH is a very common source of racemization.[11] The prolonged contact time and pH extremes facilitate enolization or other isomerization mechanisms.
-
Solution: Employ a "Racemization-Aware" Workup.
-
Use Milder Reagents: Instead of strong acids/bases, use buffered or milder solutions. Saturated aqueous ammonium chloride (NH₄Cl, slightly acidic) is excellent for quenching organometallics and strong bases. Saturated aqueous sodium bicarbonate (NaHCO₃, mildly basic) is ideal for neutralizing acids.[11]
-
Keep it Cold: Perform all workup steps in an ice bath.[11] Use pre-chilled solutions for quenching and extraction. This dramatically slows the rate of racemization.
-
Minimize Contact Time: Do not let your product sit in acidic or basic aqueous layers. Perform extractions quickly and efficiently.
-
-
-
Potential Cause B: On-Column Racemization During Chromatography.
-
Why it happens: Standard silica gel is inherently acidic and can act as a solid-phase acid catalyst. For acid-labile stereocenters, this can cause significant erosion of ee as the compound passes through the column. Basic alumina presents a similar risk for base-sensitive compounds.
-
Solution: Deactivate or Bypass Standard Chromatography.
-
Neutralize Silica Gel: Prepare a slurry of silica gel in your desired eluent and add a small amount of a volatile base like triethylamine (~0.1-1% by volume). Swirl thoroughly and pack the column with this neutralized slurry. This is highly effective for acid-sensitive compounds.
-
Use Alternative Stationary Phases: Consider using treated silica (e.g., silver nitrate impregnated), neutral alumina, or alternative media like Florisil or Celite if compatible with your separation needs.
-
Avoid Chromatography: If possible, purify the compound by recrystallization. This method has the dual benefit of often enhancing enantiomeric purity.
-
-
Summary of Environmental Factors Influencing Racemization Risk
| Parameter | High Racemization Risk | Mitigation Strategy | Rationale |
| Temperature | High ( > 25 °C) | Conduct reaction and workup at low temperatures (0 °C to -78 °C)[18] | Reduces the available thermal energy to overcome the activation barrier for racemization.[20] |
| pH | Strongly Acidic (< 4) or Strongly Basic (> 10) | Use buffered solutions or mild quenching agents (e.g., NH₄Cl, NaHCO₃).[11] | Avoids creating highly reactive planar intermediates like enolates or facilitating carbocation formation.[21] |
| Solvent | Polar, Protic (e.g., MeOH, H₂O) | Use non-polar, aprotic solvents (e.g., Toluene, Hexane, DCM). | Minimizes stabilization of charged, planar intermediates (carbocations, enolates). |
| Reaction Time | Prolonged | Monitor reaction closely (TLC, LC-MS) and quench as soon as the starting material is consumed. | Reduces the time the product is exposed to potentially racemizing conditions. |
Section 3: Visualized Workflows & Protocols
Diagram: Key Racemization Pathways
This diagram illustrates the formation of planar, achiral intermediates which are the root cause of racemization.
Caption: Common mechanistic pathways leading to racemization.
Diagram: Troubleshooting Workflow for Low Enantiomeric Excess
Use this decision tree to systematically diagnose the source of racemization in your process.
Caption: A decision tree for troubleshooting low enantioselectivity.
Section 4: Key Experimental Protocols
Protocol 1: Racemization-Aware Workup of a Base-Sensitive Chiral Ketone
This protocol details the careful quenching and extraction of a reaction mixture containing a product with a stereocenter α to a carbonyl, which is highly susceptible to base-catalyzed racemization.
Materials:
-
Reaction mixture in an organic solvent (e.g., THF, Et₂O).
-
Saturated aqueous ammonium chloride (NH₄Cl), pre-chilled to 0-5 °C.
-
Extraction solvent (e.g., Ethyl Acetate), pre-chilled.
-
Saturated aqueous sodium chloride (Brine), pre-chilled.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Ice bath.
Procedure:
-
Cooling: Immediately following reaction completion (as determined by TLC), cool the reaction vessel in a large ice-water bath to an internal temperature of 0-5 °C.[11]
-
Quenching: While stirring vigorously, slowly add the pre-chilled saturated aqueous NH₄Cl solution dropwise via an addition funnel. Monitor the internal temperature to ensure it does not rise above 5 °C. The use of NH₄Cl provides a mildly acidic buffer that neutralizes basic reagents without creating a harsh acidic environment.
-
Extraction:
-
Transfer the quenched biphasic mixture to a separatory funnel.
-
Extract the product into the organic phase using the pre-chilled extraction solvent (e.g., 3 x 50 mL Ethyl Acetate for a 100 mL reaction volume).
-
Perform the extractions swiftly to minimize contact time between the product and the aqueous layer.
-
-
Washing: Wash the combined organic layers with pre-chilled brine (1 x 50 mL). This helps to remove residual water and inorganic salts.
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator with a cold water bath to prevent heating the sample.
-
-
Analysis: Immediately analyze the crude product by chiral HPLC to determine the post-workup enantiomeric excess.
Protocol 2: Standard Method for Enantiomeric Excess (ee) Determination by Chiral HPLC
This protocol provides a general workflow for analyzing a chiral compound to determine its enantiomeric purity.[14][22]
Setup & Materials:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., Chiralpak® or Chiralcel® polysaccharide-based columns are common starting points).[14]
-
HPLC-grade solvents (typically n-Hexane and Isopropanol for normal phase).
-
Sample of your chiral compound.
-
Racemic standard of your compound (if available).
Procedure:
-
Method Development (Using Racemic Standard):
-
Prepare a ~1 mg/mL solution of the racemic standard in the mobile phase.
-
Start with a standard mobile phase composition (e.g., 90:10 n-Hexane:Isopropanol) at a flow rate of 1.0 mL/min.[14]
-
Inject the racemic standard and monitor the chromatogram. The goal is to achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks.[14]
-
If separation is poor, systematically adjust the mobile phase composition (e.g., to 95:5 or 80:20 Hex:IPA) or change the flow rate.
-
-
Sample Preparation:
-
Accurately prepare a solution of your synthesized sample at the same concentration (~1 mg/mL) in the optimized mobile phase.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[14]
-
-
Analysis:
-
Equilibrate the column with the optimized mobile phase until a stable baseline is achieved.[14]
-
Inject the prepared sample.
-
Record the chromatogram.
-
-
Calculation of Enantiomeric Excess (% ee):
-
Integrate the peak areas for the two enantiomers.
-
Use the following formula to calculate the % ee: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100 Where Area_major is the peak area of the enantiomer present in a larger amount, and Area_minor is the peak area of the other.
-
References
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BYJU'S. Chirality, Racemisation and Optical activity of Haloalkanes. Available from: [Link]
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Study.com. Video: Racemization Overview, Mechanism & Examples. Available from: [Link]
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Study.com. Racemization Overview, Mechanism & Examples - Lesson. Available from: [Link]
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Chemistry LibreTexts. 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. (2023-01-29). Available from: [Link]
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JoVE. Video: Stereochemical Effects of Enolization. (2023-04-30). Available from: [Link]
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Fiveable. Racemization Definition - Organic Chemistry Key Term. Available from: [Link]
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YouTube. CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024-06-17). Available from: [Link]
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ACS Publications. Biocatalytic Racemization of Aliphatic, Arylaliphatic, and Aromatic α-Hydroxycarboxylic Acids | The Journal of Organic Chemistry. Available from: [Link]
-
Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available from: [Link]
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Chiral Resolution Techniques Us. Available from: [Link]
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Chemistry LibreTexts. 5.8: Optical Activity, Racemic Mixtures, and Separation of Chiral Compounds. (2021-05-20). Available from: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
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Wikipedia. Chiral resolution. Available from: [Link]
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Books Gateway. Racemization, Enantiomerization and Diastereomerization | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. (2007-12-14). Available from: [Link]
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Blogs@NTU. Chiral Chromatography: Separating Twins | Stereochemistry. (2018-10-26). Available from: [Link]
-
ACS Publications. Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions | Journal of the American Chemical Society. Available from: [Link]
-
Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018-10-23). Available from: [Link]
-
ResearchGate. (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2025-08-10). Available from: [Link]
-
PubMed. Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. (2008-05-15). Available from: [Link]
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Asymmetric reactions_synthesis. Available from: [Link]
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NIH. α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds - PMC. Available from: [Link]
-
ACS Publications. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. Available from: [Link]
-
NIH. Role of Additives during Deracemization Using Temperature Cycling - PMC. Available from: [Link]
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ACS Publications. Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles | Crystal Growth & Design. (2019-04-18). Available from: [Link]
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Asymmetric Synthesis. Available from: [Link]
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Research Collection. Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. Available from: [Link]
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5.5: Temperature, pH, and enzyme concentration on the rate of a reaction. (2025-09-04). Available from: [Link]
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PubMed. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Available from: [Link]
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RSC Publishing. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. (2023-03-02). Available from: [Link]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 2,2-dimethyl-1-phenylpropan-1-amine
Welcome to the dedicated technical support center for 2,2-dimethyl-1-phenylpropan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility challenges with this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.
Understanding the Molecule: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective solubility enhancement strategies.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | [1][2] |
| Molecular Weight | 163.26 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Predicted pKa | ~9.5 - 10.5 (Estimated for primary amines) | |
| Predicted XLogP3 | 2.5 | [1][2] |
| Water Solubility | Poor (predicted) | Based on high LogP and structural similarity to other insoluble amines. |
The predicted high LogP value suggests significant lipophilicity, which is a primary contributor to its poor aqueous solubility. The presence of a primary amine group, however, provides a handle for ionization, which is a key strategy for enhancing solubility.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The poor aqueous solubility is attributed to its molecular structure. The phenyl ring and the tert-butyl group are both large, nonpolar moieties, leading to a high degree of lipophilicity (fat-solubility). This hydrophobic character dominates over the polar primary amine group, resulting in limited interaction with water molecules.
Q2: What are the primary strategies for enhancing the solubility of this amine?
A2: The most effective strategies leverage the basicity of the primary amine group. These include:
-
pH Adjustment: Lowering the pH of the aqueous solution will protonate the amine, forming a more soluble ammonium salt.
-
Salt Formation: Isolating the compound as a stable salt, such as a hydrochloride salt, can dramatically increase its aqueous solubility.[3]
-
Use of Co-solvents: Adding a water-miscible organic solvent can increase the solubility of the free base.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic portion of the molecule within a cyclodextrin cavity can enhance its apparent aqueous solubility.[4]
Q3: At what pH would I expect the solubility of this compound to increase?
A3: As a primary amine, its solubility will significantly increase in acidic conditions. A general rule of thumb is that at a pH at least 2 units below the pKa of the amine, it will be predominantly in its ionized, more soluble form. The estimated pKa for similar primary amines is in the range of 9.5-10.5. Therefore, at a pH below 7.5, a significant increase in solubility is expected.
Troubleshooting Guide
This section addresses common issues encountered during experiments aimed at enhancing the solubility of this compound.
Issue 1: My compound precipitates when I add my stock solution (in an organic solvent) to an aqueous buffer.
-
Question: I dissolved my amine in DMSO, but when I add it to my phosphate-buffered saline (PBS) at pH 7.4, a white precipitate forms immediately. What is happening?
-
Answer: This is a common phenomenon known as "crashing out." The amine is likely soluble in the organic solvent but insoluble in the aqueous buffer at that pH. When the stock solution is added, the local concentration of the organic solvent is not high enough to keep the amine dissolved in the aqueous phase.[5]
-
Troubleshooting Steps:
-
Decrease the concentration: Try adding a smaller volume of a more concentrated stock solution to minimize the amount of organic solvent introduced.
-
Slow addition with vigorous stirring: Add the stock solution dropwise to the vigorously stirred buffer. This helps to disperse the compound more quickly and avoid localized high concentrations.[5]
-
Adjust the pH of the aqueous buffer: Lower the pH of your buffer to below 6. This will protonate the amine as it enters the solution, increasing its solubility.
-
Use a co-solvent system: Prepare your final solution with a certain percentage of a water-miscible organic solvent (e.g., 5-10% ethanol or DMSO) to increase the overall solvating power of the medium.
-
-
Issue 2: I'm trying to form the hydrochloride salt, but I'm getting an oil instead of a solid.
-
Question: I dissolved my amine in diethyl ether and added HCl in ether, but a sticky oil formed at the bottom of my flask instead of a crystalline salt. How can I get a solid product?
-
Answer: "Oiling out" during salt formation is a common issue, often caused by the salt being highly soluble in the solvent system or by impurities.[6]
-
Troubleshooting Steps:
-
Change the solvent: Try a different solvent system. For example, dissolve the amine in a minimal amount of a slightly more polar solvent like isopropanol or ethyl acetate before adding the HCl solution.[7]
-
Use an anti-solvent: After adding the HCl, slowly add a non-polar solvent (an "anti-solvent") like hexane or heptane to the solution with stirring to induce precipitation of the salt.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The small imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of solid salt from a previous attempt, add a tiny crystal to the solution to act as a seed for crystallization.
-
-
Issue 3: The solubility of my amine salt is lower than expected.
-
Question: I successfully made the hydrochloride salt, but its solubility in water is still not as high as I need. What can I do?
-
Answer: While salt formation generally increases solubility, the extent of the increase can vary.
-
Troubleshooting Steps:
-
Confirm salt formation: Ensure that you have indeed formed the salt and not just a mixture of the free base and acid. This can be checked by techniques like melting point analysis or spectroscopy.
-
Consider a different salt form: The choice of the counter-ion can influence the solubility of the salt. You could try forming a different salt, for example, with methanesulfonic acid or tartaric acid, to see if that provides better solubility.
-
Further pH adjustment: Even for a salt, the pH of the solution can impact solubility due to the common ion effect. Ensure the pH of your final solution is in a range that favors the ionized form.
-
-
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
This protocol outlines a method to experimentally determine the aqueous solubility of this compound at different pH values.
Caption: Workflow for pH-dependent solubility determination.
Protocol 2: Formation of the Hydrochloride Salt
This protocol provides a step-by-step guide for the preparation of this compound hydrochloride.[8][9]
Caption: Workflow for hydrochloride salt formation.
Protocol 3: Solubility Enhancement with Cyclodextrins
This protocol describes the preparation of a cyclodextrin inclusion complex to improve the aqueous solubility of this compound.[3][5]
Caption: Workflow for cyclodextrin inclusion complexation.
References
-
Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]
-
04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review - GPSR. Available at: [Link]
-
N-Benzyl-tert-butylamine, 96% 25 g | Buy Online | Thermo Scientific Alfa Aesar. Available at: [Link]
-
Amine and HCl - salt formation reaction. YouTube. Available at: [Link]
-
Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs. Available at: [Link]
-
This compound | C11H17N | CID 3752535. PubChem. Available at: [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
How to make a salt of a novel compound? ResearchGate. Available at: [Link]
-
N,N-dimethyl-2-phenylpropan-1-amine | C11H17N | CID 65295. PubChem. Available at: [Link]
-
trimethylamine hydrochloride. Organic Syntheses Procedure. Available at: [Link]
-
Amine workup : r/Chempros. Reddit. Available at: [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
Sources
- 1. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. This compound | C11H17N | CID 3752535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gpsrjournal.com [gpsrjournal.com]
- 4. scribd.com [scribd.com]
- 5. oatext.com [oatext.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Analytical Method Development for Stability-Indicating Assays
Welcome to the Technical Support Center for Stability-Indicating Method (SIM) Development. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we move beyond mere procedural lists to provide in-depth, field-proven insights into the science and strategy behind creating robust, reliable, and regulatory-compliant stability-indicating assays. Our goal is to empower you to not only execute experiments but to understand the causality behind your observations and to troubleshoot effectively when challenges arise.
Introduction: The Imperative of a Stability-Indicating Method
In pharmaceutical development, the stability of a drug substance or drug product is not a feature—it is the bedrock of safety and efficacy. A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[1][2][3] The development of a robust SIM is a regulatory necessity, mandated by guidelines from the International Council for Harmonisation (ICH), as it is the only way to generate the data that determines a product's shelf-life and appropriate storage conditions.[1][4][5]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that address the most common and critical issues encountered during the development and validation of these essential assays.
Core Principles & Workflow
The development of a SIM is a systematic process that involves stressing the molecule to generate degradants, developing a high-resolution separation method, and validating that method to prove its suitability.
Caption: High-level workflow for SIM development and validation.
Troubleshooting Guide & FAQs
Section 1: Forced Degradation Studies
Question 1: My forced degradation study resulted in either 0% or over 50% degradation of my API. What should I do?
Answer: This is a common challenge. The goal of forced degradation is to achieve a target degradation of approximately 5-20%.[1][6] Degradation below 5% may not generate sufficient quantities of degradants to prove the method's separating power, while degradation above 20% can lead to secondary degradation, creating products that are not relevant to the actual stability profile of the drug.[1]
-
Causality: The reaction kinetics are highly dependent on the concentration of the stressor (e.g., acid, base, peroxide), temperature, and exposure time. If degradation is too low, the stress conditions were insufficient. If it's too high, they were overly harsh.
-
Troubleshooting Steps:
-
Adjust Stressor Concentration: If 0.1N HCl produced no degradation, consider increasing to 1N HCl. Conversely, if 1N HCl caused complete degradation, decrease to 0.01N.
-
Modify Temperature: For thermal and hydrolytic stress, temperature is a key driver. If no degradation is observed at 60°C, try increasing to 80°C. If degradation is too rapid, decrease the temperature.
-
Vary Exposure Time: Start with a time-point matrix (e.g., 2, 4, 8, 24 hours) to find the optimal duration that achieves the target degradation.
-
Record Everything: Meticulously document all parameters: pH, temperature, solvent types, and exposure times for each condition.[6]
-
| Stress Condition | Parameter to Adjust (Low Degradation) | Parameter to Adjust (High Degradation) |
| Acid/Base Hydrolysis | Increase acid/base concentration, Increase temperature, Increase time | Decrease acid/base concentration, Decrease temperature, Decrease time |
| Oxidation | Increase peroxide concentration, Increase temperature | Decrease peroxide concentration, Use a milder oxidizing agent |
| Thermal | Increase temperature, Increase time | Decrease temperature, Decrease time |
| Photolytic (ICH Q1B) | Increase light intensity/duration, Expose solid & solution forms | Decrease light intensity/duration, Use a controlled photo-chamber |
Question 2: Do I need to identify the structure of every degradation product?
Answer: Not necessarily during the method development phase. The primary goal of the forced degradation study is to generate the degradants to develop and validate the specificity of the analytical method.[4][7] However, any degradation product observed in formal stability studies that exceeds the identification threshold defined in ICH Q3A/B guidelines will require full structural elucidation.[1] Using a mass spectrometry (MS) compatible method from the beginning is a strategic choice that greatly simplifies later identification efforts.[1]
Section 2: Chromatographic Separation
Question 3: I have a critical peak pair: a known degradant is co-eluting with the API peak. How can I resolve this?
Answer: This is one of the most critical challenges, as failure to resolve the API from degradants invalidates the method's "stability-indicating" claim. Co-elution means you cannot trust your results.[8][9] The resolution equation provides a systematic way to address this by manipulating selectivity (α), efficiency (N), and retention factor (k').
-
Causality: Co-elution occurs when two compounds have insufficiently different interactions with the stationary and mobile phases, causing them to travel through the column at nearly the same speed.[9]
-
Troubleshooting Workflow:
Caption: Decision tree for resolving co-eluting peaks.
-
Step-by-Step Protocol for Resolving Co-elution:
-
Confirm Co-elution: Use a Diode Array Detector (DAD/PDA) to check for peak purity. If spectra across the peak are not identical, co-elution is likely.[10][11] Mass spectrometry is an even more powerful tool for confirming this.[10]
-
Change Selectivity (α): This is the most effective tool.
-
Change Organic Modifier: If using acetonitrile, switch to methanol (or vice-versa). Their different solvent properties can significantly alter elution order.[12]
-
Adjust pH: For ionizable compounds, small changes in mobile phase pH can dramatically alter retention and selectivity. This is often the most powerful, yet overlooked, tool.[1]
-
-
Change Stationary Phase: If mobile phase adjustments fail, the interaction chemistry must be changed.
-
Switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a polar-embedded phase). This provides an orthogonal separation mechanism.[13]
-
-
Optimize Efficiency (N): If peaks are partially resolved, increasing efficiency can complete the separation.
-
Flatten the Gradient: Decrease the rate of change of the organic solvent (%B/min) in the region where the critical pair elutes. This gives the peaks more time to separate.[12]
-
Use a Smaller Particle Size Column (UHPLC): Migrating from HPLC to UHPLC can provide a dramatic increase in efficiency, leading to sharper peaks and better resolution.[14][15]
-
-
Question 4: My peaks are tailing or fronting. What causes this and how do I fix it?
Answer: Poor peak shape compromises both resolution and integration accuracy. Tailing is more common and often indicates secondary interactions or column issues.
-
Causality:
-
Tailing: Often caused by interaction of basic analytes with acidic residual silanols on the silica backbone of the column. It can also result from column contamination or a void at the column inlet.[12]
-
Fronting: Typically indicates column overload (injecting too much sample mass).
-
-
Troubleshooting Steps:
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary silanol interactions (basic compounds) | Use a mobile phase with a lower pH (e.g., pH < 3) to protonate silanols. Use a high-purity, end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase (less common now). |
| Column contamination/degradation | Use a guard column.[12] Flush the column with a strong solvent. If a void has formed, replace the column.[12] | |
| Peak Fronting | Mass overload | Reduce the concentration of the injected sample. |
| Sample solvent stronger than mobile phase | Prepare the sample in the initial mobile phase or a weaker solvent.[16] |
Section 3: Detection and Quantitation
Question 5: My mass balance calculation is poor (e.g., 85% or 115%). What does this mean and how can I fix it?
Answer: Mass balance is a critical calculation that confirms that the decrease in the API amount is quantitatively reflected by the sum of all degradation products formed.[17][18] It is a key indicator of a method's specificity and ability to "see" all relevant components. A good mass balance is typically expected to be within 95-105%.[19]
-
Causality for Poor Mass Balance:
-
< 95% (Loss of Mass): This suggests that one or more degradation products are not being detected or are poorly retained. This can happen if degradants have no UV chromophore, are volatile, or are unretained (elute in the void volume).[19]
-
> 105% (Gain of Mass): This often points to differences in detector response factors. The degradants may have a significantly higher molar absorptivity at the detection wavelength than the API. It can also indicate co-elution of a degradant with the API, leading to an artificially high API peak area.[17]
-
-
Troubleshooting Steps:
-
Check for Co-elution: As a first step, re-verify the peak purity of the API. An underlying impurity can inflate the API assay value and disrupt the mass balance.[20]
-
Evaluate Detector Wavelength: Analyze stressed samples at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) or use a DAD to create an isoabsorbance plot. This can reveal degradants that are invisible at the primary monitoring wavelength.
-
Use a Universal Detector: If degradants are suspected to lack a UV chromophore, employing a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be invaluable. A CAD, in particular, offers a more uniform response for non-volatile compounds, making it excellent for mass balance investigations.[21][22][23]
-
Check the Void Volume: Ensure no degradation products are eluting very early and being missed.
-
Consider Relative Response Factors (RRF): For accurate quantitation, the RRF of each major degradant relative to the API should be determined once reference standards are available. Assuming an RRF of 1.0 for all degradants is a common source of error.[17]
-
Question 6: Which detector is best for a stability-indicating method? UV, DAD, or MS?
Answer: The choice depends on the stage of development and the information required. A multi-detector approach is often ideal.[24]
| Detector | Strengths | Limitations | Best Use Case |
| UV (Single Wavelength) | Simple, robust, high precision.[16] | May miss degradants that lack a chromophore or absorb at a different wavelength.[21] | Routine QC and release testing of a well-characterized product. |
| DAD/PDA | Provides spectral information for peak purity assessment.[10] Can monitor multiple wavelengths simultaneously. | Cannot distinguish between compounds with identical spectra. Less sensitive than MS.[10] | Method development and validation to establish peak purity and specificity. |
| Mass Spectrometry (MS) | Highly specific and sensitive. Provides mass information for peak tracking and identification.[10] Unequivocal peak purity confirmation. | Non-volatile buffers (e.g., phosphate) are not compatible. Response can be non-uniform.[10] | Method development, degradant identification, and troubleshooting co-elution. |
| Charged Aerosol (CAD) | Universal detection for non-volatile analytes.[22] More uniform response than MS.[22] | Does not provide structural information.[24] Lower sensitivity than UV for strong chromophores.[21] | Mass balance assessment, analysis of compounds with poor or no UV chromophore (e.g., excipients, some APIs). |
-
Expert Recommendation: For development, an HPLC or UPLC system equipped with both a DAD and a mass spectrometer (LC-DAD-MS) provides the most comprehensive information. The DAD offers quantitative data and initial peak purity checks, while the MS confirms purity and provides mass information crucial for identifying unknown peaks.[1][10]
References
- Analytical Method Development for Biologics: Overcoming Stability, Purity, And Quantification Challenges. (2025).
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
- Forced Degrad
- Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. (n.d.).
- Stability-Indicating Assays: LC Troubleshooting. (n.d.). Scribd.
- Reconciling Mass Balance in Forced Degradation Studies. (n.d.). Pharmaceutical Technology.
- Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. (n.d.). Asian Journal of Pharmaceutical Analysis.
- Forced Degradation Studies: Regulatory Considerations and Implement
- How to Choose the Right Analytical Methods for Biologics. (2022). Alira Health.
- The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. (2025).
- A comprehensive review on stability indicating method development using uhplc. (2024). WJPR.
- ICH GUIDELINES: STRESS DEGRAD
- What is Mass Balance in a Forced Degradation Study? (2022). Mourne Training Services.
- Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. (2024).
- Special Report on Product Stability Testing: Developing Methods for New Biologics and Emerging Markets. (2015).
- Forced Degradation Study as per ICH Guidelines | Wh
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Spectroscopy Online.
- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). International Journal of Pharmaceutical Sciences and Research.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
- What is a stability indic
- Stability Indicating HPLC Method Development: A Review. (2023). IJPPR.
- Q2(R1) Validation of Analytical Procedures. (n.d.). OUCI.
- Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. (n.d.).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Evaluation and Comparison of 3 Common HPLC Detectors for Use in Stability-Indicating Analytical Methodology of Small Molecule. (n.d.). BASi.
- Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC). (2025). Thermo Fisher Scientific.
- Comparison of the UV, CAD, and MS detectors to highlight the importance of using a multi-detector system for constituent identification. (n.d.).
- Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles. (n.d.). PMC - NIH.
- Co-Elution: How to Detect and Fix Overlapping Peaks. (2025). YouTube.
- A comparison of CAD and ELSD as non-UV detection techniques. (n.d.).
- Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs.
- "Resolving co-eluting peaks in the chromatographic analysis of quercetin deriv
- Methods for Changing Peak Resolution in HPLC: Advantages and Limit
Sources
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- 6. resolvemass.ca [resolvemass.ca]
- 7. biopharminternational.com [biopharminternational.com]
- 8. youtube.com [youtube.com]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 10. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
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- 15. Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell-Based Assays with Novel Phenylpropanamine Analogs
Introduction
Welcome to the technical support center for the use of novel small molecules in cell-based assays. This guide is designed for researchers, scientists, and drug development professionals who are working with uncharacterized compounds. We will use 2,2-dimethyl-1-phenylpropan-1-amine (DPPA) , a phenylpropanamine derivative, as a case study to illustrate the principles of assay development, optimization, and troubleshooting.
While DPPA is a known chemical entity (CAS 61501-04-0), its specific biological activities and mechanisms of action are not yet extensively documented in publicly available literature. Therefore, this guide provides a robust framework for systematically approaching the characterization of any new small molecule, ensuring data integrity and maximizing experimental success.
The phenylpropylamine scaffold is present in various biologically active compounds, often targeting monoamine transporters like those for norepinephrine (NET) and dopamine (DAT)[1]. This makes DPPA an intriguing candidate for investigation in neurological, metabolic, or psychiatric research models. This document will guide you through the essential steps, from initial compound handling to advanced mechanistic studies, providing expert insights and troubleshooting solutions.
Part 1: Foundational Characterization of a Novel Compound
Before initiating any cell-based experiments, it is critical to understand the fundamental physicochemical properties of your compound. Failure to do so is a common source of experimental variability and artifacts.
FAQ 1: What are the first steps after receiving a new small molecule like DPPA?
Answer: The initial and most critical step is to determine the compound's solubility and stability in the solvents and media you plan to use.
-
Solubility Testing:
-
Recommended Solvents: Start with dimethyl sulfoxide (DMSO), as it is compatible with most cell-based assays and dissolves a wide range of organic compounds[2]. If DMSO is not suitable, consider ethanol, methanol, or PBS.
-
Procedure: Prepare a high-concentration stock solution (e.g., 10-50 mM) in your chosen solvent. Observe for any precipitation. If the compound is a hydrochloride salt (e.g., this compound hydrochloride, CAS 69187-60-6), aqueous buffers may be more suitable[3][4].
-
Media Compatibility: Perform serial dilutions of your stock solution into your complete cell culture medium (including serum). Visually inspect for precipitation under a microscope immediately after dilution and after a typical incubation period (e.g., 24-48 hours) at 37°C. Compound precipitation is a major cause of non-reproducible results and can induce cytotoxicity through physical means.
-
-
Stability Assessment:
-
Freeze-Thaw Cycles: Assess if the compound is stable through multiple freeze-thaw cycles. Aliquoting the stock solution is highly recommended to minimize this issue.
-
Working Solution Stability: Determine how long your compound is stable in the final assay medium at 37°C. Some compounds can degrade or be metabolized by components in the serum. This can be assessed by comparing the activity of a freshly prepared solution versus one that has been incubated for 24-48 hours.
-
Troubleshooting Guide: Initial Compound Handling
| Problem | Potential Cause(s) | Solution(s) |
| Compound precipitates in culture medium. | Poor aqueous solubility; exceeding the solubility limit. | Test lower concentrations. Use a different solvent (e.g., ethanol). Prepare fresh dilutions immediately before use. Consider using Pluronic F-127 or other solubilizing agents, but validate their effect on your cells first. |
| Inconsistent results between experiments. | Compound degradation (stock or working solution). Inconsistent DMSO concentration across wells. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light if photosensitive. Always include a vehicle control with the highest concentration of DMSO used in the experiment to account for solvent effects[5]. |
| Vehicle control (e.g., DMSO) shows high cytotoxicity. | Solvent concentration is too high. Cell line is particularly sensitive to the solvent. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%[5]. Perform a vehicle toxicity curve to determine the maximum tolerated solvent concentration for your specific cell line. |
Part 2: Primary Screening and Cytotoxicity Profiling
The first biological assessment for any novel compound should be its effect on cell viability. This is crucial for distinguishing targeted biological effects from non-specific toxicity and for determining a suitable concentration range for subsequent mechanistic assays.
FAQ 2: How do I determine the appropriate concentration range for DPPA in my assays?
Answer: A dose-response curve using a cell viability assay is the standard method. This will help you determine the concentration at which the compound becomes cytotoxic and identify a non-toxic range for functional assays.
Experimental Protocol: Determining IC50 using an MTT Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-optimized density to ensure they are in the logarithmic growth phase for the duration of the experiment[5].
-
Compound Preparation: Prepare a stock solution of DPPA in a suitable solvent (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of working concentrations (e.g., from 100 µM down to 0.01 µM)[5].
-
Treatment: Add the diluted compound to the cells. Include "untreated" and "vehicle control" wells.
-
Incubation: Incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm)[6].
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Troubleshooting Guide: Cytotoxicity Assays
| Problem | Potential Cause(s) | Solution(s) |
| No cytotoxicity observed, even at high concentrations. | Compound is not cytotoxic to the chosen cell line. Poor cell permeability. Compound is unstable in the assay medium. | Confirm compound solubility and stability. Test on a different, potentially more sensitive, cell line. Use a positive control for cytotoxicity (e.g., staurosporine) to validate the assay itself. |
| High variability in results (large error bars). | Inconsistent cell seeding. Edge effects on the microplate. Compound precipitation at higher concentrations. | Use a multichannel pipette for cell seeding and reagent addition. Avoid using the outer wells of the plate or fill them with sterile PBS. Visually confirm the absence of precipitate. |
| Unexpected increase in signal at certain concentrations. | Compound interferes with the assay chemistry (e.g., reduces MTT). Compound is fluorescent, interfering with fluorescent readouts (e.g., resazurin-based assays). | Run a cell-free control by adding the compound to medium with the assay reagent but without cells to check for direct chemical interference[7]. |
Workflow for Initial Compound Characterization
Caption: Workflow for initial characterization of a novel small molecule.
Part 3: Investigating a Hypothetical Mechanism of Action
Based on its structure as a phenylpropanamine derivative, a plausible (though unproven) hypothesis is that DPPA interacts with monoamine transporters[1]. This section outlines how to investigate this hypothesis.
FAQ 3: How can I test if DPPA affects dopamine or norepinephrine transporters?
Answer: A monoamine transporter uptake assay is the gold standard for this purpose. This assay measures the ability of your compound to inhibit the uptake of a radiolabeled or fluorescent substrate into cells that express the transporter of interest.
Experimental Protocol: Monoamine Transporter Uptake Assay
-
Cell Line Selection: Use a cell line that endogenously expresses DAT or NET (e.g., SH-SY5Y) or, for a cleaner system, a host cell line (e.g., HEK293) engineered to overexpress the specific transporter.
-
Assay Setup: Plate the cells in a suitable format (e.g., 96-well plate).
-
Pre-incubation: Wash the cells and pre-incubate them with various non-toxic concentrations of DPPA (determined from your cytotoxicity data) or a known inhibitor (e.g., GBR-12909 for DAT, desipramine for NET) as a positive control.
-
Substrate Addition: Add a radiolabeled ([³H]dopamine or [³H]norepinephrine) or fluorescent substrate.
-
Incubation: Incubate for a short period to allow uptake.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the amount of substrate taken up using a scintillation counter (for radiolabels) or a fluorescence plate reader.
-
Data Analysis: Compare the uptake in DPPA-treated cells to vehicle-treated cells to determine the percent inhibition. Calculate the IC50 for uptake inhibition.
Troubleshooting Guide: Functional & Mechanistic Assays
| Problem | Potential Cause(s) | Solution(s) |
| High background signal or non-specific binding. | Substrate is binding to the plate or non-transporter proteins. Inefficient washing. | Block the plate with a suitable agent (e.g., BSA). Optimize the washing steps. Include a control cell line that does not express the transporter to quantify non-specific uptake. |
| No inhibition observed. | DPPA does not interact with the transporter. Compound is not cell-permeable. Assay conditions are not optimal. | Verify that the positive control inhibitor works as expected. Confirm compound stability under assay conditions. If permeability is an issue, consider using cell membrane extracts for a binding assay instead of a whole-cell uptake assay. |
| "Bell-shaped" dose-response curve. | At high concentrations, the compound may have off-target effects or cytotoxicity that confounds the primary readout. Compound aggregation at high concentrations. | Correlate the functional data with your cytotoxicity data. Ensure all tested concentrations are well below the toxic threshold. Visually inspect for precipitation. |
Hypothetical Signaling Pathway for DPPA
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nuvisan.com [nuvisan.com]
- 3. This compound hydrochloride [cymitquimica.com]
- 4. This compound hydrochloride | 69187-60-6 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 7. scbt.com [scbt.com]
Validation & Comparative
A Comparative Analysis of 2,2-dimethyl-1-phenylpropan-1-amine and Other Phenethylamines for Researchers and Drug Development Professionals
Introduction: The Phenethylamine Scaffold and the Significance of Structural Modification
The phenethylamine backbone is a foundational structure in neuropharmacology, serving as the template for a vast array of endogenous neurotransmitters, therapeutic agents, and research chemicals.[1] This guide provides a comparative analysis of 2,2-dimethyl-1-phenylpropan-1-amine, a unique phenethylamine derivative, with other members of its class. We will delve into the structural nuances that dictate pharmacological activity, with a particular focus on the influence of the bulky α-tert-butyl substituent. While direct experimental data for this compound is not extensively available in peer-reviewed literature, we will leverage established structure-activity relationships (SAR) to infer its likely pharmacological profile and compare it to well-characterized phenethylamines such as amphetamine, phentermine, and MDMA. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential of novel phenethylamine analogs.
The Unique Structural Feature: The α-tert-Butyl Group
The defining characteristic of this compound is the presence of a tert-butyl group at the alpha (α) position of the ethylamine side chain. This bulky substituent is expected to have a profound impact on the molecule's interaction with biological targets, primarily by introducing significant steric hindrance.
Inferred Structure-Activity Relationship
Based on established SAR principles for phenethylamines, the α-tert-butyl group is likely to:
-
Reduce Affinity for Monoamine Transporters: The size of the α-substituent is a critical determinant of a phenethylamine's ability to bind to and be transported by the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2] Generally, as the size of the α-substituent increases, the affinity for these transporters decreases.[3] Therefore, this compound is predicted to have significantly lower affinity for DAT, NET, and SERT compared to amphetamine (α-methyl) and phentermine (α,α-dimethyl).
-
Shift from a Releaser to a Reuptake Inhibitor Profile: Phenethylamines can act as either substrates (releasers) or inhibitors of monoamine transporters. Smaller α-substituents, like the methyl group in amphetamine, are more readily transported into the presynaptic terminal, leading to the reverse transport (release) of monoamines.[2] The steric bulk of the tert-butyl group in this compound likely prevents it from being a substrate for the transporters. Instead, it is more likely to act as a reuptake inhibitor, blocking the transporter from the outside.
-
Influence Receptor Binding: The bulky α-substituent can also affect the molecule's ability to bind to various G-protein coupled receptors (GPCRs), such as serotonin and adrenergic receptors. The precise effect will depend on the specific topology of the receptor's binding pocket.
Comparative Pharmacological Profiles
This section compares the inferred pharmacological profile of this compound with that of other well-known phenethylamines. The data for the established compounds are derived from published literature, while the data for this compound are inferred based on SAR principles.
Table 1: Inferred and Published Monoamine Transporter Affinities (Ki, nM)
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| This compound | High (Low Affinity) | High (Low Affinity) | High (Low Affinity) |
| Amphetamine | ~25 | ~5 | ~2000 |
| Phentermine | ~200 | ~20 | ~5000 |
| MDMA | ~500 | ~600 | ~50 |
Data for this compound is inferred based on the expected steric hindrance from the α-tert-butyl group.
Table 2: Inferred and Published Functional Activities (IC50/EC50, nM)
| Compound | DAT Inhibition (IC50) | NET Inhibition (IC50) | SERT Inhibition (IC50) | Monoamine Release |
| This compound | Moderate-High | Moderate-High | High | Unlikely |
| Amphetamine | ~50 (Releaser) | ~10 (Releaser) | ~3000 (Releaser) | Yes |
| Phentermine | ~400 (Releaser) | ~40 (Releaser) | >10000 (Releaser) | Yes |
| MDMA | ~1000 (Releaser) | ~1200 (Releaser) | ~100 (Releaser) | Yes |
Data for this compound is inferred. It is predicted to be a reuptake inhibitor rather than a releaser.
Experimental Protocols
To validate the inferred pharmacological profile of this compound, the following experimental protocols are recommended.
Synthesis of this compound
A plausible synthetic route for this compound is via the Leuckart reaction, a well-established method for the reductive amination of ketones.[4][5]
Step 1: Synthesis of 2,2-dimethyl-1-phenylpropan-1-one
-
Start with a suitable precursor such as pivalophenone (2,2-dimethyl-1-phenyl-1-propanone).
Step 2: Reductive Amination (Leuckart Reaction)
-
React 2,2-dimethyl-1-phenylpropan-1-one with ammonium formate or formamide at elevated temperatures (160-185°C).[6]
-
The intermediate N-formyl derivative is formed.
-
Hydrolyze the N-formyl derivative with hydrochloric acid to yield the primary amine, this compound.
-
Purify the final product via distillation or chromatography.
Caption: Workflow for in vitro pharmacological characterization.
In Vivo Assays
1. Locomotor Activity
-
Objective: To assess the stimulant or depressant effects of this compound on spontaneous motor activity in rodents.
-
Methodology:
-
Acclimate mice or rats to an open-field arena equipped with photobeam sensors.
-
Administer various doses of the test compound or vehicle.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period.
-
Compare the activity levels between the drug-treated and vehicle-treated groups.
-
2. Drug Discrimination
-
Objective: To evaluate the subjective effects of this compound by determining if it substitutes for a known psychostimulant (e.g., cocaine or amphetamine) in trained animals.
-
Methodology:
-
Train animals to press one of two levers to receive a food reward after being administered a known psychostimulant (the training drug) and the other lever after receiving vehicle.
-
Once the animals have learned the discrimination, administer various doses of the test compound and observe which lever they press.
-
Full substitution for the training drug suggests similar subjective effects.
-
Caption: Workflow for in vivo behavioral characterization.
Conclusion and Future Directions
This compound represents an intriguing structural modification of the classic phenethylamine scaffold. Based on established structure-activity relationships, the presence of the bulky α-tert-butyl group is predicted to significantly alter its pharmacological profile compared to other phenethylamines like amphetamine and phentermine. It is likely to exhibit reduced affinity for monoamine transporters and function as a reuptake inhibitor rather than a releasing agent.
The experimental protocols outlined in this guide provide a clear path for the synthesis and comprehensive pharmacological characterization of this novel compound. The resulting data will be crucial for validating the inferred profile and for determining its potential as a therapeutic agent or a research tool. Further investigation into its effects on a broader range of receptors and its in vivo metabolic stability will also be essential for a complete understanding of its pharmacological properties. This systematic approach will enable researchers to precisely define the role of the α-tert-butyl substituent and to design future phenethylamine derivatives with tailored pharmacological activities.
References
-
Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. PubMed. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]
-
Substituted phenethylamine. Wikipedia. [Link]
-
Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. PubMed. [Link]
-
Leuckart reaction. Wikipedia. [Link]
-
STUDIES ON THE LEUCKART REACTION. Semantic Scholar. [Link]
-
Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PMC - PubMed Central. [Link]
-
THE LEUCKART REACTION. Organic Reactions. [Link]
-
α-Phenylethylamine. Organic Syntheses Procedure. [Link]
-
Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. NIH. [Link]
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- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Comparative Efficacy Analysis of 2,2-dimethyl-1-phenylpropan-1-amine Analogs as Monoamine Modulators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the modulation of monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—remains a cornerstone of therapeutic strategies for a host of central nervous system (CNS) disorders. The phenylpropan-1-amine scaffold has long served as a versatile template for the design of compounds that interact with monoamine transporters and metabolizing enzymes. This guide provides an in-depth comparative analysis of the efficacy of 2,2-dimethyl-1-phenylpropan-1-amine and its analogs, with a focus on their activity as monoamine oxidase (MAO) inhibitors and their affinity for the dopamine transporter (DAT). By examining structure-activity relationships (SAR), we aim to provide a valuable resource for researchers engaged in the development of novel CNS-active agents.
The introduction of bulky substituents on the α-carbon of the phenethylamine backbone, such as in this compound (also known as neophylamine), can significantly influence the pharmacological profile of these molecules. This structural modification can impact selectivity and potency at monoamine transporters and enzymes, offering a pathway to fine-tune the desired biological activity.
Comparative Efficacy at Monoamine Oxidase Isoforms
Monoamine oxidases A and B (MAO-A and MAO-B) are key enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes can lead to increased synaptic availability of these neurotransmitters, a mechanism leveraged in the treatment of depression and Parkinson's disease. The following table summarizes the in vitro inhibitory potency (Ki) of a series of phenethylamine analogs against human recombinant MAO-A and MAO-B. This data provides a baseline for understanding the impact of α-carbon substitution on MAO inhibition.
| Compound | α-Substituent | MAO-A Ki (µM) | MAO-B Ki (µM) | Selectivity (MAO-A/MAO-B) |
| Amphetamine | α-methyl | 5.3 | - | - |
| Methamphetamine | α-methyl, N-methyl | 17.2 | - | - |
| Phentermine | α,α-dimethyl | 196 | - | - |
| α-Ethylphenethylamine | α-ethyl | 14.0 | 234 | 0.06 |
| N,α-Diethylphenethylamine | α-ethyl, N-ethyl | 251 | 159 | 1.58 |
Data sourced from a study on phenethylamines and their interaction with monoamine oxidase[1][2]. Note: MAO-B inhibition data was not reported for all compounds in this specific study.
From this data, it is evident that the substitution pattern on the α-carbon and the amine group significantly influences the inhibitory activity at MAO-A. Amphetamine, with a single α-methyl group, is the most potent MAO-A inhibitor in this series. The addition of a second methyl group at the α-position, as seen in phentermine (a close analog to our lead compound), leads to a notable decrease in MAO-A inhibitory potency.[1][2] This suggests that increased steric bulk at the α-position may hinder optimal binding to the active site of MAO-A.
Structure-Activity Relationship (SAR) Insights
The observed differences in efficacy can be rationalized by considering the structural requirements of the MAO active site. The binding pocket of MAO isoforms has specific spatial and electronic demands. The introduction of gem-dimethyl groups at the α-carbon, as in this compound, creates significant steric hindrance. This bulkiness can prevent the amine substrate from adopting the necessary conformation to interact effectively with the flavin adenine dinucleotide (FAD) cofactor, which is essential for the oxidative deamination process.
Furthermore, the electronic properties of the phenyl ring and any substituents play a crucial role. Electron-donating or -withdrawing groups on the aromatic ring can modulate the pKa of the amine and the overall lipophilicity of the molecule, thereby influencing its ability to cross the mitochondrial membrane and access the enzyme.
Dopamine Transporter (DAT) Affinity
Generally, modifications to the phenethylamine scaffold that increase lipophilicity and introduce specific steric bulk can enhance DAT affinity. However, excessive bulk, particularly at the α-position, can also be detrimental to binding. The precise interplay of these factors necessitates empirical testing.
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for key in vitro assays.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a fluorometric method to determine the inhibitory potency (IC50) of test compounds against MAO-A and MAO-B.
Workflow Diagram:
Caption: Workflow for the in vitro MAO inhibition assay.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).
-
Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B enzyme to the desired concentration in the assay buffer.
-
Incubation: In a 96-well microplate, add the enzyme solution to wells containing the test compound dilutions or vehicle control. Incubate for a specified period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate, kynuramine, to each well to initiate the enzymatic reaction.
-
Reaction Termination: After a defined incubation time (e.g., 30 minutes), stop the reaction by adding a stop solution (e.g., a strong base).
-
Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of test compounds for the dopamine transporter using a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for the DAT radioligand binding assay.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine transporter (hDAT).
-
Compound and Radioligand Preparation: Prepare serial dilutions of the test compounds and a solution of a suitable radioligand (e.g., [3H]WIN 35,428) at a fixed concentration.
-
Binding Incubation: In a 96-well plate, incubate the cell membranes with the test compound dilutions and the radioligand in a binding buffer. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known DAT inhibitor).
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filter discs in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.
Conclusion and Future Directions
The available data, though limited for this compound itself, suggests that increasing steric bulk at the α-carbon of the phenethylamine scaffold generally reduces MAO-A inhibitory potency. This provides a clear direction for the design of analogs with potentially greater selectivity for other monoamine targets, such as the dopamine transporter.
To fully elucidate the therapeutic potential of this compound and its analogs, further research is warranted. The synthesis of a focused library of derivatives with systematic modifications to the phenyl ring and the amine substituent, followed by comprehensive in vitro screening against a panel of monoamine transporters and enzymes, would provide invaluable data for establishing a robust structure-activity relationship. Such studies will be instrumental in identifying lead compounds with optimized potency, selectivity, and pharmacokinetic properties for the development of next-generation CNS therapeutics.
References
-
Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. Food and Chemical Toxicology. [Link]
-
(+)-4-Dimethylamino-2,alpha-dimethylphenethylamine (FLA 336(+)), a selective inhibitor of the A form of monoamine oxidase in the rat brain. Journal of Neural Transmission. [Link]
-
Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. ResearchGate. [Link]
Sources
A Comprehensive Guide to the Biological Target Validation of 2,2-dimethyl-1-phenylpropan-1-amine
This guide provides a detailed, in-depth framework for the identification and validation of the biological target of the novel small molecule, 2,2-dimethyl-1-phenylpropan-1-amine. In the absence of pre-existing public data on its specific molecular interactions, this document serves as a strategic workflow for researchers, scientists, and drug development professionals. We will proceed from broad, unbiased screening methods to generate a list of putative targets, through rigorous biophysical and cellular validation, to ultimately establish a causal link between target engagement and a measurable biological effect.
Our approach is grounded in the core principles of scientific integrity, emphasizing that each stage of the experimental process is a self-validating system. We will explore the rationale behind experimental choices, the importance of orthogonal methods, and the necessity of robust controls to ensure the trustworthiness of our findings.
Part 1: Initial Target Identification - Casting a Wide Net
The first critical step in understanding the mechanism of action of this compound is to identify its potential protein interactors within the complex cellular environment. This initial phase utilizes unbiased, exploratory techniques designed to generate a high-confidence list of candidate targets, which will then be subjected to more focused validation.[1]
Strategy 1: Affinity-Based Proteomics
A cornerstone of target identification is the use of affinity-based methods, which leverage the physical interaction between the small molecule and its protein target.[1] The most common and powerful of these is affinity chromatography coupled with mass spectrometry (AC-MS).
Experimental Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Detailed Protocol: AC-MS for this compound
-
Affinity Probe Synthesis:
-
Rationale: To capture interacting proteins, the small molecule must be immobilized on a solid support. This requires the synthesis of an analog of this compound that incorporates a linker arm with a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). The linker should be attached at a position on the molecule that is predicted to be non-essential for target binding to minimize steric hindrance.
-
Execution: Synthesize a derivative, for example, by modifying the phenyl ring at the para-position with a linker. The integrity of the core pharmacophore must be maintained.
-
-
Immobilization:
-
Rationale: Covalently attaching the affinity probe to a solid matrix (e.g., NHS-activated Sepharose beads) allows for the selective pull-down of interacting proteins from a complex mixture.
-
Execution: Couple the synthesized probe to the beads according to the manufacturer's protocol. It is crucial to block any remaining active sites on the beads to prevent non-specific protein binding.
-
-
Protein Pull-Down:
-
Rationale: Incubating the immobilized probe with a cell lysate allows the target protein(s) to bind to the small molecule.
-
Execution: Lyse cells from a relevant biological system (e.g., a cancer cell line showing a phenotypic response to the compound). Incubate the lysate with the probe-coupled beads.
-
Critical Control: A parallel experiment using beads coupled with a linker and blocking agent alone (no small molecule) is essential to identify proteins that bind non-specifically to the matrix.
-
-
Elution and Mass Spectrometry:
-
Rationale: After washing away non-specific binders, the specifically bound proteins are eluted and identified.
-
Execution: Elute the bound proteins, often using a denaturing agent like SDS. The eluted proteins are then digested (e.g., with trypsin) and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting spectra are searched against a protein database to identify the captured proteins.
-
Strategy 2: Genetic Approaches for Target Identification
Genetic methods can powerfully complement affinity-based techniques by identifying targets based on how gene perturbations affect the cellular response to the compound.[2] An RNA interference (RNAi) or CRISPR-Cas9 screen can reveal genes whose suppression or knockout leads to either sensitization or resistance to this compound.[1][3]
Experimental Workflow: RNAi Sensitization/Resistance Screen
Caption: Workflow for an RNAi Sensitization/Resistance Screen.
Detailed Protocol: RNAi Screen
-
Library Screening:
-
Rationale: By systematically knocking down every gene (or a focused set of genes, e.g., the kinome), one can identify those that are essential for the compound's activity or that, when absent, make the cell more susceptible.
-
Execution: Plate cells in multi-well plates and transfect with a genome-wide or targeted siRNA library.
-
-
Compound Treatment:
-
Rationale: After allowing time for gene knockdown, the cells are treated with a sub-lethal concentration of this compound. This concentration should be empirically determined to allow for the clear detection of both sensitization and resistance.
-
Execution: Treat cells with a concentration such as the IC20 (the concentration that inhibits 20% of cell growth).
-
-
Phenotypic Readout and Hit Identification:
-
Rationale: A quantitative measure of cell viability will identify which gene knockdowns altered the cellular response to the compound.
-
Execution: Measure cell viability using a robust assay (e.g., CellTiter-Glo). "Hits" are identified as siRNAs that either significantly decrease viability (sensitizers) or increase viability (resistance genes) compared to a non-targeting control siRNA.
-
Part 2: Target Validation - From Putative to Confirmed
Once a list of candidate targets is generated, a rigorous validation process is required to confirm a direct and biologically relevant interaction.[3][4] This involves orthogonal assays that move from direct biophysical measurements to confirming target engagement within the complex cellular milieu.
Biophysical Confirmation of Direct Interaction
It is essential to demonstrate that this compound physically binds to the putative target protein(s) in a purified system. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standard for this purpose.[3]
Detailed Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization:
-
Rationale: One binding partner is immobilized on a sensor chip, and the other is flowed over the surface. The change in mass on the chip surface upon binding is detected in real-time.
-
Execution: Clone, express, and purify the candidate target protein. Immobilize the purified protein onto an appropriate sensor chip (e.g., via amine coupling).
-
-
Binding Measurement:
-
Rationale: Flowing the small molecule over the immobilized protein allows for the measurement of association and dissociation rates.
-
Execution: Prepare a series of concentrations of this compound in a suitable running buffer. Inject these solutions over the sensor chip and a reference flow cell (without immobilized protein) to subtract bulk refractive index changes.
-
-
Data Analysis:
-
Rationale: The resulting sensorgrams are fitted to a binding model to determine the kinetic parameters.
-
Execution: Calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
-
Detailed Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Rationale: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Execution: Load the purified target protein into the sample cell of the ITC instrument. Load a concentrated solution of this compound into the injection syringe.
-
-
Titration:
-
Rationale: A series of small injections of the small molecule into the protein solution allows for the precise measurement of the heat of interaction until saturation is reached.
-
Execution: Perform a series of injections while measuring the differential power required to maintain zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Rationale: The integrated heat data is plotted against the molar ratio of the reactants to determine the binding parameters.
-
Execution: Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[3]
-
Table 1: Hypothetical Biophysical Data for Target Validation
| Target Protein | Method | KD (μM) | ka (1/Ms) | kd (1/s) | Stoichiometry (n) | ΔH (kcal/mol) |
| Protein Kinase X | SPR | 1.2 | 2.5 x 104 | 3.0 x 10-2 | N/A | N/A |
| Protein Kinase X | ITC | 1.5 | N/A | N/A | 1.05 | -8.5 |
| Scaffold Protein Y | SPR | > 100 | No Binding Detected | No Binding Detected | N/A | N/A |
| Scaffold Protein Y | ITC | No Binding Detected | N/A | N/A | N/A | N/A |
This table illustrates how orthogonal biophysical methods can be used to confirm a direct interaction with a putative target (Protein Kinase X) while ruling out another (Scaffold Protein Y).
Part 3: Functional Validation in a Cellular Context
Confirming a direct biophysical interaction is necessary but not sufficient. The validation process must extend into the cellular environment to demonstrate that the compound engages its target and that this engagement is responsible for the observed biological phenotype.[3]
Cellular Target Engagement
A key experiment is to show that this compound engages its target inside living cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Rationale: The binding of a small molecule can stabilize its target protein, leading to an increase in the protein's melting temperature.
-
Execution: Treat intact cells with this compound or a vehicle control.
-
-
Thermal Challenge:
-
Rationale: Heating the cells will cause proteins to denature and aggregate. Stabilized proteins will remain in solution at higher temperatures.
-
Execution: Heat the cell lysates to a range of temperatures.
-
-
Analysis:
-
Rationale: The amount of soluble target protein remaining after the heat challenge is quantified.
-
Execution: Separate the soluble and aggregated fractions by centrifugation. Analyze the amount of the target protein in the soluble fraction by Western blot or other quantitative methods. A positive result is a shift in the melting curve to a higher temperature in the presence of the compound.
-
Linking Target to Phenotype with Genetic Perturbation
To establish causality, it is crucial to show that the target is necessary for the compound's biological effect. This is typically achieved by target knockdown or knockout.[2][3]
Detailed Protocol: Target Knockdown using siRNA
-
Transfection:
-
Rationale: Using siRNA to reduce the expression of the target protein allows for a direct test of the target's role in the compound's activity.
-
Execution: Transfect cells with an siRNA specific to the validated target protein or a non-targeting control siRNA.
-
-
Compound Treatment and Phenotypic Assay:
-
Rationale: If the target is essential for the compound's effect, reducing its expression should lead to a loss of compound activity.
-
Execution: After allowing for target knockdown, treat the cells with this compound across a range of concentrations. Measure the relevant phenotypic outcome (e.g., cell viability, apoptosis).
-
-
Data Analysis:
-
Rationale: A rightward shift in the dose-response curve for the compound in knockdown cells compared to control cells indicates that the target is required for the compound's efficacy.
-
Execution: Compare the IC50 values between the target knockdown and control groups.
-
Table 2: Hypothetical Cell Viability Data (IC50 Values)
| Cell Line | Transfection | IC50 of this compound (μM) |
| HT-29 | Non-targeting siRNA | 5.0 |
| HT-29 | siRNA for Protein Kinase X | 48.5 |
| HT-29 | siRNA for Scaffold Protein Y | 5.2 |
This table demonstrates how target knockdown can validate a target. The significant increase in the IC50 value upon knockdown of Protein Kinase X indicates its necessity for the compound's activity.
Part 4: Comparative Methodological Analysis
For a novel compound like this compound, there are no direct "alternative" compounds to compare against. Instead, it is instructive to compare the methodologies used in the validation process.
| Method | Primary Question Answered | Advantages | Disadvantages |
| AC-MS | What does the compound bind to? | Unbiased; identifies novel targets. | Can generate false positives from non-specific binding; requires chemical synthesis. |
| RNAi/CRISPR Screen | What genes are important for the compound's effect? | Functional; links genotype to phenotype. | Indirect; hits may be upstream/downstream of the direct target; off-target effects. |
| SPR/ITC | Does the compound bind directly to the protein? How tightly? | Quantitative; provides affinity and kinetic/thermodynamic data. | Requires purified protein; in vitro, may not reflect cellular conditions. |
| CETSA | Does the compound bind to the target in cells? | In situ; confirms target engagement in a physiological context. | Requires a specific antibody; not all proteins show a thermal shift. |
| Target Knockdown | Is the target required for the compound's effect? | Establishes causality between target and phenotype. | Incomplete knockdown can complicate interpretation; potential for off-target effects. |
This multi-pronged approach, utilizing orthogonal methods that answer different but complementary questions, provides the most robust and trustworthy validation of a novel biological target.
Conclusion
The validation of a biological target for a novel compound such as this compound is a systematic, multi-faceted process that moves from broad discovery to precise confirmation. By integrating affinity-based proteomics, genetic screens, biophysical analysis, and cellular functional assays, researchers can build a compelling, evidence-based case for a specific mechanism of action. This guide provides a logical and experimentally rigorous framework to navigate this critical path in drug discovery and chemical biology, ensuring that subsequent research and development efforts are built on a solid, validated foundation.
References
- Target Identification and Valid
- A Technical Guide to Target Identification and Validation for Novel Small Molecules - Benchchem.
- Post-Identification Target Validation: Critical Steps in Small-Molecule - AntBio.
- Target Identification and Valid
- Target Identification & Validation in Drug Discovery & Development - Danaher Life Sciences.
Sources
A Comparative Guide to the Structure-Activity Relationship of 2,2-Dimethyl-1-phenylpropan-1-amine Derivatives as NMDA Receptor Modulators
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission in the central nervous system (CNS). Its dysfunction is implicated in a range of neurological and psychiatric disorders, including stroke, epilepsy, neurodegenerative diseases, and depression. Consequently, the NMDA receptor is a high-priority target for therapeutic intervention. Uncompetitive NMDA receptor antagonists, which bind within the ion channel pore when it is open, represent a particularly important class of modulators. These include clinically relevant drugs like ketamine and memantine, as well as the prototypical research tool phencyclidine (PCP).[1][2][3]
The 2,2-dimethyl-1-phenylpropan-1-amine scaffold represents a class of acyclic analogs of PCP. Understanding the structure-activity relationship (SAR) of this scaffold is critical for designing novel NMDA receptor antagonists with optimized potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of how structural modifications to this core moiety influence biological activity, supported by established principles from closely related compound series. We further present validated, step-by-step experimental protocols for researchers to evaluate and compare the performance of novel derivatives.
The Core Pharmacophore and Its Biological Target
The fundamental structure of this compound consists of a phenyl ring and an amine group attached to the same benzylic carbon, which is also connected to a bulky tert-butyl (neopentyl) group. These compounds act as uncompetitive open-channel blockers of the NMDA receptor.[4][5] Their binding site is located within the ion channel pore, accessible only after the receptor has been activated by the binding of both glutamate and a co-agonist (glycine or D-serine).[6] This mechanism confers a degree of state-dependence, as the antagonists preferentially target active channels.
Caption: Core pharmacophore of the this compound scaffold.
The interaction with the NMDA receptor ion channel is a complex process. The binding of glutamate and glycine induces a conformational change, opening the channel pore. The antagonist then enters the pore and binds to a site, physically occluding the passage of ions like Ca2+.
Caption: A robust screening cascade for evaluating novel NMDA receptor antagonists.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for the NMDA Receptor Ion Channel
Objective: To determine the binding affinity (IC₅₀) of test compounds for the phencyclidine (PCP) site within the NMDA receptor channel by measuring the displacement of the high-affinity radioligand [³H]MK-801.
Rationale: This is a gold-standard biochemical assay to confirm direct interaction with the target site. The use of a saturating concentration of glutamate and glycine is critical because MK-801, like other uncompetitive antagonists, binds preferentially to the activated (open) state of the receptor-channel complex.
Materials:
-
Rat cortical membranes (prepared or commercially available)
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]MK-801 (specific activity ~70-85 Ci/mmol)
-
Co-agonists: L-Glutamate, Glycine
-
Non-specific binding control: Unlabeled MK-801 or Phencyclidine (PCP)
-
Test compounds (derivatives) dissolved in DMSO
-
96-well plates, filter mats (GF/B), scintillation fluid, and a microplate scintillation counter
Step-by-Step Methodology:
-
Membrane Preparation: Thaw frozen rat cortical membranes on ice. Homogenize gently in ice-cold assay buffer and centrifuge to wash. Resuspend the final pellet in fresh, ice-cold assay buffer to a final protein concentration of approximately 0.2-0.4 mg/mL.
-
Assay Plate Setup: To each well of a 96-well plate, add the following in order:
-
25 µL Assay Buffer (for total binding) or 25 µL of 10 µM unlabeled MK-801 (for non-specific binding).
-
25 µL of test compound at various concentrations (e.g., 10-point curve from 1 nM to 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
25 µL of a co-agonist solution (to give final concentrations of 10 µM L-Glutamate and 10 µM Glycine).
-
25 µL of [³H]MK-801 solution (to give a final concentration of ~2-5 nM).
-
100 µL of the membrane suspension.
-
The total assay volume is 200 µL.
-
-
Incubation: Incubate the plates at room temperature for 2-3 hours to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats, place them in scintillation vials or bags, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = (Total Binding cpm) - (Non-specific Binding cpm).
-
Convert the cpm for each test compound concentration to a percentage of specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value for each derivative.
-
Protocol 2: Functional Calcium Flux Assay
Objective: To measure the functional antagonist activity of the derivatives by quantifying their ability to block NMDA- and glycine-induced calcium influx in cultured cells expressing NMDA receptors.
Rationale: This assay provides a functional readout of channel blockade. An increase in intracellular calcium ([Ca²⁺]i) upon receptor activation is a direct consequence of ion channel opening. A potent antagonist will block this influx. This method is well-suited for medium- to high-throughput screening.
Materials:
-
HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4, and importantly, Mg²⁺-free.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6)
-
Agonist solution: NMDA and Glycine in Mg²⁺-free assay buffer.
-
Test compounds (derivatives) dissolved in DMSO.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).
Step-by-Step Methodology:
-
Cell Plating: Seed the HEK293-NMDA cells into black-walled, clear-bottom 96- or 384-well plates 24-48 hours prior to the assay. Grow cells to ~90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and an agent to prevent dye extrusion (e.g., 2.5 mM probenecid) in assay buffer.
-
Aspirate the cell culture medium from the wells and add 50-100 µL of the loading buffer.
-
Incubate the plate for 60 minutes at 37°C, 5% CO₂.
-
-
Compound Pre-incubation:
-
Following dye loading, gently wash the cells once with assay buffer.
-
Add assay buffer containing the test compounds at various concentrations to the wells.
-
Incubate for 10-20 minutes at room temperature. This allows the compounds to enter the cells or equilibrate in the buffer.
-
-
Fluorescence Measurement and Agonist Addition:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's liquid handler, add a concentrated solution of NMDA/Glycine (e.g., to final concentrations of 100 µM each).
-
Immediately begin recording the change in fluorescence intensity over time (typically for 2-3 minutes).
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity after agonist addition or the area under the curve.
-
Normalize the data: The response in the presence of a test compound is expressed as a percentage of the control response (agonist only, 0% inhibition) relative to the baseline (no agonist, 100% inhibition).
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data using non-linear regression to determine the functional IC₅₀ value for each derivative.
-
Conclusion and Future Perspectives
The this compound scaffold serves as a promising, simplified template for the design of novel uncompetitive NMDA receptor antagonists. By leveraging the well-established SAR principles from phencyclidine analogs, medicinal chemists can rationally design derivatives with a higher probability of success. The key takeaways for optimization are:
-
Phenyl Ring: Focus on substitutions with small, electron-donating groups (e.g., methoxy, amino) at the meta- or para-positions to enhance potency.
-
Amine Group: A primary or secondary amine is likely optimal. Tertiary amines may introduce unfavorable steric interactions.
The experimental workflows provided herein offer a robust and validated pathway for characterizing the binding affinity and functional antagonism of these new chemical entities. Future work should focus on synthesizing a focused library of these derivatives to confirm these predicted SAR trends and to evaluate their subtype selectivity across different NMDA receptor compositions (e.g., GluN2A vs. GluN2B), which is a critical step in developing therapeutics with improved side-effect profiles.
References
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Foster, A. C., & Fagg, G. E. (1987). Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes. European Journal of Pharmacology, 135(3), 447-449. [Link]
-
Shuto, S., Takada, H., Mochizuki, D., Tsujita, R., Hase, Y., Ono, S., ... & Matsuda, A. (1995). (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists. Journal of Medicinal Chemistry, 38(15), 2964-2968. [Link]
-
Chen, H. S., Pellegrini, J. W., Aggarwal, S. K., Gelfand, E. W., & Lipton, S. A. (1992). Open-channel block of N-methyl-D-aspartate (NMDA) responses by memantine: therapeutic advantage against NMDA receptor-mediated neurotoxicity. Journal of Neuroscience, 12(11), 4427-4436. [Link]
-
Wikipedia contributors. (2024). NMDA receptor antagonist. Wikipedia, The Free Encyclopedia. [Link]
-
Javitt, D. C., & Zukin, S. R. (1991). Recent advances in the phencyclidine model of schizophrenia. American Journal of Psychiatry, 148(10), 1301-1308. [Link]
-
Seltzman, H. H., & Wyrick, C. D. (1981). Structure-activity relationship of phencyclidine derivatives in rats. Journal of Medicinal Chemistry, 24(12), 1475-1479. [Link]
-
Krystal, J. H., Karper, L. P., Seibyl, J. P., Freeman, G. K., Delaney, R., Bremner, J. D., ... & Charney, D. S. (1994). Subanesthetic effects of the noncompetitive NMDA antagonist, ketamine, in humans. Psychotomimetic, perceptual, cognitive, and neuroendocrine responses. Archives of General Psychiatry, 51(3), 199-214. [Link]
-
Johnson, K. M., & Jones, S. M. (1990). Neuropharmacology of phencyclidine: basis for use and abuse. Pharmacological Reviews, 42(4), 319-352. [Link]
-
Parsons, C. G., Danysz, W., & Quack, G. (1998). Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist--a review of its preclinical data. Neuropharmacology, 37(1), 29-42. [Link]
-
Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160-170. [Link]
-
Johnson, J. W., & Kotermanski, S. E. (2006). Mechanism of action of NMDA receptor channel blockers. Current Opinion in Pharmacology, 6(1), 69-76. [Link]
-
Sonders, M. S., Keana, J. F., & Weber, E. (1990). Distinctive structural requirement for the binding of uncompetitive blockers (phencyclidine-like drugs) to the NMDA receptor. European Journal of Pharmacology: Molecular Pharmacology, 188(2-3), 97-104. [Link]
-
Zukin, S. R., & Zukin, R. S. (1979). Specific [3H]phencyclidine binding in rat central nervous system. Proceedings of the National Academy of Sciences, 76(10), 5372-5376. [Link]
-
Tajima, H., et al. (2022). Structural insights into binding of therapeutic channel blockers in NMDA receptors. Nature Communications, 13(1), 1-13. [Link]
Sources
- 1. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Structural insights into binding of therapeutic channel blockers in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Open channel block and alteration of N-methyl-D-aspartic acid receptor gating by an analog of phencyclidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Open-channel block of N-methyl-D-aspartate (NMDA) responses by memantine: therapeutic advantage against NMDA receptor-mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes to 2,2-dimethyl-1-phenylpropan-1-amine
Introduction
2,2-dimethyl-1-phenylpropan-1-amine is a primary amine of interest in medicinal chemistry and materials science due to its specific steric and electronic properties conferred by the bulky tert-butyl group adjacent to the benzylic amine. The synthesis of this compound, and structurally related hindered amines, presents unique challenges, often requiring carefully optimized conditions to achieve high yields and purity. This guide provides a comparative analysis of the principal synthetic strategies for accessing this compound, with a focus on reaction mechanisms, experimental protocols, and a critical evaluation of each route's advantages and limitations. The insights provided are intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific application, whether for small-scale research or large-scale production.
Synthetic Strategies: An Overview
The most direct and common precursor for the synthesis of this compound is the corresponding ketone, 2,2-dimethyl-1-phenylpropan-1-one. Consequently, the primary synthetic transformations involve the conversion of this ketone to the desired primary amine. The two main strategies that will be discussed in detail are:
-
Direct Reductive Amination: This is a versatile and widely used one-pot method where the ketone is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the target amine.[1] This approach can be accomplished using various catalytic systems and reducing agents.
-
The Leuckart-Wallach Reaction: A classical method for the reductive amination of carbonyl compounds, the Leuckart-Wallach reaction utilizes formic acid or its derivatives, such as ammonium formate or formamide, as both the nitrogen source and the reducing agent.[2][3]
A third, less direct, but important strategy involves: 3. Synthesis via Reduction of an Oxime: This two-step process involves the formation of an oxime from the ketone, followed by its reduction to the primary amine.
Below is a comparative guide to these synthetic pathways.
Route 1: Direct Catalytic Reductive Amination
Direct reductive amination is arguably the most flexible and widely employed method for the synthesis of primary amines from ketones.[4] The reaction proceeds in a single pot, which is advantageous for operational simplicity and time efficiency.
Mechanism
The reaction mechanism involves two key steps:
-
Imine Formation: The ketone, 2,2-dimethyl-1-phenylpropan-1-one, reacts with an ammonia source (e.g., aqueous ammonia, ammonium acetate) in a nucleophilic addition to form a hemiaminal intermediate. This intermediate then dehydrates to form the corresponding imine.[1]
-
Reduction: The C=N bond of the imine is then reduced to a C-N single bond by a suitable reducing agent, yielding the primary amine.[1]
The choice of catalyst and reducing agent is critical and can significantly influence the reaction's efficiency, selectivity, and substrate scope.
Catalytic Systems and Reducing Agents
A variety of catalytic systems have been developed for reductive amination, ranging from precious metal catalysts to more sustainable and cost-effective earth-abundant metal catalysts.
-
Precious Metal Catalysts: Rhodium(I) complexes and Iridium complexes have shown high efficacy in catalyzing reductive aminations under various conditions, including transfer hydrogenation.[5][6]
-
Earth-Abundant Metal Catalysts: More recently, catalysts based on iron and cobalt have been developed as cost-effective and environmentally benign alternatives.[4] For instance, amorphous cobalt particles have been shown to catalyze reductive amination using H₂ as the reductant and aqueous ammonia as the nitrogen source under relatively mild conditions.[7]
-
Common Reducing Agents:
-
Hydrogen Gas (H₂): Often used in conjunction with heterogeneous or homogeneous metal catalysts. This is a clean and atom-economical reductant.[8]
-
Borohydride Reagents: Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common and effective reducing agents for this transformation.[5][9]
-
Transfer Hydrogenation Reagents: Ammonium formate can serve as both the nitrogen and hydrogen source in the presence of a suitable catalyst.[7]
-
Experimental Protocol: Reductive Amination using a Cobalt Catalyst
This protocol is adapted from a procedure for the reductive amination of ketones using an in-situ generated amorphous cobalt catalyst.[7]
Materials:
-
2,2-dimethyl-1-phenylpropan-1-one
-
Cobalt(II) chloride (CoCl₂)
-
Sodium borohydride (NaBH₄)
-
Aqueous ammonia (25-28%)
-
Methanol
-
Hydrogen gas (H₂)
-
High-pressure autoclave reactor
Procedure:
-
In a glovebox, add CoCl₂ (5 mol%) and NaBH₄ (10 mol%) to a glass liner for the autoclave.
-
Remove the liner from the glovebox and add 2,2-dimethyl-1-phenylpropan-1-one (1 mmol), methanol (5 mL), and aqueous ammonia (10 mmol).
-
Place the glass liner into the autoclave. Seal the reactor.
-
Purge the autoclave with H₂ gas three times.
-
Pressurize the reactor to 10 bar with H₂.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
After cooling to room temperature, carefully vent the reactor.
-
The reaction mixture can be filtered to remove the catalyst, and the filtrate concentrated under reduced pressure.
-
The crude product can then be purified by column chromatography or distillation.
Advantages and Disadvantages
Advantages:
-
High yields and selectivity can often be achieved.[4]
-
A wide range of catalysts and reducing agents are available, allowing for optimization.
-
One-pot procedure simplifies the experimental setup.
-
Milder reaction conditions are often possible compared to the Leuckart-Wallach reaction.[7]
Disadvantages:
-
Some catalysts, particularly those based on precious metals, can be expensive.
-
The use of high-pressure hydrogen gas may require specialized equipment and safety precautions.
-
Catalyst poisoning can be an issue with certain substrates.
Workflow Diagram
Caption: Workflow for Direct Catalytic Reductive Amination.
Route 2: The Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classic named reaction in organic chemistry for the synthesis of amines from carbonyl compounds.[2] It is a form of reductive amination where formic acid or its derivatives act as the hydride donor.[10]
Mechanism
The mechanism of the Leuckart-Wallach reaction when using ammonium formate involves the following steps:[2][11]
-
Ammonium formate dissociates into ammonia and formic acid.
-
Ammonia reacts with the ketone to form an iminium ion after dehydration.
-
The formate ion then acts as a hydride donor, reducing the iminium ion to the amine and releasing carbon dioxide. This step is irreversible and drives the reaction to completion.[10]
When formamide is used, it first attacks the carbonyl group to form an N-formyl derivative, which is then reduced.[2] The resulting formamide of the primary amine must then be hydrolyzed to obtain the free amine.
Reaction Conditions
A key characteristic of the Leuckart-Wallach reaction is the requirement for high temperatures, typically between 120 °C and 185 °C.[2][12]
Experimental Protocol: Leuckart-Wallach Reaction using Ammonium Formate
This protocol is a general procedure for the Leuckart-Wallach reaction.[12]
Materials:
-
2,2-dimethyl-1-phenylpropan-1-one
-
Ammonium formate
-
Hydrochloric acid (for hydrolysis)
-
Sodium hydroxide (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Combine 2,2-dimethyl-1-phenylpropan-1-one (1 mmol) and a significant excess of ammonium formate (e.g., 5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 160-170 °C for several hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add concentrated hydrochloric acid to the reaction mixture and heat to reflux to hydrolyze the intermediate formamide.
-
Cool the mixture and make it alkaline by the addition of a concentrated sodium hydroxide solution.
-
Extract the liberated amine with an organic solvent like diethyl ether.
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude amine can be purified by distillation or column chromatography.
Advantages and Disadvantages
Advantages:
-
Uses inexpensive and readily available reagents.[11]
-
Operationally simple, not requiring specialized high-pressure equipment.
-
Can be effective for sterically hindered ketones.
Disadvantages:
-
Requires high reaction temperatures, which may not be suitable for sensitive substrates.
-
Often requires a large excess of the formylating/reducing agent.
-
Yields can be variable, and side reactions can occur at high temperatures.
-
A separate hydrolysis step is required if formamide is used, adding to the overall reaction time.[12]
Workflow Diagram
Caption: Workflow for the Leuckart-Wallach Reaction.
Route 3: Synthesis via Oxime Reduction
An alternative two-step approach involves the formation of an oxime from the starting ketone, followed by its reduction.
Mechanism
-
Oximation: 2,2-dimethyl-1-phenylpropan-1-one is reacted with hydroxylamine hydrochloride in the presence of a base (like sodium acetate or pyridine) to form 2,2-dimethyl-1-phenylpropan-1-one oxime.
-
Reduction: The C=NOH group of the oxime is then reduced to the primary amine. Various reducing agents can be employed for this step, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Nickel or H₂/Pd-C), or sodium in ethanol.
Experimental Protocol: Oxime Formation and Reduction
Part A: Oxime Formation Materials:
-
2,2-dimethyl-1-phenylpropan-1-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or pyridine
-
Ethanol
Procedure:
-
Dissolve 2,2-dimethyl-1-phenylpropan-1-one (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and sodium acetate (1.5 mmol) in ethanol.
-
Heat the mixture at reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into cold water to precipitate the oxime.
-
Filter the solid, wash with water, and dry. The crude oxime can be purified by recrystallization.
Part B: Oxime Reduction with LiAlH₄ Materials:
-
2,2-dimethyl-1-phenylpropan-1-one oxime
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, suspend LiAlH₄ (2-3 mmol) in anhydrous diethyl ether.
-
Add a solution of the oxime (1 mmol) in anhydrous diethyl ether dropwise to the LiAlH₄ suspension, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined organic filtrate over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude amine.
-
Purify the product by distillation or column chromatography.
Advantages and Disadvantages
Advantages:
-
Can provide good yields of the primary amine.
-
Avoids the high pressures of some catalytic hydrogenations and the high temperatures of the Leuckart-Wallach reaction.
Disadvantages:
-
It is a two-step process, which is less efficient than a one-pot reductive amination.
-
The use of powerful reducing agents like LiAlH₄ requires anhydrous conditions and careful handling.
-
The workup procedure for LiAlH₄ reactions can be tedious.
Workflow Diagram
Caption: Workflow for Synthesis via Oxime Reduction.
Comparative Analysis Summary
| Feature | Direct Catalytic Reductive Amination | Leuckart-Wallach Reaction | Synthesis via Oxime Reduction |
| Starting Materials | Ketone, Ammonia Source, Reducing Agent, Catalyst | Ketone, Ammonium Formate or Formamide | Ketone, Hydroxylamine, Reducing Agent |
| Number of Steps | One-pot | One (plus hydrolysis if using formamide) | Two |
| Reaction Temperature | Mild to moderate (e.g., 80 °C)[7] | High (120-185 °C)[2][12] | Moderate (reflux) |
| Pressure | Ambient to high (if using H₂) | Ambient | Ambient |
| Reagent Cost | Can be high (precious metal catalysts) or low (earth-abundant metals) | Low (inexpensive reagents)[11] | Moderate |
| Typical Yields | Good to excellent[5] | Moderate to good, but can be variable | Good |
| Key Advantages | High efficiency, versatility, milder conditions possible.[4][7] | Inexpensive reagents, operational simplicity.[11] | Avoids high pressure/temperature, good yields. |
| Key Disadvantages | Catalyst cost/sensitivity, potential need for high-pressure equipment. | Harsh conditions, potential for side reactions, excess reagents needed.[12] | Two-step process, hazardous reducing agents (e.g., LiAlH₄). |
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic routes, each with its own set of advantages and challenges.
-
Direct Catalytic Reductive Amination stands out as the most versatile and often most efficient method, particularly with modern advancements in catalysis using earth-abundant metals.[4] It offers the potential for high yields under relatively mild conditions, making it an attractive option for both small-scale and large-scale synthesis, provided a suitable catalytic system is identified.
-
The Leuckart-Wallach Reaction remains a viable option, especially when cost is a primary concern and the substrate is thermally stable. Its use of inexpensive and readily available reagents is a significant advantage.[11] However, the harsh reaction conditions and potentially lower yields make it less favorable for complex or sensitive molecules.
-
Synthesis via Oxime Reduction is a reliable two-step alternative. While less atom-economical than one-pot methods, it provides a robust pathway that avoids the specific challenges of high-pressure hydrogenation or high-temperature reactions. The choice of reducing agent for the oxime is critical and will depend on the laboratory's capabilities and safety considerations.
The ultimate choice of synthetic route will depend on a careful consideration of factors such as the desired scale of the reaction, the availability and cost of reagents and equipment, the thermal stability of the starting material, and the desired purity of the final product. For most modern applications, catalytic reductive amination would likely be the preferred starting point for optimization due to its efficiency and adaptability.
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A Technical Guide to Assessing the Immunoassay Cross-Reactivity of 2,2-dimethyl-1-phenylpropan-1-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential cross-reactivity of 2,2-dimethyl-1-phenylpropan-1-amine in common immunoassays. Due to the structural similarity of this compound to amphetamine and its analogues, understanding its potential to interfere with drug screening and monitoring assays is of paramount importance for accurate toxicological and pharmaceutical assessments.
Introduction: The Imperative of Cross-Reactivity Assessment
Immunoassays are indispensable tools in drug discovery, clinical diagnostics, and forensic toxicology due to their high throughput and sensitivity. These assays rely on the specific binding of antibodies to their target analytes. However, the specificity of these antibodies is not always absolute. Cross-reactivity occurs when an antibody binds to a non-target compound that is structurally similar to the intended analyte, leading to false-positive results or inaccurate quantification.[1]
This compound, a substituted phenethylamine, shares a core structure with amphetamine, a widely screened for substance. Therefore, it is crucial to determine the extent to which this compound might be detected by commercially available amphetamine immunoassays. This guide will delve into the structural rationale for potential cross-reactivity and provide a detailed experimental protocol for its assessment.
Structural Analysis: Predicting Cross-Reactivity
The likelihood of a compound cross-reacting in an immunoassay is heavily dependent on its structural similarity to the immunogen used to generate the antibodies.[2] In the case of amphetamine immunoassays, the antibodies are raised against an amphetamine-protein conjugate. The specificity is therefore dictated by the regions of the amphetamine molecule that are exposed for antibody recognition.
A comparative analysis of the structures of this compound, amphetamine, and other relevant analogues reveals key differences that may influence antibody binding.
Structural Comparison of Key Compounds:
| Compound | Structure | Key Features |
| Amphetamine | C9H13N | Primary amine, single methyl group at the alpha-carbon.[3] |
| Methamphetamine | C10H15N | Secondary amine (N-methylated amphetamine).[4][5] |
| Phentermine | C10H15N | Primary amine, two methyl groups at the alpha-carbon.[6][7] |
| This compound | C11H17N | Primary amine, a bulky tert-butyl group adjacent to the amine.[8] |
| Ephedrine | C10H15NO | Secondary amine with a hydroxyl group on the beta-carbon.[9][10] |
| MDMA (Ecstasy) | C11H15NO2 | Secondary amine with a methylenedioxy ring substitution.[11][12] |
The most significant structural feature of this compound is the bulky tert-butyl group attached to the carbon bearing the amine group. This bulky substituent is likely to cause significant steric hindrance, potentially preventing the molecule from fitting into the antibody's binding site, which is tailored to the less hindered structure of amphetamine.
DOT Script for Structural Relationship Diagram:
Caption: Structural relationships between amphetamine and its analogues.
Experimental Protocol: Quantifying Cross-Reactivity using Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for determining the cross-reactivity of a compound.[13][14] The principle lies in the competition between the unlabeled test compound (this compound) and a fixed amount of enzyme-labeled amphetamine for a limited number of antibody binding sites.
DOT Script for Competitive ELISA Workflow:
Caption: Workflow of a competitive ELISA for cross-reactivity testing.
Materials:
-
Amphetamine ELISA kit (containing anti-amphetamine antibody-coated microplate, horseradish peroxidase (HRP)-labeled amphetamine, substrate, and stop solution).
-
This compound hydrochloride.
-
Phosphate-buffered saline (PBS).
-
Microplate reader.
-
Calibrated pipettes and tips.
Procedure:
-
Preparation of Standards and Test Compound:
-
Prepare a series of amphetamine standards at concentrations specified in the ELISA kit manual.
-
Prepare a stock solution of this compound in PBS.
-
From the stock solution, prepare a serial dilution of the test compound. The concentration range should be wide enough to potentially observe an inhibitory effect.
-
-
Assay Protocol:
-
Add a defined volume of the amphetamine standards, the test compound dilutions, and a blank (PBS) to the respective wells of the antibody-coated microplate.
-
Add the HRP-labeled amphetamine to all wells.
-
Incubate the plate according to the kit's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to each well and incubate for the recommended time for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well at the specified wavelength using a microplate reader.
-
Data Analysis and Calculation of Cross-Reactivity:
-
Generate a Standard Curve: Plot the absorbance values of the amphetamine standards against their known concentrations. This will typically be a sigmoidal curve.
-
Determine the IC50: The IC50 is the concentration of the analyte (amphetamine or the test compound) that causes 50% inhibition of the maximum signal. This can be determined from the standard curve.
-
Calculate Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula[15]:
% Cross-Reactivity = (IC50 of Amphetamine / IC50 of Test Compound) x 100
Comparison with Known Amphetamine Analogues
To provide context for the potential cross-reactivity of this compound, the following table summarizes the reported cross-reactivity of various amphetamine analogues in different immunoassay systems.
| Compound | Immunoassay Type | Reported Cross-Reactivity (%) | Reference |
| d-Amphetamine | CEDIA | 100 | [16] |
| d-Methamphetamine | CEDIA | 58.4 | [16] |
| MDMA | CEDIA | 199 | [16] |
| MDA | CEDIA | 113 | [16] |
| Phentermine | EMIT II Plus | Varies by assay, can be significant | [17] |
| Ephedrine/Pseudoephedrine | EMIT II Plus | Minimal | [17] |
Note: Cross-reactivity can vary significantly between different commercial kits and assay formats (e.g., ELISA, EMIT, CEDIA).[18]
Predictive Conclusion
Based on the structural analysis, it is hypothesized that This compound will exhibit low to negligible cross-reactivity in most amphetamine immunoassays. The substantial steric hindrance introduced by the tert-butyl group is expected to significantly impede its ability to bind to antibodies that are specific for the less bulky amphetamine molecule.
However, this remains a prediction. The definitive assessment of the cross-reactivity of this compound requires empirical testing as outlined in the experimental protocol above. Researchers and drug development professionals are strongly encouraged to perform these studies to ensure the accuracy and reliability of their immunoassay results in the presence of this compound.
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PubMed Central. (2020). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Retrieved from [Link]
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A Comparative Benchmarking Guide to 2,2-dimethyl-1-phenylpropan-1-amine: A Proposed Framework for Pharmacological Characterization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide presents a comprehensive framework for the pharmacological characterization of 2,2-dimethyl-1-phenylpropan-1-amine, a novel compound within the phenethylamine class. Due to the limited publicly available data on its biological activity, this document serves as a detailed experimental blueprint. We propose benchmarking it against a carefully selected panel of standard compounds—phentermine, amphetamine, phenelzine, and selegiline—to elucidate its potential as a sympathomimetic, central nervous system (CNS) stimulant, or monoamine oxidase inhibitor. The protocols herein are designed to be self-validating, providing a robust pathway for determining the compound's receptor interaction profile, functional activity, and preliminary safety profile.
Introduction: The Rationale for a Structured Inquiry
The compound this compound (CAS: 61501-04-0) is a substituted phenethylamine, a structural motif common to a wide array of pharmacologically active agents, including CNS stimulants, anorectics, and antidepressants.[1][2] Its core structure, featuring a phenyl ring attached to an ethylamine backbone, suggests a potential interaction with monoaminergic systems. The presence of a bulky tert-butyl group adjacent to the benzylic amine, however, introduces significant steric hindrance that could drastically alter its pharmacological profile compared to more classical phenethylamines.
To systematically de-orphanize this compound, a structured benchmarking approach is essential. This guide proposes a multi-tiered in vitro investigation comparing it against well-characterized drugs that represent distinct pharmacological classes:
-
Phentermine: A sympathomimetic amine used for short-term weight management, serving as a benchmark for anorectic potential.[3][4]
-
Amphetamine: A potent CNS stimulant, providing a benchmark for psychostimulant activity, primarily through interaction with dopamine and norepinephrine transporters.[5][6]
-
Phenelzine: A non-selective, irreversible monoamine oxidase inhibitor (MAOI), used as a benchmark for broad MAO-A and MAO-B inhibition.[7][8]
-
Selegiline: A selective, irreversible MAO-B inhibitor, offering a benchmark for isoform-specific MAO inhibition, relevant in the treatment of Parkinson's disease.[9][10]
By comparing the experimental outcomes for this compound against these standards, we can construct a robust pharmacological profile, guiding future research and development.
Physicochemical Properties of Test and Reference Compounds
A foundational step in any comparative analysis is the characterization of fundamental physicochemical properties. These parameters, such as molecular weight and lipophilicity (XLogP3), influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| Test Compound | This compound | C₁₁H₁₇N | 163.26 | 2.5 |
| Phentermine | 2-methyl-1-phenylpropan-2-amine | C₁₀H₁₅N | 149.23 | 2.3 |
| Amphetamine | 1-phenylpropan-2-amine | C₉H₁₃N | 135.21 | 1.8 |
| Phenelzine | 2-phenylethylhydrazine | C₈H₁₂N₂ | 136.19 | 1.1 |
| Selegiline | (R)-N-methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine | C₁₃H₁₇N | 187.28 | 2.8 |
| Data sourced from PubChem.[11] |
Tier 1: Monoamine Oxidase (MAO) Inhibition Profiling
Expert Rationale: The phenethylamine skeleton is a substrate for monoamine oxidases.[9] Modifications to this core can transform a substrate into an inhibitor. Given that MAOIs are a significant class of antidepressants and neuroprotective agents, determining if this compound inhibits MAO-A or MAO-B is a critical first step.[10] We will employ a high-throughput, fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) for each isoform.
Experimental Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay
This protocol is adapted from commercially available kits, such as the EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit.[12]
-
Reagent Preparation: Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer to a final concentration of 20 U/mL. Prepare a working solution of a non-fluorescent substrate (e.g., p-tyramine) and a fluorogenic probe that reacts with H₂O₂.
-
Compound Dilution: Prepare a 10-point serial dilution series for the test compound and each benchmark compound (phenelzine, selegiline) in a 96-well plate, typically ranging from 100 µM to 1 pM. Include "no inhibitor" controls (vehicle only) and "no enzyme" controls.
-
Enzyme Incubation: Add MAO-A or MAO-B enzyme to each well and incubate with the compounds for 15 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate/probe working solution to all wells to initiate the enzymatic reaction.
-
Signal Detection: Incubate the plate for 35 minutes at 37°C, protected from light. Measure the fluorescence intensity using a plate reader (λex = 530nm, λem = 585nm). The fluorescence generated is directly proportional to the H₂O₂ produced and thus to MAO activity.
-
Data Analysis: Subtract the "no enzyme" background from all readings. Normalize the data to the "no inhibitor" control (100% activity). Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for the in vitro MAO inhibition assay.
Hypothetical Data Summary: MAO Inhibition
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-A IC₅₀ / MAO-B IC₅₀) |
| This compound | >10,000 | 850 | >11.7 |
| Phenelzine | 150 | 120 | 1.25 |
| Selegiline | 8,200 | 15 | 547 |
| Amphetamine | >10,000 | >10,000 | N/A |
| Phentermine | >10,000 | >10,000 | N/A |
| This hypothetical data suggests the test compound is a weak, moderately selective MAO-B inhibitor. |
Tier 2: CNS Receptor and Transporter Binding Profile
Expert Rationale: The primary mechanism of action for stimulants like amphetamine and phentermine involves binding to and inhibiting the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[6][13] This increases the synaptic concentration of these neurotransmitters. A comprehensive radioligand binding assay panel will determine the affinity (Ki) of our test compound for these key targets, providing a direct comparison to amphetamine's known profile.
Experimental Protocol: Radioligand Binding Assays
-
Source Material: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Assay Setup: In a 96-well filter plate, combine assay buffer, the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT), a dilution series of the test compound or standards, and the cell membrane preparation.
-
Incubation: Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Scintillation Counting: Wash the filters multiple times with ice-cold wash buffer. Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding using a high concentration of a known inhibitor (e.g., cocaine). Calculate specific binding by subtracting non-specific counts from total counts. Determine the Ki value by fitting the specific binding data to a one-site competition model using the Cheng-Prusoff equation.
Caption: Competitive radioligand binding assay principle.
Hypothetical Data Summary: Transporter Binding Affinities
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| This compound | 1,200 | 350 | >10,000 |
| Amphetamine | 45 | 15 | 2,500 |
| Phentermine | 2,500 | 250 | >10,000 |
| This hypothetical data suggests the test compound has a profile somewhat similar to phentermine, with a preference for NET over DAT and negligible SERT affinity. |
Tier 3: In Vitro Neurotoxicity Assessment
Expert Rationale: An early assessment of potential neurotoxicity is a cornerstone of modern drug development.[14] Phenethylamine derivatives can sometimes induce oxidative stress or other cytotoxic effects at high concentrations. We propose a standard cell viability assay using a human neuroblastoma cell line (SH-SY5Y), which provides a reliable in vitro model for neurotoxicity screening.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: Culture SH-SY5Y cells in appropriate media until they reach ~80% confluency. Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of the test compound and standards for 24 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., 1% Triton X-100).
-
MTT Incubation: Remove the media and add fresh media containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the vehicle control (100% viability). Plot cell viability against the logarithm of compound concentration to determine the concentration that causes 50% cell death (LC₅₀).
Caption: A simplified Gq-coupled GPCR signaling pathway.
Hypothetical Data Summary: Neurotoxicity
| Compound | SH-SY5Y LC₅₀ (µM) after 24h |
| This compound | 150 |
| Amphetamine | 300 |
| Phentermine | 250 |
| This hypothetical data suggests the test compound may have a slightly higher in vitro neurotoxicity potential compared to the benchmarks, warranting further investigation. |
Synthesis and Discussion
This proposed benchmarking framework provides a clear path to understanding the pharmacological identity of this compound. The hypothetical data generated for this guide illustrates how a comparative approach yields a nuanced profile.
-
If results align with our hypothetical data: The compound would be characterized as a weak, MAO-B selective inhibitor with a transporter binding profile favoring NET over DAT, similar to phentermine. Its slightly elevated in vitro toxicity would be a key consideration for any further development. This profile suggests it is unlikely to be a classical psychostimulant like amphetamine but may possess some sympathomimetic or anorectic properties. The MAO-B inhibition, though weak, is an interesting feature that differentiates it from phentermine.
-
Alternative Scenarios:
-
Potent Transporter Inhibition: If the compound shows high affinity for DAT and NET (Ki < 100 nM), its profile would more closely resemble a classical stimulant like amphetamine.
-
Potent MAO Inhibition: If potent, non-selective MAO inhibition is observed (IC₅₀ < 100 nM for both isoforms), its profile would align with phenelzine, suggesting potential antidepressant applications but also the associated risks of drug-food interactions.[15]
-
No Significant Activity: A lack of significant activity in any of these primary screens would suggest that its pharmacological targets lie elsewhere, requiring broader screening approaches.
-
Conclusion
The systematic benchmarking of novel compounds like this compound against well-understood standards is not merely a data collection exercise; it is a critical process of scientific inquiry. The multi-tiered approach outlined in this guide—progressing from enzyme inhibition and receptor binding to functional and safety assays—provides a robust and efficient strategy for elucidating a pharmacological profile. By explaining the causality behind each experimental choice and providing detailed, self-validating protocols, this framework empowers researchers to generate high-quality, interpretable data, paving the way for informed decisions in the drug discovery and development pipeline.
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A Comparative Guide to the In Vitro and In Vivo Activity of 2,2-dimethyl-1-phenylpropan-1-amine and its Correlation
This guide provides a comprehensive framework for evaluating the pharmacological activity of 2,2-dimethyl-1-phenylpropan-1-amine, a novel compound with potential psychoactive properties. Through a detailed comparison with established monoamine oxidase (MAO) inhibitors, Selegiline and Moclobemide, we will explore its in vitro and in vivo characteristics. This document is intended for researchers, scientists, and drug development professionals, offering insights into experimental design, data interpretation, and the critical principles of in vitro-in vivo correlation (IVIVC).
Introduction: Unveiling the Potential of this compound
The compound this compound possesses a phenethylamine scaffold, a common feature in many centrally acting agents. Its structural similarity to known monoamine oxidase inhibitors suggests a potential role in modulating neurotransmitter levels, making it a candidate for investigation in the context of depression and anxiety disorders. This guide outlines a systematic approach to characterizing its activity profile, from initial in vitro screening to in vivo validation and the crucial step of correlating these findings.
Comparator Compounds:
-
Selegiline: An irreversible inhibitor of monoamine oxidase B (MAO-B), primarily used in the management of Parkinson's disease.
-
Moclobemide: A reversible inhibitor of monoamine oxidase A (MAO-A), used as an antidepressant.
In Vitro Characterization: Elucidating the Mechanism of Action
The initial step in characterizing a novel compound is to determine its effects in controlled, in vitro settings. Based on the structure of this compound, we will focus on two key areas: monoamine oxidase inhibition and neurotransmitter reuptake inhibition.
Monoamine Oxidase (MAO) Inhibition Assays
Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters.[1] Inhibition of these enzymes can lead to increased levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain.[2] We will assess the inhibitory potential of this compound against both MAO-A and MAO-B isoforms.
Experimental Protocol: Fluorometric MAO Inhibition Assay
-
Preparation of Reagents:
-
Prepare recombinant human MAO-A and MAO-B enzymes in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of this compound, Selegiline, and Moclobemide in a suitable solvent (e.g., DMSO).
-
Prepare the MAO substrate (e.g., Tyramine) and a fluorescent probe that detects hydrogen peroxide, a byproduct of the MAO reaction.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme, the test compound at various concentrations, and the fluorescent probe.
-
Incubate for a defined period at 37°C.
-
Initiate the reaction by adding the MAO substrate.
-
Measure the fluorescence intensity over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) using a non-linear regression analysis.
-
Hypothetical In Vitro MAO Inhibition Data:
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity |
| This compound | 500 | 50 | MAO-B Selective (10-fold) |
| Selegiline | 1000 | 10 | MAO-B Selective (100-fold) |
| Moclobemide | 100 | 5000 | MAO-A Selective (50-fold) |
Neurotransmitter Reuptake Inhibition Assays
To further explore its mechanism, we will investigate whether this compound inhibits the reuptake of key neurotransmitters: serotonin (SERT), norepinephrine (NET), and dopamine (DAT).
Experimental Protocol: Cell-Based Neurotransmitter Uptake Assay [3]
-
Cell Culture:
-
Use human embryonic kidney (HEK293) cells stably expressing the human serotonin, norepinephrine, or dopamine transporters.
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor (e.g., Fluoxetine for SERT).
-
Add a radiolabeled neurotransmitter (e.g., [³H]-Serotonin) to the wells.
-
Incubate for a specific time to allow for uptake.
-
Wash the cells to remove excess radiolabeled neurotransmitter.
-
Lyse the cells and measure the amount of radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of neurotransmitter uptake for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Hypothetical In Vitro Neurotransmitter Reuptake Inhibition Data:
| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| This compound | >10,000 | 2,500 | 1,000 |
| Fluoxetine | 10 | 200 | 500 |
In Vivo Evaluation: Assessing Therapeutic Potential
Following in vitro characterization, it is essential to evaluate the compound's effects in a living organism to understand its potential therapeutic efficacy and behavioral impact. We will utilize established animal models for depression and anxiety.[4][5]
Antidepressant-like Activity: The Forced Swim Test
The Forced Swim Test (FST) is a widely used behavioral model to screen for antidepressant-like activity.[6][7] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatment is known to reduce this immobility time.[8]
Experimental Protocol: Forced Swim Test in Mice [7]
-
Animal Acclimation:
-
House male C57BL/6 mice in a controlled environment for at least one week before the experiment.
-
-
Drug Administration:
-
Administer this compound, Selegiline, Moclobemide, or a vehicle control intraperitoneally (i.p.) 30 minutes before the test.
-
-
Test Procedure:
-
Place each mouse in a glass cylinder filled with water (25°C) for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session.
-
-
Data Analysis:
-
Compare the mean immobility time between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
-
Anxiolytic-like Activity: The Elevated Plus Maze
The Elevated Plus Maze (EPM) is a standard behavioral test for assessing anxiety-like behavior in rodents.[9][10] The maze consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent in the open arms.[11]
Experimental Protocol: Elevated Plus Maze in Rats [12]
-
Animal Acclimation:
-
House male Sprague-Dawley rats in a controlled environment for at least one week before the experiment.
-
-
Drug Administration:
-
Administer this compound, Diazepam (a positive control), or a vehicle control i.p. 30 minutes before the test.
-
-
Test Procedure:
-
Place each rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare the results between the different treatment groups using a statistical test (e.g., t-test or ANOVA).
-
Hypothetical In Vivo Behavioral Data:
| Treatment Group (Dose) | Forced Swim Test (Immobility Time, s) | Elevated Plus Maze (% Time in Open Arms) |
| Vehicle | 150 ± 10 | 15 ± 2 |
| This compound (10 mg/kg) | 80 ± 8 | 35 ± 4 |
| Selegiline (5 mg/kg) | 95 ± 7 | 20 ± 3 |
| Moclobemide (20 mg/kg) | 75 ± 6 | 30 ± 5 |
| Diazepam (2 mg/kg) | N/A | 45 ± 5 |
*p < 0.05 compared to vehicle
In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap
A critical aspect of drug development is establishing a predictive relationship between in vitro and in vivo data, known as in vitro-in vivo correlation (IVIVC).[13][14] A strong IVIVC can streamline development, reduce the need for extensive animal testing, and support regulatory submissions.[15][16] The U.S. Food and Drug Administration (FDA) defines IVIVC as a predictive mathematical model describing the relationship between an in vitro property of a dosage form and a relevant in vivo response.[17][18]
Principles of IVIVC
The fundamental principle of IVIVC is to use in vitro data, such as enzyme inhibition or receptor binding affinity, to predict in vivo pharmacokinetic and pharmacodynamic outcomes. For a compound like this compound, we would aim to correlate its in vitro MAO-B inhibition potency (IC50) with its in vivo efficacy in a relevant behavioral model.
Establishing a Correlation
To establish a Level A IVIVC, the most informative type, one would typically follow these steps:[17]
-
Develop Formulations with Different Release Rates: This is more relevant for oral dosage forms but the principle of varying exposure can be applied.
-
Obtain In Vitro Data: Determine the in vitro parameter of interest (e.g., MAO-B IC50) for the compound.
-
Obtain In Vivo Data: Conduct in vivo studies to measure a relevant pharmacokinetic parameter (e.g., plasma concentration over time) and a pharmacodynamic endpoint (e.g., reduction in immobility in the FST).
-
Mathematical Modeling: Plot the in vitro data against the in vivo data and use regression analysis to establish a mathematical model that describes the relationship.
Hypothetical IVIVC for MAO-B Inhibitors:
By testing a series of compounds with varying MAO-B inhibitory potencies in the Forced Swim Test, a correlation could be established. For example, a plot of the in vivo efficacy (e.g., % reduction in immobility) versus the in vitro MAO-B IC50 might reveal a significant correlation, allowing for the prediction of in vivo antidepressant-like activity based on in vitro screening results.
Visualizing the Workflow and Concepts
To better illustrate the experimental process and the principles of IVIVC, the following diagrams are provided.
Caption: Experimental workflow for the characterization of this compound.
Caption: Conceptual diagram of In Vitro-In Vivo Correlation (IVIVC).
Conclusion
This guide has outlined a comprehensive strategy for the preclinical evaluation of this compound. The proposed in vitro and in vivo experiments will provide a detailed understanding of its pharmacological profile, including its mechanism of action and potential therapeutic applications. The establishment of a robust IVIVC will be instrumental in guiding further development and optimizing its clinical potential. The hypothetical data presented herein serves as an illustrative example of the expected outcomes and their interpretation in a comparative context.
References
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In vitro-In vivo Correlation: Perspectives on Model Development. [Link]
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CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]
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Animal models for screening anxiolytic-like drugs: a perspective. [Link]
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Animal models for the study of antidepressant activity. [Link]
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Animal models for screening anxiolytic-like drugs: a perspective. [Link]
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Animal Models For Screening Anti-Anxiety Drugs: A Review. [Link]
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Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. [Link]
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Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. [Link]
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The age of anxiety: role of animal models of anxiolytic action in drug discovery. [Link]
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Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]
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Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. [Link]
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Monoamine Oxidase (MAO) Inhibition Assay. [Link]
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Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]
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In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]
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Enzyme Inhibition Assays for Monoamine Oxidase. [Link]
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How the Latest FDA Guidance Can Impact Drug Development. [Link]
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Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. [Link]
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In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? [Link]
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Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. [Link]
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Systematic Review on Antidepressant Models. [Link]
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Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]
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This compound. [Link]
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Development of serotonin transporter reuptake inhibition assays using JAR cells. [Link]
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Cellular Uptake & Cellular Release Assays. [Link]
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Monoamine Oxidase Assays. [Link]
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A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]
-
Monoamine Oxidase Inhibitor Screening Kit (BA0188). [Link]
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A Comparative Spectroscopic Analysis of 2,2-dimethyl-1-phenylpropan-1-amine and Structurally Related Phenylalkylamines
This guide presents a detailed comparative analysis of the spectroscopic data for 2,2-dimethyl-1-phenylpropan-1-amine, a primary amine with a distinctive sterically hindered neopentyl group adjacent to the benzylic amine functionality. To provide a comprehensive understanding of its spectral characteristics, we will compare its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data with two structurally related primary amines: 1-phenylpropan-1-amine and 2-methyl-1-phenylpropan-1-amine. This comparison will highlight the influence of alkyl substitution on the spectroscopic properties of these compounds, offering valuable insights for researchers, scientists, and professionals in drug development and chemical analysis.
The choice of these comparators allows for a systematic evaluation of the steric and electronic effects of the alkyl chain on the local environment of the phenyl ring, the benzylic proton, and the amine group. 1-phenylpropan-1-amine serves as a baseline with a linear alkyl chain, while 2-methyl-1-phenylpropan-1-amine introduces branching at the beta-position. This compound, the focus of this guide, presents a significant increase in steric bulk at the beta-position with a tert-butyl group.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Proton Environments
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift, splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum offer a detailed picture of the connectivity and spatial arrangement of protons within a molecule.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate comparison.
-
Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument Setup: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.
-
Data Acquisition: Acquire the spectrum at a standard temperature (e.g., 298 K). Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and an appropriate relaxation delay.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: Workflow for ¹H NMR Spectroscopy.
Comparative ¹H NMR Data
| Compound | Aromatic Protons (δ, ppm) | Benzylic Proton (δ, ppm) | Alkyl Protons (δ, ppm) | Amine Protons (δ, ppm) |
| This compound | ~7.2-7.4 (m, 5H) | ~3.8 (s, 1H) | ~0.9 (s, 9H, t-Bu) | Variable (broad s) |
| 1-phenylpropan-1-amine | ~7.2-7.4 (m, 5H) | ~4.1 (t, 1H) | ~1.7 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃) | Variable (broad s) |
| 2-methyl-1-phenylpropan-1-amine | ~7.2-7.4 (m, 5H) | ~3.9 (d, 1H) | ~1.9 (m, 1H, CH), ~0.9 (d, 3H, CH₃), ~0.7 (d, 3H, CH₃) | Variable (broad s) |
Analysis of ¹H NMR Spectra:
The aromatic protons for all three compounds appear in the typical region of ~7.2-7.4 ppm as a complex multiplet, indicating the presence of a monosubstituted benzene ring. The key differentiators lie in the signals of the benzylic and alkyl protons.
For This compound , the benzylic proton appears as a sharp singlet around 3.8 ppm. This is a direct consequence of the absence of adjacent protons on the neighboring quaternary carbon of the tert-butyl group. The nine equivalent protons of the tert-butyl group give rise to a strong singlet at approximately 0.9 ppm.
In contrast, the benzylic proton of 1-phenylpropan-1-amine is a triplet at around 4.1 ppm due to coupling with the adjacent methylene protons. These methylene protons, in turn, appear as a multiplet around 1.7 ppm, and the terminal methyl group is a triplet at about 0.9 ppm.
For 2-methyl-1-phenylpropan-1-amine , the benzylic proton is a doublet at approximately 3.9 ppm, coupling with the single proton on the adjacent methine group. The isopropyl group displays a multiplet for the methine proton around 1.9 ppm and two distinct doublets for the diastereotopic methyl groups around 0.9 and 0.7 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in acquisition parameters.
-
Sample Preparation: A slightly more concentrated sample (20-50 mg) is often used to compensate for the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: A broadband probe is used to detect the ¹³C nucleus.
-
Data Acquisition: Proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon. A larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.
-
Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phasing, and calibration.
Caption: Workflow for IR Spectroscopy.
Comparative IR Data
| Compound | N-H Stretching (cm⁻¹) | C-H Aromatic (cm⁻¹) | C-H Aliphatic (cm⁻¹) | C=C Aromatic (cm⁻¹) |
| This compound | ~3300-3400 (two bands) | ~3030-3080 | ~2870-2960 | ~1450-1600 |
| 1-phenylpropan-1-amine | ~3300-3400 (two bands) | ~3030-3080 | ~2850-2960 | ~1450-1600 |
| 2-methyl-1-phenylpropan-1-amine | ~3300-3400 (two bands) | ~3030-3080 | ~2870-2960 | ~1450-1600 |
Analysis of IR Spectra:
All three primary amines exhibit two characteristic N-H stretching bands in the region of 3300-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group. The presence of two bands is a hallmark of a primary amine.
The C-H stretching vibrations of the aromatic ring are observed as a series of weaker bands between 3030 and 3080 cm⁻¹. The aliphatic C-H stretching vibrations appear as strong absorptions in the 2850-2960 cm⁻¹ region. The exact positions and shapes of these aliphatic C-H bands can be subtly influenced by the nature of the alkyl group (t-butyl vs. propyl vs. isopropyl).
The characteristic C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region. Additionally, strong bands corresponding to the out-of-plane C-H bending of the monosubstituted benzene ring are expected in the 690-710 cm⁻¹ and 730-770 cm⁻¹ regions for all three compounds. A vapor phase IR spectrum is available for this compound. [1]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The sample molecules are ionized, for example, by electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus mass-to-charge ratio.
Caption: Workflow for Mass Spectrometry.
Comparative MS Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 163 | 148 ([M-CH₃]⁺), 106 ([C₇H₈N]⁺), 91 ([C₇H₇]⁺) |
| 1-phenylpropan-1-amine | 135 | 106 ([M-C₂H₅]⁺, base peak), 77 ([C₆H₅]⁺) |
| 2-methyl-1-phenylpropan-1-amine | 149 | 106 ([M-C₃H₇]⁺, base peak), 91 ([C₇H₇]⁺) |
Analysis of Mass Spectra:
The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For This compound , the molecular ion is observed at m/z 163. [1]A significant fragment is often the loss of a methyl group to give a peak at m/z 148. The base peak is typically at m/z 106, corresponding to the benzylic cleavage to form the [C₇H₈N]⁺ ion. The tropylium ion at m/z 91 is also a common fragment.
1-phenylpropan-1-amine shows a molecular ion at m/z 135. The base peak is at m/z 106, resulting from the loss of an ethyl radical. The phenyl cation at m/z 77 is also observed.
For 2-methyl-1-phenylpropan-1-amine , the molecular ion is at m/z 149. Similar to the other two compounds, the base peak is at m/z 106 due to the loss of an isopropyl radical. The tropylium ion at m/z 91 is also a prominent fragment.
Conclusion
The spectroscopic data of this compound, when compared with its less sterically hindered analogs, 1-phenylpropan-1-amine and 2-methyl-1-phenylpropan-1-amine, reveals distinct and predictable differences. The ¹H and ¹³C NMR spectra are particularly informative in distinguishing these isomers, with the multiplicity of the benzylic proton and the chemical shifts of the alkyl carbons serving as key diagnostic features. The IR spectra are broadly similar, as expected for primary amines, while the mass spectra show characteristic fragmentation patterns dominated by benzylic cleavage, with the mass of the lost alkyl radical being the primary differentiator. This comparative guide provides a valuable resource for the identification and characterization of these and related phenylalkylamines.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. 1-Phenylpropan-1-amine. National Center for Biotechnology Information. [Link]
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A Head-to-Head Comparison: 2-Phenylpropan-1-amine (BMPEA) vs. 1-Phenylpropan-2-amine (Amphetamine)
A Senior Application Scientist's Guide to Structural, Analytical, and Pharmacological Differentiation
Introduction
In the landscape of phenethylamines, structural isomerism presents profound challenges and opportunities for researchers in pharmacology and drug development. A subtle shift in a functional group's position can dramatically alter a molecule's interaction with biological targets, transforming its therapeutic potential or toxicological profile. This guide provides a detailed head-to-head comparison of two such isomers: 2-phenylpropan-1-amine, also known as β-methylphenethylamine (BMPEA), and its renowned positional isomer, 1-phenylpropan-2-amine, universally known as amphetamine.[1][2][3]
While amphetamine is a well-characterized psychostimulant with established medical uses and a high potential for abuse, BMPEA has emerged in a different context, often identified as an undeclared ingredient in dietary and athletic performance supplements.[1][4][5] This has created an urgent need for the scientific community to understand its distinct pharmacological and toxicological properties. This guide moves beyond a simple cataloging of facts to explain the causality behind their differing effects, providing detailed experimental protocols for their differentiation and characterization.
Structural and Physicochemical Distinction
The fundamental difference between BMPEA and amphetamine lies in the placement of the amine group on the propane backbone. In amphetamine, the amine is at position 2 (α-methylphenethylamine), whereas in BMPEA, it is at position 1 (β-methylphenethylamine).[2][3] This seemingly minor structural variance has significant implications for their stereochemistry and interaction with chiral biological targets like monoamine transporters.
Table 1: Comparative Physicochemical Properties
| Property | 2-Phenylpropan-1-amine (BMPEA) | 1-Phenylpropan-2-amine (Amphetamine) |
| IUPAC Name | 2-phenylpropan-1-amine[6] | 1-phenylpropan-2-amine[7] |
| Synonyms | β-Methylphenethylamine[4] | alpha-Methylphenethylamine, Amfetamine[7] |
| CAS Number | 582-22-9[8] | 300-62-9[7] |
| Molecular Formula | C₉H₁₃N[2] | C₉H₁₃N[7] |
| Molar Mass | 135.21 g/mol | 135.21 g/mol [7] |
Analytical Differentiation: A Methodological Imperative
Given their identical mass and elemental composition, differentiating BMPEA and amphetamine requires techniques that can resolve structural isomers. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard, leveraging differences in fragmentation patterns and, crucially, retention times on appropriate capillary columns. For enantiomeric separation, a chiral stationary phase is essential.
Experimental Protocol: Chiral GC-MS for Isomer and Enantiomer Separation
-
Rationale: This protocol is designed to unambiguously separate all four potential analytes: (R/S)-amphetamine and (R/S)-BMPEA. The choice of a chiral derivatizing agent (e.g., trifluoroacetic anhydride) enhances volatility and can improve chromatographic resolution. A chiral cyclodextrin-based column is selected for its proven efficacy in separating chiral amines.[9][10]
-
Instrumentation & Consumables:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Chiral Capillary Column: e.g., a 30m x 0.25mm ID x 0.25µm film thickness column coated with a substituted cyclodextrin like heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin.
-
Carrier Gas: Helium, high purity.
-
Reagents: Trifluoroacetic anhydride (TFAA), Ethyl acetate (EtOAc), reference standards for both enantiomers of amphetamine and BMPEA.
-
-
Step-by-Step Methodology:
-
Sample Preparation & Derivatization:
-
Accurately weigh and dissolve reference standards and samples in EtOAc.
-
To 100 µL of the sample solution, add 50 µL of TFAA.
-
Cap the vial tightly and heat at 60°C for 20 minutes.
-
After cooling, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of EtOAc for GC-MS analysis. Derivatization is crucial as direct injection of free amines can lead to poor peak shape and column degradation.[10]
-
-
GC-MS Conditions:
-
Injector: Splitless mode, 250°C.
-
Oven Program: Start at 90°C, hold for 1 minute. Ramp at 5°C/min to 190°C, hold for 5 minutes. This temperature program is optimized to ensure sufficient separation without excessive run times.[9]
-
Carrier Gas Flow: Constant flow at 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range from m/z 40 to 300.
-
-
Data Analysis:
-
Identify compounds based on their retention times relative to the authenticated standards.
-
Confirm identity by comparing the acquired mass spectra with a reference library. The fragmentation patterns, though similar, will have subtle, reproducible differences that can aid in confirmation.
-
-
Comparative Pharmacology: A Tale of Two Transporters
The primary mechanism of action for both amphetamine and BMPEA involves interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][] They act as substrates, meaning they are transported into the presynaptic neuron and trigger the reverse transport, or efflux, of endogenous neurotransmitters from the cell into the synapse.[12][13] However, their potency and selectivity across these transporters differ markedly.
Mechanism of Action: DAT vs. NET Selectivity
Amphetamine is a potent substrate-type releasing agent at both DAT and NET.[1] This dual action is responsible for its powerful central stimulant effects (dopamine-mediated) and its peripheral cardiovascular effects (norepinephrine-mediated).[14]
In stark contrast, BMPEA is significantly more potent at NET than at DAT.[1][] While it is a substrate at both transporters, its relative weakness at DAT suggests a lower potential for central stimulant and abuse-related effects compared to amphetamine.[1] Its potent action at peripheral NET, however, accounts for its significant cardiovascular effects, such as increased blood pressure.[1][]
Quantitative Pharmacological Data
The following table summarizes data from in vitro studies using rat brain synaptosomes, which provides a direct comparison of the potencies of these isomers.
Table 2: Comparative Potency at Monoamine Transporters
| Compound | Target | Neurotransmitter Release EC₅₀ (nM) |
| Amphetamine | DAT | 30 |
| NET | 11 | |
| BMPEA | DAT | 347 |
| NET | 28 | |
| Data adapted from Baumann et al., 2016. Lower EC₅₀ values indicate higher potency.[1] |
As the data clearly indicates, amphetamine is over 10 times more potent than BMPEA at inducing dopamine release.[1] Conversely, their potencies at inducing norepinephrine release are much more comparable.[1]
Experimental Protocol: Monoamine Transporter Release (Efflux) Assay
-
Rationale: This protocol determines if a compound is a substrate (releaser) for a specific transporter and quantifies its potency (EC₅₀). The assay uses cells engineered to express a high density of a single human monoamine transporter (e.g., hDAT or hNET) and measures the compound's ability to release a pre-loaded radioactive substrate.[12][13] This method provides a direct functional readout of the compound's mechanism.
-
Instrumentation & Consumables:
-
HEK 293 cells stably expressing hDAT or hNET.
-
[³H]dopamine or [³H]norepinephrine.
-
Liquid scintillation counter and scintillation fluid.
-
96-well cell culture plates.
-
Test compounds (amphetamine, BMPEA).
-
-
Step-by-Step Methodology:
-
Cell Culture and Plating: Culture hDAT- or hNET-expressing HEK 293 cells under standard conditions. Seed cells into 96-well plates and grow to ~90% confluency.
-
Substrate Loading: Wash cells with Krebs-bicarbonate buffer. Pre-load the cells by incubating them with a low concentration (e.g., 10 nM) of [³H]dopamine or [³H]norepinephrine for 30-60 minutes at 37°C. This allows the radioactive substrate to accumulate inside the cells via the transporters.
-
Initiating Release: After the loading period, wash the cells again to remove extracellular radioactivity. Add buffer containing various concentrations of the test compound (e.g., amphetamine or BMPEA, from 1 nM to 100 µM).
-
Incubation: Incubate for 30 minutes at 37°C. During this time, a substrate compound will induce the efflux of the pre-loaded [³H]neurotransmitter from the cells into the buffer.
-
Quantification:
-
Collect the supernatant (buffer) from each well. This contains the released radioactivity.
-
Lyse the cells remaining in the plate with a lysis buffer (e.g., 1% SDS). This contains the radioactivity that was not released.
-
Measure the radioactivity in both the supernatant and the cell lysate fractions using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of [³H]neurotransmitter released for each drug concentration: (% Release) = [CPM_supernatant / (CPM_supernatant + CPM_lysate)] * 100.
-
Plot the % Release against the log of the drug concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value (the concentration that produces 50% of the maximal release).
-
-
Physiological and Toxicological Implications
The divergent pharmacological profiles of BMPEA and amphetamine lead to distinct physiological effects.
-
Cardiovascular Effects: Both compounds produce significant increases in blood pressure, consistent with their potent activity at NET, which mediates vasoconstriction.[1] However, amphetamine typically causes a more pronounced increase in heart rate and locomotor activity, effects linked to its potent central dopaminergic activity, which is weaker for BMPEA.[1][] The hypertensive effect of BMPEA can be reversed by an α-adrenergic antagonist, confirming its reliance on the norepinephrine pathway.[1]
-
Abuse Liability and Neurotoxicity: The abuse potential of stimulants is strongly correlated with their ability to rapidly increase synaptic dopamine in the brain's reward pathways.[12] Amphetamine's high potency as a dopamine releaser is central to its high abuse liability. BMPEA's relative weakness at DAT suggests it would have a substantially lower risk of abuse.[1] However, concerns about neurotoxicity, particularly with chronic use, remain for any compound that interacts with monoamine systems, although this has been less studied for BMPEA compared to amphetamine.[15][16]
Conclusion
While 2-phenylpropan-1-amine (BMPEA) and 1-phenylpropan-2-amine (amphetamine) are simple positional isomers, they are not pharmacologically interchangeable. The position of the amine group fundamentally alters their interaction with monoamine transporters, creating two substances with distinct profiles. Amphetamine is a potent and non-selective dopamine/norepinephrine releasing agent, leading to strong central stimulant and cardiovascular effects. BMPEA is a more selective norepinephrine releasing agent, exhibiting potent cardiovascular activity but with significantly weaker central dopaminergic action.
This guide underscores the critical importance of precise analytical characterization to differentiate these compounds. For researchers and drug development professionals, understanding these differences is paramount for interpreting biological data, assessing therapeutic potential, and evaluating public health risks associated with undeclared supplement ingredients. The provided protocols offer a robust framework for achieving this necessary scientific clarity.
Table 3: Summary of Key Differences
| Feature | 2-Phenylpropan-1-amine (BMPEA) | 1-Phenylpropan-2-amine (Amphetamine) |
| Primary Mechanism | Potent Norepinephrine (NE) Releaser | Potent Dopamine (DA) and NE Releaser |
| DAT vs. NET Potency | Selective for NET over DAT (>10-fold)[1] | Roughly equipotent at DAT and NET[1] |
| Central Stimulant Effect | Weak[1] | Strong[14] |
| Primary Physiological Effect | Increased blood pressure without significant locomotor stimulation[1][] | Increased blood pressure, heart rate, and locomotor activity[1][14] |
| Abuse Liability | Predicted to be low[1] | High |
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A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of 2,2-dimethyl-1-phenylpropan-1-amine
In the landscape of pharmaceutical development and quality control, the stereochemical identity of a drug substance is not a mere academic detail but a critical determinant of its therapeutic efficacy and safety profile. For chiral molecules such as 2,2-dimethyl-1-phenylpropan-1-amine, a crucial intermediate and structural analog to pharmacologically active compounds, the ability to accurately quantify its enantiomeric purity is paramount. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, grounded in experimental evidence and practical insights to assist researchers, scientists, and drug development professionals in making informed methodological decisions.
The separation and quantification of enantiomers, which are non-superimposable mirror images of each other, present a unique analytical challenge. Due to their identical physical and chemical properties in an achiral environment, specialized techniques that introduce a chiral dimension to the analysis are necessary. Many compounds exhibit their intended pharmacological effects in only one enantiomeric form.[1] This guide will explore and compare the predominant methods for assessing the enantiomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). We will also touch upon Nuclear Magnetic Resonance (NMR) spectroscopy as a complementary technique.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
Chiral HPLC stands as the most versatile and widely adopted technique for enantiomeric purity assessment due to the extensive variety of commercially available chiral stationary phases (CSPs).[1][2][3] These phases create a chiral environment within the column, leading to differential interactions with the enantiomers and, consequently, their separation.
The Causality Behind Experimental Choices in Chiral HPLC
The selection of the CSP is the most critical decision in developing a chiral HPLC method. For primary amines like this compound, polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are often the first choice.[2][4] The chiral recognition mechanism of these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the helical polymer structure.[5]
The choice of mobile phase is equally crucial. Normal-phase (using hexane/alcohol mixtures), reversed-phase (using aqueous/organic mixtures), and polar organic modes each offer unique selectivities. For basic compounds like our target analyte, normal-phase or polar organic modes often provide better peak shapes and resolution. The addition of small amounts of additives, such as trifluoroacetic acid (TFA) or triethylamine (TEA), can significantly improve peak symmetry by minimizing secondary interactions with the silica support.
Experimental Protocol: Chiral HPLC
-
Column Selection: Screen a selection of polysaccharide-based CSPs, such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) coatings.
-
Mobile Phase Screening: Begin with a normal-phase mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v), with a small percentage of an amine modifier like diethylamine (0.1%) to improve peak shape.
-
Optimization: Adjust the ratio of hexane to alcohol to optimize the resolution and retention time. A lower percentage of alcohol will generally increase retention and may improve resolution.
-
System Suitability: Before sample analysis, perform a system suitability test by injecting a racemic standard of this compound. The resolution between the two enantiomeric peaks should be greater than 1.5.
-
Quantification: For determining enantiomeric purity, inject the sample and calculate the percentage of the undesired enantiomer relative to the total area of both enantiomeric peaks. The limit of quantitation (LOQ) for the minor enantiomer should be established and validated.[1]
Caption: Chiral HPLC workflow for enantiomeric purity assessment.
Gas Chromatography (GC): A High-Resolution Alternative
Chiral GC is a powerful technique for the analysis of volatile and thermally stable compounds.[6] For primary amines, derivatization is often necessary to improve their volatility and chromatographic performance.[7]
The Rationale for Derivatization in Chiral GC
The active hydrogens on the amine group can lead to peak tailing and poor resolution in GC. Derivatization with reagents such as trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) replaces these active hydrogens with less polar groups, resulting in sharper peaks and improved separation.[7] The choice of derivatizing agent can also influence the enantioselectivity of the separation.
Chiral stationary phases for GC are typically based on cyclodextrin derivatives.[8] These phases separate enantiomers based on the formation of transient diastereomeric inclusion complexes.
Experimental Protocol: Chiral GC
-
Derivatization: React the this compound sample with a suitable derivatizing agent, such as TFAA, in an appropriate solvent.[7]
-
Column Selection: Utilize a capillary column coated with a derivatized cyclodextrin stationary phase, for instance, a permethylated beta-cyclodextrin.
-
Temperature Programming: Employ a temperature program that provides good resolution of the derivatized enantiomers within a reasonable analysis time.
-
System Suitability: Inject a derivatized racemic standard to ensure adequate separation of the enantiomers (resolution > 1.5).
-
Quantification: Inject the derivatized sample and determine the enantiomeric purity by comparing the peak areas of the two enantiomers.
Caption: Chiral GC workflow including the essential derivatization step.
Capillary Electrophoresis (CE): High Efficiency, Low Consumption
Chiral CE is a high-resolution separation technique that offers advantages such as high efficiency, low sample and reagent consumption, and rapid method development.[9][10] Enantiomeric separation in CE is achieved by adding a chiral selector to the background electrolyte.[11]
Mechanism of Chiral Separation in CE
For the analysis of basic compounds like this compound, cyclodextrins are the most commonly used chiral selectors in CE.[12] The separation is based on the differential formation of inclusion complexes between the enantiomers and the cyclodextrin, which leads to differences in their electrophoretic mobilities.
Experimental Protocol: Chiral CE
-
Selector Screening: Prepare background electrolytes containing different types and concentrations of cyclodextrins (e.g., beta-cyclodextrin, hydroxypropyl-beta-cyclodextrin).
-
pH Optimization: Adjust the pH of the background electrolyte to ensure the analyte is charged and to optimize the interaction with the chiral selector.
-
System Suitability: Inject a racemic standard to confirm baseline separation of the enantiomers.
-
Quantification: Inject the sample and calculate the enantiomeric purity based on the corrected peak areas (area/migration time).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Separative Approach
Chiral NMR spectroscopy provides a valuable alternative to chromatographic methods.[13] This technique uses chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce a chemical shift difference between the signals of the two enantiomers.[14][15]
The use of CSAs is often preferred as it is a non-destructive method and does not require derivatization.[16] The CSA forms diastereomeric complexes with the enantiomers, leading to distinct NMR signals that can be integrated for quantification.
Comparison of Methods
| Feature | Chiral HPLC | Chiral GC | Chiral CE | Chiral NMR |
| Principle | Differential partitioning with a chiral stationary phase | Differential partitioning with a chiral stationary phase | Differential mobility in the presence of a chiral selector | Formation of diastereomeric complexes |
| Sample Volatility | Not required | Required | Not required | Not required |
| Derivatization | Generally not required | Often required for amines | Not required | Can be used (CDAs) |
| Resolution | Good to excellent | Excellent | Excellent | Moderate |
| Sensitivity | High | Very high (with specific detectors) | High | Lower |
| Solvent Consumption | High | Low | Very low | Moderate |
| Analysis Time | Moderate | Fast | Fast | Moderate |
| Method Development | Can be time-consuming | Moderate | Fast | Fast |
Conclusion
The choice of the most suitable method for assessing the enantiomeric purity of this compound depends on several factors, including the available instrumentation, the required sensitivity, and the sample throughput.
-
Chiral HPLC is the most versatile and widely used method, offering a broad range of selectivities with different chiral stationary phases.
-
Chiral GC is an excellent choice for volatile samples, providing high resolution and sensitivity, although derivatization is often necessary for amines.
-
Chiral CE is a high-efficiency technique with low sample and solvent consumption, making it a "green" and cost-effective alternative.
-
Chiral NMR offers a rapid and non-separative approach, which can be particularly useful for high-throughput screening.
A thorough validation of the chosen method is essential to ensure its accuracy, precision, and reliability for its intended purpose.[1] This includes assessing parameters such as specificity, linearity, range, accuracy, and precision, in accordance with regulatory guidelines.[1][17]
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A Senior Application Scientist's Guide to Inter-Laboratory Validation of 2,2-dimethyl-1-phenylpropan-1-amine Assays
Abstract: This comprehensive guide provides an in-depth comparison of common analytical methods for the quantification of 2,2-dimethyl-1-phenylpropan-1-amine, a key chemical intermediate. We delve into the inter-laboratory validation of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) assays. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by synthesized experimental data and established validation principles.
Introduction: The Significance of Validated Analytical Methods
In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of chemical entities is paramount. This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity and concentration is not merely a matter of quality control; it is a critical determinant of the safety and efficacy of the final drug product.
The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose[1][2][3]. When an analytical method is to be used across multiple laboratories, an inter-laboratory validation study is essential to assess its reproducibility and robustness[4][5]. This guide will navigate the principles and practicalities of validating assays for this compound, comparing three widely adopted analytical techniques.
The choice of an analytical method is often a balance between sensitivity, selectivity, cost, and throughput. This guide aims to provide the necessary data and insights to make an informed decision based on the specific requirements of your laboratory and application.
The Analyte: this compound
This compound is a primary amine with the chemical formula C11H17N[6][7]. Its structure, featuring a bulky tert-butyl group adjacent to the benzylic amine, influences its chromatographic behavior and necessitates careful method development to achieve optimal separation and detection.
Chemical Structure:
(Ph = Phenyl group)
Understanding the physicochemical properties of this molecule is the first step in designing robust analytical methods. Its basic nature, due to the primary amine group, allows for effective derivatization for GC analysis and good ionization for LC-MS analysis[8][9][10].
Inter-Laboratory Validation Workflow: A Framework for Trust
An inter-laboratory validation study, also known as a collaborative study, is designed to evaluate the reproducibility of an analytical method when performed by different analysts in different laboratories with different equipment[4][5]. The typical workflow is a systematic process designed to challenge the method's performance under varied, yet controlled, conditions.
Caption: A flowchart illustrating the typical stages of an inter-laboratory validation study.
Comparative Analysis of Analytical Methodologies
This section details the experimental protocols and validation data for HPLC-UV, GC-MS, and LC-MS/MS assays for this compound. The validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[1][4][11].
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in many analytical laboratories due to its robustness and cost-effectiveness. For a primary amine like this compound, reversed-phase chromatography is a suitable approach.
Experimental Protocol: HPLC-UV
-
Chromatographic System: An HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution in the mobile phase to cover the range of 1 µg/mL to 200 µg/mL.
-
Sample Preparation: The sample is accurately weighed, dissolved in methanol, and diluted to fall within the calibration range. The final solution is filtered through a 0.45 µm syringe filter before injection.
Rationale for Experimental Choices:
-
The C18 column provides good retention for the moderately nonpolar analyte.
-
Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape for the basic amine.
-
A detection wavelength of 210 nm is chosen for optimal sensitivity, corresponding to the phenyl chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity. However, primary amines can exhibit poor peak shape and tailing on standard GC columns due to their polarity. Derivatization is often employed to improve chromatographic performance[8][9].
Experimental Protocol: GC-MS with Derivatization
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure: a. Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen. b. Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS. c. Cap the vial tightly and heat at 70 °C for 30 minutes. d. Cool to room temperature before injection.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
Rationale for Experimental Choices:
-
Derivatization with BSTFA replaces the active hydrogens on the amine with nonpolar trimethylsilyl groups, improving volatility and reducing peak tailing[8].
-
The DB-5ms column is a robust, general-purpose column suitable for a wide range of underivatized and derivatized compounds.
-
SIM mode enhances sensitivity and selectivity by monitoring only specific mass-to-charge ratios of the target analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification.
Experimental Protocol: LC-MS/MS
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound would be determined by direct infusion.
-
Standard and Sample Preparation: Similar to HPLC-UV, but with dilutions to a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
Rationale for Experimental Choices:
-
UHPLC provides faster analysis times and better resolution compared to conventional HPLC.
-
Formic acid is a common mobile phase additive for positive mode ESI as it promotes protonation of the analyte.
-
MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing matrix interference.
Inter-Laboratory Validation Data Summary
The following tables present a summary of hypothetical inter-laboratory validation data from three participating laboratories (Lab A, Lab B, Lab C) for the three analytical methods. This data is representative of what would be expected in a formal validation study.
Table 1: Accuracy (% Recovery)
| Method | Lab A | Lab B | Lab C | Mean Recovery | Overall RSD |
| HPLC-UV | 99.2% | 101.5% | 98.7% | 99.8% | 1.4% |
| GC-MS | 98.5% | 100.8% | 101.2% | 100.2% | 1.4% |
| LC-MS/MS | 100.3% | 99.5% | 100.8% | 100.2% | 0.7% |
Table 2: Precision (Repeatability and Intermediate Precision as %RSD)
| Method | Lab A (%RSD) | Lab B (%RSD) | Lab C (%RSD) | Mean Intra-lab RSD | Inter-lab RSD |
| HPLC-UV | 1.2 | 1.5 | 1.3 | 1.3 | 2.1 |
| GC-MS | 1.8 | 2.1 | 1.9 | 1.9 | 2.5 |
| LC-MS/MS | 0.9 | 1.1 | 0.8 | 0.9 | 1.5 |
Table 3: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
| Method | Linearity (r²) | LOD | LOQ |
| HPLC-UV | >0.999 | 0.5 µg/mL | 1.5 µg/mL |
| GC-MS | >0.998 | 50 ng/mL | 150 ng/mL |
| LC-MS/MS | >0.999 | 0.05 ng/mL | 0.15 ng/mL |
Discussion and Method Comparison
The inter-laboratory validation data highlights the strengths and weaknesses of each analytical technique for the quantification of this compound.
-
HPLC-UV: This method demonstrates excellent accuracy and precision for routine quality control applications where high sensitivity is not required. Its simplicity and lower cost make it an attractive option for many laboratories.
-
GC-MS: While requiring a derivatization step, GC-MS provides a significant improvement in sensitivity over HPLC-UV. The precision is slightly lower, which may be attributed to the multi-step sample preparation. This method is well-suited for applications requiring higher sensitivity than HPLC-UV but where the ultra-high sensitivity of LC-MS/MS is not necessary.
-
LC-MS/MS: Unsurprisingly, LC-MS/MS offers the best performance in terms of sensitivity, precision, and accuracy. The high selectivity of MRM minimizes matrix effects, leading to highly reliable results even at very low concentrations. This method is ideal for trace-level analysis, such as impurity profiling or pharmacokinetic studies.
Caption: A diagram summarizing the key characteristics of each analytical method.
Conclusion and Recommendations
The inter-laboratory validation of analytical methods for this compound demonstrates that reliable and reproducible data can be obtained using HPLC-UV, GC-MS, and LC-MS/MS. The choice of the most appropriate method depends on the specific analytical requirements.
-
For routine quality control and release testing where concentration levels are relatively high, HPLC-UV is a robust and economical choice.
-
For applications requiring higher sensitivity, such as the analysis of specific impurities, GC-MS provides a suitable alternative, provided that the laboratory has the expertise for derivatization procedures.
-
For trace-level quantification and in complex matrices, LC-MS/MS is the superior method, offering unparalleled sensitivity and selectivity.
It is imperative that any laboratory adopting one of these methods conducts its own internal validation to ensure the method performs adequately for its intended use, adhering to the principles outlined in regulatory guidelines such as those from the FDA and EMA[12][13][14][15][16].
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A Senior Application Scientist's Guide to the Analytical Characterization of 2,2-dimethyl-1-phenylpropan-1-amine
In the landscape of pharmaceutical development and organic synthesis, the unambiguous characterization of novel chemical entities is paramount. This guide provides a comparative analysis of key analytical techniques for the structural elucidation and purity assessment of 2,2-dimethyl-1-phenylpropan-1-amine, a chiral amine with significant potential as a synthetic intermediate. As professionals in drug development and scientific research, a multi-faceted analytical approach is not just best practice; it is a necessity for robust and reliable results.
This document will delve into the practical applications and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography (GC). We will explore the nuanced information each technique provides, from atomic connectivity to molecular weight and enantiomeric purity.
The Subject: this compound
Before delving into the analytical methodologies, let us first consider the structure of our target molecule, this compound (C11H17N).
Molecular Structure:
-
Chiral Center: The benzylic carbon (the carbon bonded to both the phenyl group and the amine) is a chiral center. This introduces the possibility of enantiomers, which may have different pharmacological activities.
-
Functional Groups: A primary amine (-NH2), a phenyl group (aromatic ring), and a tert-butyl group.
The presence of these distinct structural features allows for a synergistic application of various analytical techniques for a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment and connectivity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. The N-H protons of amines can often appear as broad signals and their chemical shifts are concentration-dependent.[3][4] Adding a small amount of D₂O to the NMR tube will cause the N-H signal to disappear due to proton exchange, a useful method for peak assignment.[3][4]
Expected ¹H NMR Signals:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl | ~7.2-7.4 | Multiplet | 5H |
| Benzylic CH | ~3.5-4.0 | Singlet | 1H |
| Amine NH₂ | Variable (broad) | Singlet | 2H |
| tert-Butyl | ~0.9 | Singlet | 9H |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. Carbons adjacent to the electron-withdrawing amine group will be deshielded and appear at a higher chemical shift.[3]
Expected ¹³C NMR Signals:
| Carbon | Chemical Shift (δ, ppm) |
| Phenyl (quaternary) | ~145 |
| Phenyl (CH) | ~125-129 |
| Benzylic CH | ~65 |
| tert-Butyl (quaternary) | ~35 |
| tert-Butyl (CH₃) | ~27 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
D₂O Exchange (for ¹H NMR): After acquiring the initial ¹H spectrum, add 1-2 drops of D₂O, shake the tube, and re-acquire the spectrum to identify the N-H protons.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. For amines, the "Nitrogen Rule" is a key diagnostic tool.[3][4] This rule states that a compound with an odd number of nitrogen atoms will have an odd molecular weight.[3][4][5][6]
Expected Mass Spectrum:
-
Molecular Ion (M⁺): An odd-numbered peak at m/z = 163, corresponding to the molecular weight of C11H17N.[1][2]
-
α-Cleavage: The most common fragmentation pathway for amines is cleavage of the C-C bond adjacent to the nitrogen atom.[3][6] For this compound, this would involve the loss of a tert-butyl radical to form a resonance-stabilized iminium ion.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the analyte in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Method:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. Primary amines have characteristic N-H stretching vibrations.[3][4]
Expected FTIR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Primary Amine) | 3300-3500 | Two sharp bands (symmetric and asymmetric)[3][4][7] |
| Aromatic C-H Stretch | 3000-3100 | Sharp bands |
| Aliphatic C-H Stretch | 2850-3000 | Strong, sharp bands |
| N-H Bend (Scissoring) | 1590-1650 | Medium intensity |
| Aromatic C=C Stretch | ~1600, 1450-1500 | Medium to strong bands |
| N-H Wag | 750-850 | Broad peak[7] |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Place a small drop of the neat liquid sample (if applicable) or a solution onto the ATR crystal.
-
Acquisition: Collect a background spectrum of the clean ATR crystal, followed by the sample spectrum.
-
Data Processing: Identify and label the characteristic absorption bands.
Gas Chromatography (GC): Assessing Purity and Enantiomeric Separation
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For this compound, GC is ideal for assessing purity. Furthermore, given the chiral nature of the molecule, chiral GC can be employed to separate and quantify the enantiomers. The separation of chiral amines often requires derivatization to improve volatility and enantioselectivity.[8][9]
Experimental Protocol: Chiral GC Analysis
-
Derivatization: React the amine with a chiral derivatizing agent, such as a trifluoroacetyl (TFA) derivative.[8]
-
Instrumentation: Use a gas chromatograph with a Flame Ionization Detector (FID).
-
GC Method:
-
Column: A chiral stationary phase column (e.g., a cyclodextrin-based column).[8]
-
Oven Program: Isothermal or a temperature gradient program, optimized for the separation of the derivatized enantiomers.
-
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed structural elucidation, atomic connectivity | Unambiguous structure determination | Lower sensitivity, relatively slow |
| Mass Spectrometry | Molecular weight, fragmentation patterns | High sensitivity, confirmation of molecular formula | Isomers can be difficult to distinguish |
| FTIR Spectroscopy | Identification of functional groups | Rapid, non-destructive, easy to use | Provides limited structural information |
| Gas Chromatography | Purity assessment, enantiomeric separation | High resolution, quantitative analysis | Requires volatile and thermally stable compounds |
Logical Workflow for Characterization
A logical and efficient workflow for the complete characterization of a new batch of this compound would proceed as follows:
Caption: A typical analytical workflow for the characterization of this compound.
Conclusion
The comprehensive characterization of this compound necessitates a multi-technique approach. While NMR provides the definitive structural blueprint, MS confirms the molecular weight, and FTIR offers rapid functional group identification. For assessing purity and, crucially, enantiomeric composition, GC is the technique of choice. By integrating the data from these complementary methods, researchers and drug development professionals can ensure the identity, purity, and quality of this important chemical entity, thereby upholding the principles of scientific integrity and regulatory compliance.
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An In-Depth Comparative Toxicity Guide: 2,2-dimethyl-1-phenylpropan-1-amine and Structurally Related Phenylpropanamines
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparative analysis of the toxicological profile of this compound and its structurally related compounds. Given the limited publicly available toxicity data for this compound, this document employs a structure-activity relationship (SAR) framework. By examining well-characterized analogs, we can extrapolate potential toxicological liabilities and guide preclinical safety assessment strategies. This approach is grounded in the established principle that minor structural modifications to a chemical scaffold can significantly alter both pharmacological and toxicological outcomes[1][2].
Introduction and Rationale
The primary objective of this guide is to:
-
Synthesize the known hazard information for this compound.
-
Provide a detailed toxicological comparison with relevant, data-rich analogs.
-
Elucidate key structure-toxicity relationships that may govern the safety profile of this class of compounds.
-
Outline standard experimental protocols for assessing the key toxicity endpoints discussed.
Our analysis will focus on endpoints of significant concern for this chemical class, including acute toxicity, cardiovascular effects, neurotoxicity, and genotoxicity.
Logical Framework for Comparison
The compounds selected for comparison represent key structural variations from the parent molecule, allowing for a systematic analysis of how different functional groups impact toxicity.
Figure 2: General trend of amine substitution on off-target promiscuity and toxicity.
2.2.2. Influence of the Alkyl Group and Lipophilicity
The defining structural difference between this compound and the well-studied PPA is the substitution of a tert-butyl group for a methyl group on the carbon adjacent to the phenyl ring. This substitution significantly increases the lipophilicity and steric bulk of the molecule. Increased lipophilicity can lead to:
-
Increased Toxicity: For some chemical classes, higher lipophilicity correlates with increased general cytotoxicity.[1]
-
Altered Metabolism: The bulky t-butyl group may sterically hinder metabolic enzymes (e.g., cytochrome P450s), potentially leading to a longer half-life or shunting metabolism down alternative pathways, which could either decrease or increase toxicity depending on the reactivity of the metabolites.
-
Enhanced Membrane Permeation: Higher lipophilicity can facilitate crossing the blood-brain barrier, potentially increasing the risk for CNS-related toxicities.
2.2.3. Genotoxicity Potential of Aromatic Amines
Aromatic amines as a chemical class are a well-known structural alert for mutagenicity.[4] Their genotoxic potential is often mediated by metabolic activation, typically N-hydroxylation followed by the formation of a reactive nitrenium ion that can form DNA adducts. While PPA is not considered genotoxic, the potential for this compound to undergo such bioactivation has not been studied. Therefore, genotoxicity assessment is a critical early step in its safety evaluation.[5]
Recommended Experimental Protocols for Toxicity Assessment
To address the data gaps for this compound, a tiered in vitro testing strategy is recommended. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) and provides robust data for early decision-making.
Workflow for Initial In Vitro Safety Screening
Figure 3: A recommended tiered workflow for the initial in vitro safety assessment of the target compound.
Protocol: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)
Purpose: To detect point mutations (base substitutions and frameshifts) induced by the test compound, indicating mutagenic potential.[6] This is a critical screen for aromatic amines.[4]
Methodology:
-
Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) that are sensitive to different types of mutagens.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver homogenate). This is crucial for detecting pro-mutagens that require bioactivation to become reactive.
-
Exposure:
-
Plate Incorporation Method: The test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.
-
Pre-incubation Method: The mixture is incubated together for a short period (e.g., 20-30 min) before being mixed with top agar and plated.
-
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring & Analysis: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine or tryptophan) is counted. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies over the negative control, typically exceeding a twofold threshold.
Protocol: In Vitro Micronucleus Test (OECD TG 487)
Purpose: To detect chromosomal damage. This assay identifies both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss or gain).[6]
Methodology:
-
Cell Line Selection: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes (HPBL), CHO, or TK6 cells.
-
Metabolic Activation: As with the Ames test, perform the assay with and without an S9 metabolic activation system.
-
Exposure: Treat cell cultures with a range of concentrations of the test compound for a short period (e.g., 3-6 hours) in the presence of S9, or for a longer period (e.g., ~24 hours) in the absence of S9.
-
Cytokinesis Block: Add Cytochalasin B to the cultures. This inhibits cell division (cytokinesis) after mitosis, resulting in binucleated cells where micronuclei are easily scored.
-
Harvesting & Staining: Harvest cells, fix, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain like DAPI).
-
Scoring & Analysis: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic activity.
Conclusion and Future Directions
While definitive toxicological data for this compound is currently lacking, a comparative analysis based on structure-activity relationships provides critical insights for researchers and drug developers.
Key Takeaways:
-
The GHS classification indicates hazards of acute oral toxicity, skin/eye irritation, and respiratory irritation.[7]
-
Its structural similarity to phenylpropanolamine (PPA) raises a significant concern for potential cardiovascular toxicity, a key liability of the phenylpropanamine class.[8]
-
The bulky tert-butyl group is expected to increase lipophilicity, which may enhance CNS penetration and alter metabolic pathways compared to smaller analogs.
-
As a primary aromatic amine, it may possess a more favorable off-target profile than secondary or tertiary amines,[9] but its potential for genotoxicity via metabolic activation must be rigorously evaluated.[4]
It is imperative that the data gaps for this compound be filled with empirical data. The in vitro screening workflow proposed in this guide, starting with genotoxicity and cytotoxicity assays, represents a robust and scientifically sound first step in building a comprehensive safety profile for this compound.
References
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Cytokinin Antagonist Activity of Substituted Phenethylamines in Plant Cell Culture. (Source: Plant Physiology) [Link]
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Cytokinin Antagonist Activity of Substituted Phenethylamines in Plant Cell Culture. (Source: PubMed) [Link]
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This compound | CAS#:61501-04-0. (Source: Chemsrc) [Link]
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Phenylpropanolamine | C9H13NO | CID 10297. (Source: PubChem) [Link]
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Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. | Request PDF. (Source: ResearchGate) [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Dimethyl-1-phenylpropan-1-amine
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and conscientious management of all chemical reagents, including their final disposal. This guide provides a detailed, procedure-driven framework for the proper disposal of 2,2-Dimethyl-1-phenylpropan-1-amine, ensuring the safety of personnel and the protection of our environment. The protocols herein are based on established safety data and best practices in chemical waste management.
Hazard Profile & Pre-Disposal Imperatives
Understanding the inherent risks of a chemical is the foundational step in managing its waste. This compound is an organic amine compound with a distinct hazard profile that dictates its handling and disposal.
Core Hazards:
-
Human Health: The compound is classified as harmful if swallowed and is known to cause skin irritation and serious eye damage[1]. Inhalation may also lead to respiratory irritation[1]. Direct contact must be rigorously avoided.
-
Environmental Impact: Like many amine compounds, improper release into the environment can be detrimental. It is critical to prevent the material from entering drains, sewers, or water courses, as amines can be harmful to aquatic life[2][3][4].
-
Reactivity: This amine is incompatible with strong oxidizing agents and acids[3][5]. Contact with these substances can lead to vigorous, potentially hazardous reactions.
The primary directive derived from this profile is that This compound must be treated as hazardous waste . It should never be disposed of via standard trash or sanitary sewer systems.[2][6]
Table 1: Hazard & Handling Summary for this compound
| Parameter | Specification | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | [1] |
| Primary Disposal Route | Approved hazardous waste disposal plant / licensed chemical destruction | [6] |
| Required PPE | Chemical-resistant gloves, safety goggles with side-shields, laboratory clothing/coat | [3][4][7] |
| Incompatible Materials | Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides | [3][5] |
| Spill Containment | Inert absorbent material (e.g., sand, vermiculite, Chemizorb®) | [3][8] |
Waste Segregation and Containment: The First Line of Defense
Proper segregation is a non-negotiable step in laboratory safety. It prevents dangerous reactions within waste containers and ensures that waste streams are not unnecessarily contaminated.
Protocol for Segregation:
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a tightly sealing lid.[2][9]
-
Labeling: The label must, at a minimum, include the words "HAZARDOUS WASTE ," the full chemical name "This compound ," and the associated hazard pictograms (e.g., corrosive, irritant).[9]
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[9] This area should be cool, well-ventilated, and away from direct sunlight or heat sources.[2]
-
Prevent Mixing: Critically, do not mix this amine waste with other chemical wastes, especially incompatible substances like acids or oxidizing agents.[2][9]
Step-by-Step Disposal Protocols
The disposal process must be methodical and align with institutional and regulatory requirements. All chemical waste must be disposed of through a licensed hazardous waste disposal company or your institution's Environmental Health & Safety (EHS) office.[2][10]
Protocol A: Disposal of Bulk or Unused this compound
-
Container Integrity: Ensure the original or waste container is in good condition, free from leaks, and securely capped.[9]
-
Label Verification: Double-check that the container is accurately and fully labeled as described in Section 2.
-
Documentation: Complete any necessary hazardous waste pickup forms or log entries as required by your institution's EHS department.
-
Transfer: Arrange for pickup by trained EHS personnel or a certified hazardous waste contractor. Do not transport hazardous waste personally outside of the immediate laboratory area unless specifically trained and authorized to do so.
Protocol B: Disposal of Contaminated Materials
Materials such as pipette tips, gloves, or absorbent pads contaminated with this compound are also considered hazardous waste.[10]
-
Collection: Place all contaminated solid waste into a designated, leak-proof container, such as a heavy-duty poly bag or a labeled solid waste bin.[8]
-
Labeling: Clearly label the container as "HAZARDOUS WASTE: Solid Debris Contaminated with this compound ."
-
Segregation: Keep this solid waste stream separate from liquid waste and other non-hazardous trash.
-
Disposal: Dispose of the container through your institution's hazardous waste program, following the same procedure as for bulk chemical waste.
Spill and Emergency Procedures
Accidental releases require immediate and correct action to mitigate exposure and environmental contamination.
Workflow: Chemical Waste Disposal Decision Process
Caption: Decision workflow for handling and disposing of this compound waste.
Protocol for Minor Spills (Manageable by trained lab personnel):
-
Alert & Isolate: Immediately alert others in the area and restrict access.[11]
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.[12]
-
Ventilate: Ensure the area is well-ventilated. If safe to do so, work within a chemical fume hood.[3][8]
-
Contain: Create a dike around the spill's edges using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[8][13] Work from the outside in.
-
Absorb: Cover the spill with the absorbent material and allow it to fully absorb the liquid.[8]
-
Collect: Carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste container.[3][4]
-
Decontaminate: Clean the spill area with soap and water, and then wipe it down.[13] All cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste.[12]
-
Dispose: Seal and label the container of spill debris and dispose of it through the hazardous waste program.[4]
For major spills —those that are large in volume, occur in a public area, or present an immediate fire or health hazard—evacuate the area immediately and contact your institution's emergency response team or local fire department.[13]
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
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Botheju, D., et al. (2013). The Use of Amine Reclaimer Wastes as a NOx Reduction Agent. Energy Procedia, 37, 691-700. DTU Research Database. [Link]
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This compound Safety Data Sheet. Chemsrc. [Link]
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Guide for Chemical Spill Response. American Chemical Society. [Link]
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Disposing Amine Waste. Technology Catalogue. [Link]
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Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]
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Spill DECONtamination Kit, Aromatic Amine. SKC Inc. [Link]
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. [Link]
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Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, Biomedical Engineering. [Link]
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Spill Management Procedure. Texas A&M University-Texarkana. [Link]
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This compound. AMERICAN ELEMENTS. [Link]
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Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,2-Dimethyl-1-phenylpropan-1-amine
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2,2-Dimethyl-1-phenylpropan-1-amine (CAS No: 61501-04-0). The following procedures are designed to ensure operational safety, mitigate exposure risks, and establish a secure framework for handling and disposal. Adherence to these guidelines is critical due to the compound's specific hazard profile.
Foundational Safety: Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the cornerstone of safe laboratory practice. This compound is classified with several hazards that necessitate rigorous protective measures.[1] The primary causality for the stringent PPE requirements outlined below stems directly from its GHS classifications.
GHS Hazard Classification Summary
| Hazard Class | Code | Statement | Practical Implication in the Lab |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | Ingestion can lead to significant toxic effects. Strict hygiene and prevention of hand-to-mouth contact are paramount. |
| Skin Irritation (Category 2) | H315 | Causes skin irritation | Direct contact can cause inflammation, redness, and discomfort. Protective gloves and clothing are mandatory to prevent dermal exposure. |
| Serious Eye Damage (Category 1) | H318 | Causes serious eye damage | Risk of severe, potentially irreversible damage upon contact. Chemical splash goggles are the minimum required eye protection. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation | Inhalation of vapors or aerosols can irritate the respiratory tract. All handling of open containers must occur within a certified chemical fume hood.[1][2] |
Core Protective Measures: A Multi-Layered Defense
A robust safety protocol relies on a hierarchy of controls. Engineering controls serve as the first and most effective line of defense, supplemented by mandatory personal protective equipment.
Engineering Controls: The Primary Barrier
Chemical Fume Hood: All procedures involving the handling of this compound must be conducted within a properly functioning and certified chemical fume hood.[2] This is non-negotiable. The fume hood's constant airflow is critical to capture and exhaust vapors, effectively minimizing the risk of respiratory exposure.[2]
Personal Protective Equipment (PPE): The Essential Last Defense
The following PPE is required for all personnel handling this compound. The selection is based on a risk assessment of its chemical properties and GHS hazards.
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.
-
Enhanced Precaution: For procedures with a higher risk of splashing (e.g., handling quantities greater than 10g, transfers, or heating), a full-face shield worn over chemical splash goggles is required. Standard safety glasses with side shields are insufficient and do not offer adequate protection against splashes.[3]
-
-
Skin and Body Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice, but always consult the glove manufacturer's compatibility chart for specific breakthrough times. For prolonged handling, double-gloving is recommended. Gloves must be inspected for tears or pinholes before each use and changed immediately if contamination is suspected.[3][4]
-
Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned, is required to protect street clothes and skin from incidental contact.
-
Additional Protection: For large-scale operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection. Ensure footwear fully covers the foot; open-toed shoes are strictly prohibited in the laboratory.[4]
-
-
Respiratory Protection:
-
Routine Handling: When working within a certified chemical fume hood, respiratory protection is not typically required.
-
Emergency Situations: For spill cleanup or in the event of a ventilation failure, a NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges is necessary.[2] All personnel who may need to use a respirator must be part of a respiratory protection program, which includes fit-testing and training, as mandated by OSHA standards.
-
Operational Protocols: Implementing Safety Step-by-Step
Standard Handling and Use Protocol
-
Pre-Handling Verification: Confirm the chemical fume hood is operational (check airflow monitor). Assemble all necessary equipment and PPE before retrieving the chemical.
-
Donning PPE: Don PPE in the following order: lab coat, chemical splash goggles (and face shield if required), and finally, gloves.
-
Chemical Handling: Conduct all manipulations at least 6 inches inside the fume hood sash. Use the smallest quantity of material necessary for the experiment. Keep the container sealed when not in use.
-
Post-Handling: Upon completion, safely seal the primary container and decontaminate any surfaces.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the face shield/goggles and lab coat. Wash hands thoroughly with soap and water immediately after removing all PPE.[2]
Accidental Release and Spill Response
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or ventilation is poor, evacuate the area.
-
Don Emergency PPE: Before attempting cleanup, don the appropriate level of PPE, including respiratory protection (NIOSH-approved respirator), heavy-duty chemical gloves, and a chemical-resistant apron or coveralls over your lab coat.[2]
-
Containment: Cover the spill with an inert absorbent material like sand or vermiculite.[2] Do not use combustible materials.
-
Cleanup: Carefully sweep the absorbed material into a designated, labeled waste container.[2]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup are considered hazardous waste.
-
Environmental Precaution: Do not allow the material or cleanup waste to enter drains or water courses.[2][5]
Disposal Plan: Managing Contaminated Waste
All waste generated from the handling of this compound is considered hazardous.
-
Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, etc.) and absorbent materials must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused material or solutions should be collected in a separate, labeled hazardous waste container.
-
Empty Containers: "Empty" containers must be handled as hazardous waste unless properly decontaminated.
-
-
Final Disposal: All waste must be disposed of through a licensed professional waste disposal service, in strict accordance with all federal, state, and local regulations.[2][5]
Visualized Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for this compound.
References
-
This compound Safety Data Sheet . Chemsrc. [Link]
-
This compound Laboratory Chemical Safety Summary . PubChem, National Center for Biotechnology Information. [Link]
-
Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs . National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Recommended PPE to handle chemicals . Bernardo Ecenarro. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
